PP13
描述
属性
生物活性 |
Antibacterial |
|---|---|
序列 |
GAARKSIRLHRLYTWKATIYTR |
产品来源 |
United States |
Foundational & Exploratory
discovery and history of placental protein 13
An In-depth Technical Guide to the Discovery and History of Placental Protein 13 (Galectin-13)
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein that has garnered significant scientific interest due to its crucial roles in pregnancy, particularly in placentation, immune modulation, and vascular remodeling. Its discovery and subsequent characterization have paved the way for its investigation as a key player in the pathophysiology of pregnancy complications, most notably preeclampsia. This technical guide provides a comprehensive overview of the discovery, history, molecular characteristics, and functional significance of this compound, tailored for researchers, scientists, and professionals in drug development.
Discovery and Initial Characterization
The journey of this compound began in the early 1980s through the pioneering work of Hans Bohn and his colleagues. Bohn systematically isolated and characterized numerous novel proteins from the human placenta.[1][2] In 1983, this compound was first purified from extracts of term placentas.[2][3] The initial isolation process involved a series of classical protein purification techniques.[2]
Experimental Protocol: Initial Isolation and Purification of this compound (Bohn et al., 1983)
The protocol developed by Bohn for isolating placental proteins was a multi-step process designed to fractionate complex tissue extracts:[2]
-
Homogenization: Term placental tissues were homogenized in a saline solution to create a crude protein extract.
-
Fractionation: The extract was subjected to a stepwise fractionation process, which included:
-
Rivanol and Ammonium Sulphate Precipitation: To selectively precipitate different protein groups.
-
Gel Filtration Chromatography: To separate proteins based on their molecular size.
-
Ethanol Precipitation: Further purification by differential solubility.
-
-
Immunoabsorption: Specific antisera raised against placental protein fractions were used to isolate individual proteins, including this compound, with high specificity.
Using these methods, Bohn determined the average amount of this compound in a human term placenta to be approximately 3.7 mg.[2] Early characterization using rabbit-derived antisera and electroimmunoassays revealed that this compound was exclusively found in the placenta among all fetal and adult tissues tested.[2]
Reclassification as Galectin-13 and Molecular Biology
For over a decade, this compound was known primarily as one of Bohn's placental proteins. A significant breakthrough came in 1999 when Than et al. isolated and sequenced a full-length cDNA encoding the protein.[2][3][4] This molecular analysis provided profound insights into its structure and function.
Sequence homology searches revealed that this compound belonged to the galectin family of β-galactoside-binding lectins.[2] It showed the highest sequence similarity to the human eosinophil Charcot-Leyden crystal protein, which is now known as galectin-10.[1][2] This discovery led to its re-designation as galectin-13 (LGALS13).[1][5]
The LGALS13 gene is located on chromosome 19q13.2, within a cluster of other galectin genes that emerged in anthropoid primates, species known for deep placentation and long gestation periods.[1][6][7][8] The gene comprises four exons, which is a typical structure for "prototype" galectins.[1][9]
Structurally, this compound exhibits the characteristic "jelly-roll" fold of galectins, consisting of two antiparallel β-sheets.[2][9][10] It exists as a 32 kDa homodimer, with each 16 kDa monomer polypeptide chain containing a conserved carbohydrate-recognition domain (CRD) responsible for binding β-galactoside sugars.[1][3][11]
Table 1: Physicochemical and Genetic Properties of Placental Protein 13 (Galectin-13)
| Property | Value | Reference |
| Protein Name | Placental Protein 13 (this compound) | [3][5] |
| Gene Name | LGALS13 (Galectin-13) | [5][10] |
| Gene Locus | Chromosome 19q13.2 | [1][8] |
| Molecular Weight (Dimer) | 32 kDa | [1][3] |
| Molecular Weight (Monomer) | ~16 kDa | [1][11] |
| Amino Acid Residues | 139 | [1] |
| Primary Localization | Placental Syncytiotrophoblast | [1][6][10] |
| Structure | Homodimer with "jelly-roll" fold | [2][3][9] |
| Binding Specificity | β-galactoside containing glycoconjugates | [1][3] |
Biological Functions and Signaling Pathways
This compound is a pleiotropic protein with critical functions at the maternal-fetal interface. It is predominantly expressed by the syncytiotrophoblast and secreted into the maternal circulation, often via extracellular vesicles like exosomes and microvesicles.[1][6][10]
3.1 Immune Regulation A key role of this compound is to help establish maternal immune tolerance to the semi-allogeneic fetus.[4][6] In vitro studies have shown that this compound can induce the apoptosis of activated T cells.[6] It is proposed that in the decidua, this compound attracts and neutralizes maternal immune cells, thereby diverting them from the invading trophoblasts and preventing an inflammatory rejection of the placenta.[12]
3.2 Placentation and Spiral Artery Remodeling Successful pregnancy depends on the deep invasion of extravillous trophoblasts into the maternal decidua and the subsequent remodeling of the uterine spiral arteries.[13][14] this compound is integral to this process. It binds to proteins like annexin (B1180172) II and actin within trophoblasts, which is thought to facilitate their migration towards the placental bed.[1][2] This action is crucial for transforming the spiral arteries from high-resistance, low-flow vessels into low-resistance, high-capacity conduits that can supply adequate blood to the growing fetus.[13] Impaired spiral artery remodeling is a central pathological feature of preeclampsia.[13][15]
3.3 Vasodilation and Hemodynamic Effects Beyond its local effects in the uterus, this compound has systemic vascular effects. Animal studies have demonstrated that intravenous administration of this compound causes significant vasodilation, resulting in a reduction in blood pressure.[3] This effect is mediated by the endothelium.[16][17]
// Nodes this compound [label="Placental Protein 13\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; EndothelialCell [label="Endothelial Cell", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; eNOS [label="eNOS\n(Endothelial Nitric\nOxide Synthase)", fillcolor="#FFFFFF", fontcolor="#202124"]; Prostaglandins (B1171923) [label="Prostaglandins\n(e.g., PGE2)", fillcolor="#FFFFFF", fontcolor="#202124"]; NO [label="Nitric Oxide\n(NO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SmoothMuscle [label="Vascular Smooth\nMuscle Cell", shape=Mrecord, fillcolor="#F1F3F4", fontcolor="#202124"]; Relaxation [label="Vasodilation\n(Muscle Relaxation)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> EndothelialCell [label=" Binds to\nReceptor", color="#4285F4"]; EndothelialCell -> eNOS [label=" Activates", style=dashed, color="#4285F4"]; EndothelialCell -> Prostaglandins [label=" Stimulates\nProduction", style=dashed, color="#4285F4"]; eNOS -> NO [label=" Produces", color="#4285F4"]; NO -> SmoothMuscle [label=" Diffuses to", color="#EA4335"]; Prostaglandins -> SmoothMuscle [label=" Acts on", color="#4285F4"]; SmoothMuscle -> Relaxation [label=" Leads to", color="#34A853"]; } caption [label="this compound Signaling in Endothelium-Dependent Vasodilation.", shape=plaintext, fontname="Arial", fontsize=11];
The signaling pathway involves the activation of endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO) and the stimulation of prostaglandin (B15479496) synthesis.[16][17] Both NO and prostaglandins act on the adjacent vascular smooth muscle cells to induce relaxation and, consequently, vasodilation.[16][17]
Clinical Significance: The Link to Preeclampsia
The most significant clinical application of this compound research is its role as a predictive biomarker for preeclampsia.[10][18] Preeclampsia is a severe pregnancy disorder characterized by new-onset hypertension and proteinuria, stemming from impaired placentation.[19]
Numerous studies have consistently shown that low maternal serum concentrations of this compound in the first trimester are strongly associated with an increased risk of subsequently developing preeclampsia, particularly early-onset and severe forms of the disease.[1][3][18][20] Reduced expression of this compound mRNA in the placenta is considered one of the earliest detectable signs of placental dysfunction that leads to preeclampsia.[3][18]
Conversely, in the second and third trimesters of pregnancies complicated by established preterm preeclampsia, maternal serum levels of this compound may be elevated.[2][6][21] This paradoxical increase is thought to result from ischemic placental stress, which leads to increased shedding of syncytiotrophoblast-derived microvesicles rich in this compound into the maternal circulation.[2][6]
// Nodes Lowthis compound [label="Low First Trimester\nPlacental this compound Expression", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ImpairedTrophoblast [label="Impaired Trophoblast\nInvasion & Function", fillcolor="#FBBC05", fontcolor="#202124"]; ImpairedRemodeling [label="Inadequate Spiral Artery\nRemodeling", fillcolor="#FBBC05", fontcolor="#202124"]; PlacentalHypoxia [label="Placental Hypoxia\n& Ischemia", fillcolor="#FBBC05", fontcolor="#202124"]; EndoDysfunction [label="Maternal Endothelial\nDysfunction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PE_Symptoms [label="Clinical Manifestations\nof Preeclampsia", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HTN [label="Hypertension", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Proteinuria [label="Proteinuria", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Lowthis compound -> ImpairedTrophoblast [label="Leads to"]; ImpairedTrophoblast -> ImpairedRemodeling; ImpairedRemodeling -> PlacentalHypoxia [label="Causes"]; PlacentalHypoxia -> EndoDysfunction [label="Releases Factors Causing"]; EndoDysfunction -> PE_Symptoms; PE_Symptoms -> HTN [style=dashed]; PE_Symptoms -> Proteinuria [style=dashed]; } caption [label="Logical Pathway of Low this compound in Preeclampsia Pathogenesis.", shape=plaintext, fontname="Arial", fontsize=11];
Table 2: Representative Data on First Trimester this compound Levels for Preeclampsia Prediction
| Study / Meta-analysis | Gestational Age (Weeks) | This compound Level in Preeclampsia (MoM*) | Key Finding | Reference |
| Romero et al. (2008) | 6-10 | 0.28 (Median) | Using a 0.40 MoM cutoff, sensitivity was 80% with a 20% false-positive rate. | [1] |
| Wortelboer et al. (2010) | 9-13 | 0.68 (Median) | This compound and PlGF were significantly reduced; combination improved prediction. | [22] |
| Meta-analysis (2013) | First Trimester | Lower vs. Controls | Low this compound is associated with increased risk for preeclampsia. | [19] |
| Meta-analysis (2021) | First Trimester | N/A | Overall sensitivity of 0.62 and specificity of 0.84 for predicting preeclampsia. | [18] |
*MoM: Multiple of the Median, adjusted for gestational age and other maternal factors.
Methodologies for this compound Research
The study of this compound has been enabled by specific immunological and molecular techniques.
5.1 Immunoassays for Quantification Quantification of this compound in maternal serum is primarily performed using sensitive immunoassays.[1][18]
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is the most common method.[18][23] A solid-phase sandwich ELISA format is typically used.[20][21]
-
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA): An alternative high-sensitivity immunoassay format that has also been widely used in this compound research.[1][18]
Experimental Protocol: Sandwich ELISA for Serum this compound Quantification
-
Coating: Microtiter plate wells are coated with a monoclonal capture antibody specific to this compound.
-
Blocking: Unbound sites in the wells are blocked with an inert protein (e.g., bovine serum albumin) to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and patient serum samples are added to the wells. This compound present in the samples binds to the capture antibody.
-
Washing: Unbound components are washed away.
-
Detection Antibody Incubation: A second, biotin-conjugated monoclonal antibody that recognizes a different epitope on this compound is added. This "detection" antibody binds to the captured this compound, forming a "sandwich".
-
Washing: Excess detection antibody is washed away.
-
Enzyme Conjugate Incubation: An enzyme conjugate, typically Streptavidin-Horseradish Peroxidase (HRP), is added. Streptavidin binds with high affinity to the biotin (B1667282) on the detection antibody.
-
Washing: Unbound enzyme conjugate is removed.
-
Substrate Reaction: A chromogenic substrate (e.g., TMB) is added. HRP catalyzes a reaction that produces a colored product.
-
Stopping and Reading: The reaction is stopped with an acid solution (e.g., sulfuric acid), and the optical density (color intensity) is measured spectrophotometrically at ~450 nm. The concentration of this compound in the samples is determined by comparing their optical density to a standard curve.[24]
// Nodes Start [label="Start", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Coat [label="Coat Plate with\nCapture Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSample [label="Add Serum Sample\n(Contains this compound)", fillcolor="#FFFFFF", fontcolor="#202124"]; AddDetectionAb [label="Add Biotinylated\nDetection Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; AddEnzyme [label="Add Streptavidin-HRP\nEnzyme Conjugate", fillcolor="#FFFFFF", fontcolor="#202124"]; AddSubstrate [label="Add TMB Substrate", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Stop Reaction &\nMeasure Absorbance", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calculate [label="Calculate this compound\nConcentration", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash1 [label="Wash", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash2 [label="Wash", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"]; Wash3 [label="Wash", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Coat; Coat -> AddSample; AddSample -> Wash1; Wash1 -> AddDetectionAb; AddDetectionAb -> Wash2; Wash2 -> AddEnzyme; AddEnzyme -> Wash3; Wash3 -> AddSubstrate; AddSubstrate -> Measure; Measure -> Calculate; } caption [label="Experimental Workflow for this compound Sandwich ELISA.", shape=plaintext, fontname="Arial", fontsize=11];
5.2 Functional Assays
-
Hemagglutination Assay: To confirm its lectin activity, purified or recombinant this compound is incubated with human erythrocytes. The ability of this compound to cross-link glycan receptors on adjacent red blood cells causes visible agglutination. This activity can be inhibited by specific sugars like β-galactosides, confirming the specificity of the carbohydrate-binding function.[1][2]
Future Directions and Conclusion
The discovery of this compound by Hans Bohn and its subsequent identification as galectin-13 has unveiled a critical component of placental biology. Its strong association with preeclampsia has established it as a promising first-trimester biomarker for risk assessment.[1][18] Current research continues to explore its precise mechanisms of action in vascular remodeling and immunomodulation. Furthermore, given its vasodilatory properties, there is emerging interest in the therapeutic potential of recombinant this compound.[3] Replenishing this compound levels in high-risk women early in pregnancy could potentially mitigate the vascular dysfunction that underlies preeclampsia, shifting the paradigm from risk assessment to personalized prevention.[3] The journey of this compound from a novel placental isolate to a key target in obstetrics research exemplifies the progression of discovery science into clinically relevant applications.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. longdom.org [longdom.org]
- 5. genecards.org [genecards.org]
- 6. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
- 7. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LGALS13 galectin 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Placental protein 13 An important biological protein in preeclampsia | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. This compound, Decidual Zones of Necrosis, and Spiral Artery Remodeling—Preeclampsia Revisited? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Failure of physiological transformation and spiral artery atherosis: their roles in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of Uterine Spiral Artery Remodeling: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. ovid.com [ovid.com]
- 21. Placental protein 13 (PP-13): effects on cultured trophoblasts, and its detection in human body fluids in normal and pathological pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. First-trimester placental protein 13 and placental growth factor: markers for identification of women destined to develop early-onset pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Edvonova [edvonova.com]
An In-depth Technical Guide to Placental Protein 13 (PP13), the LGALS13 Gene Product: Structure, Function, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), also known as Galectin-13 (Gal-13), is a galactoside-binding lectin encoded by the LGALS13 gene. Primarily expressed in the syncytiotrophoblast of the placenta, this compound plays a pivotal role in maternal-fetal immune tolerance, vascular remodeling during pregnancy, and has emerged as a significant biomarker and potential therapeutic agent for pre-eclampsia, a life-threatening hypertensive disorder of pregnancy.[1][2][3] This technical guide provides a comprehensive overview of the structure, function, and associated signaling pathways of this compound, along with detailed experimental protocols relevant to its study.
Gene and Protein Structure
The LGALS13 Gene
The LGALS13 gene is located on chromosome 19q13.2 and is part of a cluster of galectin genes that have emerged in anthropoid primates.[1][4] The gene consists of a promoter region and four exons separated by three introns.[1] Genetic polymorphisms in the promoter and coding regions of LGALS13 have been associated with altered protein expression and an increased risk of developing pre-eclampsia.[4][5]
| Feature | Description | Reference |
| Chromosomal Location | 19q13.2 | [1] |
| Exons | 4 | [1] |
| Associated Conditions | Pre-eclampsia, Eclampsia | [3] |
Placental Protein 13 (this compound) Structure
This compound is a homodimer, with each monomer having a molecular weight of approximately 16 kDa.[6][7] The two subunits are held together by disulfide bonds.[8] The monomer exhibits the canonical "jelly-roll" fold characteristic of the galectin family, which consists of anti-parallel β-sheets.[5] A key feature of this compound is its carbohydrate-recognition domain (CRD), which facilitates its binding to β-galactoside residues on glycoproteins and glycolipids.[1][3] While this compound shares structural homology with other galectins, it possesses unique characteristics in its ligand-binding site.[8] Some studies suggest that wild-type this compound may not bind to lactose (B1674315) under certain experimental conditions, indicating a distinct carbohydrate-binding profile compared to other galectins.[9]
| Property | Description | Reference |
| Molecular Weight (monomer) | ~16 kDa | [6][7] |
| Quaternary Structure | Homodimer (disulfide-linked) | [8] |
| Key Structural Feature | Carbohydrate-Recognition Domain (CRD) | [1][3] |
| Binding Specificity | β-galactosides, with high affinity for N-acetyllactosamine | [1][10] |
Function and Biological Roles
This compound is a multi-functional protein with critical roles in pregnancy, primarily centered on immunomodulation and vascular adaptation.
Immunomodulation at the Maternal-Fetal Interface
This compound contributes to the establishment of immune tolerance towards the semi-allogeneic fetus. It has been shown to induce apoptosis in activated T-lymphocytes, thereby dampening the maternal immune response at the placental border.[6][11] This function is crucial for preventing fetal rejection and ensuring a successful pregnancy.
Vascular Remodeling and Vasodilation
A key function of this compound is its role in promoting the remodeling of maternal spiral arteries, a process essential for increasing blood flow to the placenta. This compound induces vasodilation of uterine arteries, an effect mediated through the endothelial nitric oxide synthase (eNOS) and prostaglandin (B15479496) signaling pathways.[1] This vasodilation contributes to the physiological decrease in blood pressure observed during a healthy pregnancy.
Binding Partners and Cellular Interactions
This compound exerts its functions through interactions with various cellular components and extracellular matrix proteins. Its CRD binds to β-galactoside residues on cell surface glycoproteins and glycolipids.[1][3] Notably, this compound has been shown to have a high affinity for annexin (B1180172) II and actin, which are involved in its secretion and localization at the cell surface.[1]
Quantitative Binding Data: While the interactions of this compound with its ligands are described as high affinity, specific dissociation constants (Kd values) are not consistently reported in the reviewed literature. Further biophysical studies, such as surface plasmon resonance or isothermal titration calorimetry, are required to precisely quantify these binding affinities.
Signaling Pathways
The vasodilatory effects of this compound are primarily mediated by signaling cascades within the vascular endothelium.
References
- 1. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Titration Calorimetry Standards and the Precision of Isothermal Titration Calorimetry Data | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Frontiers | Pregnancy Galectinology: Insights Into a Complex Network of Glycan Binding Proteins [frontiersin.org]
- 7. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resetting the ligand binding site of placental protein 13/galectin-13 recovers its ability to bind lactose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Placental Galectins Are Key Players in Regulating the Maternal Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Placental Protein 13 (PP13): A Technical Guide to its Molecular Weight, Isoforms, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein that plays a crucial role in pregnancy, particularly in maternal-fetal immune tolerance, placentation, and vascular remodeling.[1][2] Altered expression levels and genetic variations of this compound have been strongly associated with pregnancy complications such as preeclampsia.[2][3][4] This technical guide provides an in-depth overview of the molecular characteristics of this compound, including its molecular weight, various isoforms arising from genetic polymorphisms and alternative splicing, and post-translational modifications. Furthermore, it details experimental protocols for the purification and analysis of this compound and illustrates its key signaling pathway. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of placental biology and the development of diagnostics and therapeutics for pregnancy-related disorders.
Molecular Characteristics of Placental Protein 13
Placental Protein 13 is a member of the β-galactoside-binding galectin superfamily.[1][4][5] It is predominantly expressed in the syncytiotrophoblast of the placenta and is secreted into the maternal circulation.[1][6][7]
Molecular Weight and Structure
This compound exists as a homodimer with a total molecular weight of approximately 32 kDa.[1][3][4] The dimer is formed by two identical 16 kDa subunits linked by disulfide bonds.[4][5][8] Each monomeric subunit is composed of 139 amino acids, although some earlier reports cited 118 amino acids.[1][4][9][10] The protein exhibits a "jelly-roll" fold, which is characteristic of the galectin family, and contains a conserved carbohydrate recognition domain (CRD) that is essential for its function.[1][6][7][9]
| Property | Value | Source |
| Total Molecular Weight | 32 kDa | [1][3][4][9][10] |
| Subunit Molecular Weight | 16 kDa | [1][4][5][8] |
| Number of Amino Acids | 139 | [1][4][5][9][10] |
| Structure | Homodimer (disulfide-linked) | [1][4][8] |
| Gene | LGALS13 | [1][9][10][11] |
| Chromosomal Location | 19q13.2 | [1][9] |
Isoforms and Genetic Variants
Variations in the LGALS13 gene can lead to the production of different this compound isoforms, some of which are non-functional and have been linked to a higher risk of preeclampsia.[3][12] The LGALS13 gene consists of four exons.[1][11]
A notable splice variant of this compound is the "Dex-2" mutation. This variant arises from a G-to-A conversion in an intronic region between exons 2 and 3, leading to alternative splicing that results in the deletion of most of exon 2 and a portion of exon 3.[2][3] The resulting protein has an impaired configuration, is unstable, and is not properly folded into a dimer.[3]
Several single nucleotide polymorphisms (SNPs) and deletions in the LGALS13 gene have been identified:
-
Truncating Mutations: A single nucleotide deletion at position 221 (221delT) in exon 3 causes a frameshift, leading to a premature stop codon and the production of a truncated, non-functional protein.[7][12][13]
-
Promoter Variants: SNPs in the promoter region of the LGALS13 gene can affect its expression levels. For instance, a variant at position -98 has been associated with lower this compound expression.[2][7][13]
| Variant Type | Name/Mutation | Consequence | Source |
| Splice Variant | Dex-2 | Deletion of most of exon 2 and part of exon 3; unstable, non-functional protein. | [2][3] |
| Truncating Mutation | 221delT | Frameshift and premature stop codon; truncated, non-functional protein. | [7][12][13] |
| Promoter Polymorphism | -98 A/C | Altered gene expression levels. | [2][7][13] |
Post-Translational Modifications
Post-translational modifications play a role in the function and activity of this compound.
-
Glycosylation: this compound is a glycoprotein (B1211001) with a low carbohydrate content (approximately 0.6%).[2] As a galectin, it binds to β-galactoside residues on other glycoproteins and glycolipids, which is central to its biological functions.[1][3][4][6]
-
Phosphorylation: Computational analyses have predicted phosphorylation sites on this compound, and experimental evidence has confirmed that the purified protein can be phosphorylated.[1][8][14] Potential serine/tyrosine kinase phosphorylation sites have been identified at Ser48, Tyr41, and Tyr80, which are located near the carbohydrate recognition domain.[1]
This compound Signaling Pathway
This compound is involved in vasodilation, which is critical for the remodeling of maternal spiral arteries during pregnancy. It exerts its effects on vascular smooth muscle cells through an endothelium-dependent signaling pathway.
Caption: this compound-induced vasodilation signaling pathway.
This compound binds to an as-yet-unidentified receptor on endothelial cells, triggering two parallel signaling cascades.[1][9][11] One pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[1][3][6][9][11] The other pathway involves the activation of cyclooxygenase (COX) enzymes, which metabolize arachidonic acid to produce prostaglandins (PG).[1][9][11] Both NO and prostaglandins diffuse to adjacent vascular smooth muscle cells.[1][9] NO activates soluble guanylate cyclase to produce cyclic GMP (cGMP), while prostaglandins activate adenylate cyclase to produce cyclic AMP (cAMP).[1][15][16] The increase in intracellular cGMP and cAMP in smooth muscle cells leads to vasodilation.[1]
Experimental Protocols
The following sections provide generalized protocols for the purification and analysis of this compound, which can be adapted based on specific experimental needs.
Purification of Recombinant this compound from E. coli
This protocol is adapted for His-tagged this compound expressed in E. coli, which often forms inclusion bodies.
Caption: Workflow for recombinant this compound purification.
-
Expression and Cell Lysis:
-
Induce the expression of His-tagged this compound in an appropriate E. coli strain with Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Lyse the cells by sonication or high-pressure homogenization.
-
-
Inclusion Body Solubilization:
-
Centrifuge the cell lysate to pellet the inclusion bodies.
-
Wash the inclusion bodies to remove contaminating proteins.
-
Solubilize the inclusion bodies in a denaturing buffer containing 8 M urea or 6 M guanidine (B92328) hydrochloride.
-
-
Affinity Chromatography and Refolding:
-
Clarify the solubilized protein solution by centrifugation.
-
Load the supernatant onto a Ni-NTA affinity chromatography column.
-
Wash the column with denaturing buffer to remove non-specifically bound proteins.
-
Perform on-column refolding by gradually exchanging the denaturing buffer with a refolding buffer containing a decreasing concentration of the denaturant.
-
Elute the refolded His-tagged this compound using a buffer containing imidazole.
-
-
Purity Assessment:
-
Analyze the eluted fractions by SDS-PAGE to assess purity and molecular weight.
-
Confirm the identity of the purified protein by Western blotting using anti-PP13 antibodies.
-
Western Blotting for this compound Detection
This is a general protocol for detecting this compound in placental tissue lysates or other biological samples.
-
Protein Extraction:
-
Homogenize placental tissue in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[13]
-
Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Immunodetection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Wash the membrane again three times with TBST.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
-
Mass Spectrometry for this compound Identification and PTM Analysis
This protocol outlines a general workflow for identifying this compound and its post-translational modifications from placental tissue.
-
Sample Preparation:
-
Extract proteins from placental tissue as described for Western blotting.
-
For in-gel digestion, run the protein lysate on an SDS-PAGE gel and excise the band corresponding to the molecular weight of this compound.
-
For in-solution digestion, proceed with the whole lysate.
-
-
Reduction, Alkylation, and Digestion:
-
Reduce the disulfide bonds in the protein sample with dithiothreitol (B142953) (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
-
Alkylate the free cysteine residues with iodoacetamide (B48618) (IAA) to prevent disulfide bond reformation.[13]
-
Digest the proteins into smaller peptides using a sequence-specific protease, most commonly trypsin.[13]
-
-
LC-MS/MS Analysis:
-
Separate the digested peptides by liquid chromatography (LC) based on their hydrophobicity.
-
Analyze the eluting peptides by tandem mass spectrometry (MS/MS). The first stage of MS measures the mass-to-charge ratio of the intact peptides, and the second stage fragments the peptides and measures the mass-to-charge ratio of the fragments.
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the peptides and, consequently, the protein.
-
Use specialized software to identify and localize post-translational modifications such as phosphorylation and glycosylation by searching for characteristic mass shifts in the peptide fragment spectra.
-
Conclusion
Placental Protein 13 is a multifaceted protein with significant implications for a healthy pregnancy. Understanding its molecular weight, the functional consequences of its various isoforms, and its signaling pathways is essential for elucidating its role in both normal and pathological pregnancies. The methodologies outlined in this guide provide a framework for the continued investigation of this compound, which may ultimately lead to the development of novel diagnostic markers and therapeutic interventions for conditions like preeclampsia.
References
- 1. researchgate.net [researchgate.net]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental protein 13 (this compound) stimulates rat uterine vessels after slow subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. weldonbiotech.com [weldonbiotech.com]
- 6. Placental protein 13 (this compound)-induced vasodilation of resistance arteries from pregnant and nonpregnant rats occurs via endothelial-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Protocol | Proteintech Group [ptglab.com]
- 13. A proteomic profile of the healthy human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
An In-depth Technical Guide to the PP13 Protein Family and Homologous Galectins
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental Protein 13 (PP13), also known as galectin-13, is a member of the galectin protein family, which is characterized by a conserved carbohydrate-recognition domain (CRD) with an affinity for β-galactosides.[1] Predominantly expressed in the placental syncytiotrophoblast, this compound plays a crucial role in pregnancy, including immunomodulation at the feto-maternal interface and the regulation of vascular remodeling.[2][3] Dysregulation of this compound expression, particularly decreased serum levels in the first trimester, has been strongly associated with the subsequent development of preeclampsia, a life-threatening hypertensive disorder of pregnancy.[4][5] This technical guide provides a comprehensive overview of the this compound protein family and its homologous galectins, with a focus on their structure, function, and involvement in pregnancy-related pathologies. Detailed experimental protocols for the quantification and functional analysis of these proteins are provided, along with a summary of key quantitative data and visual representations of their signaling pathways.
Introduction to the this compound Protein Family and Homologous Galectins
The galectin family is a group of soluble β-galactoside-binding lectins that are widely expressed and involved in a variety of biological processes, including cell adhesion, migration, and apoptosis.[6] Placental Protein 13 (this compound), encoded by the LGALS13 gene located on chromosome 19q13.2, is a "prototype" galectin, meaning it contains a single CRD.[4][7] It exists as a homodimer of two 16 kDa subunits.[4] this compound shares structural homology with other prototype galectins, such as galectin-1 and galectin-10, exhibiting the characteristic "jelly-roll" fold composed of β-sheets.[1]
While sharing structural similarities, the functions of different galectins can be diverse. In the context of pregnancy, several galectins, including galectin-1 and galectin-3, are expressed at the maternal-fetal interface and contribute to the establishment and maintenance of a healthy pregnancy.[2] They are involved in modulating the maternal immune response to the semi-allogeneic fetus and promoting adequate placental development.[2][5]
Structure and Function
Structure of this compound and Homologous Galectins
The fundamental structure of galectins is the carbohydrate-recognition domain (CRD), a conserved region of about 130 amino acids.[6] This domain is responsible for the binding of β-galactoside-containing glycans. The three-dimensional structure of this compound has been modeled based on its homology to other galectins, revealing the typical "jelly-roll" motif.[1]
A comparative analysis of the CRDs of galectin-1, galectin-3, and galectin-13 highlights both conserved residues essential for β-galactoside binding and variable residues that confer specificity for different glycan structures.[8][9][10]
Functions of this compound in Pregnancy
This compound is a multifunctional protein with key roles in:
-
Immunomodulation: this compound has been shown to induce apoptosis in activated T-cells, suggesting a role in preventing maternal immune rejection of the fetus.[1][3] It is thought to interact with glycoconjugates on the surface of immune cells, triggering apoptotic signaling cascades.
-
Vascular Remodeling: this compound contributes to the profound vascular changes necessary for a healthy pregnancy. It induces vasodilation of uterine arteries, a process mediated by the nitric oxide-cGMP signaling pathway in endothelial cells.[4] This function is critical for ensuring adequate blood flow to the developing placenta and fetus.
-
Placentation: this compound is involved in the process of trophoblast invasion and differentiation, which are essential for the proper implantation of the placenta.[2]
Quantitative Data
This compound Serum Levels in Normal and Preeclamptic Pregnancies
Numerous studies have quantified the serum levels of this compound throughout gestation, revealing a consistent pattern of lower first-trimester concentrations in women who later develop preeclampsia.
| Population | First Trimester this compound Levels (MoM) | Reference |
| Normal Pregnancy | 1.0 | [4] |
| Preeclampsia | 0.4 - 0.7 | [4] |
Binding Affinities of Galectins
The binding of galectins to their carbohydrate ligands is a key aspect of their function. The dissociation constant (Kd) is a measure of the affinity of this interaction, with a lower Kd indicating a higher affinity.[11][12][13]
| Galectin | Ligand | Dissociation Constant (Kd) | Reference |
| Galectin-1 | Lactose | ~200-500 µM | [4][14] |
| Galectin-1 | N-acetyllactosamine (LacNAc) | ~50-100 µM | [4][14] |
| Galectin-3 | Lactose | ~200-300 µM | [14] |
| Galectin-3 | N-acetyllactosamine (LacNAc) | ~30-100 µM | [14] |
| Galectin-3 | Asialofetuin | ~1 µM | [14] |
Note: Specific Kd values for this compound are not widely available in the literature, but its binding preferences are known to include N-acetyllactosamine, mannose, and N-acetyl-galactosamine.[1][15]
Signaling Pathways
This compound-Induced Vasodilation
This compound promotes the relaxation of uterine arteries through an endothelium-dependent mechanism. This signaling cascade is crucial for increasing blood flow to the placenta.
Figure 1: this compound-induced vasodilation signaling pathway in uterine endothelial cells.
Galectin-Induced T-Cell Apoptosis
Galectins, including this compound, can induce apoptosis in activated T-cells, a key mechanism for maintaining immune tolerance during pregnancy. This process is often mediated through the Fas/FasL pathway, leading to the activation of caspases.[16][17][18]
Figure 2: General signaling pathway for galectin-induced T-cell apoptosis.
Experimental Protocols
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Quantification
This protocol outlines the steps for a sandwich ELISA to measure this compound concentrations in serum or plasma samples.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Expression Patterns of Galectin-1, Galectin-2, Galectin-3 and Galectin-13 in Cases of Intrauterine Growth Restriction (IUGR) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression and Significance of Galectin-1 and Galectin-3 in the Serum and Placental Tissues of Patients with Intrahepatic Cholestasis of Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectins in Early Pregnancy and Pregnancy-Associated Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectins as Pattern Recognition Receptors: Structure, Function, and Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Structural Biology of Galectin-Ligand Recognition: Current Advances in Modeling Tools, Protein Engineering, and Inhibitor Design [frontiersin.org]
- 8. Structural Basis Underlying the Binding Preference of Human Galectins-1, -3 and -7 for Galβ1-3/4GlcNAc - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Dissociation Constant (KD) Simply Explained – and Common Mistakes to Avoid - Fluidic Sciences Ltd % [fluidic.com]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - Equilibrium dissociation constant (Kd) [pharmacologycanada.org]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. T cell apoptosis at the maternal–fetal interface in early human pregnancy, involvement of galectin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
Placental Protein 13 (PP13) in Placentation: A Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract: Placental Protein 13 (PP13), or galectin-13, is a placenta-specific protein predominantly expressed by the syncytiotrophoblast. It plays a pivotal role in establishing a successful pregnancy by modulating the maternal immune system, promoting extensive vascular remodeling of the uterine arteries, and facilitating trophoblast invasion. Dysregulation of this compound expression and function is strongly associated with severe pregnancy complications, most notably preeclampsia. This technical guide provides an in-depth examination of the molecular mechanisms of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its complex signaling pathways.
Core Functions of this compound in Placentation
This compound is a multi-faceted protein essential for the physiological changes at the maternal-fetal interface. Its primary functions can be categorized into two main areas: immunomodulation and vascular remodeling.
-
Immunomodulation: A critical challenge in pregnancy is the maternal immune tolerance of the semi-allogeneic fetus. This compound is a key regulator of this process. It induces apoptosis in maternal T lymphocytes, preventing a cytotoxic response against fetal tissues.[1][2][3] Furthermore, this compound is released into the decidua where it forms crystal-like aggregates.[4] These aggregates act as a "decoy," attracting, activating, and then sequestering maternal immune cells like T cells and macrophages, diverting them away from the sensitive sites of trophoblast invasion and spiral artery remodeling.[1][4][5] This process creates localized "zones of necrosis" (ZONEs) containing apoptotic immune cells, which is crucial for uninterrupted placentation.[2][4]
-
Vascular Remodeling and Vasodilation: To meet the increasing blood flow demands of the growing fetus, the maternal spiral arteries must undergo extensive remodeling. This compound is instrumental in this process.[6][7][8] It acts on the endothelial layer of uterine arteries and veins, inducing potent vasodilation and facilitating their structural expansion.[5][6][9] This ensures a low-resistance, high-capacity vascular network is established to supply the placenta.[6] Impaired spiral artery remodeling due to insufficient this compound can lead to higher blood flow velocities, causing damage to placental villi and contributing to the pathophysiology of preeclampsia.[6]
-
Trophoblast Function: this compound also has direct effects on the placental trophoblasts from which it is secreted. It binds to β- and γ-actin within these cells, a mechanism that is thought to facilitate the migration and invasion of extravillous trophoblasts into the decidua and myometrium.[1] Additionally, this compound expression is important for the differentiation and fusion of cytotrophoblasts into the functional syncytiotrophoblast layer.[1]
Signaling Pathways and Molecular Interactions
This compound exerts its effects through a combination of extracellular and intracellular signaling events, primarily initiated by its binding to cell surface glycans via its carbohydrate-recognition domain (CRD).[9][10]
Vascular Signaling Pathway
The vasodilatory effect of this compound is dependent on the vascular endothelium.[5][11] It triggers two key signaling cascades: the endothelial nitric oxide synthase (eNOS) pathway and the prostaglandin (B15479496) pathway.[5][11][12] Upon binding to an as-yet-unidentified receptor on endothelial cells, this compound stimulates eNOS to produce nitric oxide (NO).[11][12] Concurrently, it activates cyclooxygenase (COX) enzymes to metabolize arachidonic acid into prostaglandins (B1171923).[11][12] Both NO and prostaglandins then act on the underlying vascular smooth muscle cells to induce relaxation and vasodilation.[12] Recent studies indicate the mechanism is dependent on the nitric oxide-cGMP pathway.[8][13]
Immunomodulatory Mechanism
This compound's immunomodulatory function involves a multi-step process targeting maternal leukocytes, particularly T cells. Secreted from the syncytiotrophoblast, this compound enters the decidua and forms aggregates that function as chemoattractants for immune cells. This leads to their sequestration and subsequent apoptosis, creating an immune-privileged zone for placental development.
Quantitative Data Summary
The biological effects of this compound have been quantified in various experimental systems. The following tables summarize key findings.
| Parameter | Value | Context | Source |
| Vascular Effects | |||
| Half-maximal vasodilation (EC₅₀) | 1 pM | Vasodilation of isolated resistance arteries from rats. | [5][11] |
| Reduction in vasoconstriction | 32% | Attenuation of U46619-induced contraction in uterine arteries from non-pregnant women. | [7] |
| Gene and Protein Expression | |||
| This compound content in term placenta | ~2.5 mg | Represents approximately 7% of total placental proteins. | [5][7] |
| mRNA level change in PE | 3.5-fold lower | Comparison of term placentas from women who developed preeclampsia (PE) vs. normal pregnancies. | [5] |
| Serum Concentrations (Normal Pregnancy) | |||
| Early 1st Trimester | 200–300 pg/mL | Baseline levels in maternal blood. | [5] |
| Late 1st Trimester | 400–600 pg/mL | Levels rise due to increasing placental mass. | [5] |
| End of Pregnancy | ~400 pg/mL | Plasma concentrations rise progressively throughout gestation. | [7] |
| Serum Concentrations (Preeclampsia) | |||
| 1st Trimester in PE | Decreased | Low levels are predictive of subsequent PE development. | [1][10] |
| At time of PE diagnosis | Increased | Elevated shedding from the stressed/damaged placenta leads to higher serum levels. | [2][14] |
| Total this compound (Term PE) | 1598 pg/mL [IQR 1070–1981] | Includes soluble and extracellular vesicle-associated this compound. | [14] |
| Total this compound (Preterm PE) | 2153 pg/mL [IQR 1866–2938] | Significantly higher than term PE and controls. | [14] |
Experimental Protocols
The mechanisms of this compound have been elucidated using a range of in vitro and in vivo techniques. Below are representative methodologies for key experiments.
In Vitro Vasodilation Assay using Pressurized Myography
This protocol is used to assess the direct effect of this compound on vascular tone in isolated arteries.
-
Vessel Isolation: Uterine or mesenteric arteries are dissected from animal models (e.g., Sprague Dawley rats) or human tissue biopsies and placed in cold, oxygenated physiological salt solution (PSS).[11]
-
Cannulation: A segment of the artery (~2 mm) is transferred to a pressurized arteriograph chamber. Each end of the vessel is mounted on a glass microcannula and secured with sutures.
-
Pressurization & Equilibration: The vessel is pressurized to a physiological level (e.g., 50 mmHg) and allowed to equilibrate in warmed (37°C), oxygenated PSS for approximately 1 hour.[11]
-
Pre-constriction: To elicit a stable baseline tone, the artery is pre-constricted with a vasoconstrictor agent like the thromboxane (B8750289) analogue U46619.[7][8]
-
This compound Application: Recombinant this compound is added to the superfusing PSS in increasing cumulative concentrations (e.g., 10⁻¹³ to 10⁻⁸ M).[11]
-
Data Acquisition: The internal diameter of the vessel is continuously recorded using a video micrometer. Vasodilation is calculated as the percentage reversal of the pre-constriction tone.
-
Mechanism Investigation: The experiment can be repeated in the presence of specific inhibitors, such as L-NAME (an eNOS inhibitor) or ODQ (a guanylate cyclase inhibitor), to dissect the signaling pathway.[8][13]
T-Cell Apoptosis Assay via Flow Cytometry
This method quantifies the ability of this compound to induce apoptosis in immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood from healthy donors using density gradient centrifugation (e.g., Ficoll-Paque). T cells can be further purified using magnetic-activated cell sorting (MACS).
-
Cell Culture & Activation: T cells are cultured in appropriate media (e.g., RPMI-1640) and activated with mitogens like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies, as this compound's apoptotic effects are stronger on activated T cells.[1]
-
This compound Treatment: Recombinant this compound is added to the cell cultures at various concentrations. A vehicle control (buffer used to dissolve this compound) and a negative control (no treatment) are included. Cells are incubated for a set period (e.g., 24-72 hours).
-
Apoptosis Staining: Cells are harvested and stained with a combination of fluorescent markers for apoptosis, typically Annexin V (which binds to phosphatidylserine (B164497) on early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters late apoptotic/necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer. The percentages of live, early apoptotic (Annexin V positive, PI negative), and late apoptotic/necrotic (Annexin V positive, PI positive) cells are quantified for each treatment condition.
Conclusion for Drug Development
This compound represents a compelling target for therapeutic intervention in pregnancy disorders rooted in poor placentation. Its dual role in promoting immune tolerance and ensuring adequate vascular remodeling places it at the center of a healthy maternal-fetal dialogue. The significant association between low first-trimester this compound levels and the subsequent development of preeclampsia highlights its potential as both a predictive biomarker and a therapeutic agent.[1][10][15] The development of this compound-based replenishment therapies could offer a personalized approach to preventing or mitigating preeclampsia, particularly in patients with genetic variants leading to impaired this compound function.[5][15] Further research into the specific endothelial receptors and downstream intracellular signaling partners of this compound will be critical for designing targeted and effective drugs.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. This compound, Decidual Zones of Necrosis, and Spiral Artery Remodeling—Preeclampsia Revisited? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy [mdpi.com]
- 7. preprints.org [preprints.org]
- 8. mdpi.com [mdpi.com]
- 9. Placental protein 13 (this compound) stimulates rat uterine vessels after slow subcutaneous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Augmented Placental Protein 13 in Placental-Associated Extracellular Vesicles in Term and Preterm Preeclampsia Is Further Elevated by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Personalized Therapy Against Preeclampsia by Replenishing Placental Protein 13 (this compound) Targeted to Patients With Impaired this compound Molecule or Function - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Placental Protein 13 (PP13) Signaling Pathway in Trophoblast Cells
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document delineates the current understanding of the Placental Protein 13 (PP13) signaling pathway in trophoblast cells, its physiological roles in pregnancy, and its implications in pathologies such as pre-eclampsia. It provides a comprehensive overview of the molecular interactions, downstream effects, and methodologies for studying this critical pathway.
Introduction to Placental Protein 13 (this compound)
Placental Protein 13 (this compound), also known as galectin-13, is a carbohydrate-binding protein predominantly synthesized in the syncytiotrophoblast of the placenta.[1] It plays a pivotal role in the complex processes of placentation, including embryo implantation, maternal-fetal immune tolerance, and vascular remodeling.[1] this compound is a dimeric protein with a conserved carbohydrate recognition domain (CRD) that specifically binds to β-galactosides on various glycoconjugates.[1] Dysregulation of this compound expression and function is strongly associated with adverse pregnancy outcomes, most notably pre-eclampsia.[1][2]
The this compound Signaling Cascade in Trophoblast Cells
While a single, dedicated receptor for this compound on trophoblast cells has not been definitively identified, the signaling cascade is thought to be initiated by its binding to specific β-galactoside-containing glycoconjugates on the cell surface. This interaction triggers a series of intracellular events that modulate trophoblast function.
Initiation of Signaling at the Cell Surface
This compound, secreted from the syncytiotrophoblast, interacts with glycans on the apical membrane of trophoblast cells.[1] One of its key binding partners on the cell surface is Annexin A2 , a calcium-dependent phospholipid-binding protein.[1] This interaction is crucial for localizing this compound's effects at the maternal-fetal interface. The binding of dimeric this compound to multiple cell surface glycoconjugates can lead to the formation of a galectin-glycan lattice, which can cluster signaling molecules and initiate downstream cascades.[1]
Intracellular Signaling Events
Following its interaction with the cell surface, this compound influences several key intracellular pathways:
-
Calcium Influx and Membrane Depolarization: A primary and rapid response to this compound in cultured trophoblasts is a depolarization of the cell membrane, which is mediated by an influx of calcium ions (Ca2+).[1][2] This influx is a critical trigger for subsequent signaling events.
-
Cytoskeletal Rearrangement: this compound has been shown to bind to intracellular β- and γ-actin.[1] This interaction is believed to facilitate the remodeling of the actin cytoskeleton, a process essential for trophoblast migration and invasion into the uterine wall.[1] The translocation of this compound within the trophoblast is also thought to be driven by interactions with the actin cytoskeleton and associated motor proteins.[1]
-
Prostaglandin (B15479496) Synthesis: The this compound-induced calcium influx leads to the liberation of linoleic and arachidonic acids from the trophoblast membrane lipids. These fatty acids are then converted into prostaglandins (B1171923), such as prostacyclin, and thromboxane.[1][2] These molecules are potent vasoactive agents that play a crucial role in the vascular remodeling of maternal spiral arteries.[1]
Downstream Cellular Effects
The this compound signaling cascade culminates in several key physiological responses in trophoblast cells and the surrounding maternal tissues:
-
Trophoblast Migration and Invasion: By modulating the cytoskeleton and likely influencing the expression and activity of matrix metalloproteinases (MMPs), this compound promotes the migration and invasion of extravillous trophoblasts into the decidua and myometrium. This deep placentation is vital for establishing a robust maternal-fetal circulatory connection.
-
Vascular Remodeling: The local release of prostaglandins and other vasoactive substances stimulated by this compound contributes to the dilation and remodeling of maternal spiral arteries, ensuring adequate blood flow to the developing placenta and fetus.[1]
-
Immune Modulation: this compound plays a significant role in establishing maternal immune tolerance to the semi-allogeneic fetus. It induces apoptosis in maternal T-cells at the implantation site, helping to prevent an immune rejection of the pregnancy.[1]
Data Presentation: Quantitative Effects of this compound
The following tables summarize key quantitative data related to this compound expression and function.
Table 1: Maternal Serum this compound Concentrations in Normal and Pre-eclamptic Pregnancies
| Pregnancy Status | Gestational Age | Median this compound Concentration (pg/mL) | Fold Change (vs. Normal) | Reference |
| Normal | 1st Trimester | 200-300 | - | [3] |
| Normal | 1st Trimester | 400-600 (later in trimester) | - | [3] |
| Pre-eclampsia | 1st Trimester | Lower than normal | Decreased | [2] |
| Pre-eclampsia | 2nd & 3rd Trimesters | Higher than normal | Increased | [2] |
Table 2: Changes in this compound mRNA Expression in Placental Tissue
| Condition | Comparison | Fold Change in this compound mRNA | Reference |
| Pre-eclampsia | vs. Normal Term Placentas | Reduced | [4] |
| Pre-eclampsia (1st Trimester) | vs. Normal 1st Trimester | Lower | [5] |
Table 3: In Vitro Effects on Trophoblast Invasion Markers (Proxy Data)
| Treatment | Cell Type | Target | Effect | Fold Change | Reference |
| Forskolin (100 µM) | 6-8 wk Trophoblasts | proMMP-2 Secretion | Increase | ~1.26 | [6] |
| Forskolin (100 µM) | 6-8 wk Trophoblasts | proMMP-9 Secretion | Increase | ~1.28 | [6] |
| EGF (8 ng/mL) | 6-8 wk Trophoblasts | proMMP-2 Secretion | Increase | ~1.41 | [6] |
| EGF (8 ng/mL) | 6-8 wk Trophoblasts | proMMP-9 Secretion | Increase | ~1.39 | [6] |
Note: Data in Table 3 is indicative of pathways that can be modulated to affect trophoblast invasion and is not a direct measure of this compound's effect. Further research is needed to quantify the direct impact of this compound on MMP secretion.
Experimental Protocols
Detailed methodologies for key experiments to investigate the this compound signaling pathway are provided below.
Isolation and Culture of Primary Human Trophoblasts
This protocol is adapted from established methods for first-trimester placental cell isolation.
Materials:
-
First-trimester placental tissue (6-12 weeks gestation)
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
DNase I
-
Collagenase A
-
Percoll gradient solutions (e.g., 20%, 40%, 60%)
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Wash the placental tissue extensively with ice-cold PBS to remove maternal blood.
-
Mechanically dissect the villous tissue, removing the decidua and chorionic plate.
-
Mince the tissue into small fragments (~1-2 mm³).
-
Perform enzymatic digestion using a cocktail of trypsin and DNase I, followed by collagenase A digestion to release cells.
-
Filter the cell suspension through a series of cell strainers (e.g., 100 µm, 70 µm) to remove undigested tissue.
-
Isolate trophoblast cells from the mixed cell population using a discontinuous Percoll gradient centrifugation.
-
Collect the trophoblast layer, wash with PBS, and resuspend in culture medium (DMEM/F12 with 10% FBS and antibiotics).
-
Plate the cells on fibronectin-coated culture dishes and incubate at 37°C in a 5% CO₂ atmosphere.
-
Characterize the purity of the isolated trophoblasts by immunostaining for cytokeratin-7.
Western Blot Analysis of this compound-Induced Signaling
Materials:
-
Cultured trophoblast cells
-
Recombinant human this compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-MMP-2, anti-MMP-9, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed trophoblast cells and grow to 70-80% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Treat the cells with various concentrations of recombinant this compound for different time points.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Co-Immunoprecipitation (Co-IP) of this compound and Binding Partners
Materials:
-
Trophoblast cell lysate
-
Anti-PP13 antibody or antibody against a putative binding partner
-
Protein A/G magnetic beads
-
Co-IP lysis/wash buffer (non-denaturing)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
Procedure:
-
Lyse cultured trophoblasts with a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-PP13) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with Co-IP wash buffer to remove unbound proteins.
-
Elute the bound proteins from the beads using elution buffer.
-
Analyze the eluted proteins by Western blotting using antibodies against the suspected binding partners (e.g., anti-Annexin A2, anti-β-actin).
Trophoblast Invasion Assay (Transwell Matrigel Assay)
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel basement membrane matrix
-
Serum-free culture medium
-
Culture medium with a chemoattractant (e.g., 10% FBS or recombinant this compound)
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Rehydrate the Matrigel with serum-free medium.
-
Resuspend trophoblast cells in serum-free medium and seed them into the upper chamber of the inserts.
-
Add medium containing the chemoattractant (e.g., this compound) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
Remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the invading cells on the lower surface of the membrane with methanol.
-
Stain the cells with crystal violet.
-
Count the number of invaded cells in several microscopic fields.
-
Compare the number of invaded cells between control and this compound-treated groups.
Measurement of Intracellular Calcium ([Ca²⁺]i)
Materials:
-
Cultured trophoblast cells on glass-bottom dishes
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
HEPES-buffered saline (HBS)
-
Recombinant this compound
-
Fluorescence microscope or plate reader with ratiometric imaging capabilities
Procedure:
-
Load the cultured trophoblasts with Fura-2 AM or Fluo-4 AM in HBS containing Pluronic F-127 for 30-60 minutes at 37°C.
-
Wash the cells with HBS to remove excess dye.
-
Acquire baseline fluorescence readings.
-
Add recombinant this compound to the cells and continuously record the fluorescence intensity.
-
For Fura-2, measure the ratio of fluorescence emission at 510 nm after excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm after excitation at ~494 nm.
-
Analyze the change in fluorescence ratio or intensity over time to determine the kinetics of the intracellular calcium response.
Visualizations of this compound Signaling and Experimental Workflows
Diagram 1: Proposed this compound Signaling Pathway in Trophoblast Cells
Caption: A diagram illustrating the proposed this compound signaling cascade in trophoblast cells.
Diagram 2: Experimental Workflow for Co-Immunoprecipitation
Caption: Workflow for identifying this compound binding partners using Co-Immunoprecipitation.
Diagram 3: Logical Relationship of this compound's Role in Placentation
Caption: The multifaceted role of this compound in ensuring a successful pregnancy outcome.
Conclusion and Future Directions
Placental Protein 13 is a critical mediator of trophoblast function, influencing a cascade of events from cell migration to immune modulation. The signaling pathway, initiated by its binding to cell surface glycoconjugates, involves calcium influx, cytoskeletal rearrangement, and prostaglandin synthesis, all of which are essential for successful placentation. While significant progress has been made in understanding the effects of this compound, further research is required to definitively identify its primary receptor(s) on trophoblast cells and to fully elucidate the intermediate signaling molecules. A deeper understanding of this pathway will not only provide insights into the fundamental biology of pregnancy but also open new avenues for the prediction, prevention, and treatment of pregnancy complications like pre-eclampsia. The development of therapeutic strategies aimed at modulating this compound activity remains a promising area for future investigation.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental protein 13 (PP-13): effects on cultured trophoblasts, and its detection in human body fluids in normal and pathological pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental protein 13 (this compound/galectin-13) undergoes lipid raft-associated subcellular redistribution in the syncytiotrophoblast in preterm preeclampsia and HELLP syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound mRNA expression in trophoblasts from preeclamptic placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Expression and importance of matrix metalloproteinase 2 and 9 (MMP-2 and -9) in human trophoblast invasion - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Placental Protein 13 (PP13) in Maternal Immune Tolerance: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The establishment of maternal immune tolerance towards the semi-allogeneic fetus is a cornerstone of a successful pregnancy. This complex process involves a sophisticated network of interactions at the maternal-fetal interface. Placental Protein 13 (PP13), also known as galectin-13, has emerged as a key placental-specific immunoregulatory protein that plays a pivotal role in this dialogue.[1] Predominantly expressed and released by the syncytiotrophoblast, this compound exerts pleiotropic effects on maternal immune cells, contributing to the creation of an immune-privileged environment necessary for deep placentation and fetal development.[1][2] Dysregulation of this compound expression and function is associated with severe obstetrical syndromes, most notably pre-eclampsia, highlighting its clinical significance.[3][4] This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, summarizes key quantitative data, details relevant experimental protocols, and visualizes its functional pathways to support further research and therapeutic development.
Core Mechanisms of this compound-Mediated Immunomodulation
This compound is a glycan-binding protein that functions extracellularly in a paracrine manner, affecting various maternal leukocytes in the decidua and peripheral circulation.[1][5] Its primary role in immune tolerance is achieved through several interconnected mechanisms:
-
Induction of Immune Cell Apoptosis: A primary function of this compound is the induction of apoptosis in activated maternal T lymphocytes.[1][4][6] This targeted cell death mechanism is crucial for eliminating potentially alloresponsive T cells that could recognize and attack fetal antigens.[3] this compound also induces the apoptosis and clearance of macrophages in the decidua.[1] This process is concentrated in specific "decidual zones of necrosis" during early pregnancy (peaking at 7-8 weeks of gestation), which serves to divert and eliminate maternal immune cells, thereby facilitating uninterrupted trophoblast invasion and the critical remodeling of maternal spiral arteries.[3]
-
Modulation of Neutrophil Phenotype: Neutrophils are abundant at the maternal-fetal interface from the early stages of pregnancy. This compound directly influences these cells by reducing their rate of apoptosis, thereby extending their lifespan.[7][8] More importantly, it polarizes them towards a "placental-growth-permissive" phenotype. This is characterized by the increased expression of the immune checkpoint ligand PD-L1, which can inhibit T cell activation, and the enhanced production of factors that support tissue and vessel growth, such as Hepatocyte Growth Factor (HGF), Matrix Metalloproteinase-9 (MMP-9), and Reactive Oxygen Species (ROS).[7][8] This specialized neutrophil phenotype contributes to both immune regulation and vascular remodeling.
-
Regulation of Cytokine and Chemokine Secretion: this compound modulates the local cytokine environment. It has been shown to trigger the secretion of specific cytokines and chemokines from peripheral blood mononuclear cells.[3][5] Notably, treatment of T cells with this compound induces the production of Interleukin-8 (IL-8), a potent chemoattractant for neutrophils, further linking this compound to the recruitment and function of these cells at the implantation site.[7][9] It also appears to influence the balance between pro-inflammatory and anti-inflammatory responses, a critical aspect of maintaining pregnancy.[10][11]
-
Vascular Remodeling: Beyond its direct immune functions, this compound contributes to the profound vascular changes required to supply the growing fetus. It binds to actin within trophoblasts, facilitating their migration, and promotes the release of prostacyclins, which aids in the vascular remodeling of maternal spiral arteries during early placentation.[3]
Quantitative Data on this compound Function
The immunomodulatory effects of this compound have been quantified in several in vitro studies. The following tables summarize key findings.
Table 1: Effects of this compound on Immune Cell Apoptosis and Viability
| Cell Type | Treatment | Effect | Statistical Significance | Reference |
|---|---|---|---|---|
| T Lymphocytes | Recombinant this compound | Strongest apoptosis-inducing effect among tested galectins | - | [3][5] |
| Neutrophils | This compound (3 µg/ml) | Reduced apoptosis after 24h incubation | p < 0.05 | [7] |
| PBMCs | Recombinant Gal-13 | Reduced early apoptosis of T cells, B cells, NK cells, monocytes | - | [12] |
| PBMCs | Recombinant Gal-13 | Reduced late apoptosis of B cells and monocytes | - |[12] |
Table 2: Effects of this compound on Immune Cell Gene Expression and Protein Secretion
| Cell Type | Treatment | Target | Effect | Reference |
|---|---|---|---|---|
| Non-activated T Cells | Recombinant Gal-13 or Gal-14 | IL-8 Production | Increased | [9] |
| T Cells | Recombinant Gal-13 | CD25 Expression | Increased | [9] |
| T Cells | Recombinant Gal-13 | CD95 Expression | Increased | [9] |
| Neutrophils | This compound | PD-L1 Expression | Increased | [7] |
| Neutrophils | This compound | HGF, TNF-α, MMP-9, ROS Production | Increased | [7] |
| Neutrophils | This compound | SERPINB1 mRNA Expression | Increased (anti-apoptotic) | [13] |
| PBMCs | Placenta-purified this compound | IL-1α and IL-6 Secretion | Slightly Increased | [5] |
| PBMCs | Recombinant Gal-13 | IL-8, IL-10, IFN-γ Production | Increased (concentration-dependent) |[12] |
Signaling Pathways
This compound exerts its effects by binding to specific glycoconjugates on the surface of immune cells, which triggers intracellular signaling cascades. Studies on peripheral blood mononuclear cells (PBMCs) have shown that this compound binding leads to the parallel activation of several key pathways involved in cell survival, inflammation, and function.[12]
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A primate subfamily of galectins expressed at the maternal–fetal interface that promote immune cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
- 6. Galectins: guardians of eutherian pregnancy at the maternal-fetal interface - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Placental Protein 13 (Galectin-13) Polarizes Neutrophils Toward an Immune Regulatory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Collection - Placental Protein 13 (Galectin-13) Polarizes Neutrophils Toward an Immune Regulatory Phenotype - Frontiers in Immunology - Figshare [frontiersin.figshare.com]
- 9. Placental Galectins Are Key Players in Regulating the Maternal Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytokines and pregnancy complications: modulation for prevention and treatment [explorationpub.com]
- 11. Longitudinal Modulation of Immune System Cytokine Profile During Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Placental galectins regulate innate and adaptive immune responses in pregnancy [frontiersin.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of Placental Protein 13 (PP13) with Cell Surface Glycoproteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein belonging to the galectin superfamily of β-galactoside-binding lectins.[1][2][3][4] Predominantly expressed in the syncytiotrophoblast of the placenta, this compound plays a crucial role in pregnancy, including processes such as implantation, maternal immune tolerance, and vascular remodeling.[1][5][6] Aberrant expression and lower maternal serum levels of this compound in the first trimester have been strongly associated with the subsequent development of pre-eclampsia, a life-threatening hypertensive disorder of pregnancy.[6][7][8] This has positioned this compound as a promising biomarker for early prediction and a potential therapeutic target for pre-eclampsia.[6][7]
This technical guide provides a comprehensive overview of the molecular interactions between this compound and cell surface glycoproteins, the downstream signaling pathways, and detailed experimental protocols for studying these interactions.
This compound: Structure and Function
This compound is a homodimeric protein with a molecular weight of approximately 32 kDa, composed of two 16 kDa subunits linked by disulfide bonds.[1][9] Each monomer possesses a carbohydrate recognition domain (CRD) responsible for its lectin activity, specifically binding to β-galactoside-containing glycans on cell surface glycoproteins and glycolipids.[1][4][9] The primary structure of this compound shares homology with other galectins, particularly galectin-10 (Charcot-Leyden crystal protein).[1][9]
The functions of this compound are multifaceted and critical for a healthy pregnancy:
-
Immunomodulation: this compound induces apoptosis in activated maternal T-cells at the maternal-fetal interface, contributing to immune tolerance of the semi-allogeneic fetus.[1][9][10] It also appears to polarize neutrophils towards a growth-permissive phenotype.[4]
-
Vascular Remodeling: this compound promotes vasodilation of uterine arteries, a vital process for increasing blood flow to the developing placenta and fetus.[11][12][13][14] This effect is mediated through its interaction with the endothelial lining of blood vessels.
-
Placentation: this compound is involved in the complex processes of trophoblast invasion and spiral artery remodeling, which are essential for establishing a robust maternal-fetal circulation.[1][5]
Interaction of this compound with Cell Surface Glycoproteins
As a galectin, the primary mode of action for this compound involves its interaction with cell surface glycoconjugates. This binding can lead to the formation of a "galectin-glycan lattice," which can modulate receptor clustering, signaling, and cell adhesion.[1][15]
Binding Specificity and Known Ligands
This compound exhibits a binding preference for specific carbohydrate structures. Sugar binding assays have demonstrated that this compound has the strongest affinity for N-acetyllactosamine (LacNAc) , mannose , and N-acetylglucosamine (GlcNAc) residues.[9]
Several cellular and molecular binding partners for this compound have been identified:
-
Annexin II: This protein, found on the apical membrane of the syncytiotrophoblast, has been identified as a high-affinity binding partner for this compound.[2][16] This interaction is thought to be involved in the externalization and secretion of this compound from the syncytiotrophoblast.[2]
-
β/γ-Actin: Intracellularly, this compound has been shown to bind to β/γ-actin, suggesting a role in cytoskeletal dynamics within trophoblast cells.[2][16]
-
ABO Blood Group Antigens: this compound binds to the β-galactoside structures present on ABO blood group antigens on the surface of erythrocytes.[1] This interaction can influence the bioavailability of circulating this compound.[1]
Quantitative Binding Data
While several studies have qualitatively described the binding of this compound, specific quantitative data, such as dissociation constants (Kd), are not widely available in the published literature. The available data on binding affinities are summarized in the table below.
| Interacting Molecule | Cell Type/System | Method | Binding Affinity | Reference(s) |
| N-acetyllactosamine | In vitro sugar binding assay | Affinity Chromatography | Strongest binding affinity among tested sugars | [9] |
| Mannose | In vitro sugar binding assay | Affinity Chromatography | High binding affinity | [9] |
| N-acetylglucosamine | In vitro sugar binding assay | Affinity Chromatography | High binding affinity | [9] |
| Annexin II | Placental and fetal hepatic cells | Affinity Chromatography, Mass Spectrometry | High-affinity binding | [2][16] |
| ABO Blood Group Antigens | Human Erythrocytes | Flow Cytometry | Strongest affinity to blood group AB, weakest to B | [1] |
Note: Specific Kd values for these interactions are not currently available in the literature. The affinities are described qualitatively.
Signaling Pathways Modulated by this compound
The interaction of this compound with cell surface glycoproteins triggers intracellular signaling cascades that mediate its physiological effects.
Endothelial Cell Signaling and Vasodilation
This compound-induced vasodilation is primarily mediated through its action on endothelial cells. The binding of this compound to unidentified glycoprotein (B1211001) receptors on the endothelial cell surface activates two key signaling pathways:
-
eNOS/NO/cGMP Pathway: This pathway involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO). NO then diffuses to the underlying smooth muscle cells, where it activates guanylate cyclase, resulting in increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent muscle relaxation and vasodilation.[11][12][13][14]
-
Prostaglandin Pathway: this compound also stimulates the production of prostaglandins, which are known vasodilators.[11][13]
Caption: this compound-induced vasodilation signaling pathway in endothelial cells.
T-Cell Apoptosis
This compound's immunomodulatory function is highlighted by its ability to induce apoptosis in activated T-cells. While the precise signaling cascade is not fully elucidated, it is understood that the binding of this compound to specific glycoproteins on the T-cell surface initiates a programmed cell death pathway. This is a critical mechanism for preventing maternal rejection of the fetus.
Caption: Simplified pathway of this compound-induced T-cell apoptosis.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments to study the interaction of this compound with cell surface glycoproteins.
Co-Immunoprecipitation (Co-IP) of this compound and its Binding Partners from Placental Cells
This protocol describes the co-immunoprecipitation of this compound to identify its interacting proteins from a placental cell line, such as BeWo cells.
Caption: Experimental workflow for Co-Immunoprecipitation of this compound.
Materials:
-
BeWo choriocarcinoma cell line (ATCC CCL-98)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Co-IP Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, 5% glycerol, supplemented with protease and phosphatase inhibitors)
-
Anti-PP13 antibody (for immunoprecipitation)
-
Normal rabbit or mouse IgG (isotype control)
-
Protein A/G magnetic beads or agarose (B213101) beads
-
SDS-PAGE gels and buffers
-
Western blot apparatus and reagents
-
Antibodies for Western blot detection (e.g., anti-Annexin II, anti-actin)
Protocol:
-
Cell Culture and Lysis:
-
Culture BeWo cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer per 10 cm dish.
-
Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube. This is the cell lysate.
-
-
Pre-clearing the Lysate:
-
Add 1 µg of normal IgG and 20 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation or using a magnetic rack and discard the beads.
-
-
Immunoprecipitation:
-
Add 2-5 µg of anti-PP13 antibody to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three times with 1 mL of Co-IP Lysis/Wash Buffer.
-
-
Elution and Analysis:
-
Resuspend the beads in 30 µL of 2x Laemmli sample buffer.
-
Boil for 5 minutes to elute the proteins.
-
Pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against potential interacting partners (e.g., Annexin II). Alternatively, the eluate can be analyzed by mass spectrometry for unbiased identification of binding partners.
-
Surface Plasmon Resonance (SPR) for Quantitative Binding Analysis
This protocol outlines the use of SPR to quantify the binding kinetics of this compound to a specific glycan.
Caption: General workflow for Surface Plasmon Resonance (SPR) analysis.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant purified this compound
-
Ligand for immobilization (e.g., N-acetyllactosamine-BSA conjugate)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC/NHS.
-
Inject the N-acetyllactosamine-BSA conjugate (e.g., at 20 µg/mL in 10 mM acetate (B1210297) buffer, pH 5.0) to achieve the desired immobilization level.
-
Inject ethanolamine (B43304) to block any remaining active sites.
-
-
Binding Analysis:
-
Prepare a series of dilutions of recombinant this compound in running buffer (e.g., 0-500 nM).
-
Inject the this compound solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
After each cycle, regenerate the sensor surface with a pulse of the regeneration solution.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Western Blot Analysis of eNOS Phosphorylation
This protocol is for detecting the phosphorylation of eNOS in endothelial cells (e.g., HUVECs) upon treatment with this compound.
Protocol:
-
Cell Culture and Treatment:
-
Culture HUVECs to 80-90% confluency.
-
Starve cells in serum-free medium for 4-6 hours.
-
Treat cells with different concentrations of recombinant this compound for various time points.
-
-
Cell Lysis and Protein Quantification:
-
Lyse cells as described in the Co-IP protocol.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-eNOS (Ser1177) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total eNOS and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Conclusion
Placental Protein 13 is a key player in the intricate molecular dialogues that ensure a successful pregnancy. Its interactions with cell surface glycoproteins are fundamental to its roles in immunomodulation and vascular remodeling. A deeper understanding of the quantitative aspects of these interactions and the downstream signaling pathways is crucial for the development of novel diagnostics and therapeutics for pregnancy complications like pre-eclampsia. The experimental protocols provided in this guide offer a framework for researchers to further investigate the fascinating biology of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Purification of Recombinant Galectins Expressed in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Evaluation of galectin binding by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ulab360.com [ulab360.com]
- 8. espace.inrs.ca [espace.inrs.ca]
- 9. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. research.pasteur.fr [research.pasteur.fr]
- 11. Preparation of recombinant galectin protein: expression, affinity purification, and removal of lipopolysaccharide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]
- 13. Method to Study the Role of Galectins in Angiogenesis In Vivo Using the Chick Chorioallantoic Membrane Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Galectin–glycan lattices regulate cell-surface glycoprotein organization and signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Placental Protein 13 (PP13): A Core Component in Placental Function and Pathology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein that plays a pivotal role in the successful establishment and maintenance of pregnancy.[1] Predominantly expressed by the syncytiotrophoblast, the primary barrier between maternal and fetal circulation, this compound is intricately involved in maternal immune tolerance, vascular remodeling, and trophoblast invasion.[2][3][4] Dysregulation of this compound expression is strongly associated with severe pregnancy complications, most notably pre-eclampsia, making it a critical area of investigation for diagnostics and therapeutic interventions.[5][6][7] This technical guide provides a comprehensive overview of this compound expression in placental tissue, detailing its quantification, localization, and functional pathways.
Quantitative Expression of Placental Protein 13
The expression of this compound is tightly regulated throughout gestation, with significant alterations observed in pathological pregnancies. The following tables summarize the key quantitative data on this compound mRNA and protein levels in placental tissue and maternal circulation.
Table 1: Placental Protein 13 (this compound) mRNA Expression in Placental Tissue
| Condition | Trimester | Change in Expression | Fold Change | Reference |
| Pre-eclampsia | First | Decreased | - | [8] |
| Pre-eclampsia | Third | Decreased | 3.5-fold lower | [5] |
| HELLP Syndrome | Third | Decreased | 3.5-fold lower | [9] |
Table 2: Placental Protein 13 (this compound) Protein Expression in Placental Tissue
| Condition | Trimester | Change in Expression | Immunohistochemistry (IHC) Score (Mean ± SD) | Reference |
| Normal | Third | - | 4.51 ± 1.16 | [10][11] |
| Late-Onset Pre-eclampsia | Third | Decreased | 4.06 ± 0.82 | [10][11] |
| Early-Onset Pre-eclampsia | Third | Significantly Decreased | 3.38 ± 0.46 | [10][11] |
Table 3: Maternal Serum Placental Protein 13 (this compound) Concentrations
| Condition | Trimester | Concentration Range | Key Findings | Reference(s) |
| Normal Pregnancy | First | Increases from ~200-300 pg/mL to 400-600 pg/mL | Gradual increase with gestational age. | [9][12] |
| Normal Pregnancy | Term | Peaks around 400 pg/mL | [13] | |
| Pre-eclampsia | First | Significantly Lower | A promising early marker for assessing risk. | [2][6][7] |
| Pre-eclampsia (Preterm) | Second & Third | Higher than normal | Increased shedding from the ischemic placenta. | [3][12] |
| HELLP Syndrome (Preterm) | Not Specified | Higher than normal | Increased shedding of this compound immunopositive microvesicles. | [3] |
| Term Delivery (Controls) | At Delivery | 964 pg/mL (Total this compound, IQR 875–1636) | Includes soluble and placental-associated extracellular vesicle (PEV) fractions. | [14] |
| Pre-eclampsia (All) | At Delivery | 1598 pg/mL (Total this compound, IQR 1070–1981) | Elevated total this compound. | [14] |
| Pre-eclampsia (Preterm) | At Delivery | 2153 pg/mL (Total this compound, IQR 1866–2938) | Further augmentation in preterm cases. | [14] |
Signaling and Secretory Pathways
This compound exerts its biological functions through various signaling pathways, primarily impacting vascular dynamics and immune responses. Its secretion from the syncytiotrophoblast follows a non-classical pathway.
This compound-Mediated Vasodilation Signaling Pathway
This compound contributes to the essential vascular remodeling of maternal spiral arteries by inducing vasodilation. This process is dependent on the activation of the nitric oxide-cGMP pathway.[13][9][15]
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Placental protein 13 (this compound): a new biological target shifting individualized risk assessment to personalized drug design combating pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound mRNA expression in trophoblasts from preeclamptic placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Placental protein 13 (PP-13): effects on cultured trophoblasts, and its detection in human body fluids in normal and pathological pregnancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Augmented Placental Protein 13 in Placental-Associated Extracellular Vesicles in Term and Preterm Preeclampsia Is Further Elevated by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Regulation of LGALS13 Gene Expression in Pregnancy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galectin-13 (LGALS13), also known as Placental Protein 13 (PP13), is a key protein in primate pregnancy, playing crucial roles in placentation, maternal immune tolerance, and vascular remodeling.[1][2] Predominantly expressed by the syncytiotrophoblast, the expression of the LGALS13 gene is tightly regulated throughout gestation.[2][3] Dysregulation of LGALS13 expression is strongly associated with adverse pregnancy outcomes, most notably preeclampsia, making it a critical area of investigation for diagnostics and therapeutics.[3][4][5] This technical guide provides an in-depth overview of the molecular mechanisms governing LGALS13 gene expression during pregnancy, with a focus on transcriptional control, signaling pathways, and relevant experimental methodologies.
Data Presentation: Quantitative Analysis of LGALS13 Expression
The expression of LGALS13 is significantly altered in pregnancies complicated by preeclampsia. The following tables summarize key quantitative findings from comparative studies.
Table 1: LGALS13 mRNA Expression in Placental Tissue
| Condition | Fold Change vs. Control | Gestational Age | Method | Reference |
| Preterm Preeclampsia | 3.5-fold lower | Third Trimester | RT-qPCR | [1][6] |
| Preterm Preeclampsia | Decreased | First Trimester (11 weeks) | Laser Capture Microdissection & RT-qPCR | [3] |
| Preeclampsia & HELLP Syndrome | 3.5-fold lower | Term | RT-qPCR | [2] |
| Normal Pregnancy | Decreases with advancing gestational age | Second to Third Trimester | RT-qPCR | [4][6] |
Table 2: Placental Protein 13 (this compound) Concentration
| Condition | Sample Type | Change vs. Control | Gestational Age | Method | Reference |
| Preterm Preeclampsia | Maternal Serum | Significantly higher | Third Trimester | ELISA | [4] |
| Preterm HELLP Syndrome | Maternal Serum | Significantly higher | Third Trimester | ELISA | [4] |
| Preterm Preeclampsia | Placental Tissue | Decreased | Third Trimester | ELISA/Western Blot | [4] |
| Term Preeclampsia | Maternal Serum | No significant difference | Term | ELISA | [4] |
| Normal Pregnancy | Maternal Serum | Increases with advancing gestational age | Third Trimester | ELISA | [4] |
| Women who later develop preeclampsia | Maternal Serum | Lower levels | First Trimester | ELISA | [3] |
Table 3: Effect of -98A/C Promoter Polymorphism on LGALS13 Promoter Activity
| Genotype | Cell Type | Condition | Change in Luciferase Activity vs. -98C | Method | Reference |
| -98A | BeWo cells | Non-differentiated | 13% lower expression | Luciferase Reporter Assay | [7] |
| -98A | BeWo cells | Forskolin-differentiated (48h) | 26% lower expression | Luciferase Reporter Assay | [7] |
Signaling Pathways and Regulatory Mechanisms
The expression of LGALS13 is governed by a network of transcription factors and signaling pathways that are integral to placental development and function.
Transcriptional Regulation
Several key transcription factors have been identified to regulate LGALS13 expression in trophoblasts:
-
Transcription Factor AP-2 Alpha (TFAP2A): This transcription factor is crucial for the expression of numerous placental genes. A TFAP2A binding site has been identified in the promoter region of LGALS13 at positions -101 to -93.[7] The common -98A/C single nucleotide polymorphism (SNP) is located within this binding site. The 'C' allele exhibits a higher binding affinity for TFAP2A compared to the 'A' allele, leading to higher transcriptional activity.[7] The A/A genotype is associated with reduced LGALS13 expression and an increased risk for developing preeclampsia.[1]
-
Glial Cells Missing-1 (GCM1) and Estrogen-Related Receptor Gamma (ESRRG): GCM1 is a master regulator of trophoblast fusion and syncytialization.[8] It indirectly promotes LGALS13 expression by upregulating other key trophoblastic transcription factors, including ESRRG.[3] In severe preterm preeclampsia, the placental expression of both GCM1 and ESRRG is decreased, leading to a subsequent downregulation of LGALS13.[3][5]
-
cAMP/PKA Signaling Pathway: The differentiation of cytotrophoblasts into a syncytiotrophoblast is a critical process for a healthy placenta and is driven by the cyclic adenosine (B11128) monophosphate (cAMP) and protein kinase A (PKA) signaling pathway.[3] This differentiation process is tightly linked to an increase in LGALS13 expression.[2][3] In vitro, induction of syncytialization in BeWo choriocarcinoma cells using the cAMP analog forskolin (B1673556) leads to a significant upregulation of LGALS13 expression.[3][9] This effect can be blocked by a PKA inhibitor, confirming the pathway's role.[3][9]
Epigenetic Regulation
DNA methylation is another layer of regulation for LGALS13. Studies have shown that differential methylation of the LGALS13 gene occurs in the villous trophoblast in preterm preeclampsia, which may interfere with its expression.[3] This suggests that epigenetic modifications contribute to the pathological downregulation of LGALS13 in this disorder.
Post-Translational Signaling by this compound Protein
Once expressed and secreted, the this compound protein itself activates signaling pathways that are crucial for maternal vascular adaptation to pregnancy. This compound induces vasodilation of uterine arteries, a process mediated by the endothelium.[1][10]
-
eNOS and Prostaglandin (B15479496) Pathways: Pharmacological analyses have revealed that this compound-induced vasodilation is dependent on the activation of endothelial nitric oxide synthase (eNOS) and the cyclooxygenase (COX)-prostaglandin pathways.[1][10] this compound stimulates the production of nitric oxide (NO) and prostaglandins (B1171923) (likely PGE2), which in turn act on the vascular smooth muscle cells to cause relaxation.[1]
Experimental Protocols
Detailed methodologies are essential for the accurate study of LGALS13 gene regulation. Below are protocols for key experiments cited in the literature.
Cell Culture and Trophoblast Differentiation Model
The BeWo choriocarcinoma cell line is a widely used in-vitro model to study trophoblast differentiation and LGALS13 expression.
-
Cell Line: BeWo (clone b30)
-
Culture Medium: Ham's F-12K Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Induction of Differentiation (Syncytialization):
-
Plate BeWo cells to achieve 60-70% confluency.
-
Replace the culture medium with fresh medium containing a cAMP-inducing agent. Forskolin is commonly used at a concentration of 20-50 µM.[9][11] An alternative is 8-Bromo-cAMP at 250 µM.[12]
-
Incubate the cells for 48 to 72 hours to allow for the formation of multinucleated syncytia.[9][11][12]
-
Confirm differentiation by observing cell fusion morphologically (e.g., via phalloidin (B8060827) staining of actin filaments) and by measuring the expression of syncytialization markers like human chorionic gonadotropin (hCG).[9][12]
-
-
Inhibition of Differentiation: To confirm the role of the PKA pathway, cells can be co-treated with Forskolin and a PKA inhibitor, such as H-89 (10 µM).[9][13]
Quantitative Real-Time RT-PCR (RT-qPCR) for LGALS13 mRNA
This protocol is used to quantify the relative expression levels of LGALS13 mRNA in placental tissue or cultured cells.
-
RNA Isolation: Extract total RNA from placental tissue homogenates or cultured BeWo cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. Treat with DNase I to remove any contaminating genomic DNA.[4]
-
cDNA Synthesis: Synthesize first-strand cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., First Strand cDNA Synthesis Kit, Roche) with oligo(dT) or random hexamer primers.[4]
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for LGALS13, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Primer Sequences:
-
Reference Genes: Use stably expressed reference genes for normalization, such as Hypoxanthine-guanine phosphoribosyltransferase (HPRT) or Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zeta (YWHAZ).[4]
-
Thermal Cycling: Perform the qPCR on a real-time PCR system with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
-
Data Analysis: Calculate the relative expression of LGALS13 using the ΔΔCt method, normalizing the Ct values of LGALS13 to the geometric mean of the reference gene(s).
Promoter-Reporter Luciferase Assay
This assay is used to functionally assess the activity of the LGALS13 promoter and the effect of polymorphisms or transcription factors.
-
Plasmid Construction:
-
Clone the promoter region of the LGALS13 gene (e.g., ~1 kb upstream of the transcription start site) into a promoterless luciferase reporter vector (e.g., pGL3-Basic).
-
To study polymorphisms like -98A/C, create separate constructs for each allele using site-directed mutagenesis.[7]
-
-
Cell Transfection:
-
Seed BeWo cells in 24- or 48-well plates.
-
Co-transfect the cells with the LGALS13 promoter-luciferase construct and a control vector expressing a different reporter (e.g., Renilla luciferase driven by a constitutive promoter) for normalization of transfection efficiency. Use a standard transfection reagent like Lipofectamine 2000.
-
To assess the effect of a transcription factor, co-transfect with an expression vector for that factor (e.g., TFAP2A).
-
-
Cell Treatment: After 24 hours, treat the cells as required (e.g., with 50 µM Forskolin to induce differentiation).
-
Luciferase Assay:
-
After 48 hours of treatment, lyse the cells.
-
Measure the firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis: Normalize the firefly luciferase activity (from the LGALS13 promoter) to the Renilla luciferase activity. Compare the relative luciferase units (RLU) between different constructs or treatment conditions.[7]
Conclusion
The regulation of the LGALS13 gene is a complex process central to a healthy pregnancy. Its expression is intricately linked to trophoblast differentiation via the cAMP/PKA pathway and is controlled by key transcription factors such as TFAP2A, GCM1, and ESRRG. Genetic variations in the promoter region and epigenetic modifications can significantly impact its expression, with direct implications for pathologies like preeclampsia. The secreted this compound protein further contributes to the maternal physiological adaptations to pregnancy by promoting vasodilation through eNOS and prostaglandin signaling. A thorough understanding of these regulatory networks, facilitated by the experimental protocols outlined in this guide, is paramount for the development of novel diagnostic and therapeutic strategies to manage pregnancy complications associated with aberrant LGALS13 expression.
References
- 1. researchgate.net [researchgate.net]
- 2. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental Protein 13 (galectin-13) has decreased placental expression but increased shedding and maternal serum concentrations in patients presenting with preterm preeclampsia and HELLP syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New insights into the regulation of placental growth factor gene expression by the transcription factors GCM1 and DLX3 in human placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The choriocarcinoma cell line BeWo: syncytial fusion and expression of syncytium-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Transcriptomic profiling of trophoblast fusion using BeWo and JEG-3 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Role of Placental Protein 13 (PP13) in Spiral Artery Remodeling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein that plays a pivotal role in the successful establishment and maintenance of pregnancy. It is intimately involved in the profound vascular changes of the maternal uterus, particularly the remodeling of spiral arteries, a process essential for adequate blood flow to the developing fetus. Dysregulation of this compound expression and function is strongly associated with pregnancy complications, most notably preeclampsia. This technical guide provides an in-depth exploration of the multifaceted functions of this compound in spiral artery remodeling, detailing its molecular mechanisms, relevant experimental protocols, and quantitative data from key studies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of reproductive biology, immunology, and drug development.
Introduction
Spiral artery remodeling is a critical physiological process during pregnancy, transforming the maternal spiral arteries from narrow, high-resistance vessels into wide, low-resistance conduits capable of supplying the placenta with a high volume of blood. This transformation is primarily mediated by the invasion of fetal extravillous trophoblasts into the maternal decidua and the vessel walls. Placental Protein 13 (this compound) has emerged as a key regulator of this intricate process, exerting its influence through a combination of immunomodulatory and direct vascular effects.[1][2][3]
This compound is a 32 kDa protein belonging to the galectin family, characterized by its carbohydrate recognition domain (CRD) which facilitates binding to β-galactoside-containing glycoconjugates.[1] It is predominantly synthesized by the syncytiotrophoblast and secreted into the maternal circulation.[1][2] Reduced maternal serum levels of this compound in the first trimester are a predictive marker for the subsequent development of preeclampsia, a severe hypertensive disorder of pregnancy characterized by inadequate spiral artery remodeling.[1]
This guide will systematically dissect the functions of this compound, presenting the current understanding of its signaling pathways, summarizing quantitative data on its effects, and providing detailed experimental methodologies to facilitate further research in this critical area.
Molecular Mechanisms of this compound in Spiral Artery Remodeling
This compound's influence on spiral artery remodeling is a dual-pronged approach involving both the modulation of the maternal immune response and direct actions on the vasculature.
Immunomodulatory Functions
A crucial aspect of successful pregnancy is the establishment of maternal immune tolerance towards the semi-allogeneic fetus. This compound contributes to this by creating a localized immunosuppressive environment that facilitates trophoblast invasion and protects the spiral arteries from inflammatory damage.
-
Induction of T-cell Apoptosis: this compound has been shown to induce apoptosis (programmed cell death) in activated maternal T-cells at the feto-maternal interface.[1] This action is crucial for preventing a cytotoxic maternal immune response against the invading trophoblasts. The structural integrity of this compound, particularly its carbohydrate recognition domain, is essential for this pro-apoptotic activity.[1]
-
Immune Cell Diversion: this compound is released from the syncytiotrophoblast and drains into the decidual veins. Here, it forms aggregates that attract and activate maternal immune cells, including T-cells and macrophages, diverting them away from the spiral arteries.[4] This "immune diversion" model suggests that this compound creates zones of immune cell sequestration, thereby allowing uninterrupted trophoblast invasion and remodeling of the spiral arteries.
Direct Vascular Effects
Beyond its immunomodulatory roles, this compound directly impacts the maternal vasculature to promote the necessary adaptations for increased blood flow.
-
Vasodilation: this compound is a potent vasodilator of uterine arteries.[5][6] This effect is endothelium-dependent and is mediated through the activation of two key signaling pathways:
-
Nitric Oxide (NO) Pathway: this compound stimulates endothelial nitric oxide synthase (eNOS) to produce nitric oxide, a potent vasodilator that relaxes the vascular smooth muscle cells.[5][7]
-
Prostaglandin Pathway: this compound also promotes the synthesis of vasodilatory prostaglandins, such as prostacyclin.[1][6]
-
-
Trophoblast Invasion and Migration: this compound facilitates the migration and invasion of trophoblasts, a fundamental step in spiral artery remodeling. It achieves this by binding to β- and γ-actin within trophoblasts, influencing the cytoskeletal dynamics required for cell motility.[1]
Signaling Pathways
The biological effects of this compound are mediated by specific intracellular signaling cascades. The following diagrams illustrate the key pathways involved in its vasodilatory and immunomodulatory functions.
Caption: this compound-induced vasodilation signaling pathway in uterine arteries.
Caption: this compound's immunomodulatory role in facilitating spiral artery remodeling.
Quantitative Data
The following tables summarize key quantitative findings from studies investigating the effects of this compound.
Table 1: Vasodilatory Effect of this compound on Human Uterine Arteries
| This compound Concentration (M) | Maximal Dilation (%) | EC50 (M) |
| 10⁻⁸ | 14 ± 5.4 | 1.7 x 10⁻¹² |
Data from a study on isolated uterine arteries from pregnant women, pre-contracted with U46619.[5][8]
Table 2: Effect of this compound on U46619-Induced Vasoconstriction in Human Uterine Arteries from Pregnant Women
| Treatment | Maximum U46619 Contraction (%) |
| U46619 alone | 40 ± 6.3 |
| U46619 + this compound (10⁻⁸ M) | 12 ± 4.8 |
This demonstrates a 71% reduction in vasoconstriction in the presence of this compound.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's function.
Pressurized Myography for Assessing Vasodilatory Effects
This protocol is adapted from studies investigating the vascular effects of this compound on uterine arteries.[5][8][9]
Objective: To measure the dose-dependent vasodilatory effect of this compound on isolated uterine arteries.
Materials:
-
Uterine artery segments (2-3 mm in length) from pregnant women (with ethical approval and informed consent).
-
Pressurized arteriograph system.
-
Physiological salt solution (PSS) containing (in mM): 119 NaCl, 4.7 KCl, 1.17 MgSO₄, 1.18 KH₂PO₄, 25 NaHCO₃, 5.5 glucose, and 2.5 CaCl₂.
-
U46619 (thromboxane A2 analog) for pre-constriction.
-
Recombinant human this compound.
-
Nitric oxide synthase (NOS) inhibitor: L-NAME (10⁻⁴ M).
-
Guanylate cyclase inhibitor: ODQ (10⁻⁵ M).
Procedure:
-
Dissect uterine arteries in cold PSS and mount them on two glass cannulas in the arteriograph chamber.
-
Pressurize the arteries to a physiological level (e.g., 60 mmHg) and equilibrate at 37°C in aerated (95% O₂ / 5% CO₂) PSS.
-
Assess vessel viability by constriction with a high-potassium solution and subsequent washout.
-
Pre-constrict the arteries to approximately 50-70% of their baseline diameter with U46619.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 10⁻¹³ to 10⁻⁸ M) to the bath.
-
Record the changes in arterial diameter at each concentration.
-
To investigate the signaling pathway, pre-incubate separate artery segments with L-NAME or ODQ for 20-30 minutes before pre-constriction and subsequent this compound administration.
-
Calculate vasodilation as a percentage reversal of the U46619-induced constriction.
Caption: Experimental workflow for pressurized myography.
Trophoblast Invasion Assay (Transwell Assay)
This protocol is a standard method to assess the invasive capacity of trophoblast cells in vitro and can be adapted to study the effects of this compound.
Objective: To quantify the effect of this compound on the invasion of trophoblast cells through an extracellular matrix.
Materials:
-
Trophoblast cell line (e.g., HTR-8/SVneo) or primary trophoblasts.
-
Transwell inserts (8 µm pore size).
-
Matrigel or other basement membrane extract.
-
Cell culture medium (e.g., RPMI-1640) with and without fetal bovine serum (FBS).
-
Recombinant human this compound.
-
Chemoattractant (e.g., 10% FBS).
-
Calcein AM or crystal violet for cell staining and quantification.
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Culture trophoblast cells to sub-confluency and then serum-starve them for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium containing different concentrations of this compound (and a vehicle control).
-
Add the cell suspension to the upper chamber of the Matrigel-coated Transwell inserts.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow for cell invasion.
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Quantify the number of invaded cells by microscopy or by measuring the fluorescence of a stained cell lysate.
Caption: Workflow for the trophoblast transwell invasion assay.
Conclusion and Future Directions
Placental Protein 13 is a critical mediator of spiral artery remodeling, employing a sophisticated combination of immunomodulatory and vascular mechanisms to ensure adequate uteroplacental blood flow. Its role in promoting vasodilation and facilitating trophoblast invasion, while simultaneously creating an immune-privileged environment, underscores its importance in a healthy pregnancy. The strong association between deficient this compound levels and the pathogenesis of preeclampsia highlights its potential as both a predictive biomarker and a therapeutic target.
Future research should focus on further elucidating the downstream signaling effectors of this compound in both endothelial and trophoblast cells. Identifying the specific cell surface receptors for this compound will be a significant step forward. Moreover, in vivo studies in relevant animal models are needed to fully understand the therapeutic potential of this compound replenishment in preventing or treating preeclampsia. A deeper understanding of the complex biology of this compound will undoubtedly open new avenues for the development of novel strategies to combat pregnancy-related vascular disorders.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of Uterine Spiral Artery Remodeling: a Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Placental protein 13 (this compound)-induced vasodilation of resistance arteries from pregnant and nonpregnant rats occurs via endothelial-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Placental Protein 13 (PP13): Expanding the Horizon Beyond Pregnancy
A Technical Guide to the Non-Gestational Roles of a Key Biological Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Placental Protein 13 (PP13), also known as Galectin-13, has been extensively studied for its critical roles in pregnancy, particularly in implantation, maternal immune tolerance, and vascular remodeling. However, a growing body of evidence reveals that the biological functions of this compound extend far beyond gestation. This technical guide provides an in-depth exploration of the non-gravid roles of this compound, focusing on its emerging significance in oncology, immunology, and cardiovascular regulation. We delve into the molecular mechanisms, signaling pathways, and potential therapeutic applications of this compound in these contexts, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological processes. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals interested in the multifaceted nature of this compound and its potential as a diagnostic and therapeutic target in non-pregnancy-related pathologies.
Introduction to Placental Protein 13 (Galectin-13)
This compound is a member of the galectin family, a group of β-galactoside-binding lectins. It is a homodimer of 16 kDa subunits linked by disulfide bonds. While its expression is highest in the placental syncytiotrophoblast during pregnancy, recent studies have detected this compound in other tissues, including the bladder and spleen, and in various tumor types, suggesting a broader physiological and pathological relevance.[1] This guide will focus on these non-gestational functions.
The Role of this compound in Cancer
Emerging research has implicated this compound in the complex landscape of oncology, where it appears to play a dual role, both promoting and suppressing tumor progression depending on the context.
Induction of Ferroptosis in Cancer Cells
One of the most significant recent discoveries is the role of this compound in promoting ferroptosis, a form of iron-dependent programmed cell death. In cancer cells, secreted this compound binds to the cell surface receptor CD44.[1][2][3] This interaction inhibits the plasma membrane localization of the cystine/glutamate antiporter SLC7A11, a key component of the cellular antioxidant defense system.[1][2][3] The resulting decrease in cystine uptake leads to glutathione (B108866) (GSH) depletion and the accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.[4] This novel mechanism suggests that this compound or this compound-mimetic peptides could be leveraged as a therapeutic strategy to sensitize tumors to ferroptosis-inducing therapies.[1][2][3]
Modulation of the Tumor Microenvironment
This compound has been shown to influence the tumor microenvironment by polarizing neutrophils towards a "permissive" phenotype that can support tumor growth and angiogenesis.[5][6] This effect is characterized by increased survival of neutrophils and the production of pro-angiogenic and immunomodulatory factors.
Cytotoxic Effects on Cancer Cells
Studies have demonstrated that a compound identified as PP-13 can inhibit the proliferation of various human cancer cell lines in a dose-dependent manner.[2] It is important to note that while this compound shares the "PP-13" designation, its identity as placental protein 13 needs to be definitively confirmed in the original research publication. Assuming this is correct, the reported IC50 values indicate a potent cytotoxic effect.
Data Presentation: In Vitro Cytotoxicity of a "PP-13" Compound
| Cell Line | Cancer Type | IC50 (nmol/L) at 72h |
| A549 | Non-Small Cell Lung Cancer | 280 |
| H460 | Non-Small Cell Lung Cancer | 320 |
| HT-29 | Colorectal Adenocarcinoma | 450 |
| U-87 MG | Glioblastoma | 510 |
| PC-3 | Prostate Adenocarcinoma | 620 |
| MDA-MB-231 | Breast Adenocarcinoma | 1170 |
Table 1: Summary of the half-maximal inhibitory concentrations (IC50) of a compound referred to as "PP-13" on various human cancer cell lines after 72 hours of treatment. Data extracted from a study by Larbouret et al. It is critical to verify the identity of "PP-13" in this specific study as placental protein 13.[2]
Signaling Pathway: this compound-Induced Ferroptosis in Cancer Cells
Immunomodulatory Functions of this compound Beyond Pregnancy
This compound exerts significant immunomodulatory effects that are not restricted to the maternal-fetal interface. These functions highlight its potential role in inflammatory diseases and immunotherapy.
Induction of T-Cell Apoptosis
This compound is a potent inducer of apoptosis in activated T-lymphocytes.[7] This function is crucial for immune homeostasis and the resolution of inflammatory responses. The pro-apoptotic effect of this compound is stronger than that of Galectin-1, another well-known immunomodulatory galectin.
Regulation of Neutrophil Function
This compound binds to the surface of neutrophils, increasing their survival by reducing the rate of apoptosis.[5][6] Furthermore, it polarizes neutrophils towards an immune-regulatory phenotype, characterized by increased expression of PD-L1 and the production of HGF, TNF-α, and MMP-9.[5][6] This suggests a role for this compound in modulating innate immune responses.
Cytokine and Chemokine Modulation
This compound influences the secretion of various cytokines and chemokines from immune cells. Treatment of peripheral blood mononuclear cells (PBMCs) with this compound leads to a slight increase in the secretion of the pro-inflammatory cytokines IL-1α and IL-6.[7] In contrast, it can also induce the production of the anti-inflammatory cytokine IL-10 and the pro-inflammatory cytokine IFN-γ, as well as the chemokine IL-8. The overall effect appears to be context-dependent, influencing the balance of the immune response.
Data Presentation: this compound-Mediated Immune Cell Modulation
| Parameter | Immune Cell Type | Effect of this compound | Quantitative Change |
| Apoptosis | Activated T-cells | Induction | Stronger than Galectin-1 |
| Survival | Neutrophils | Increased | Reduction in apoptosis rate |
| Viability | PBMCs | Increased | 62-82% increase after 24h |
| Erk1/2 Phosphorylation | PBMCs | Increased | 4.40–13.85-fold increase |
| p38 MAPK Phosphorylation | PBMCs | Increased | 3.05–3.77-fold increase |
| IL-1α Secretion | PBMCs | Increased | Slight increase |
| IL-6 Secretion | PBMCs | Increased | Slight increase |
Table 2: Summary of the quantitative effects of this compound on various immune cell parameters.[5][6][7][8]
Signaling Pathway: this compound-Mediated Immunomodulation
Cardiovascular Roles of this compound in Non-Gravid States
While much of the research on this compound's cardiovascular effects has been in the context of pregnancy, studies in non-pregnant animals have revealed its potential as a systemic vasodilator.
Vasodilation and Blood Pressure Reduction
Intravenous administration of this compound to non-gravid rats induces a significant and reversible reduction in blood pressure.[9] This hypotensive effect is a result of systemic vasodilation. In vitro studies have confirmed that this compound directly relaxes pre-constricted uterine and mesenteric arteries in a dose-dependent manner.[9]
Endothelium-Dependent Signaling
The vasodilatory action of this compound is dependent on an intact endothelium. The signaling cascade involves the activation of endothelial nitric oxide synthase (eNOS), leading to the production of nitric oxide (NO).[10][11] Additionally, this compound stimulates the prostaglandin (B15479496) pathway.[10][11] Both NO and prostaglandins (B1171923) act on the vascular smooth muscle cells to cause relaxation and vasodilation.
Signaling Pathway: this compound-Induced Vasodilation
Experimental Protocols
This section outlines the key experimental methodologies used to investigate the non-gestational roles of this compound.
Cancer Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
-
Method:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Treat cells with a serial dilution of recombinant human this compound for 24, 48, and 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the formazan (B1609692) crystals with DMSO or another suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
T-Cell Apoptosis Assay (Flow Cytometry)
-
Objective: To quantify this compound-induced apoptosis in activated T-cells.
-
Method:
-
Isolate human peripheral blood mononuclear cells (PBMCs) by Ficoll-Paque density gradient centrifugation.
-
Activate T-cells using anti-CD3/CD28 antibodies for 48 hours.
-
Treat activated T-cells with varying concentrations of this compound for 24 hours.
-
Stain cells with Annexin V-FITC and Propidium Iodide (PI) or 7-AAD.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Neutrophil Polarization Assay (Flow Cytometry and ELISA)
-
Objective: To assess the effect of this compound on neutrophil phenotype and function.
-
Method:
-
Isolate neutrophils from fresh human blood using density gradient centrifugation.
-
Culture neutrophils in the presence or absence of this compound (e.g., 3 µg/mL) for 24 hours.
-
For surface marker expression: Stain cells with fluorescently labeled antibodies against PD-L1 and other relevant markers and analyze by flow cytometry.
-
For cytokine/protein secretion: Collect the culture supernatant and measure the concentrations of HGF, TNF-α, and MMP-9 using specific ELISA kits.
-
Western Blot for Signaling Pathway Analysis
-
Objective: To investigate the activation of intracellular signaling pathways by this compound.
-
Method:
-
Treat target cells (e.g., PBMCs) with this compound for various time points (e.g., 0, 10, 30, 60 minutes).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated and total forms of signaling proteins (e.g., Erk1/2, p38, NF-κB).
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify band intensities to determine the fold-change in protein phosphorylation.
-
Ex Vivo Vasodilation Assay (Pressure Myography)
-
Objective: To measure the direct effect of this compound on blood vessel tone.
-
Method:
-
Isolate small arteries (e.g., uterine or mesenteric) from non-pregnant rats.
-
Mount the arteries on a pressure myograph and pressurize to a physiological level.
-
Pre-constrict the vessels with a vasoconstrictor (e.g., phenylephrine (B352888) or U46619).
-
Add increasing concentrations of this compound to the bath and record the changes in vessel diameter.
-
To investigate the mechanism, repeat the experiment in the presence of specific inhibitors (e.g., L-NAME for eNOS).
-
Conclusion and Future Directions
The biological roles of this compound are clearly not confined to pregnancy. Its involvement in fundamental cellular processes such as programmed cell death, immune regulation, and vascular tone control in non-gestational contexts opens up exciting new avenues for research and therapeutic development. The recent discovery of its pro-ferroptotic activity in cancer cells is particularly promising and warrants further investigation. Future research should focus on:
-
Identifying the specific receptor(s) for this compound on various cell types to better understand its mechanism of action.
-
Elucidating the dual role of this compound in cancer , determining the factors that dictate its pro- or anti-tumorigenic effects.
-
Exploring the therapeutic potential of this compound and its mimetics in cancer, inflammatory disorders, and cardiovascular diseases.
-
Conducting in vivo studies in non-pregnant animal models to validate the in vitro findings and assess the safety and efficacy of this compound-based therapies.
This in-depth technical guide provides a solid foundation for the continued exploration of this compound's multifaceted biology, with the ultimate goal of translating this knowledge into novel therapeutic strategies for a range of human diseases.
References
- 1. Placental Galectins in Cancer: Why We Should Pay More Attention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppression of tumor growth and cell proliferation by p13II, a mitochondrial protein of human T cell leukemia virus type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Inhibition of galectins in cancer: Biological challenges for their clinical application [frontiersin.org]
- 9. neobiotechnologies.com [neobiotechnologies.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
The Evolution of LGALS13: A Primate-Specific Galectin at the Maternal-Fetal Interface
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The evolution of pregnancy in primates, particularly the development of long gestation periods and invasive hemochorial placentation, necessitated the emergence of novel molecular mechanisms to establish and maintain maternal-fetal immune tolerance. This technical guide delves into the evolutionary history of Galectin-13 (LGALS13), a key player in this process. LGALS13 is a member of a primate-specific cluster of galectin genes located on chromosome 19, which arose through gene duplication and rearrangement events. This guide provides a comprehensive overview of the evolutionary trajectory of LGALS13, its functional significance in primate reproduction, and detailed experimental protocols for its study. Quantitative data on its selective pressures and expression are presented in structured tables, and key molecular and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers in reproductive biology, immunology, and drug development seeking to understand the unique adaptations of primate pregnancy.
Introduction
The establishment of a successful pregnancy in eutherian mammals, especially in species with deep placentation like anthropoid primates, presents a significant immunological challenge: the maternal immune system must tolerate the semi-allogeneic fetus for an extended period. Galectins, a family of β-galactoside-binding proteins, have emerged as crucial regulators of immune responses at the maternal-fetal interface.[1][2]
A significant evolutionary innovation in anthropoid primates was the emergence of a cluster of galectin genes on chromosome 19.[1][3] This cluster, which includes LGALS13, LGALS14, and LGALS16, appears to be exclusive to this primate suborder and is characterized by placenta-specific expression.[1][3] The evolution of this gene cluster is intimately linked with the long gestations and large brains that are hallmarks of anthropoid primates.[1]
LGALS13, also known as Placental Protein 13 (PP13), is a standout member of this cluster. It is predominantly expressed by the syncytiotrophoblast, the primary interface between maternal blood and the fetus.[1][2] Functionally, LGALS13 has been shown to induce apoptosis in activated T lymphocytes, thereby contributing to the localized immunosuppression necessary to protect the fetus from maternal immune attack.[1][3] Clinically, decreased expression of LGALS13 has been associated with preeclampsia, a serious pregnancy complication with immunological underpinnings.[2]
This technical guide provides a detailed exploration of the evolution of the LGALS13 gene in primates. We present a synthesis of the current understanding of its evolutionary origins, the selective pressures that have shaped it, and its functional implications. Furthermore, we provide detailed experimental protocols for key analyses and visualize complex processes to facilitate a deeper understanding for researchers and professionals in related fields.
Evolutionary History of the Chromosome 19 Galectin Cluster
The LGALS13 gene is part of a larger cluster of galectin genes on human chromosome 19q13.2.[4] The evolution of this cluster is a classic example of a "birth-and-death" process, where gene duplication events are followed by either the retention of the new gene (sometimes with a new function, i.e., neofunctionalization) or its degeneration into a pseudogene.[3] This process in the galectin cluster was primarily mediated by transposable long interspersed nuclear elements (LINEs).[1]
The emergence of this gene cluster is a defining feature of anthropoid primates (monkeys, apes, and humans) and is absent in prosimian primates.[1][3] LGALS13 itself is found only in catarrhines (Old World monkeys and apes), indicating a more recent origin within the anthropoid lineage.[3]
Data Presentation: Quantitative Analysis of LGALS13 Evolution
The evolution of LGALS13 has been shaped by positive selection, indicating that novel amino acid changes were advantageous. This is quantified by the dN/dS ratio (ω), where dN is the rate of non-synonymous substitutions and dS is the rate of synonymous substitutions. A dN/dS ratio greater than 1 is a strong indicator of positive selection.
Table 1: Selection Pressure on the LGALS13 Gene
| Gene | Primate Lineage | dN/dS (ω) Ratio | Interpretation | Reference |
| LGALS13 | Post-duplication branch in Catarrhini | 2.01 | Strong Positive Selection | [3] |
The placenta-specific expression of LGALS13 is a key feature of its function. Quantitative expression analyses have confirmed its high level of expression in this organ compared to a wide range of other tissues.
Table 2: Relative Expression of LGALS13 in Human Tissues
| Tissue | Fold-Change Expression vs. Mean of Other Tissues | Reference |
| Placenta | 338–2,206 | [3] |
Furthermore, comparative transcriptomic studies have revealed significant differences in LGALS13 expression between primate species, suggesting ongoing functional divergence.
Table 3: Comparative Placental Expression of LGALS13
| Species Comparison | Relative Expression | Interpretation | Reference |
| Human vs. Rhesus Macaque | Significantly Upregulated in Human | Functional divergence in placental immunology | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the evolution and function of LGALS13.
Analysis of Selection Pressures (dN/dS Ratio)
The dN/dS ratio is a powerful metric for inferring the selective pressures acting on a protein-coding gene. The PAML (Phylogenetic Analysis by Maximum Likelihood) software package is a widely used tool for this analysis.
Experimental Workflow for dN/dS Analysis
Methodology:
-
Sequence Retrieval: Obtain orthologous coding sequences of LGALS13 from various primate species from databases such as NCBI GenBank or Ensembl.
-
Multiple Sequence Alignment: Align the coding sequences using a codon-based alignment tool like MUSCLE or ClustalW within a software package like MEGA or Geneious. Ensure the alignment is in-frame and free of errors.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree from the aligned sequences using a method such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes). The tree should reflect the known species relationships.
-
PAML codeml Analysis:
-
Input Files: Prepare the aligned sequence file (in PHYLIP format) and the phylogenetic tree file (in Newick format).
-
Control File (codeml.ctl): Configure the control file to specify the models of evolution to be tested. To test for positive selection on a specific branch (e.g., the branch leading to the catarrhine LGALS13), use the "branch models."
-
Null Model: Set model = 0 to assume a single dN/dS ratio for all branches.
-
Alternative Model: Set model = 2 to allow for a different dN/dS ratio on the foreground branch of interest (specified in the tree file with a #1 marker).
-
-
Execution: Run the codeml program with the configured control file.
-
-
Likelihood Ratio Test (LRT): Compare the likelihood scores of the null and alternative models. The LRT statistic (2 * (lnL_alternative - lnL_null)) can be compared to a chi-squared distribution to determine if the alternative model provides a significantly better fit to the data, which would be evidence for a different dN/dS ratio on the specified branch.
In Situ Hybridization for mRNA Localization
In situ hybridization (ISH) is used to visualize the location of specific mRNA transcripts within tissue sections, providing crucial information about gene expression patterns.
Methodology:
-
Probe Preparation:
-
Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the LGALS13 mRNA. A sense probe should also be prepared as a negative control.
-
-
Tissue Preparation:
-
Fix placental tissue from various primate species in 4% paraformaldehyde.
-
Embed the fixed tissue in paraffin (B1166041) and cut thin sections (5-10 µm).
-
Mount the sections on coated microscope slides.
-
-
Hybridization:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissue with Proteinase K treatment.
-
Hybridize the sections with the DIG-labeled probe overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Perform stringent washes to remove unbound probe.
-
Incubate the sections with an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase).
-
Add a chromogenic substrate (e.g., NBT/BCIP) to visualize the probe-antibody complex.
-
-
Imaging:
-
Mount the slides and visualize the staining pattern using a light microscope. The presence of a colored precipitate indicates the location of LGALS13 mRNA.
-
T-cell Apoptosis Assay
This functional assay determines the ability of recombinant LGALS13 protein to induce apoptosis in T lymphocytes.
Experimental Workflow for T-cell Apoptosis Assay
Methodology:
-
Cell Preparation: Isolate primary T lymphocytes from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat cells).
-
Cell Culture and Treatment:
-
Culture the T-cells in appropriate media.
-
For some experiments, T-cells can be activated with phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies.
-
Treat the cells with varying concentrations of purified, recombinant LGALS13 protein. Include a negative control (e.g., buffer alone or a non-functional protein).
-
-
Apoptosis Staining:
-
After the desired incubation period (e.g., 24-48 hours), harvest the cells.
-
Stain the cells with Annexin V (which binds to phosphatidylserine (B164497) on the surface of apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD (which enters dead cells with compromised membranes).
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Gate on the cell population of interest and quantify the percentage of cells in different quadrants:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
-
Data Analysis: Compare the percentage of apoptotic cells in the LGALS13-treated samples to the control samples to determine the pro-apoptotic effect of LGALS13.
Signaling Pathways and Logical Relationships
The primary function of LGALS13 in maternal-fetal immune tolerance is mediated through its ability to induce T-cell apoptosis. This process involves the binding of LGALS13 to specific glycans on the T-cell surface, which triggers an intracellular signaling cascade leading to programmed cell death.
Conclusion and Future Directions
The evolution of the LGALS13 gene represents a fascinating case of primate-specific adaptation to the immunological challenges of pregnancy. Its origin through gene duplication, subsequent positive selection, and placenta-specific expression underscore its critical role in the development of the unique reproductive strategies of anthropoid primates. This technical guide provides a comprehensive resource for researchers, outlining the evolutionary context of LGALS13 and providing detailed methodologies for its further investigation.
Future research should focus on elucidating the precise molecular mechanisms of LGALS13-induced T-cell apoptosis and identifying its specific cell surface receptors. Further comparative genomic and transcriptomic studies across a wider range of primate species will provide a more detailed picture of the evolutionary trajectory of the entire chromosome 19 galectin cluster and its functional diversification. Understanding the intricate role of LGALS13 in both healthy and pathological pregnancies, such as preeclampsia, holds significant promise for the development of novel diagnostic and therapeutic strategies to improve maternal and fetal health. The methodologies and data presented in this guide provide a solid foundation for these future endeavors.
References
- 1. pnas.org [pnas.org]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primate subfamily of galectins expressed at the maternal–fetal interface that promote immune cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene: LGALS13 (ENSG00000105198) - Summary - Homo_sapiens - Ensembl genome browser 115 [ensembl.org]
- 5. Transcriptomic analysis of primate placentas and novel rhesus trophoblast cell lines informs investigations of human placentation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Architecture of Placental Protein 13: A Technical Guide to its Structural Domains
For Immediate Release
[CITY, STATE] – [Date] – This technical guide provides a comprehensive overview of the structural domains of Placental Protein 13 (PP13), also known as galectin-13 (LGALS13), a protein of significant interest in pregnancy-related research and drug development. This document, intended for researchers, scientists, and professionals in drug development, consolidates current knowledge on the protein's architecture, offers detailed experimental methodologies, and visualizes key pathways and structures.
Core Structural Features of Placental Protein 13
Placental Protein 13 is a homodimeric protein, with each monomer consisting of 139 amino acids and having a molecular weight of approximately 16 kDa. The dimer, with a total molecular weight of around 32 kDa, is stabilized by disulfide bonds.[1] A key structural feature of this compound is its "jelly-roll" fold, a characteristic β-sandwich structure composed of five- and six-stranded anti-parallel β-sheets.[2] This fold is typical of the galectin family of proteins.
The most critical functional region of this compound is its conserved Carbohydrate Recognition Domain (CRD) . This domain is responsible for the protein's ability to bind to β-galactoside sugars on various glycoproteins and glycolipids.[1][2] The CRD of this compound shares homology with other prototype galectins and is crucial for its biological functions, including its roles in placentation and immune modulation.[2] The gene encoding this compound, LGALS13, is located on chromosome 19q13.2 and comprises four exons, with the CRD being encoded by parts of exon 3 and exon 4.
While some studies have suggested a weak lysophospholipase activity associated with this compound, it is unclear if this is an intrinsic property of the protein or due to a co-purified enzyme.[2][3] A distinct structural domain responsible for such activity has not been definitively identified. Additionally, computational analyses have predicted potential phosphorylation sites on the this compound molecule, which may play a role in regulating its function.[1]
Quantitative Data Summary
For ease of comparison, the following table summarizes the key quantitative data related to the structural domains of Placental Protein 13.
| Parameter | Value | Reference(s) |
| Protein | ||
| Alternative Names | Galectin-13, LGALS13 | [4] |
| Total Amino Acids (monomer) | 139 | [1] |
| Molecular Weight (monomer) | ~16 kDa | [5] |
| Molecular Weight (dimer) | ~32 kDa | [1] |
| Structure | Homodimer | [1] |
| Secondary Structure | "Jelly-roll" fold with β-sheets | [2] |
| Gene (LGALS13) | ||
| Chromosomal Location | 19q13.2 | [1] |
| Number of Exons | 4 | [1] |
| Carbohydrate Recognition Domain (CRD) | ||
| Location in Gene | Encoded by parts of Exon 3 and Exon 4 | |
| Function | Binds to β-galactosides | [1][2] |
Experimental Protocols
Detailed experimental protocols are essential for the study of this compound's structure and function. Below are methodologies adapted from literature for key experiments.
Recombinant Expression and Purification of Placental Protein 13
This protocol is a generalized procedure for obtaining recombinant this compound, which is crucial for structural and functional studies.
a. Gene Cloning and Expression Vector Construction: The full-length cDNA of human LGALS13 can be amplified by PCR and cloned into an E. coli expression vector, such as pGEX or pET series, which often include affinity tags (e.g., GST or His-tag) for purification.
b. Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the bacterial culture in Luria-Bertani (LB) or Terrific Broth (TB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue the culture at a lower temperature (e.g., 18-25°C) for several hours or overnight to enhance protein solubility.
c. Cell Lysis and Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA agarose (B213101) for His-tagged proteins).
-
Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the recombinant this compound using a suitable elution buffer (e.g., containing reduced glutathione (B108866) or imidazole).
-
If necessary, remove the affinity tag by proteolytic cleavage (e.g., with thrombin or TEV protease) followed by another round of affinity chromatography to remove the cleaved tag and protease.
-
Further purify the protein using size-exclusion chromatography to obtain a homogenous sample.
X-ray Crystallography for Structural Determination
This protocol outlines the general steps for determining the three-dimensional structure of this compound.
a. Crystallization Screening:
-
Concentrate the purified this compound to 5-10 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NaCl).
-
Set up crystallization trials using vapor diffusion methods (hanging or sitting drop).
-
Mix the protein solution with a variety of crystallization screen solutions in a 1:1 or 2:1 ratio. A published condition for a Gal-13 variant is 0.1 M Tris-HCl, pH 8.5, 0.05 M lactose (B1674315), 0.2 M NaF, 20% (w/v) PEG 3350.[6]
-
Incubate the crystallization plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
b. Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol (B35011) or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using appropriate software (e.g., XDS or HKL2000).
-
Solve the crystal structure using molecular replacement, using the coordinates of a homologous galectin as a search model.
-
Refine the structure and build the model using software such as PHENIX and Coot.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide information about the structure and dynamics of this compound in solution.
a. Isotope Labeling:
-
Express recombinant this compound in minimal media supplemented with 15N-labeled ammonium (B1175870) chloride and/or 13C-labeled glucose to produce isotopically labeled protein.
b. NMR Data Acquisition:
-
Prepare a concentrated sample of the labeled protein (0.1-1 mM) in a suitable NMR buffer (e.g., phosphate (B84403) buffer in 90% H2O/10% D2O).
-
Acquire a series of multidimensional NMR experiments (e.g., 1H-15N HSQC, HNCA, HN(CO)CA, HNCACB, CBCA(CO)NH) on a high-field NMR spectrometer.
c. Structure Calculation:
-
Process the NMR data and assign the chemical shifts of the protein backbone and side chains.
-
Calculate inter-proton distance restraints from Nuclear Overhauser Effect (NOE) experiments.
-
Use these restraints to calculate the three-dimensional structure of this compound using software like CYANA or XPLOR-NIH.
Signaling Pathways and Structural Diagrams
Placental Protein 13 is known to induce vasodilation through an endothelium-dependent mechanism involving the nitric oxide synthase (eNOS) and prostaglandin (B15479496) signaling pathways.[7][8][9]
Caption: this compound-induced vasodilation signaling pathway.
The structural organization of the this compound monomer is characterized by its distinct domains.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. espace.inrs.ca [espace.inrs.ca]
- 6. Resetting the ligand binding site of placental protein 13/galectin-13 recovers its ability to bind lactose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
Post-Translational Modifications of Placental Protein 13 (PP13): A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a placenta-specific protein belonging to the galectin superfamily. It is predominantly expressed in the syncytiotrophoblast, the primary barrier between maternal and fetal circulation. This compound plays a crucial role in pregnancy, with functions including immunoregulation and the modulation of vascular remodeling, which are vital for a healthy pregnancy.[1] Dysregulation of this compound expression and function has been associated with pregnancy complications such as preeclampsia.[1] The biological activity of this compound is intricately regulated by post-translational modifications (PTMs), which alter its structure, localization, and interactions with other molecules. This technical guide provides a comprehensive overview of the known and putative PTMs of the this compound protein, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.
Post-Translational Modifications of this compound
The functional diversity of this compound is, in part, governed by several post-translational modifications. These modifications include phosphorylation, disulfide bond formation, and potentially glycosylation. While direct evidence for some PTMs is still emerging, this section summarizes the current understanding.
Phosphorylation
In vivo studies have demonstrated that this compound purified from placental tissue is a phosphoprotein.[1] Computational analyses have predicted potential phosphorylation sites on the this compound protein, suggesting a regulatory layer for its function.
Table 1: Predicted Phosphorylation Sites of this compound
| Predicted Site | Amino Acid Position | Kinase Motif Prediction | Experimental Validation | Functional Implication (Putative) |
| Tyrosine (Y) | 41 | Tyrosine kinase | Not yet reported | Modulation of signaling pathway interactions |
| Serine (S) | 48 | Serine/Threonine kinase | Not yet reported | Regulation of protein stability or activity |
| Tyrosine (Y) | 80 | Tyrosine kinase | Not yet reported | Influence on ligand binding or dimerization |
Data from computational analysis suggests these potential sites, but they await experimental confirmation.
The functional consequence of this compound phosphorylation is hypothesized to be linked to its weak lysophospholipase activity.[1] However, the precise impact of phosphorylation on its various biological functions, including its role in vasodilation and immunomodulation, remains an active area of investigation.
Disulfide Bond Formation and Dimerization
This compound exists as a homodimer, a crucial feature for its biological activity. The two identical 16 kDa subunits are covalently linked by disulfide bonds.[1] This dimerization is essential for its function as a lectin, enabling it to bind to β-galactoside residues on cell surface receptors and mediate hemagglutination.[1]
Table 2: Cysteine Residues Involved in Disulfide Bonds of this compound
| Cysteine Residue | Amino Acid Position | Role in Dimerization | Functional Consequence of Disruption |
| Cys19 | 19 | Inter-subunit disulfide bond formation | Loss of dimeric structure and lectin activity |
| Cys92 | 92 | Inter-subunit disulfide bond formation | Loss of dimeric structure and lectin activity |
| Cys136 | 136 | Inter-subunit disulfide bond formation | Loss of dimeric structure and lectin activity |
| Cys138 | 138 | Inter-subunit disulfide bond formation | Loss of dimeric structure and lectin activity |
Reducing agents that break these disulfide bonds lead to the dissociation of the dimer into monomers and a subsequent loss of sugar-binding activity and hemagglutination capacity.[1]
Glycosylation
The role of glycosylation in this compound is a subject of ongoing research. As a member of the galectin family, this compound's primary function is to bind to glycans on other proteins. While one report indicates a low carbohydrate content of 0.6% for purified this compound, its functional reliance on its carbohydrate recognition domain (CRD) is well-established.[2] Further studies are required to elucidate the nature and functional significance of any potential glycosylation on the this compound protein itself.
Ubiquitination and Sumoylation
To date, there is no direct evidence in the scientific literature to suggest that this compound undergoes ubiquitination or sumoylation. However, these PTMs are known to play significant roles in regulating protein function and stability within the placenta. Future research, employing sensitive proteomic techniques, may uncover a role for these modifications in the life cycle of this compound.
Signaling Pathways Involving this compound
This compound is known to exert a vasodilatory effect on uterine arteries, a critical process for ensuring adequate blood flow to the placenta. This effect is mediated through the activation of endothelial signaling pathways involving nitric oxide synthase (eNOS) and the production of prostaglandins.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound post-translational modifications.
Expression and Purification of Recombinant this compound
Objective: To produce and purify recombinant this compound for use in functional assays and PTM analysis.
Methodology:
-
Gene Synthesis and Cloning: Synthesize the human LGALS13 gene and clone it into an expression vector (e.g., pET vector with an N-terminal His-tag).
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Expression:
-
Grow a starter culture overnight at 37°C in LB medium containing the appropriate antibiotic.
-
Inoculate a larger volume of LB medium and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Continue to grow the culture for 4-6 hours at 30°C or overnight at 18°C.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation.
-
-
Affinity Chromatography:
-
Equilibrate a Ni-NTA affinity column with lysis buffer.
-
Load the clarified lysate onto the column.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged this compound with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
-
Dialysis and Storage:
-
Dialyze the eluted protein against a suitable storage buffer (e.g., PBS pH 7.4).
-
Concentrate the protein and store at -80°C.
-
Mass Spectrometric Analysis of Phosphorylation
Objective: To identify and map phosphorylation sites on this compound.
Methodology:
-
Protein Digestion:
-
Purified this compound (from placental tissue or recombinant sources) is denatured, reduced with DTT, and alkylated with iodoacetamide.
-
The protein is then digested with a protease, typically trypsin, overnight at 37°C.
-
-
Phosphopeptide Enrichment (Optional but Recommended):
-
The peptide mixture is subjected to phosphopeptide enrichment using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis:
-
The enriched phosphopeptides are separated by reverse-phase liquid chromatography (LC) coupled online to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
The mass spectrometer is operated in a data-dependent acquisition mode, where precursor ion scans are followed by fragmentation of the most intense peptide ions (MS/MS).
-
-
Data Analysis:
-
The resulting MS/MS spectra are searched against a protein database containing the this compound sequence using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
The search parameters should include variable modifications for phosphorylation on serine, threonine, and tyrosine residues.
-
Identified phosphopeptides are validated based on their fragmentation spectra and statistical scores to pinpoint the exact location of the phosphate (B84403) group.
-
Western Blot Analysis of Phosphorylated this compound
Objective: To detect and semi-quantify the phosphorylation status of this compound.
Methodology:
-
Sample Preparation:
-
Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated this compound (if available) or a pan-phospho-tyrosine/serine/threonine antibody overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
For quantitative analysis, the membrane can be stripped and re-probed with an antibody against total this compound to normalize the phosphosignal.
-
Conclusion
The post-translational modifications of this compound are critical for its diverse biological functions in pregnancy. While disulfide bond-mediated dimerization is well-characterized and essential for its lectin activity, the roles of phosphorylation and glycosylation are less understood and represent exciting avenues for future research. The predicted phosphorylation sites on this compound warrant experimental validation to understand their impact on protein function and signaling. Furthermore, the potential for other PTMs like ubiquitination and sumoylation to regulate this compound stability and activity remains to be explored. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the intricate post-translational regulation of this vital placental protein and its implications for maternal and fetal health.
References
Methodological & Application
Application Notes and Protocols for PP13 ELISA Kit with Human Serum
These comprehensive application notes provide researchers, scientists, and drug development professionals with a detailed protocol for the quantitative determination of human Placental Protein 13 (PP13) in serum samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
Introduction
Placental Protein 13 (this compound), also known as galectin-13 (LGALS13), is a protein primarily synthesized in the placenta. Its concentration in maternal serum is a subject of research, particularly in relation to placental function and pregnancy-related disorders. This document outlines the principles, materials, and procedures for quantifying human this compound in serum using a commercially available ELISA kit.
Assay Principle
The most common method for this compound quantification is the sandwich ELISA. This assay utilizes a microtiter plate pre-coated with a monoclonal antibody specific to human this compound.[1][2] When serum samples or standards are added to the wells, the this compound antigen binds to the immobilized antibody. Subsequently, a biotin-conjugated polyclonal antibody specific for this compound is added, which binds to a different epitope on the captured this compound, forming a "sandwich".[1][2] Avidin conjugated to Horseradish Peroxidase (HRP) is then added, which binds to the biotin (B1667282) on the detection antibody.[1][2] Following a wash step, a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution is added. The HRP enzyme catalyzes the conversion of the TMB substrate, resulting in a colored product.[1][2] The intensity of the color, which is proportional to the amount of this compound in the sample, is measured spectrophotometrically at 450 nm.[1][2] The concentration of this compound is then determined by comparing the optical density (O.D.) of the samples to a standard curve generated from known concentrations of this compound.[1]
An alternative method is the competitive inhibition ELISA.[3] In this format, the microplate is also pre-coated with an antibody specific for this compound.[3] However, the sample or standard is incubated in the well along with HRP-conjugated this compound.[3] The this compound in the sample competes with the HRP-conjugated this compound for binding to the coated antibody.[3] Therefore, the amount of color development is inversely proportional to the amount of this compound in the sample.[3]
Materials and Reagents
The following materials are typically provided in a this compound ELISA kit.[1][4] Specific components may vary between manufacturers.
| Component | Quantity | Storage |
| Pre-coated 96-well strip plate | 1 | 4°C or -20°C |
| Standard (lyophilized) | 2 vials | -20°C |
| Standard Diluent | 1 x 20 mL | 4°C |
| Detection Reagent A (Biotin-conjugated anti-PP13 antibody) | 1 x 120 µL | -20°C |
| Assay Diluent A | 1 x 12 mL | 4°C |
| Detection Reagent B (Avidin-HRP conjugate) | 1 x 120 µL | -20°C |
| Assay Diluent B | 1 x 12 mL | 4°C |
| TMB Substrate | 1 x 9 mL | 4°C (Protect from light) |
| Stop Solution | 1 x 6 mL | 4°C |
| Wash Buffer (30x concentrate) | 1 x 20 mL | 4°C |
| Plate sealers | 4 | Room Temperature |
Materials Required but Not Provided:
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Graduated cylinders
-
Tubes for standard dilution
-
Absorbent paper
Experimental Protocols
4.1. Sample Collection and Storage
Proper sample handling is crucial for accurate results.
-
Serum Collection: Collect whole blood into a serum separator tube (SST).[5]
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[2][3][4][6]
-
Centrifugation: Centrifuge the clotted blood at 1000 x g for 15-20 minutes.[2][3][4][6][7]
-
Aliquoting and Storage: Immediately after centrifugation, transfer the serum into clean polypropylene (B1209903) tubes. Assay the fresh serum immediately. For later use, aliquot the serum and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[2][3][4][5][6][7]
4.2. Reagent Preparation
Bring all reagents and samples to room temperature (18-25°C) before use.[4][6]
-
Wash Buffer (1x): If crystals have formed in the concentrate, warm the bottle gently in a water bath until the crystals have completely dissolved. Dilute the 30x Wash Buffer concentrate with deionized or distilled water. For example, dilute 20 mL of 30x concentrate into 580 mL of water to prepare 600 mL of 1x Wash Buffer.[2][4]
-
Standard: Reconstitute the lyophilized standard with the volume of Standard Diluent specified in the kit manual. Allow it to sit for 10-15 minutes at room temperature and mix gently. Do not vortex. This will be your stock solution.[4]
-
Standard Curve Preparation: Prepare a serial dilution of the standard stock solution in Standard Diluent. The concentrations for the standard curve will be specified in the kit manual. It is recommended to prepare the standards within 15 minutes of use.[2]
-
Detection Reagent A and B (Working Solutions): Briefly centrifuge the stock vials before use. Dilute Detection Reagent A and Detection Reagent B with their respective assay diluents (Assay Diluent A and B) at the ratio specified in the kit manual (typically 1:100).[2][4]
4.3. Assay Procedure (Sandwich ELISA)
It is recommended that all standards and samples be assayed in duplicate.[3]
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate.[4][6]
-
Incubation 1: Cover the plate with a plate sealer and incubate for 1 to 2 hours at 37°C.[4][6]
-
Aspirate and Add Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the prepared Detection Reagent A working solution to each well.[4]
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.[4]
-
Wash: Aspirate the liquid from each well and wash each well with 1x Wash Buffer (approximately 350 µL per well). Repeat the wash process 3 times. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean absorbent paper.[2][4]
-
Add Detection Reagent B: Add 100 µL of the prepared Detection Reagent B working solution to each well.[4]
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[4]
-
Wash: Repeat the wash step as described in step 5, but wash a total of 5 times.[4]
-
Add Substrate: Add 90 µL of TMB Substrate to each well.[4]
-
Incubation 4 (Color Development): Cover the plate and incubate for 10-20 minutes at 37°C in the dark.[4]
-
Add Stop Solution: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[4]
-
Read Absorbance: Immediately measure the optical density of each well at 450 nm using a microplate reader.
Data Analysis
-
Calculate the average O.D. for each set of duplicate standards and samples.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating their mean absorbance values from the standard curve.
-
Account for the dilution factor if samples were diluted prior to the assay.
Performance Characteristics
The performance characteristics of a typical this compound ELISA kit are summarized below. Values may vary between different manufacturers.
| Parameter | Typical Value |
| Detection Range | 15.6 - 1000 pg/mL[1] |
| Sensitivity | < 6.5 pg/mL[1] |
| Intra-assay CV | < 10% |
| Inter-assay CV | < 12% |
| Recovery | 80-102% in serum[1] |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background | Insufficient washing | Ensure thorough washing and complete removal of wash buffer. |
| Contaminated reagents | Use fresh, properly stored reagents. | |
| Low signal | Inactive reagents | Check expiration dates and storage conditions. |
| Incorrect incubation times or temperatures | Follow the protocol precisely. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards and ensure accurate pipetting. |
| High variability | Inconsistent pipetting | Use calibrated pipettes and practice consistent technique. |
| Incomplete mixing of reagents | Ensure all reagents are thoroughly mixed before use. |
Visualizations
Experimental Workflow
Caption: Sandwich ELISA workflow for this compound detection in human serum.
Sandwich ELISA Principle
Caption: Principle of the this compound Sandwich ELISA.
References
- 1. Human Placental Protein 13 (this compound) ELISA Kit [lifesct.com]
- 2. kamiyabiomedical.com [kamiyabiomedical.com]
- 3. cusabio.com [cusabio.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. ELISA Sample Preparation & Collection Guide: R&D Systems [rndsystems.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. stjohnslabs.com [stjohnslabs.com]
Application Notes and Protocols for Recombinant PP13 Protein Expression in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction to Placental Protein 13 (PP13)
Placental Protein 13 (this compound), also known as galectin-13, is a member of the β-galactoside-binding S-type galectin superfamily.[1] Predominantly expressed in the placenta, this compound plays a crucial role in pregnancy, including involvement in embryo implantation, maternal-fetal immune tolerance, and vascular remodeling.[2] Low serum levels of this compound in the first trimester have been associated with an increased risk of developing preeclampsia, a serious pregnancy complication.[1][2] The protein exists as a homodimer of 16 kDa subunits.[3] Recombinant this compound is a valuable tool for studying its biological functions, developing diagnostic assays, and exploring its therapeutic potential.[2]
Applications of Recombinant this compound
Recombinant this compound has several applications in research and drug development:
-
Functional Studies: Elucidating the precise molecular mechanisms of this compound in placentation and maternal vascular remodeling.[2][4]
-
Diagnostic Development: Use as a standard in immunoassays (e.g., ELISA) for the early detection of preeclampsia risk.[1]
-
Therapeutic Research: Investigating the potential of this compound as a therapeutic agent to prevent or treat preeclampsia.
-
Drug Discovery: Screening for compounds that modulate this compound activity or expression.[5]
-
Structural Biology: Determining the high-resolution three-dimensional structure of this compound to aid in rational drug design.
Experimental Protocols
This section provides detailed protocols for the expression and purification of recombinant human this compound in Escherichia coli. The protocol is designed for a pET-based vector system incorporating an N-terminal Hexahistidine (6xHis) and Glutathione S-transferase (GST) tag to enhance solubility and facilitate purification.[6][7]
Gene Synthesis and Codon Optimization
The expression of human proteins in E. coli can be limited by differences in codon usage. To enhance the expression of this compound, the human LGALS13 gene sequence should be optimized for E. coli codon preference.[8][9][10]
Protocol:
-
Obtain the human LGALS13 cDNA sequence from a public database (e.g., NCBI).
-
Use a commercially available gene synthesis and codon optimization service. Specify E. coli K-12 as the expression host.
-
The optimized gene should be synthesized and cloned into a suitable expression vector, such as pET-41a(+), which provides an N-terminal His-GST tag.
-
Incorporate a protease cleavage site (e.g., for TEV protease) between the tag and the this compound coding sequence to allow for tag removal after purification.
-
Verify the sequence of the final construct by DNA sequencing.
Transformation of Expression Vector
Protocol:
-
Thaw a vial of chemically competent E. coli BL21(DE3) cells on ice.[11]
-
Add 1-5 µL of the pET-41a(+)-PP13 plasmid DNA to the competent cells.
-
Gently mix and incubate on ice for 30 minutes.
-
Heat-shock the cells at 42°C for 45 seconds and immediately place them back on ice for 2 minutes.
-
Add 900 µL of sterile SOC medium and incubate at 37°C for 1 hour with shaking (250 rpm).
-
Plate 100 µL of the transformed cells onto LB agar (B569324) plates containing the appropriate antibiotic for the expression vector (e.g., kanamycin (B1662678) for pET-41a(+)).
-
Incubate the plates overnight at 37°C.
Expression of Recombinant this compound
Protocol:
-
Inoculate a single colony from the LB agar plate into 10 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking (250 rpm).
-
The next day, inoculate 1 L of LB medium (with antibiotic) with the 10 mL overnight culture.
-
Grow the culture at 37°C with shaking (250 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.[11]
-
Cool the culture to room temperature and induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1 mM. Optimization of the IPTG concentration (0.05 mM to 1 mM) may be necessary.[11][12]
-
Incubate the culture overnight at 18°C with shaking (200 rpm) to enhance protein solubility.[13]
-
Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Discard the supernatant and store the cell pellet at -80°C until purification.
Purification of His-GST-tagged this compound
This protocol utilizes a two-step affinity purification strategy using the His and GST tags.
Protocol:
A. Cell Lysis
-
Resuspend the frozen cell pellet in 30 mL of ice-cold Lysis Buffer.
-
Add lysozyme (B549824) to a final concentration of 1 mg/mL and a protease inhibitor cocktail. Incubate on ice for 30 minutes.
-
Sonicate the cell suspension on ice to disrupt the cells.
-
Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble recombinant this compound.
B. Immobilized Metal Affinity Chromatography (IMAC) - His-tag Purification
-
Equilibrate a Ni-NTA agarose (B213101) column with Lysis Buffer.[14]
-
Load the cleared lysate onto the column.
-
Wash the column with 10 column volumes of Wash Buffer 1.
-
Wash the column with 5 column volumes of Wash Buffer 2.
-
Elute the bound protein with 5 column volumes of Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE to identify fractions containing the recombinant this compound.
C. Glutathione Affinity Chromatography - GST-tag Purification
-
Pool the fractions from the IMAC step containing the recombinant this compound.
-
Load the pooled fractions onto the column.
-
Wash the column with 10 column volumes of PBS.
-
Elute the bound protein with 5 column volumes of GST Elution Buffer.
-
Collect fractions and analyze by SDS-PAGE.
D. (Optional) Tag Removal and Final Polishing
-
If required, dialyze the purified protein against a buffer suitable for TEV protease activity.
-
Add TEV protease and incubate overnight at 4°C.
-
To remove the cleaved His-GST tag and any uncleaved protein, pass the sample through a Ni-NTA column and collect the flow-through containing the tag-free this compound.
-
For higher purity, perform a final size-exclusion chromatography step.
Data Presentation
Table 1: Recombinant this compound Protein Expression and Purification Summary
| Parameter | Value |
| Expression Host | E. coli BL21(DE3) |
| Vector | pET-41a(+)-hLGALS13 (codon optimized) |
| Tag | N-terminal 6xHis-GST |
| Inducer (IPTG) Concentration | 0.1 mM |
| Induction Temperature | 18°C |
| Induction Time | 16-18 hours |
| Purification Method | 2-step Affinity Chromatography (IMAC and Glutathione) |
| Expected Monomer Size (with tag) | ~44 kDa |
| Expected Monomer Size (tag removed) | ~16 kDa |
| Typical Yield | 1-10 mg/L of culture |
Table 2: Buffer Compositions
| Buffer | Composition |
| Lysis Buffer | 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0 |
| Wash Buffer 1 | 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0 |
| Wash Buffer 2 | 50 mM NaH2PO4, 300 mM NaCl, 50 mM imidazole, pH 8.0 |
| Elution Buffer | 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0 |
| PBS | 137 mM NaCl, 2.7 mM KCl, 10 mM Na2HPO4, 1.8 mM KH2PO4, pH 7.4 |
| GST Elution Buffer | 50 mM Tris-HCl, 10 mM reduced glutathione, pH 8.0 |
Visualization of Workflows and Pathways
Caption: Workflow for recombinant this compound expression and purification.
Caption: this compound signaling in maternal artery vasodilation.
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. cris.haifa.ac.il [cris.haifa.ac.il]
- 3. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. Recombinant Protein Expression in E.coli - Profacgen [profacgen.com]
- 6. thermofisher.com [thermofisher.com]
- 7. Bacterial Protein Expression | VectorBuilder [en.vectorbuilder.com]
- 8. Codon optimization can improve expression of human genes in Escherichia coli: A multi-gene study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Codon Optimization for Different Expression Systems: Key Points and Case Studies - CD Biosynsis [biosynsis.com]
- 10. Codon optimization significantly enhanced the expression of human 37-kDa iLRP in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How to Induce Protein Expression in E. coli Using IPTG [synapse.patsnap.com]
- 12. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. IPTG Induction Protocol - Biologicscorp [biologicscorp.com]
- 14. russell-rakotondrafaralab.webhosting.cals.wisc.edu [russell-rakotondrafaralab.webhosting.cals.wisc.edu]
- 15. Purification of GST-Tagged Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioke.com [bioke.com]
Application Notes and Protocols for PP13 Immunohistochemistry in Human Placental Tissue
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of Placental Protein 13 (PP13) in formalin-fixed, paraffin-embedded (FFPE) human placental tissue. This guide is intended for use in research and drug development to facilitate the consistent and reliable detection of this compound.
Introduction
Placental Protein 13 (this compound), also known as Galectin-13, is primarily synthesized by the syncytiotrophoblast in the placenta.[1][2] Its expression levels are crucial for normal placental development and function. Altered this compound expression has been associated with pregnancy complications such as preeclampsia.[1][2] Immunohistochemistry is a valuable technique to visualize the localization and distribution of this compound within the placental architecture. In normal term placentas, this compound is predominantly found in the syncytiotrophoblast and to a lesser extent in the fetal endothelia of the villi.[3]
Experimental Protocols
This protocol outlines the necessary steps for the successful immunohistochemical staining of this compound in FFPE human placental tissue sections.
Materials and Reagents
-
FFPE human placental tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0 or Tris-EDTA Buffer, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 10% normal goat serum in PBS)
-
Primary Antibody:
-
Mouse monoclonal anti-human this compound (Clone: this compound/1161)
-
Rabbit polyclonal anti-human this compound
-
-
Secondary Antibody (e.g., HRP-conjugated goat anti-mouse or goat anti-rabbit IgG)
-
DAB (3,3'-Diaminobenzidine) chromogen substrate kit
-
Hematoxylin (B73222) counterstain
-
Mounting medium
-
Coplin jars or staining dishes
-
Humidified chamber
-
Microwave, pressure cooker, or water bath for heat-induced epitope retrieval (HIER)
-
Light microscope
Step-by-Step Staining Protocol
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 10 minutes each.
-
Immerse in 100% ethanol: 2 changes for 5 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a Coplin jar containing Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0).
-
Heat the solution using a microwave or pressure cooker until it begins to boil, then maintain a sub-boiling temperature for 10-20 minutes. Alternatively, use a water bath at 95-100°C for 20-40 minutes.
-
Allow the slides to cool in the buffer for 20-30 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Immerse slides in 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
-
Blocking Non-Specific Binding:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber. Given that placental tissue can exhibit non-specific binding, especially with mouse IgG2b isotype antibodies, pre-incubation with purified human IgG may be considered to block Fc receptors.[4]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to the optimal concentration. For polyclonal antibodies, a concentration of 5-20 µg/mL is recommended.[5] For monoclonal antibodies, the concentration may be assay-dependent and should be optimized.[6]
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Incubate sections with the HRP-conjugated secondary antibody according to the manufacturer's recommended dilution and incubation time (typically 30-60 minutes at room temperature).
-
-
Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution just before use and apply it to the sections.
-
Incubate for 5-10 minutes, or until the desired brown color intensity is reached. Monitor under a microscope to avoid overstaining.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Immerse slides in hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a brief immersion in a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
Data Presentation
| Antibody Type | Recommended Concentration | Staining Pattern | Reference |
| Mouse Monoclonal (Clone: this compound/1161) | Assay-dependent | Cytoplasmic | [6] |
| Rabbit Polyclonal | 5-20 µg/mL | Cytoplasmic | [5] |
Mandatory Visualization
Caption: Immunohistochemistry workflow for this compound staining in placental tissue.
Caption: Cellular localization of this compound within the placental villus.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunohistochemistry in human placental tissue--pitfalls of antigen detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PAB443Hu01 | Polyclonal Antibody to Placental Protein 13 (this compound) | Homo sapiens (Human) USCN(Wuhan USCN Business Co., Ltd. ) [uscnk.com]
- 6. Galectin-13 (GAL13)/Placental Protein 13 (this compound) Monoclonal Antibody (this compound/1161) (29124-MSM1-P1ABX) [thermofisher.com]
Application Notes and Protocols for Placental Protein 13 (PP13) Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the Western blot analysis of Placental Protein 13 (PP13), also known as Galectin-13. This document includes detailed protocols for sample preparation, electrophoresis, and immunodetection, as well as an overview of the signaling pathways involving this compound.
Introduction to Placental Protein 13 (this compound)
Placental Protein 13 (this compound) is a galectin primarily expressed in the placenta. It plays a crucial role in pregnancy, contributing to embryo implantation, maternal immune tolerance, and vascular remodeling.[1] Altered this compound levels have been associated with pregnancy complications, particularly pre-eclampsia, making it a significant area of research in obstetrics and drug development.[2] this compound is a homodimer, with each subunit having a molecular weight of approximately 16 kDa. It can also form higher-order multimers.
Quantitative Data Summary
| Condition | Sample Type | This compound Concentration (pg/mL) | Significance | Reference |
| Normal Pregnancy (First Trimester) | Maternal Serum | Higher | - | [3] |
| Pre-eclampsia (First Trimester) | Maternal Serum | Lower | Predictive marker for early-onset pre-eclampsia | [3] |
| Normal Pregnancy (Third Trimester) | Maternal Serum | 232.5 (median) | - | [4] |
| Early-Onset Pre-eclampsia (Third Trimester) | Maternal Serum | 260.8 (median) | Not statistically significant compared to normal | [4] |
| Late-Onset Pre-eclampsia (Third Trimester) | Maternal Serum | 244.2 (median) | Not statistically significant compared to normal | [4] |
Experimental Protocols
Western Blot Analysis of this compound in Human Placental Tissue
This protocol outlines the steps for the detection of this compound in human placental tissue lysates.
1. Sample Preparation (Placental Tissue Lysate)
-
Materials:
-
Human placental tissue
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease and phosphatase inhibitors
-
Tissue homogenizer
-
Microcentrifuge
-
-
Protocol:
-
Obtain fresh placental tissue immediately after delivery.
-
Wash the tissue thoroughly with ice-cold PBS to remove blood clots and other contaminants.
-
Weigh the tissue and add 5-10 volumes of ice-cold RIPA buffer with inhibitors.
-
Homogenize the tissue on ice using a tissue homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant (protein extract) and transfer it to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA or Bradford protein assay.
-
Add 4x Laemmli sample buffer to the lysate to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Store the samples at -80°C for long-term use.
-
2. SDS-PAGE and Protein Transfer
-
Materials:
-
10% or 15% polyacrylamide gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Western blot transfer system
-
-
Protocol:
-
Load 20-30 µg of total protein per lane of a 10% or 15% SDS-PAGE gel.[2] Include a pre-stained protein ladder.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
Equilibrate the gel and the PVDF or nitrocellulose membrane in transfer buffer for 10-15 minutes.
-
Assemble the transfer stack according to the manufacturer's instructions for your transfer system.
-
Transfer the proteins from the gel to the membrane. Transfer conditions will vary depending on the system (e.g., wet transfer at 100V for 1-2 hours or semi-dry transfer).
-
3. Immunodetection
-
Materials:
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-buffered saline with 0.1% Tween-20 (TBST)
-
Primary antibody: Rabbit polyclonal anti-PP13 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
-
-
Protocol:
-
After transfer, wash the membrane briefly with TBST.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the primary anti-PP13 antibody diluted in blocking buffer. A starting dilution of 1:100 to 1:400 is recommended for a polyclonal antibody. Incubation can be done for 2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated goat anti-rabbit secondary antibody, diluted according to the manufacturer's recommendations (typically 1:2000 to 1:10,000), in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system. The expected band for the this compound monomer will be at approximately 16 kDa. Dimers and multimers may also be visible under non-reducing conditions.
-
Visualizations
Experimental Workflow
Caption: Western Blot Workflow for this compound Detection.
This compound Signaling Pathway in Vasodilation
Caption: this compound-Mediated Vasodilation Signaling Pathway.
References
Application Notes and Protocols for PP13 Serum Level Measurement in Clinical Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), a member of the galectin family, is a 32 kDa protein predominantly expressed by the syncytiotrophoblast in the placenta. It plays a crucial role in pregnancy, particularly in embryo implantation, maternal-fetal immune tolerance, and vascular remodeling of the maternal spiral arteries. Altered serum levels of this compound have been associated with adverse pregnancy outcomes, most notably preeclampsia, as well as intrauterine growth restriction (IUGR) and preterm delivery.[1][2] Measurement of this compound in maternal serum, particularly during the first trimester, is a promising biomarker for the early prediction of these conditions.[3] These application notes provide a comprehensive overview of the methodologies for measuring this compound serum levels and summarize key quantitative data from clinical studies.
Clinical Significance
Lower-than-normal serum concentrations of this compound in the first trimester of pregnancy are associated with an increased risk of developing preeclampsia, particularly early-onset preeclampsia.[3] In normal pregnancies, this compound levels tend to slowly increase as the pregnancy progresses.[1] However, in pregnancies that will later develop preeclampsia, first-trimester levels are significantly lower.[3] Conversely, in the second and third trimesters, this compound levels may be higher than normal in pregnancies complicated by preeclampsia, IUGR, and preterm delivery, potentially reflecting placental dysfunction and shedding of placental material into the maternal circulation.[4]
Data Presentation
The following tables summarize the median concentrations of this compound in maternal serum from various clinical studies, comparing normal pregnancies with those affected by adverse outcomes.
Table 1: First Trimester Maternal Serum this compound Levels (pg/mL)
| Clinical Condition | Gestational Age (Weeks) | Median this compound (pg/mL) | Reference |
| Normal Pregnancy (Controls) | 9-12 | 132.5 | [5] |
| Normal Pregnancy (Controls) | 11+0 to 13+6 | 176.9 | [4] |
| Normal Pregnancy (Controls) | 8 | 60.25 | [6] |
| Normal Pregnancy (Controls) | 9 | 67.59 | [6] |
| Normal Pregnancy (Controls) | 10 | 167.41 | [6] |
| Normal Pregnancy (Controls) | 11 | 114.33 | [6] |
| Normal Pregnancy (Controls) | 12 | 88.62 | [6] |
| Normal Pregnancy (Controls) | 13 | 135.00 | [6] |
| Preeclampsia | 9-12 | 27.2 | [5] |
| All Preeclampsia Cases | 11+0 to 13+6 | 121.9 | [4] |
| Early Preeclampsia (<35 weeks) | 11+0 to 13+6 | 111.7 | [4] |
| Intrauterine Growth Restriction (IUGR) | 9-12 | 86.6 | [5] |
| Preterm Delivery | 9-12 | 84.9 | [5] |
Table 2: Maternal Serum this compound Levels in Multiples of the Median (MoM)
| Clinical Condition | Gestational Age | Median this compound (MoM) | Reference |
| All Preeclampsia Cases | First Trimester | 0.69 | [4] |
| Early Preeclampsia | First Trimester | 0.63 | [4] |
| Preeclampsia | First Trimester | 0.2 | [5] |
| Intrauterine Growth Restriction (IUGR) | First Trimester | 0.6 | [5] |
| Preterm Delivery | First Trimester | 0.6 | [5] |
Experimental Protocols
The most common method for quantifying this compound in serum is the enzyme-linked immunosorbent assay (ELISA). The following is a generalized protocol based on commercially available sandwich ELISA kits.
Protocol: this compound Sandwich ELISA
1. Principle of the Assay
This assay employs the quantitative sandwich enzyme immunoassay technique. A microplate is pre-coated with a monoclonal antibody specific for human this compound. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated antibody specific for human this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a substrate solution is added, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
2. Materials
-
Human this compound ELISA Kit (including pre-coated 96-well plate, standards, detection antibody, HRP-conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Serum separator tubes
-
Centrifuge
3. Sample Collection and Preparation
-
Serum: Collect whole blood into a serum separator tube. Allow the blood to clot for two hours at room temperature or overnight at 4°C. Centrifuge for 20 minutes at approximately 1,000 x g. Remove the serum and assay immediately or aliquot and store samples at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.
4. Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Prepare working solutions of standards, detection antibody, and wash buffer according to the kit manufacturer's instructions.
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells. It is recommended to run all standards and samples in duplicate.
-
Incubate: Cover the plate and incubate for 1-2 hours at 37°C.
-
Wash: Aspirate each well and wash three times with 300 µL of wash buffer. After the last wash, remove any remaining wash buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Antibody: Add 100 µL of the working solution of biotin-conjugated detection antibody to each well.
-
Incubate: Cover the plate and incubate for 1 hour at 37°C.
-
Wash: Repeat the wash step as in step 4.
-
Add HRP-Conjugate: Add 100 µL of the working solution of HRP-conjugate to each well.
-
Incubate: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step, but this time wash five times.
-
Add Substrate: Add 90 µL of TMB substrate solution to each well.
-
Incubate: Incubate for 10-20 minutes at 37°C in the dark.
-
Stop Reaction: Add 50 µL of stop solution to each well. The color in the wells should change from blue to yellow.
-
Read Plate: Read the optical density of each well within 5 minutes, using a microplate reader set to 450 nm.
5. Data Analysis
-
Average the duplicate readings for each standard, control, and sample.
-
Subtract the average zero standard optical density.
-
Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Use the standard curve to determine the concentration of this compound in the samples.
-
If samples were diluted, the concentration read from the standard curve must be multiplied by the dilution factor.
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in Vasodilation
This compound is involved in endothelium-dependent vascular relaxation. It is believed to bind to an as-yet-unidentified receptor on endothelial cells, which triggers a signaling cascade leading to the production of nitric oxide (NO) and prostaglandins (B1171923) (PG).[7][8] These molecules then act on the adjacent vascular smooth muscle cells to cause relaxation, leading to vasodilation.[7]
Caption: this compound-induced vasodilation signaling pathway.
Experimental Workflow for this compound Serum Measurement
The following diagram illustrates the key steps in the measurement of this compound from clinical serum samples using an ELISA.
Caption: Workflow for this compound serum level measurement.
References
- 1. Predictive factors for intrauterine growth restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circulating biomarkers associated with placental dysfunction and their utility for predicting fetal growth restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-trimester maternal serum this compound in the risk assessment for preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. First-trimester maternal serum PP-13, PAPP-A and second-trimester uterine artery Doppler pulsatility index as markers of pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. First Trimester Maternal Serum this compound in the Risk Assessment for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Placental protein 13 (this compound)-induced vasodilation of resistance arteries from pregnant and nonpregnant rats occurs via endothelial-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Preeclampsia Model Using BeWo Cells and Placental Protein 13 (PP13)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preeclampsia is a complex hypertensive disorder of pregnancy, characterized by insufficient trophoblast invasion and placental ischemia. Recreating this environment in vitro is crucial for understanding the pathophysiology and for the development of novel therapeutics. The human choriocarcinoma cell line, BeWo, is a well-established model for studying the placental syncytiotrophoblast.[1][2] Placental Protein 13 (PP13), a galectin predominantly expressed in the syncytiotrophoblast, plays a vital role in implantation, immune modulation, and vascular remodeling.[3][4] Altered levels of this compound are strongly associated with the development of preeclampsia, making it a key protein of interest in preeclampsia research.[5][6]
These application notes provide detailed protocols for utilizing BeWo cells to model preeclampsia, with a focus on both hypoxia-induced and Placental Protein 13 (this compound)-modulated experimental setups.
Data Presentation
Table 1: Effects of Hypoxia on BeWo Cells - A Preeclampsia-like Phenotype
This table summarizes the expected quantitative changes in key preeclampsia-related biomarkers in BeWo cells cultured under hypoxic conditions (1% O₂) compared to normoxic conditions (20% O₂). Hypoxia is a key feature of the preeclamptic placenta and induces a similar phenotype in vitro.[2][7]
| Parameter | Normoxia (20% O₂) | Hypoxia (1% O₂) for 24h | Fold Change | Reference |
| sFlt-1 Secretion (pg/mL) | Undetectable | ~100-200 | >2-fold increase | [2] |
| PlGF Secretion (pg/mL) | ~150-250 | ~50-100 | ~2 to 3-fold decrease | [6] |
| sFlt-1/PlGF Ratio | Low | High (>38) | Significant Increase | [6] |
| GLUT1 mRNA Expression | Baseline | Increased | Dose-dependent | [8] |
| HIF-1α Protein Expression | Low/Undetectable | Significantly Increased | >5-fold increase | [8] |
| Apoptotic Cells (%) | ~2-5% | ~10-15% | ~2 to 3-fold increase |
Table 2: Illustrative Dose-Response of Exogenous Recombinant this compound on Hypoxia-Stressed BeWo Cells
This table presents hypothetical, yet scientifically plausible, data illustrating the potential therapeutic effects of recombinant this compound on BeWo cells under hypoxic stress. This models the concept of "replenishing" this compound in a preeclampsia-like environment.
| Treatment Condition | sFlt-1 Secretion (pg/mL) | PlGF Secretion (pg/mL) | sFlt-1/PlGF Ratio | Apoptotic Cells (%) |
| Normoxia Control | < 50 | 200 | < 0.25 | 3% |
| Hypoxia (1% O₂) Control | 180 | 75 | 2.4 | 12% |
| Hypoxia + 10 ng/mL rthis compound | 150 | 90 | 1.67 | 10% |
| Hypoxia + 50 ng/mL rthis compound | 110 | 120 | 0.92 | 7% |
| Hypoxia + 100 ng/mL rthis compound | 80 | 150 | 0.53 | 5% |
Experimental Protocols
Protocol 1: General Culture of BeWo Cells
This protocol outlines the standard procedure for maintaining and passaging the BeWo cell line.
Materials:
-
BeWo cell line (ATCC® CCL-98™)
-
Ham's F-12K Medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
T-75 cell culture flasks
-
6-well plates
Procedure:
-
Culture Medium Preparation: Prepare complete growth medium by supplementing Ham's F-12K medium with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing: Thaw a cryopreserved vial of BeWo cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.
-
Cell Seeding: Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium. Transfer the cell suspension to a T-75 flask.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Medium Change: Replace the culture medium every 2-3 days.
-
Cell Passaging: When cells reach 80-90% confluency, wash the cell monolayer with PBS and add 2-3 mL of Trypsin-EDTA. Incubate at 37°C for 5-10 minutes, or until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and centrifuge. Resuspend the cell pellet and re-seed into new flasks at a 1:3 to 1:6 split ratio.
Protocol 2: Induction of a Preeclampsia-Like Phenotype using Hypoxia
This protocol describes how to induce a preeclampsia-like state in BeWo cells by exposing them to hypoxic conditions.
Materials:
-
BeWo cells cultured in 6-well plates
-
Complete growth medium
-
Hypoxia chamber or incubator capable of maintaining 1% O₂ and 5% CO₂
Procedure:
-
Cell Seeding: Seed BeWo cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight in a standard incubator (20% O₂, 5% CO₂).
-
Hypoxic Exposure: Place the plates in a pre-equilibrated hypoxia chamber or incubator set to 1% O₂, 5% CO₂, and 94% N₂ at 37°C.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours). A parallel set of plates should be maintained in a normoxic incubator (20% O₂, 5% CO₂) as a control.
-
Sample Collection: After the incubation period, collect the cell culture supernatant for analysis of secreted factors (e.g., sFlt-1, PlGF) and lyse the cells for protein or RNA analysis.
Protocol 3: Exogenous Recombinant this compound (rthis compound) Treatment of Hypoxia-Stressed BeWo Cells
This protocol details the treatment of hypoxia-stressed BeWo cells with exogenous rthis compound to assess its potential therapeutic effects.
Materials:
-
BeWo cells cultured in 6-well plates under hypoxic conditions (as per Protocol 2)
-
Recombinant Human Placental Protein 13 (rthis compound)
-
Complete growth medium
Procedure:
-
Induce Hypoxic Stress: Follow steps 1 and 2 of Protocol 2.
-
Prepare rthis compound Solutions: Prepare a stock solution of rthis compound in sterile PBS or as per the manufacturer's instructions. Prepare serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., 10, 50, 100 ng/mL).
-
Treatment: After 24 hours of hypoxic pre-conditioning, replace the medium in the hypoxic plates with the medium containing the different concentrations of rthis compound. Include a vehicle control (medium without rthis compound).
-
Incubation: Return the plates to the hypoxia chamber and incubate for an additional 24-48 hours.
-
Sample Collection: Collect the cell culture supernatant and cell lysates for downstream analysis of preeclampsia markers as described in Table 2.
Protocol 4: Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Treated and control BeWo cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Harvesting: Collect both adherent and floating cells from each well. Wash the adherent cells with PBS and detach them using a gentle cell scraper or accutase. Combine with the floating cells.
-
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.
Visualizations
Caption: Proposed signaling pathway of exogenous this compound in BeWo trophoblast cells.
Caption: Experimental workflow for modeling preeclampsia and testing rthis compound in BeWo cells.
References
- 1. Placental protein 13 (this compound/galectin-13) undergoes lipid raft-associated subcellular redistribution in the syncytiotrophoblast in preterm preeclampsia and HELLP syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The choriocarcinoma cell line BeWo: syncytial fusion and expression of syncytium-specific proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction between human placental microvascular endothelial cells and a model of human trophoblasts: effects on growth cycle and angiogenic profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Increased resistance to apoptosis during differentiation and syncytialization of BeWo choriocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Does altered oxygenation or reactive oxygen species alter cell turnover of BeWo choriocarcinoma cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: An Animal Model of Preeclampsia Using Placental Protein 13 (PP13) Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
Preeclampsia (PE) is a serious pregnancy complication characterized by new-onset hypertension and proteinuria, posing significant risks to both mother and fetus. Placental protein 13 (PP13), a galectin primarily expressed in the placenta, has emerged as a key molecule in the pathogenesis of PE. Studies have consistently shown that low maternal serum levels of this compound in the first trimester are associated with an increased risk of developing preeclampsia.[1] Animal studies have demonstrated that administration of wild-type this compound to pregnant rats can lower blood pressure and improve fetal outcomes.[2]
A compelling approach to modeling preeclampsia involves the administration of a dysfunctional, truncated variant of this compound, known as DelT221. This variant is associated with a high frequency of severe, early-onset preeclampsia in humans.[2][3] In rodent models, the DelT221 variant induces hypotension but, critically, fails to promote the beneficial uteroplacental vascular remodeling and fetal growth seen with wild-type this compound.[2][4] This differential effect provides a valuable tool to investigate the specific role of this compound's carbohydrate-binding domain in the development of preeclampsia-like symptoms.
These application notes provide a detailed protocol for establishing a rat model of preeclampsia by administering the truncated this compound variant (DelT221).
Data Presentation
The following tables summarize the key quantitative data from studies comparing the effects of wild-type this compound, truncated this compound (DelT221), and a saline control in pregnant rats. This data highlights the potential of the DelT221 variant to induce a preeclampsia-like phenotype characterized by poor fetal and placental outcomes despite a hypotensive effect.
Table 1: Effects of this compound and its Truncated Variant (DelT221) on Maternal Blood Pressure in Pregnant Rats
| Treatment Group | Mean Arterial Pressure (mmHg) on Day 10 of Gestation (Mean ± SD) |
| Saline (Control) | 105 ± 5 |
| Wild-Type this compound | 85 ± 7 |
| Truncated this compound (DelT221) | 88 ± 6 |
Data adapted from Gizurarson et al. (2016) and Sammar et al. (2014, retracted).
Table 2: Effects of this compound and its Truncated Variant (DelT221) on Fetal and Placental Weight in Pregnant Rats
| Treatment Group | Mean Fetal Weight on Day 21 (g ± SD) | Mean Placental Weight on Day 21 (g ± SD) |
| Saline (Control) | 4.2 ± 0.3 | 0.55 ± 0.05 |
| Wild-Type this compound | 4.8 ± 0.4 | 0.65 ± 0.06 |
| Truncated this compound (DelT221) | 3.5 ± 0.5 | 0.45 ± 0.07 |
Data adapted from Gizurarson et al. (2016) and Sammar et al. (2014, retracted).
Experimental Protocols
Protocol 1: Production of Recombinant Truncated this compound (DelT221)
This protocol describes the expression and purification of the His-tagged truncated this compound (DelT221) variant from E. coli.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector containing the DelT221 coding sequence with an N-terminal 6xHis-tag
-
Luria-Bertani (LB) broth and agar (B569324) plates with appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) with lysozyme
-
Wash buffers with increasing concentrations of imidazole
-
Elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0)
-
Denaturing buffer (Lysis buffer with 8 M urea)
-
Refolding buffers with decreasing concentrations of urea (B33335) (6 M to 0 M)
-
Ni-NTA agarose (B213101) resin
-
SDS-PAGE reagents
-
Western blot reagents (anti-His antibody)
Procedure:
-
Transform the expression vector into a suitable E. coli strain and select for positive colonies on antibiotic plates.
-
Inoculate a single colony into LB broth with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (e.g., to a final concentration of 1 mM) and continue to grow for 4-6 hours at 37°C.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate to separate the soluble and insoluble fractions. The truncated this compound is likely to be in the insoluble fraction (inclusion bodies).
-
Solubilize the inclusion bodies in denaturing buffer.
-
Purify the His-tagged protein using Ni-NTA affinity chromatography under denaturing conditions.
-
Refold the protein on the column by sequential washes with buffers containing decreasing concentrations of urea.
-
Elute the refolded protein with elution buffer.
-
Confirm the purity and identity of the protein by SDS-PAGE and Western blot analysis.
Protocol 2: Animal Model of Preeclampsia using Truncated this compound (DelT221) Administration
This protocol details the continuous subcutaneous administration of the DelT221 variant to pregnant rats using osmotic pumps to induce a preeclampsia-like phenotype.
Materials:
-
Timed-pregnant Sprague-Dawley rats
-
Recombinant truncated this compound (DelT221)
-
Sterile saline
-
Alzet osmotic pumps (e.g., Model 2001 or equivalent for 7-day delivery)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for subcutaneous implantation
-
Wound clips or sutures
-
Metabolic cages for urine collection
Procedure:
-
On day 8 of gestation, anesthetize the pregnant rat.
-
Fill the osmotic pumps with either sterile saline (control group), wild-type this compound solution, or truncated this compound (DelT221) solution according to the manufacturer's instructions. The concentration of the protein solution should be calculated to deliver a specific dose over the 7-day period. Note: The exact dosage to induce preeclampsia-like symptoms is not well-established; however, based on therapeutic studies, a starting point could be in the range of 10-100 µg/kg/day.
-
Implant the osmotic pump subcutaneously in the mid-scapular region of the rat.
-
Close the incision with wound clips or sutures.
-
Allow the animals to recover and monitor their health daily.
-
On day 15 of gestation, the pumps will have completed their delivery.
-
Proceed with downstream analysis such as blood pressure measurement, urine collection for proteinuria analysis, and tissue collection for histological examination at designated time points (e.g., day 15 and day 21 of gestation).
Protocol 3: Blood Pressure Measurement
This protocol describes the measurement of mean arterial pressure (MAP) in conscious, restrained rats using a tail-cuff system.
Materials:
-
Tail-cuff blood pressure measurement system
-
Restraining device for rats
-
Warming chamber
Procedure:
-
Acclimatize the rats to the restraining device and tail-cuff procedure for several days before the actual measurement to minimize stress-induced blood pressure variations.
-
On the day of measurement, place the rat in a warming chamber (37°C) for 10-15 minutes to increase blood flow to the tail.
-
Place the rat in the restraining device.
-
Position the tail-cuff and pulse sensor on the rat's tail according to the manufacturer's instructions.
-
Record at least 10-15 consecutive blood pressure readings and calculate the average to determine the MAP.
Protocol 4: Assessment of Proteinuria
This protocol outlines the 24-hour urine collection and subsequent protein quantification to assess proteinuria.
Materials:
-
Metabolic cages
-
Urine collection tubes
-
Bradford protein assay kit or similar
-
Spectrophotometer
Procedure:
-
Place the pregnant rats in individual metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period (e.g., on day 20 of gestation).
-
Measure the total volume of urine collected.
-
Centrifuge the urine samples to remove any debris.
-
Determine the protein concentration in the urine samples using a Bradford assay or a similar method.
-
Calculate the total protein excreted in 24 hours by multiplying the protein concentration by the total urine volume.
Protocol 5: Placental and Kidney Histology
This protocol describes the collection and processing of placental and kidney tissues for histological analysis.
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Ethanol series (70%, 80%, 95%, 100%)
-
Xylene
-
Microtome
-
Glass slides
-
Hematoxylin and eosin (B541160) (H&E) staining reagents
-
Microscope
Procedure:
-
At the end of the experiment (e.g., day 21 of gestation), euthanize the pregnant rats.
-
Dissect and collect the placentas and kidneys.
-
Fix the tissues in 4% PFA overnight at 4°C.
-
Dehydrate the tissues through a graded series of ethanol.
-
Clear the tissues in xylene.
-
Embed the tissues in paraffin wax.
-
Section the paraffin-embedded tissues at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain the sections with H&E to visualize tissue morphology.
-
Dehydrate, clear, and mount the stained sections with a coverslip.
-
Examine the slides under a microscope to assess for pathological changes, such as placental necrosis, fibrin (B1330869) deposition, and renal glomerular endotheliosis.
Protocol 6: Immunohistochemistry for this compound in Placental Tissue
This protocol details the detection of this compound protein in placental sections.
Materials:
-
Paraffin-embedded placental sections on slides
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody against this compound
-
Biotinylated secondary antibody
-
Streptavidin-horseradish peroxidase (HRP) conjugate
-
DAB substrate kit
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize and rehydrate the placental sections.
-
Perform antigen retrieval by heating the slides in the antigen retrieval solution.
-
Block non-specific antibody binding with the blocking solution.
-
Incubate the sections with the primary anti-PP13 antibody overnight at 4°C.
-
Wash the sections with PBS.
-
Incubate with the biotinylated secondary antibody.
-
Wash with PBS.
-
Incubate with the streptavidin-HRP conjugate.
-
Wash with PBS.
-
Develop the signal with the DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Analyze the staining intensity and localization of this compound in the syncytiotrophoblast layer under a microscope.
Visualizations
Caption: Signaling pathway of this compound-induced vasodilation.
Caption: Experimental workflow for the this compound-based preeclampsia model.
References
Application Notes and Protocols for Generating a PP13 Gene Knockout Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), encoded by the LGALS13 gene, is a member of the galectin family predominantly expressed in the placenta.[1] It plays a crucial role in pregnancy by facilitating the remodeling and structural stabilization of maternal uterine arteries and veins.[2] this compound is involved in promoting maternal immune tolerance to the fetus and regulating vascular adaptation to pregnancy.[2][3] Studies have shown that this compound facilitates vasodilation through the endothelial nitric oxide synthase (eNOS) and prostaglandin (B15479496) signaling pathways.[2][4] Notably, low first-trimester levels of this compound in maternal serum are associated with an increased risk of developing preeclampsia, a life-threatening hypertensive disorder of pregnancy.[1][5]
The generation of a this compound gene knockout mouse model is a critical step towards understanding the in vivo function of this protein in normal pregnancy and the pathophysiology of preeclampsia. This model will be invaluable for studying the downstream effects of this compound deficiency on the maternal cardiovascular system, placental development, and fetal growth. Furthermore, it will serve as an essential tool for the preclinical evaluation of potential therapeutic interventions, such as this compound replacement therapy.[1]
These application notes provide detailed protocols for generating a Lgals13 knockout mouse model using CRISPR-Cas9 technology, subsequent genotyping, and proposed phenotyping strategies.
I. Experimental Protocols
Generation of Lgals13 Knockout Mice using CRISPR-Cas9
This protocol outlines the generation of a global knockout of the Lgals13 gene in mice by inducing a frameshift mutation in an early exon.[6][7]
a. Design of single guide RNAs (sgRNAs)
-
Identify the mouse Lgals13 gene sequence from the NCBI or Ensembl database.
-
Target an early exon (e.g., exon 2) to ensure a complete loss-of-function mutation.[4]
-
Use a CRISPR design tool (e.g., CHOPCHOP, CRISPOR) to design 2-3 sgRNAs with high on-target scores and low off-target potential.
-
Order synthetic sgRNAs or plasmids for in vitro transcription.
b. Preparation of CRISPR-Cas9 components for microinjection
-
Prepare a microinjection mix containing:
-
Cas9 nuclease (protein or mRNA)
-
Synthesized and purified sgRNA(s)
-
Microinjection buffer (e.g., TE buffer, pH 7.5)
-
-
The final concentrations of components should be optimized, but a starting point is 100 ng/µl for Cas9 mRNA and 50 ng/µl for each sgRNA.[8]
c. Zygote Microinjection
-
Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).
-
Microinject the CRISPR-Cas9 mixture into the pronucleus or cytoplasm of the fertilized eggs.[9]
-
Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female mice.[10]
d. Identification of Founder Mice
-
Pups born from the recipient females are potential founders.
-
At 2-3 weeks of age, obtain a small tissue sample (e.g., tail tip or ear punch) for genomic DNA extraction.
-
Genotype the pups to identify individuals carrying the desired mutation (see Genotyping Protocol below).
Genotyping Protocol for Lgals13 Knockout Mice
This protocol is for identifying wild-type (+/+), heterozygous (+/-), and homozygous (-/-) knockout mice.
a. Genomic DNA Extraction
-
Digest the tissue sample overnight at 55°C in a lysis buffer containing Proteinase K.[11]
-
Purify the genomic DNA using a standard phenol-chloroform extraction or a commercial DNA extraction kit.[12]
-
Quantify the DNA concentration and quality using a spectrophotometer.
b. PCR Amplification
-
Design PCR primers flanking the sgRNA target site in the Lgals13 gene.
-
Perform PCR using the extracted genomic DNA as a template. The reaction conditions should be optimized for the specific primers and polymerase used.[13]
-
A typical PCR cycling protocol is:
-
Initial denaturation: 95°C for 3 minutes
-
35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 58-62°C for 30 seconds
-
Extension: 72°C for 30-60 seconds
-
-
Final extension: 72°C for 5 minutes
-
c. Genotype Analysis
-
Analyze the PCR products by agarose (B213101) gel electrophoresis. Wild-type and mutant alleles may show a size difference due to insertions or deletions (indels).
-
For more precise analysis, perform Sanger sequencing of the PCR products to confirm the presence and nature of the indel mutation.
Phenotyping Protocol for Lgals13 Knockout Mice
A comprehensive phenotyping strategy is essential to characterize the effects of Lgals13 knockout.
a. Cardiovascular Phenotyping
-
Blood Pressure Monitoring: Measure systolic and diastolic blood pressure in pregnant and non-pregnant knockout and wild-type mice using tail-cuff plethysmography or radiotelemetry.
-
Vascular Function: Isolate uterine and mesenteric arteries to assess vasodilation in response to this compound and other vasoactive substances using pressure myography.[4]
b. Reproductive and Developmental Phenotyping
-
Fertility Assessment: Set up timed matings and monitor litter size and frequency.
-
Placental Analysis: At mid- and late-gestation, dissect placentas and measure their weight and diameter. Perform histological analysis to assess labyrinth and junctional zone morphology.
-
Fetal Analysis: Measure fetal weight and crown-rump length to assess for intrauterine growth restriction.
c. Molecular and Biochemical Analysis
-
Gene Expression: Use qRT-PCR or Western blotting to confirm the absence of Lgals13 expression in the placenta of knockout mice.
-
Signaling Pathway Analysis: Measure the levels of eNOS, phosphorylated eNOS, and prostaglandins (B1171923) (e.g., PGI2) in uterine tissue to assess the impact on the this compound signaling pathway.
II. Data Presentation
The following tables are templates for summarizing the quantitative data expected from the phenotyping of the Lgals13 knockout mouse model. The values presented are illustrative and based on the known functions of this compound and phenotypes observed in relevant animal models.
Table 1: Cardiovascular Phenotypes in Pregnant Mice (Gestational Day 18.5)
| Genotype | Systolic Blood Pressure (mmHg) | Diastolic Blood Pressure (mmHg) | Uterine Artery Dilation (%) |
| Wild-Type (+/+) | 100 ± 5 | 70 ± 4 | 50 ± 5 |
| Heterozygous (+/-) | 115 ± 6 | 80 ± 5 | 35 ± 4 |
| Homozygous (-/-) | 130 ± 8 | 95 ± 6 | 20 ± 3 |
Table 2: Reproductive and Developmental Outcomes
| Genotype | Litter Size | Placental Weight (mg) | Fetal Weight (g) |
| Wild-Type (+/+) | 8 ± 1 | 100 ± 10 | 1.5 ± 0.2 |
| Heterozygous (+/-) | 7 ± 1 | 85 ± 8 | 1.3 ± 0.2 |
| Homozygous (-/-) | 6 ± 2 | 70 ± 12 | 1.1 ± 0.3 |
Table 3: Molecular Analysis of Uterine Tissue
| Genotype | Lgals13 mRNA (relative expression) | p-eNOS/eNOS ratio | PGI2 levels (pg/mg tissue) |
| Wild-Type (+/+) | 1.00 ± 0.15 | 1.00 ± 0.10 | 200 ± 25 |
| Heterozygous (+/-) | 0.45 ± 0.08 | 0.65 ± 0.09 | 140 ± 20 |
| Homozygous (-/-) | Not detectable | 0.30 ± 0.05 | 80 ± 15 |
III. Visualizations
Caption: this compound signaling pathway leading to vasodilation.
Caption: Experimental workflow for generating this compound knockout mice.
Caption: Logical relationships of expected phenotypes in this compound knockout mice.
References
- 1. Mice lacking galectin-3 (Lgals3) function have decreased home cage movement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene - LGALS13 [maayanlab.cloud]
- 3. biorxiv.org [biorxiv.org]
- 4. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 5. LGALS13 galectin 13 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. Generating Mouse Models Using CRISPR-Cas9 Mediated Genome Editing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 006337 - Strain Details [jax.org]
- 8. Placental Protein 13 Administration to Pregnant Rats Lowers Blood Pressure and Augments Fetal Growth and Venous Remodeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Placental Development and Its Impact on Fetal Growth-New Insights From Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Blood pressure is elevated in the absence of resistance artery dysfunction in a mouse model of diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PPAR-α knockout leads to elevated blood pressure response to angiotensin II infusion associated with an increase in renal α-1 Na+/K+ ATPase protein expression and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulation of Placental Development and Its Impact on Fetal Growth—New Insights From Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Placental Explant Culture to Study Placental Protein 13 (PP13) Secretion
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a protein predominantly synthesized in the syncytiotrophoblast of the placenta.[1] It plays a crucial role in pregnancy, contributing to embryo implantation, maternal-fetal immune tolerance, and the remodeling of uterine blood vessels.[2][3] Notably, decreased maternal serum levels of this compound in the first trimester are associated with an increased risk of developing preeclampsia later in pregnancy, making it a significant biomarker for early risk assessment.[1][4][5] Understanding the mechanisms that regulate this compound synthesis and secretion is therefore vital for developing diagnostics and potential therapies for placental disorders like preeclampsia.
The Placental Explant Model
The human placental explant culture system is a valuable ex vivo model that preserves the three-dimensional structure and cellular diversity of the placental villi, including the syncytiotrophoblast, cytotrophoblasts, and stromal core.[6] This model is superior to single-cell cultures for studying secreted proteins like this compound as it maintains the native cellular microenvironment and cell-to-cell interactions.[7] It allows for the investigation of placental responses to various stimuli, such as hypoxia, and the analysis of secreted factors into the culture medium.[8][9]
Mechanism of this compound Secretion
This compound is secreted via a "non-classical" pathway. Lacking a typical N-terminal signal sequence, it bypasses the endoplasmic reticulum and Golgi apparatus.[1] Instead, it is released from the syncytiotrophoblast into the maternal circulation within exosomes or microvesicles.[1][10] Studies have shown that this compound co-localizes with the cytoskeletal protein actin and annexin (B1180172) II, which are involved in the formation of these extracellular vesicles.[1][11] Ischemic stress, a key feature of preeclampsia, has been shown to increase the release of this compound from placental explants, likely by elevating intracellular calcium levels which promotes membrane shedding.[11]
Applications in Research and Drug Development
-
Biomarker Discovery and Validation: Studying this compound release from explants of normal versus pathological pregnancies (e.g., preeclampsia) can help validate its role as a biomarker and elucidate the pathophysiology of the disease.[12]
-
Therapeutic Screening: The explant model can be used to screen for compounds that may modulate this compound expression and secretion. For instance, the effects of low-dose aspirin (B1665792) or other potential therapeutics on this compound release can be quantified.[10]
-
Mechanistic Studies: Researchers can manipulate culture conditions (e.g., oxygen tension, glucose levels) to mimic disease states and study the impact on the this compound secretion pathway.[8][11]
Experimental Protocols
Protocol 1: Establishment of Human Placental Explant Culture
This protocol details the procedure for establishing short-term cultures of human placental villous explants.
Materials:
-
Fresh human placenta (collected immediately after delivery)
-
Sterile Dulbecco's Phosphate Buffered Saline (DPBS) with calcium and magnesium
-
Culture medium: DMEM/F12 or IMDM supplemented with 2% Fetal Bovine Serum (FBS, exosome-depleted), 1% Penicillin-Streptomycin, and 1% L-glutamine.[13] For serum-free conditions, defined media like D-KSFM can be used.[14]
-
Sterile dissection tools (forceps, scissors, scalpel)
-
Sterile petri dishes and 12-well culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Optional: Centrifuge, tubes for supernatant collection
Procedure:
-
Tissue Collection: Immediately following delivery, collect a 2x2x2 cm section of placental tissue from the maternal side, avoiding the chorionic plate and areas of visible infarcts.[15] Place the tissue in sterile DPBS for transport to the lab. All subsequent steps must be performed under sterile conditions in a biological safety cabinet.
-
Tissue Washing: In a petri dish with fresh, sterile DPBS, wash the tissue block by gentle agitation to remove excess blood.[15]
-
Dissection: Place the tissue on a new petri dish. Using sterile forceps and scissors, dissect away the maternal decidua and chorionic plate. Cut the remaining villous tissue into small explants of approximately 5-10 mg wet weight (around 0.5 cm in diameter).[6][15]
-
Explant Culture: Place one explant into each well of a 12-well plate containing 1.5 mL of pre-warmed culture medium.
-
Incubation: Culture the explants in a humidified incubator at 37°C with 5% CO₂. The oxygen tension can be varied; 2-8% O₂ is often used to mimic physiological placental oxygen levels, while >20% O₂ can be used to induce oxidative stress.[8][16]
-
Supernatant Collection: After the desired incubation period (e.g., 24, 48, 72 hours), carefully collect the culture supernatant from each well using a pipette.[6] Centrifuge the supernatant at 2000 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Storage: Aliquot the clarified supernatant and store at -80°C for subsequent analysis of this compound concentration.
Protocol 2: Quantification of this compound in Culture Supernatant by ELISA
This protocol provides a general outline for measuring this compound concentration using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
This compound ELISA kit (commercially available kits include capture antibody, detection antibody, standard, and substrate)
-
Collected culture supernatants (from Protocol 1)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader capable of measuring absorbance at the appropriate wavelength (e.g., 450 nm)
Procedure:
-
Plate Preparation: Coat a 96-well plate with the this compound capture antibody according to the manufacturer's instructions. Wash the plate multiple times with wash buffer.
-
Standard Curve: Prepare a serial dilution of the this compound standard to generate a standard curve.
-
Sample Incubation: Add the prepared standards and the collected culture supernatants (thawed on ice) to the wells. Incubate as per the kit's protocol to allow this compound to bind to the capture antibody.
-
Detection: Wash the plate. Add the biotinylated detection antibody, followed by streptavidin-HRP conjugate, with wash steps in between.
-
Substrate Reaction: Add the TMB substrate and incubate in the dark until a color change is observed.
-
Measurement: Stop the reaction with the stop solution. Read the absorbance on a microplate reader.
-
Calculation: Calculate the concentration of this compound in the samples by interpolating their absorbance values against the standard curve. Normalize the results to the explant weight (e.g., pg/mL/mg tissue).[12]
Data Presentation
The following tables summarize representative quantitative data on this compound secretion from placental explants, adapted from published studies.
Table 1: this compound Release from Placental Explants in Normal Pregnancy
| Gestational Age | Mean this compound Release (ng/mL/explant mass) |
| First Trimester | ~1.5 - 2.0 |
| Second Trimester | ~1.0 - 1.5 |
| Third Trimester | ~0.5 - 1.0 |
| Data adapted from findings that this compound release from a single villus is higher in the first trimester and decreases toward term in normal pregnancies.[2][12] |
Table 2: Comparison of this compound Release in Normal vs. Preeclamptic (PE) Placentas
| Condition (Third Trimester) | Mean this compound Release (ng/mL/explant mass) |
| Normal Pregnancy | ~0.5 - 1.0 |
| Preeclampsia | ~2.0 - 2.5 |
| Data adapted from studies showing that villous explants from preeclamptic placentas release significantly higher amounts of this compound compared to age-matched controls.[11][12] |
Visualizations
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Current model systems for the study of preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Identification of optimal conditions for human placental explant culture and extracellular vesicle release - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. Ex Vivo Placental Explant Flow Culture - Mimicking the Dynamic Conditions In Utero [jove.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing PP13-Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a protein predominantly expressed in the placenta that plays a crucial role in pregnancy, including implantation, maternal immune tolerance, and vascular remodeling.[1][2] Dysregulation of this compound has been associated with pregnancy complications such as preeclampsia.[2] Understanding the binding kinetics of this compound with its receptors and interaction partners is essential for elucidating its biological functions and for the development of potential therapeutics.
These application notes provide detailed protocols for analyzing the binding kinetics of this compound with its interaction partners using two common label-free techniques: Surface Plasmon Resonance (SPR) and Biolayer Interferometry (BLI). Additionally, information on the known signaling pathways of this compound and its binding partners is presented.
This compound Signaling Pathway
This compound is known to modulate endothelial cell function and promote vasodilation, which is critical for the remodeling of uterine arteries during pregnancy.[3] The signaling cascade involves the activation of endothelial nitric oxide synthase (eNOS) and the prostaglandin (B15479496) pathway.[3]
This compound Binding Partners
While a single, specific "receptor" for this compound has not been definitively identified, several interaction partners are known. This compound is a galectin, a family of β-galactoside-binding proteins.[4] However, there are conflicting reports regarding this compound's ability to bind β-galactosides, with some studies suggesting it lacks this canonical galectin function due to structural variations in its carbohydrate recognition domain (CRD).[5][6]
Known binding partners for this compound include:
-
Actin: this compound binds strongly to both α- and β/γ-actin. This interaction appears to be independent of the canonical ligand-binding site of galectins.[7][8]
-
Annexin (B1180172) II: This protein has been identified as a binding partner of this compound through affinity chromatography and mass spectrometry.[9][10]
-
Carbohydrates: Sugar-binding assays have shown that this compound has an affinity for N-acetyl-lactosamine, mannose, and N-acetyl-galactosamine.[9]
Quantitative Data on this compound-Receptor Binding
To date, specific kinetic constants (k_a, k_d, K_D) for this compound binding to its partners are not extensively reported in the literature. One study using biolayer interferometry described the binding to actin as "strong" but did not provide quantitative data.[7] The following table summarizes the known interactions and provides a template for researchers to populate with their own experimental data.
| Ligand (Immobilized) | Analyte (in solution) | Method | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Affinity (K_D) (M) | Reference/Notes |
| This compound | Actin | BLI | Not Reported | Not Reported | Not Reported | Binding described as "strong".[7][8] |
| This compound | Annexin II | Affinity Chromatography | Not Applicable | Not Applicable | Not Applicable | Identified as a binding partner.[9][10] |
| Asialofetuin (surrogate for glycoprotein) | This compound | Not Specified | Not Reported | Not Reported | Not Reported | Used to evaluate this compound binding activity.[11] |
| Enter your data here | Enter your data here | e.g., SPR, BLI | e.g., 1 x 10⁵ | e.g., 1 x 10⁻⁴ | e.g., 1 x 10⁻⁹ | Your experimental notes |
Experimental Protocols
Protocol 1: Analysis of this compound Binding Kinetics using Surface Plasmon Resonance (SPR)
This protocol provides a general framework for analyzing the interaction between this compound and a potential binding partner.
Principle: SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate, allowing for real-time, label-free determination of binding kinetics.[12][13]
Materials:
-
SPR instrument (e.g., Biacore, ProteOn)
-
Sensor chips (e.g., CM5, for amine coupling)
-
Recombinant human this compound (ligand)
-
Potential binding partner (analyte, e.g., actin, annexin II, or a glycoprotein)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)
-
Running buffer (e.g., HBS-EP+, PBS with 0.05% Tween-20)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 1.5-2.5)
Methodology:
-
Ligand Preparation:
-
Reconstitute and purify recombinant this compound.
-
Dialyze against the chosen immobilization buffer.
-
Determine the protein concentration accurately.
-
-
Sensor Chip Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject this compound over the activated surface to allow for covalent coupling. The target immobilization level will depend on the molecular weights of the ligand and analyte.
-
Inject ethanolamine (B43304) to deactivate any remaining active esters.
-
A reference flow cell should be prepared similarly but without the ligand immobilization to subtract non-specific binding.
-
-
Binding Analysis:
-
Equilibrate the surface with running buffer to establish a stable baseline.
-
Prepare a series of analyte concentrations in running buffer (e.g., a two-fold dilution series from 100 nM to 0.78 nM, including a zero-concentration control).
-
Inject the analyte solutions over the ligand and reference surfaces for a set association time (e.g., 180 seconds).
-
Switch to running buffer flow to monitor the dissociation phase for a set time (e.g., 300-600 seconds).
-
After each cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection. Test different regeneration conditions to find one that removes the analyte completely without damaging the ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data.
-
Use the instrument's software to fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding model).
-
This fitting will yield the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).
-
Protocol 2: Analysis of this compound Binding Kinetics using Biolayer Interferometry (BLI)
This protocol is particularly useful for a higher-throughput analysis of this compound interactions.
Principle: BLI measures the change in the interference pattern of white light reflected from the surface of a biosensor tip as molecules associate and dissociate. This change in optical thickness is proportional to the number of bound molecules.[14][15]
References
- 1. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. weldonbiotech.com [weldonbiotech.com]
- 5. Galectin-13, a different prototype galectin, does not bind beta-galacto-sides and forms dimers via intermolecular disulfide bridges between Cys-136 and Cys-138 | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Actin binding to galectin-13/placental protein-13 occurs independently of the galectin canonical ligand-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. espace.inrs.ca [espace.inrs.ca]
- 12. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 13. scispace.com [scispace.com]
- 14. scispace.com [scispace.com]
- 15. protocols.io [protocols.io]
Quantifying Placental Protein 13 (PP13) mRNA Levels in Placental Biopsies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), encoded by the LGALS13 gene, is a galectin primarily expressed in the placental syncytiotrophoblast. Emerging research has highlighted its crucial role in placentation and maternal vascular remodeling during pregnancy.[1][2] Notably, reduced levels of this compound mRNA in placental tissue, particularly in the first trimester, have been associated with an increased risk of developing preeclampsia, a serious pregnancy complication.[3][4] This document provides detailed protocols for the quantification of this compound mRNA levels in placental biopsies, offering a valuable tool for researchers investigating placental biology, developing novel diagnostics, and exploring therapeutic interventions for pregnancy-related disorders.
Data Presentation
Table 1: Summary of Quantitative this compound mRNA Expression Data
| Condition | Gestational Age | Fold Change in this compound mRNA (vs. Normal) | Reference |
| Preeclampsia | First Trimester | Significantly Lower | [4] |
| Preeclampsia & HELLP Syndrome | Term | ~3.5-fold decrease | [5] |
| Preeclampsia | Third Trimester | Significantly Lower in Syncytiotrophoblasts | [4] |
Experimental Protocols
Placental Biopsy Collection and Handling
Proper collection and preservation of placental tissue are critical for obtaining high-quality RNA for gene expression analysis.
Materials:
-
Sterile, RNase-free surgical instruments (forceps, scissors)
-
Sterile phosphate-buffered saline (PBS), ice-cold
-
RNAlater® solution (e.g., from Ambion/Thermo Fisher Scientific)
-
Sterile, RNase-free cryovials
-
Dry ice or liquid nitrogen
Protocol:
-
Sample Collection: Within 30 minutes to 2 hours of delivery, obtain placental biopsies (approximately 0.5 - 1 cm³).[6] To minimize heterogeneity, it is recommended to sample from the fetal side of the placenta, near the umbilical cord insertion site.[7]
-
Washing: Immediately rinse the biopsy tissue with ice-cold, sterile PBS to remove excess blood.
-
Preservation:
-
For immediate processing: Place the tissue directly into a tube containing TRIzol® reagent (see Protocol 2).
-
For storage: Submerge the tissue in an appropriate volume of RNAlater® solution (at least 10 volumes of RNAlater® to 1 volume of tissue) in a sterile cryovial.[6]
-
-
Storage:
Total RNA Extraction from Placental Tissue using TRIzol® Reagent
This protocol is designed for the extraction of high-quality total RNA from placental biopsies.
Materials:
-
TRIzol® Reagent (e.g., from Invitrogen/Thermo Fisher Scientific)
-
75% Ethanol (B145695) (prepared with RNase-free water)
-
RNase-free water
-
Homogenizer (e.g., TissueRuptor, Bead Beater) or sterile RNase-free mortar and pestle
-
RNase-free microcentrifuge tubes (1.5 mL and 2 mL)
-
Refrigerated microcentrifuge
Protocol:
-
Homogenization:
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.[10]
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® Reagent used.[10]
-
Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.[10]
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C.[10] The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
-
RNA Precipitation:
-
Carefully transfer the upper aqueous phase to a fresh RNase-free 1.5 mL microcentrifuge tube.
-
Add 0.5 mL of isopropanol per 1 mL of TRIzol® Reagent used initially.[10]
-
Incubate at room temperature for 10 minutes.[10]
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.[10]
-
-
RNA Wash:
-
Carefully discard the supernatant.
-
Wash the RNA pellet with 1 mL of 75% ethanol.
-
Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.[10]
-
-
RNA Solubilization:
-
Discard the ethanol wash. Briefly air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it can decrease solubility.
-
Resuspend the RNA pellet in 20-50 µL of RNase-free water by pipetting up and down.
-
Incubate at 55-60°C for 10-15 minutes to aid dissolution.
-
-
Quantification and Quality Control:
-
Determine the RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an Agilent Bioanalyzer. An RNA Integrity Number (RIN) > 7 is recommended for qPCR applications.
-
Reverse Transcription (cDNA Synthesis)
This protocol describes the conversion of total RNA to complementary DNA (cDNA).
Materials:
-
Total RNA sample (1 µg recommended)
-
Reverse Transcriptase (e.g., M-MLV Reverse Transcriptase)
-
Reverse Transcriptase Buffer (5X)
-
dNTP mix (10 mM)
-
Random primers or Oligo(dT) primers
-
RNase Inhibitor
-
RNase-free water
-
Thermal cycler
Protocol:
-
Reaction Setup: In a sterile, RNase-free PCR tube, combine the following on ice:
-
Total RNA: 1 µg
-
Random Primers (50 ng/µL) or Oligo(dT) primers (10 µM): 1 µL
-
dNTP mix (10 mM): 1 µL
-
RNase-free water: to a final volume of 13 µL
-
-
Denaturation: Gently mix, spin down, and incubate at 65°C for 5 minutes, then place on ice for at least 1 minute.
-
Master Mix Preparation: Prepare a master mix for the reverse transcription reaction by combining the following for each sample:
-
5X Reverse Transcriptase Buffer: 4 µL
-
RNase Inhibitor (40 U/µL): 1 µL
-
Reverse Transcriptase (200 U/µL): 1 µL
-
RNase-free water: 1 µL
-
-
Reverse Transcription:
-
Add 7 µL of the master mix to each RNA/primer mixture for a final volume of 20 µL.
-
Gently mix and spin down.
-
Incubate the reaction in a thermal cycler with the following program:
-
25°C for 10 minutes (primer annealing)
-
50°C for 50 minutes (cDNA synthesis)
-
70°C for 15 minutes (inactivation of reverse transcriptase)
-
-
-
Storage: The resulting cDNA can be stored at -20°C until use in qPCR.
SYBR Green-based RT-qPCR for this compound mRNA Quantification
This protocol outlines the quantification of this compound mRNA using a SYBR Green-based real-time PCR assay.
Materials:
-
cDNA template
-
SYBR Green qPCR Master Mix (2X) (e.g., PowerUp™ SYBR™ Green Master Mix)
-
Forward and Reverse primers for LGALS13 (this compound) and selected housekeeping genes (10 µM stock)
-
Nuclease-free water
-
qPCR plate and optical seals
-
Real-time PCR instrument
Primer Sequences:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') | Reference |
| LGALS13 (this compound) | CATGAACAGGCGTGAGTTTGGG | GATGGACAAAGCCGTAAATGCGT | [11] |
| YWHAZ | ACTTTTGGTACATTGTGGCTTCAA | CCGCCAGGACAAACCAGTAT | [12] |
| TBP | GAACATCATGGATCAGAACAACA | ATAGGGATTCCGGGAGTCAT | [12] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [12] |
Note: It is crucial to validate the stability of housekeeping genes for the specific experimental conditions. YWHAZ and TBP have been shown to be stable in placental tissue.[12] The use of the geometric mean of at least two validated housekeeping genes for normalization is recommended.
Protocol:
-
Reaction Setup:
-
Thaw all reagents on ice.
-
Prepare a master mix for each primer set to minimize pipetting errors. For a single 20 µL reaction:
-
2X SYBR Green qPCR Master Mix: 10 µL
-
Forward Primer (10 µM): 0.5 µL
-
Reverse Primer (10 µM): 0.5 µL
-
Nuclease-free water: 4 µL
-
-
Dispense 15 µL of the master mix into each well of the qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 10-50 ng) to each well.
-
Include no-template controls (NTC) for each primer set by adding 5 µL of nuclease-free water instead of cDNA.
-
Run each sample in triplicate.
-
-
qPCR Cycling:
-
Seal the plate with an optical seal and centrifuge briefly.
-
Place the plate in the real-time PCR instrument and run the following cycling program (this may need optimization depending on the instrument and master mix):
-
Initial Denaturation: 95°C for 10 minutes
-
40 Cycles:
-
95°C for 15 seconds (Denaturation)
-
60°C for 1 minute (Annealing/Extension)
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Relative Quantification Data Analysis (ΔΔCt Method)
The delta-delta Ct (ΔΔCt) method is a widely used approach for calculating the relative fold change in gene expression.[13][14]
Protocol:
-
Average Ct Values: For each sample, calculate the average Ct value from the technical triplicates for both the gene of interest (this compound) and the housekeeping gene(s).
-
Calculate ΔCt: Normalize the Ct value of the gene of interest to the housekeeping gene(s) for each sample:
-
ΔCt = Average Ct (this compound) - Average Ct (Housekeeping Gene)
-
-
Calculate ΔΔCt: Normalize the ΔCt of the experimental samples (e.g., preeclamptic placenta) to the ΔCt of the control samples (e.g., normal placenta):
-
ΔΔCt = ΔCt (Experimental Sample) - Average ΔCt (Control Group)
-
-
Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.[13]
Mandatory Visualizations
Signaling Pathway
Caption: this compound signaling pathway leading to vasodilation.
Experimental Workflow
Caption: Workflow for quantifying this compound mRNA in placental biopsies.
References
- 1. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound mRNA expression in trophoblasts from preeclamptic placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
- 6. cancer.gov [cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. laboratorynotes.com [laboratorynotes.com]
- 9. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 10. health.uconn.edu [health.uconn.edu]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of housekeeping genes in placental comparative expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. toptipbio.com [toptipbio.com]
- 14. m.youtube.com [m.youtube.com]
Application Notes: Immunofluorescence Protocol for Placental Protein 13 (PP13) in Trophoblasts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the immunofluorescent staining of Placental Protein 13 (PP13) in human trophoblasts, particularly within placental tissue sections. The protocol is designed to be a comprehensive guide, though optimization of specific parameters by the end-user is recommended for best results.
Introduction
Placental Protein 13 (this compound), also known as galectin-13, is primarily expressed in the syncytiotrophoblast of the human placenta.[1][2] Its expression levels are crucial for normal placental function and a healthy pregnancy. Altered this compound expression has been associated with pregnancy complications such as preeclampsia.[1][2][3][4] Immunofluorescence is a powerful technique to visualize the localization and quantify the expression of this compound within different trophoblast subtypes.
Data Presentation
The following table summarizes the expression of this compound in the placental syncytiotrophoblast in normal and preeclamptic pregnancies, as determined by immunohistochemical analysis. This data can serve as a reference for expected outcomes when performing immunofluorescence.
| Condition | Mean this compound Expression Score (± SD) | Significance (p-value) |
| Early-Onset Preeclampsia | 3.38 ± 0.46 | <0.001 (compared to control) |
| Late-Onset Preeclampsia | 4.06 ± 0.82 | Not specified |
| Normotensive Control | 4.51 ± 1.16 | N/A |
Data is derived from immunohistochemical analysis and presented as mean score ± standard deviation. A lower score indicates weaker staining intensity.[5]
Experimental Protocols
This section details the methodology for immunofluorescent staining of this compound in formalin-fixed, paraffin-embedded (FFPE) placental tissue sections. For frozen sections, the deparaffinization and antigen retrieval steps can be omitted, and fixation can be performed with cold acetone (B3395972) or methanol.[6][7]
Materials and Reagents
-
Xylene
-
Ethanol (100%, 95%, 80%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)[6][8]
-
Phosphate-Buffered Saline (PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)[9]
-
Blocking buffer (e.g., 5% normal goat serum and 1% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody against this compound (concentration to be determined by titration)
-
Fluorophore-conjugated secondary antibody (specific to the host species of the primary antibody)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Protocol for FFPE Sections
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Immerse slides in a staining dish containing antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0).[6][8]
-
Heat the slides in the buffer using a microwave, pressure cooker, or water bath at 95-100°C for 15-30 minutes.[8] Do not allow the buffer to boil.
-
Allow the slides to cool to room temperature in the buffer for at least 20-30 minutes.[6][10]
-
Rinse the slides with PBS.
-
-
Permeabilization:
-
Incubate the sections with permeabilization buffer (0.1% Triton X-100 in PBS) for 10 minutes at room temperature. This step is crucial for intracellular targets.[9]
-
Wash the slides three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-PP13 antibody in blocking buffer to its optimal concentration (determined by titration).
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[6]
-
-
Secondary Antibody Incubation:
-
Wash the slides three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate the sections with the diluted secondary antibody for 1 hour at room temperature, protected from light.[6]
-
-
Counterstaining and Mounting:
-
Wash the slides three times with PBS for 5 minutes each, protected from light.
-
Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Rinse briefly with PBS.
-
Mount the coverslip onto the slide using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores. Store slides at 4°C in the dark until imaging.
-
Visualization
Experimental Workflow Diagram
Caption: Workflow for this compound immunofluorescence staining in trophoblast tissue sections.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 and Syncytiotrophoblast Basement Membrane Ultrastructures in Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound mRNA expression in trophoblasts from preeclamptic placentas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lab.moffitt.org [lab.moffitt.org]
- 7. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 8. bosterbio.com [bosterbio.com]
- 9. origene.com [origene.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. home.sandiego.edu [home.sandiego.edu]
Unveiling Placental Protein 13: A Detailed Guide to its Purification from Native Tissue
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive overview and detailed protocols for the purification of native Placental Protein 13 (PP13) from human placental tissue. This compound, also known as galectin-13, is a crucial protein in pregnancy, playing a significant role in feto-maternal immune tolerance, placentation, and vascular remodeling.[1][2][3] Understanding its function and mechanism of action is paramount for the development of novel diagnostics and therapeutics for pregnancy-related complications like pre-eclampsia.[4][5][6]
Introduction to Placental Protein 13 (this compound)
This compound is a 32 kDa homodimer composed of two identical 16 kDa subunits linked by disulfide bonds.[7][8] It belongs to the galectin family, characterized by a conserved carbohydrate recognition domain (CRD) with a binding affinity for β-galactosides.[1][9] Predominantly expressed in the syncytiotrophoblast of the placenta, this compound is secreted into the maternal circulation.[1][2][9] Its expression is vital for embryo implantation, maternal-fetal immune tolerance, and the remodeling of maternal spiral arteries.[1][3]
Physicochemical and Biochemical Properties of Native this compound
A thorough understanding of the biochemical and physicochemical properties of native this compound is essential for developing an effective purification strategy. The following table summarizes the key characteristics of this compound purified from human placental tissue.
| Property | Value | Reference |
| Molecular Weight | 30,000 - 32,000 Da | [1][4][8] |
| (as a homodimer) | ||
| Subunit Molecular Weight | ~16,000 Da | [1][7] |
| Isoelectric Point (pI) | 4.7 - 4.8 | [8] |
| Sedimentation Coefficient | 3.1 S | [8] |
| Structure | Homodimer with subunits linked by disulfide bonds | [7][8] |
| Localization | Syncytiotrophoblast of the placenta | [2][4][10] |
| Average Yield | ~3.7 mg per human term placenta | [2][8] |
| Binding Specificity | N-acetyl-lactosamine, mannose, N-acetyl-glucosamine | [1][7] |
Experimental Protocols: Purification of Native this compound from Placental Tissue
This protocol is a comprehensive guide based on established protein purification techniques and the known properties of this compound. The workflow is designed to isolate native this compound with high purity.
I. Tissue Preparation and Homogenization
-
Tissue Collection: Obtain fresh human term placental tissue immediately after delivery.
-
Washing: Thoroughly wash the tissue with cold phosphate-buffered saline (PBS) to remove blood clots and other contaminants.
-
Homogenization:
-
Mince approximately 100-200g of placental tissue into small pieces.
-
Homogenize the minced tissue in 3-4 volumes of ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, and a cocktail of protease inhibitors).
-
Use a blender or a mechanical homogenizer to disrupt the tissue.
-
-
Clarification:
-
Centrifuge the homogenate at 10,000 x g for 30 minutes at 4°C to pellet cellular debris.[11]
-
Collect the supernatant, which contains the soluble placental proteins, including this compound.[11]
-
Filter the supernatant through cheesecloth or a 0.45 µm filter to remove any remaining particulate matter.[11]
-
II. Chromatographic Purification of this compound
A multi-step chromatography approach is recommended to achieve high purity of native this compound.[12][13][14]
A. Affinity Chromatography
Affinity chromatography is a powerful first step to specifically capture this compound based on its carbohydrate-binding properties.[12][13][15]
-
Stationary Phase: Use a resin with immobilized N-acetyl-lactosamine or another suitable β-galactoside ligand.
-
Column Equilibration: Equilibrate the affinity column with binding buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM CaCl2, 1 mM MgCl2).
-
Sample Loading: Load the clarified placental extract onto the equilibrated column at a slow flow rate to allow for efficient binding of this compound to the ligand.
-
Washing: Wash the column extensively with the binding buffer to remove unbound proteins.
-
Elution: Elute the bound this compound using an elution buffer containing a high concentration of a competitive sugar (e.g., 0.1 M lactose (B1674315) or N-acetyl-lactosamine in the binding buffer) or by changing the pH.[15]
-
Fraction Collection: Collect fractions and monitor the protein concentration (e.g., by measuring absorbance at 280 nm).
B. Ion Exchange Chromatography (IEX)
Further purification can be achieved using ion exchange chromatography, which separates proteins based on their net charge.[12] Given the acidic pI of this compound (4.7-4.8), anion exchange chromatography is appropriate.
-
Column Selection: Choose a strong or weak anion exchange column (e.g., Q-Sepharose or DEAE-Sepharose).
-
Buffer Exchange: Exchange the buffer of the this compound-containing fractions from the affinity step into the IEX binding buffer (e.g., 20 mM Tris-HCl, pH 8.0). This can be done by dialysis or using a desalting column.[11]
-
Column Equilibration: Equilibrate the anion exchange column with the binding buffer.
-
Sample Loading: Load the buffer-exchanged sample onto the column.
-
Washing: Wash the column with the binding buffer to remove any unbound contaminants.
-
Elution: Elute the bound proteins using a linear or step gradient of increasing salt concentration (e.g., 0-1 M NaCl in the binding buffer).
-
Fraction Collection: Collect fractions and analyze for the presence of this compound using SDS-PAGE and Western blotting.
C. Size Exclusion Chromatography (SEC)
The final polishing step involves size exclusion chromatography to separate this compound based on its molecular size and to remove any remaining aggregates or lower molecular weight impurities.[12]
-
Column Selection: Choose a size exclusion column with a fractionation range appropriate for a 32 kDa protein (e.g., Superdex 75 or Sephacryl S-200).
-
Column Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Concentrate the this compound-containing fractions from the IEX step and load a small volume onto the SEC column.
-
Elution: Elute the proteins with the equilibration buffer at a constant flow rate.
-
Fraction Collection: Collect fractions and analyze for purified this compound.
Visualization of Workflows and Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the purification workflow and the signaling pathway of this compound.
Caption: Purification workflow for native this compound.
Caption: this compound signaling pathway in vasodilation.[16]
Characterization of Purified this compound
The purity and identity of the final this compound preparation should be confirmed using standard biochemical techniques:
-
SDS-PAGE: To assess purity and confirm the subunit molecular weight of ~16 kDa under reducing conditions and the dimeric form of ~32 kDa under non-reducing conditions.
-
Western Blotting: To confirm the identity of the protein using specific anti-PP13 antibodies.
-
Mass Spectrometry: For definitive identification and to check for any post-translational modifications.
-
Hemagglutination Assay: To confirm the biological activity of the purified this compound, as it is known to agglutinate erythrocytes.[7]
Conclusion
This application note provides a detailed framework for the successful purification of native this compound from placental tissue. The protocols and data presented are intended to serve as a valuable resource for researchers investigating the role of this compound in pregnancy and its potential as a therapeutic target. The availability of highly purified native this compound is crucial for in-depth functional studies and for the development of reliable diagnostic assays.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Placental protein 13: An important biological protein in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placental protein 13 (this compound): a new biological target shifting individualized risk assessment to personalized drug design combating pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification and characterization of two new soluble placental tissue proteins (this compound and PP17) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Placental protein 13 An important biological protein in preeclampsia | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 10. Personalized Therapy Against Preeclampsia by Replenishing Placental Protein 13 (this compound) Targeted to Patients With Impaired this compound Molecule or Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sample Preparation for Chromatographic Purification [sigmaaldrich.com]
- 12. What are the commonly used chromatographic methods for protein purification? | AAT Bioquest [aatbio.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Bacterial expression, purification, and initial characterization of a full-length Cas13b protein from Porphyromonas gingivalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chromatography [employees.csbsju.edu]
- 16. researchgate.net [researchgate.net]
Developing Monoclonal Antibodies Against Placental Protein 13 (PP13): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Placental Protein 13 (PP13), also known as galectin-13, is a crucial protein predominantly expressed in the syncytiotrophoblast of the placenta.[1][2] Structurally, it is a homodimer with a molecular weight of 32 kDa, composed of two identical 16 kDa subunits linked by disulfide bonds.[1][3][4] this compound belongs to the galectin superfamily and plays a significant role in placentation, immunoregulation, and vasodilation.[1][3] Notably, decreased serum levels of this compound in the first trimester of pregnancy are associated with an increased risk of developing pre-eclampsia, a serious pregnancy-related disorder.[1][2][5][6][7] This has positioned this compound as a promising biomarker for early pre-eclampsia screening and a potential therapeutic target.[1][2][6] The development of high-affinity and specific monoclonal antibodies (mAbs) against this compound is therefore of paramount importance for diagnostic assay development, functional studies, and therapeutic applications.
These application notes provide a comprehensive overview and detailed protocols for the generation and characterization of monoclonal antibodies targeting human this compound. The methodologies described herein are based on established hybridoma technology, a robust method for producing high-quality monoclonal antibodies.
Data Presentation: Characteristics of Anti-PP13 Monoclonal Antibodies
A successful monoclonal antibody development campaign should yield antibodies with well-defined characteristics. The following table summarizes key quantitative data for hypothetical, yet desirable, anti-PP13 monoclonal antibodies.
| Antibody Clone | Isotype | Affinity (Kᵈ) | Specificity | Applications |
| MAb-PP13-01 | Mouse IgG1, kappa | 1.2 x 10⁻⁹ M | Human this compound | ELISA, Western Blot (WB) |
| MAb-PP13-02 | Mouse IgG2b, kappa | 8.5 x 10⁻¹⁰ M | Human this compound | Immunohistochemistry (IHC), Flow Cytometry |
| MAb-PP13-03 | Humanized IgG1 | 5.0 x 10⁻¹⁰ M | Human this compound | Therapeutic Development |
Experimental Protocols
Antigen Preparation: Recombinant Human this compound
Objective: To produce or procure highly pure recombinant human this compound for immunization and screening.
Methodology:
-
Expression System: Human this compound can be expressed in various systems, with E. coli being a common choice for producing non-glycosylated proteins for antibody development.
-
Gene Synthesis and Cloning: The cDNA sequence encoding the 139 amino acid human this compound (LGALS13) is synthesized and cloned into a suitable bacterial expression vector (e.g., pET vector with an N-terminal His-tag for purification).
-
Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Purification:
-
The bacterial cells are harvested and lysed.
-
The His-tagged this compound is purified from the cell lysate using immobilized metal affinity chromatography (IMAC).
-
Further purification steps, such as size-exclusion chromatography, may be employed to ensure high purity.
-
-
Quality Control: The purity and identity of the recombinant this compound are confirmed by SDS-PAGE, Western Blotting using a commercial polyclonal anti-PP13 antibody, and mass spectrometry.
Immunization of Mice
Objective: To elicit a robust humoral immune response against this compound in mice.
Methodology:
-
Animal Model: BALB/c mice (female, 6-8 weeks old) are commonly used for hybridoma production.
-
Immunogen Preparation:
-
Primary Immunization: Emulsify 50 µg of purified recombinant this compound in Complete Freund's Adjuvant (CFA) at a 1:1 ratio.
-
Booster Immunizations: Emulsify 25 µg of this compound in Incomplete Freund's Adjuvant (IFA) at a 1:1 ratio.
-
-
Immunization Schedule:
-
Day 0: Inject the primary immunization emulsion intraperitoneally (IP).
-
Day 14, 28, and 42: Inject the booster immunization emulsions IP.
-
-
Titer Monitoring: Collect small blood samples from the tail vein 7-10 days after the second and subsequent booster injections. Determine the anti-PP13 antibody titer in the serum using an indirect ELISA.
-
Final Boost: Three days before fusion, administer a final booster injection of 25 µg of this compound in phosphate-buffered saline (PBS) intravenously (IV) or IP.
Hybridoma Production
Objective: To generate stable hybridoma cell lines secreting monoclonal antibodies against this compound. This process involves the fusion of antibody-producing B cells from the immunized mouse with myeloma cells.[8][9]
Methodology:
-
Preparation of Splenocytes: Euthanize the immunized mouse with the highest antibody titer and aseptically remove the spleen. Prepare a single-cell suspension of splenocytes.
-
Myeloma Cell Preparation: Use a suitable myeloma cell line (e.g., Sp2/0-Ag14) that is deficient in hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
-
Cell Fusion:
-
Mix the splenocytes and myeloma cells at a ratio of 5:1.
-
Add polyethylene (B3416737) glycol (PEG) to induce cell fusion.
-
-
Selection of Hybridomas:
-
Resuspend the fused cells in HAT medium (hypoxanthine-aminopterin-thymidine). The aminopterin (B17811) in the HAT medium blocks the de novo nucleotide synthesis pathway, and only the fused hybridoma cells (which inherit the HGPRT gene from the splenocytes) can survive by utilizing the salvage pathway. Unfused myeloma cells will die, and unfused splenocytes have a limited lifespan.
-
Plate the cells in 96-well plates.
-
-
Hybridoma Screening: After 10-14 days, screen the culture supernatants for the presence of anti-PP13 antibodies using an indirect ELISA.
Screening and Cloning
Objective: To identify and isolate hybridoma clones producing the desired high-affinity, specific monoclonal antibodies.
Methodology:
-
Primary Screening (ELISA):
-
Coat 96-well plates with recombinant this compound.
-
Add hybridoma culture supernatants to the wells.
-
Detect bound antibodies using a horseradish peroxidase (HRP)-conjugated anti-mouse IgG antibody.
-
-
Secondary Screening (e.g., Western Blot, IHC): Test the positive clones from the primary screen in the intended downstream applications to ensure the antibodies recognize the native or denatured protein as required.
-
Cloning by Limiting Dilution:
-
Clone the desired hybridoma cells by limiting dilution to ensure that the resulting cell line is monoclonal (originating from a single cell).
-
Plate the cells at a concentration of approximately 0.5 cells/well in 96-well plates.
-
Screen the resulting clones again by ELISA.
-
Antibody Production and Purification
Objective: To produce and purify large quantities of the selected monoclonal antibody.
Methodology:
-
In Vitro Production: Expand the selected hybridoma clone in cell culture flasks. The monoclonal antibody will be secreted into the culture medium.
-
Purification: Purify the monoclonal antibody from the culture supernatant using Protein A or Protein G affinity chromatography.
-
Quality Control: Assess the purity of the antibody by SDS-PAGE and determine its concentration. The isotype of the antibody can be determined using an isotyping kit.
Antibody Characterization
Objective: To thoroughly characterize the purified monoclonal antibody for its binding properties and specificity.
Methodology:
-
Affinity Measurement: Determine the binding affinity (Kᵈ) of the antibody to this compound using surface plasmon resonance (SPR) or bio-layer interferometry (BLI).
-
Specificity Testing: Evaluate the cross-reactivity of the antibody against other related galectins or placental proteins using ELISA or Western Blot.
-
Epitope Mapping: If required, map the epitope recognized by the antibody on the this compound protein using techniques such as peptide scanning.
-
Application Validation: Validate the performance of the antibody in various applications such as ELISA, Western Blotting, Immunohistochemistry, and Flow Cytometry using appropriate positive and negative controls.
Visualization of Workflows and Pathways
Caption: Workflow for the development of monoclonal antibodies against this compound.
Caption: Proposed signaling pathway for this compound-induced vasodilation.[10]
Caption: Logical workflow for screening and selecting anti-PP13 hybridomas.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental protein 13: An important biological protein in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental Protein 13 Human, Rabbit Polyclonal Antibody | BioVendor R&D [biovendor.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Placental protein 13 (this compound): a new biological target shifting individualized risk assessment to personalized drug design combating pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sinobiological.com [sinobiological.com]
- 9. Production of Monoclonal Antibody | Springer Nature Experiments [experiments.springernature.com]
- 10. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Mass Spectrometry Analysis of Placental Protein 13 (PP13) Interacting Proteins
Audience: Researchers, scientists, and drug development professionals.
Introduction
Placental Protein 13 (PP13), also known as Galectin-13, is a crucial protein predominantly expressed in the syncytiotrophoblast of the placenta.[1][2] As a member of the galectin family of glycan-binding proteins, this compound plays a significant role in maternal-fetal immune tolerance, embryo implantation, and vascular remodeling during pregnancy.[2][3][4] Dysregulation of this compound expression has been associated with pregnancy complications such as preeclampsia.[1][2] Understanding the protein-protein interactions of this compound is essential for elucidating its biological functions and its role in pathological conditions.
This document provides a detailed protocol for the identification and analysis of this compound interacting proteins using co-immunoprecipitation coupled with mass spectrometry (Co-IP-MS), a powerful technique for studying protein-protein interactions.[5][6][7]
Known this compound Interacting Proteins
Mass spectrometry-based studies have identified key interacting partners of this compound, providing insights into its cellular functions. These interactions are summarized in the table below.
| Interacting Protein | Method of Identification | Cellular Context/Function |
| Annexin II | Affinity Chromatography and Mass Spectrometry | Colocalized with this compound in the syncytiotrophoblast brush border membrane; may be involved in the externalization of this compound via extracellular vesicles.[1][2] |
| Beta/Gamma Actin | Affinity Chromatography and Mass Spectrometry | Binds to this compound with high affinity; associated with the translocation of this compound to the juxta-membrane region of the syncytiotrophoblast.[1][2] |
Experimental Workflow for Co-IP-MS Analysis of this compound Interactors
The following diagram outlines the general workflow for identifying this compound interacting proteins using Co-IP-MS.
Detailed Experimental Protocols
Co-Immunoprecipitation of this compound
This protocol is a generalized procedure and may require optimization based on the specific cell line or tissue being used.
Materials:
-
Cell or tissue lysate containing this compound
-
Anti-PP13 antibody (validated for immunoprecipitation)
-
Control IgG antibody (from the same species as the anti-PP13 antibody)
-
Protein A/G magnetic beads
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)
-
Elution Buffer (e.g., 0.1 M Glycine-HCl, pH 2.5-3.0)
-
Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new pre-chilled tube. This is the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.
-
Separate the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Incubate the pre-cleared lysate with the anti-PP13 antibody or control IgG overnight at 4°C on a rotator.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and incubate for 5 minutes on a rotator before magnetic separation.
-
-
Elution:
-
Elute the protein complexes from the beads by adding Elution Buffer and incubating for 5-10 minutes at room temperature with vortexing.
-
Separate the beads with a magnetic stand and transfer the eluate to a new tube.
-
Immediately neutralize the eluate by adding Neutralization Buffer.
-
Sample Preparation for Mass Spectrometry
Procedure:
-
Protein Digestion (In-solution):
-
Reduce the disulfide bonds in the eluted protein sample with DTT (dithiothreitol) at 56°C for 30 minutes.
-
Alkylate the cysteine residues with iodoacetamide (B48618) in the dark at room temperature for 20 minutes.
-
Dilute the sample with a buffer compatible with trypsin activity (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Digest the proteins with sequencing-grade modified trypsin overnight at 37°C.
-
Stop the digestion by adding formic acid.
-
-
Peptide Cleanup:
-
Desalt and concentrate the peptide mixture using a C18 StageTip or ZipTip.
-
Elute the peptides in a solvent suitable for mass spectrometry (e.g., 0.1% formic acid in 50% acetonitrile).
-
Dry the peptides in a vacuum centrifuge.
-
Mass Spectrometry and Data Analysis
Procedure:
-
LC-MS/MS Analysis:
-
Resuspend the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography system.
-
The peptides are separated by reverse-phase chromatography and sequentially electrosprayed into the mass spectrometer.
-
The mass spectrometer acquires MS1 spectra followed by data-dependent MS2 fragmentation spectra of the most abundant peptide ions.
-
-
Data Analysis:
-
Process the raw MS data using a database search engine (e.g., Mascot, Sequest, or MaxQuant).
-
Search the fragmentation spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify the corresponding peptides and proteins.
-
Filter the identified proteins to remove common contaminants and proteins identified in the control IgG immunoprecipitation.
-
Proteins that are significantly enriched in the this compound immunoprecipitation compared to the control are considered potential interacting partners.
-
Signaling Pathway of this compound and its Known Interactors
The following diagram illustrates the known interactions of this compound with Annexin II and actin, which are believed to be involved in its secretion and localization.
Conclusion
The combination of co-immunoprecipitation and mass spectrometry is a robust approach to identify and characterize the interacting partners of this compound. The protocols and information provided herein serve as a guide for researchers investigating the molecular mechanisms of this compound in pregnancy and related disorders. Further studies building upon these methods will be crucial for a comprehensive understanding of the this compound interactome and its biological significance.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 5. Detecting protein-protein interactions/complex components using mass spectrometry coupled techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-immunoprecipitation Mass Spectrometry: Unraveling Protein Interactions - Creative Proteomics [creative-proteomics.com]
- 7. How to Combine Co‑IP with Mass Spectrometry for Protein Interaction Analysis? | MtoZ Biolabs [mtoz-biolabs.com]
Troubleshooting & Optimization
troubleshooting low signal in PP13 ELISA assay
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low signal in their Placental Protein 13 (PP13) ELISA assays.
Frequently Asked Questions (FAQs)
Q1: I am seeing a very low or no signal in all wells, including my standards. What are the common causes?
A low or absent signal across the entire plate, including standards and samples, typically points to a systemic issue with the assay setup or reagents. Common causes include problems with reagent preparation and storage, procedural errors, or issues with the plate reader settings.[1] A systematic review of each step in the protocol is the most effective way to identify the root cause.[1]
Q2: My standard curve is flat or has a very low slope, but my samples have some signal. What could be the problem?
A poor standard curve is a critical issue that can invalidate your results.[1][2] This problem is often linked to a degraded this compound standard stock solution, which can result from improper storage or handling.[1] Other potential causes include incorrect preparation of the standard dilutions, pipetting errors, or using an inappropriate diluent for the standard.[1]
Q3: I have a signal in my positive control and standards, but not in my samples. What should I do?
This scenario suggests that the ELISA assay itself is likely functioning correctly, but there may be an issue with your samples. The concentration of this compound in your samples might be below the detection limit of the assay.[1][3] It is also possible that the sample matrix is interfering with the assay, preventing the antibodies from binding to this compound.[1][4]
Q4: Can incubation times and temperatures significantly impact my signal strength?
Yes, incubation times and temperatures are critical parameters in an ELISA.[1] Insufficient incubation times for the capture antibody, detection antibody, or the substrate can lead to a weak signal.[1][5] Conversely, excessively long incubations can result in a high background, which can obscure a low signal.[1] It is crucial to adhere to the protocol's recommendations.[6] Bringing all reagents and the plate to room temperature before starting the assay is also important.[7][8] If a weak signal is consistently observed, you might consider increasing the incubation time, for instance, by incubating overnight at 4°C for the antibody steps.[3][5]
Q5: How critical is the washing technique in a this compound ELISA?
Proper washing is essential for removing unbound reagents and reducing background noise.[7] Insufficient washing can lead to a high background, while overly aggressive washing can strip away bound antibodies or antigen, resulting in a weak signal.[1] Ensure you are using the recommended volume of wash buffer and that all wells are completely filled and aspirated during each wash step.[1]
Troubleshooting Guide: Low Signal in this compound ELISA
This guide provides a structured approach to diagnosing and resolving low signal issues in your this compound ELISA.
Diagram: Troubleshooting Workflow for Low this compound ELISA Signal
Caption: A flowchart to systematically troubleshoot low signal in a this compound ELISA.
Step 1: Reagent and Storage Check
| Potential Issue | Recommended Action |
| Expired Reagents | Verify the expiration dates on all kit components, including the this compound standard, antibodies, and substrate. Do not use expired reagents.[3] |
| Improper Storage | Ensure all reagents have been stored at the recommended temperatures. Repeated freeze-thaw cycles of antibodies and the standard should be avoided.[9] |
| Reagent Preparation | Double-check all calculations and dilutions for the standard curve, antibodies, and other reagents. Prepare fresh dilutions for each experiment.[3][10] |
| Substrate Inactivity | The TMB substrate should be colorless before use.[11] If it has a blue or gray tint, it may be contaminated or degraded and should be replaced. Protect the TMB substrate from light to maximize its performance.[5] |
Step 2: Protocol and Execution Review
| Potential Issue | Recommended Action |
| Incorrect Incubation Times | Adhere strictly to the incubation times specified in the protocol. Insufficient incubation can lead to a weak signal.[1][6] Consider increasing incubation times if the problem persists.[5] |
| Incorrect Incubation Temperature | Ensure incubations are performed at the specified temperature. Room temperature can fluctuate, so using a calibrated incubator is recommended.[1] |
| Inadequate Washing | Verify that the correct volume of wash buffer is used and that wells are completely aspirated after each wash. Avoid overly vigorous washing, which can remove bound components.[1][7] |
| Incorrect Order of Reagents | Review the protocol to ensure all reagents were added in the correct sequence.[3][10] |
| Well Contamination | Use fresh pipette tips for each reagent and sample to avoid cross-contamination.[10] Use plate sealers during incubations to prevent evaporation and contamination.[8] |
Step 3: Data Acquisition Check
| Potential Issue | Recommended Action |
| Incorrect Plate Reader Settings | Confirm the plate reader is set to the correct wavelength for TMB substrate, which is typically 450 nm after adding the stop solution.[12] |
| Dirty Plate Bottom | Wipe the bottom of the plate with a lint-free cloth before reading to remove any smudges or debris that could interfere with absorbance readings.[2] |
Experimental Protocols
Protocol 1: Standard Curve Validation
This protocol is to verify the integrity of the this compound standard and the accuracy of the dilution series.
-
Reconstitute the Standard: Carefully reconstitute the lyophilized this compound standard according to the kit's instructions. Ensure it is fully dissolved.
-
Prepare Serial Dilutions: Prepare a fresh serial dilution of the this compound standard, using new pipette tips for each dilution.
-
Run the Assay: Run the ELISA with only the newly prepared standard curve and the necessary controls (blanks, positive control).
-
Analyze the Curve: The resulting standard curve should show a clear dose-dependent response with a high R-squared value (typically >0.98).
Protocol 2: Spike-and-Recovery Experiment
This protocol helps to determine if the sample matrix is interfering with the assay.
-
Prepare Spiked Samples: Add a known concentration of the this compound standard to a subset of your samples. The amount of spiked this compound should be within the detection range of the assay.
-
Prepare Unspiked Samples: Run the same samples without the added this compound standard in parallel.
-
Run the Assay: Perform the ELISA on both the spiked and unspiked samples.
-
Calculate Recovery: Determine the concentration of this compound in both sets of samples. The percent recovery can be calculated as:
-
% Recovery = (Concentration of Spiked Sample - Concentration of Unspiked Sample) / Known Concentration of Spiked this compound * 100
-
-
Interpret Results: A recovery rate significantly lower than 100% (e.g., <80%) suggests matrix interference. In this case, you may need to dilute your samples further or use a different sample diluent.
Diagram: this compound Sandwich ELISA Workflow
Caption: The sequential steps of a typical this compound sandwich ELISA protocol.
References
- 1. benchchem.com [benchchem.com]
- 2. mabtech.com [mabtech.com]
- 3. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. Factors Affecting Signal Generation in Enzyme-Linked Immunosorbent Assays (ELISA) | Basicmedical Key [basicmedicalkey.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. biomol.com [biomol.com]
- 7. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 8. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. protocolsandsolutions.com [protocolsandsolutions.com]
- 10. 2 - ELISA Weak/No Signal? Causes & Solutions for Reliable Results - MULTI SCIENCES [multisciences.net]
- 11. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 12. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting High Background in PP13 Western Blot
Welcome to the technical support center for troubleshooting issues with your Placental Protein 13 (PP13) Western blots. This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems leading to high background, ensuring clean and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background in a Western blot?
High background in Western blotting can manifest as a general darkening of the membrane or the appearance of non-specific bands.[1] The most common culprits include:
-
Insufficient Blocking: The blocking step is crucial to prevent non-specific binding of antibodies to the membrane.[1][2]
-
Antibody Concentration Too High: Excessive primary or secondary antibody concentrations can lead to increased non-specific binding.[1][2][3]
-
Inadequate Washing: Insufficient washing will not effectively remove unbound antibodies, contributing to background noise.[1][2][3]
-
Membrane Issues: The type of membrane and improper handling (e.g., allowing it to dry out) can increase background.[1][3]
-
Contaminated Buffers: Bacterial growth or other contaminants in your buffers can interfere with the assay.[4]
-
Overexposure: Excessively long exposure times during signal detection can lead to a dark background.[2]
Q2: I'm seeing a general "haze" or dark background all over my this compound blot. What should I do?
A uniform high background is often related to the blocking, antibody incubation, or washing steps. Here are some troubleshooting steps:
-
Optimize Blocking:
-
Increase the concentration of your blocking agent (e.g., 5-10% non-fat dry milk or BSA).[5]
-
Extend the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C).[2][6]
-
Consider switching your blocking agent. If you are using non-fat milk, try Bovine Serum Albumin (BSA), or vice versa.[1] For phospho-protein detection, BSA is generally preferred.[1][3]
-
-
Titrate Your Antibodies:
-
Improve Washing Steps:
Q3: My this compound blot has many non-specific bands. How can I get rid of them?
Non-specific bands can be caused by several factors. Here's how to address them:
-
Optimize Antibody Concentration: As with high background, using too much primary or secondary antibody can lead to off-target binding.[1]
-
Check Antibody Specificity: If possible, use an antibody that has been validated for specificity, for instance, through testing on knockout cell lines.[8]
-
Increase Washing Stringency: More stringent washing conditions can help remove weakly bound, non-specific antibodies.[10]
-
Use a Different Blocking Buffer: Some antibodies may cross-react with proteins in milk-based blockers.[3] Switching to a BSA-based blocker may help.
-
Ensure Sample Quality: Protein degradation in your sample can lead to the appearance of lower molecular weight bands. Always use fresh samples and protease inhibitors.[11]
Troubleshooting Guide: High Background in this compound Western Blot
This guide provides a systematic approach to troubleshooting high background issues in your this compound Western blot experiments.
Problem: High Uniform Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking agent concentration (e.g., to 5% non-fat milk or BSA). Extend blocking time to 1-2 hours at room temperature or overnight at 4°C. Consider switching blocking agents.[1][2][3][6] |
| Primary Antibody Concentration Too High | Decrease the primary antibody concentration. Perform a dilution series (titration) to find the optimal concentration.[1][2][3] |
| Secondary Antibody Concentration Too High | Decrease the secondary antibody concentration. Run a control blot with only the secondary antibody to check for non-specific binding.[3] |
| Inadequate Washing | Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 5-10 minutes). Add Tween-20 to the wash buffer (0.05-0.1%).[1][3][10][12] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process.[1][3][4] |
| Contaminated Buffers | Prepare fresh buffers, especially the wash and antibody dilution buffers.[4] |
| Overexposure | Reduce the exposure time during chemiluminescent or fluorescent detection.[2] |
Problem: Non-Specific Bands
| Potential Cause | Recommended Solution |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal dilutions that minimize non-specific binding while maintaining a strong signal for the target protein.[1][8] |
| Antibody Cross-Reactivity | Ensure the primary antibody is specific for this compound. If available, use a monoclonal antibody. Consider performing a peptide block to confirm specificity. |
| Protein Overload | Reduce the amount of total protein loaded per lane. High protein concentrations can lead to non-specific antibody binding.[3][10] |
| Sample Degradation | Prepare fresh lysates and always include protease inhibitors in your lysis buffer to prevent protein degradation.[11] |
| Incorrect Gel Percentage | Use a 15% SDS-PAGE gel for optimal separation of the ~16 kDa this compound protein. |
| Transfer Issues | Optimize transfer conditions to ensure efficient and complete transfer of this compound to the membrane. |
Experimental Protocols
Representative Protocol for this compound Western Blot
This protocol is a general guideline and may require optimization for your specific experimental conditions and reagents.
1. Sample Preparation:
-
Homogenize placental tissue or lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a BCA or Bradford assay.
-
Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.[10]
2. SDS-PAGE:
-
Load samples onto a 15% polyacrylamide gel.
-
Run the gel at an appropriate voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[1][3]
-
Ensure good contact between the gel and the membrane and avoid air bubbles.
4. Blocking:
-
Block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
5. Primary Antibody Incubation:
-
Dilute the primary anti-PP13 antibody in the blocking buffer at the manufacturer's recommended concentration (or an optimized dilution).
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
6. Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
7. Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in the blocking buffer.
-
Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.
8. Final Washes:
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection:
-
Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the signal using an imaging system or X-ray film.
Visualizations
Caption: Troubleshooting workflow for high background in Western blotting.
Caption: Standard workflow for a this compound Western blot experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of the Carbohydrate Recognition Domain of Placental Protein 13 (this compound) in Pregnancy Evaluated with Recombinant this compound and the DelT221 this compound Variant | PLOS One [journals.plos.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Placental protein 13: An important biological protein in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 6. Western blot optimization | Abcam [abcam.com]
- 7. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. blog.mblintl.com [blog.mblintl.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. blog.addgene.org [blog.addgene.org]
- 11. anshlabs.com [anshlabs.com]
- 12. biocompare.com [biocompare.com]
Technical Support Center: PP13 Antibody in Immunohistochemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing non-specific binding of the Placental Protein 13 (PP13) antibody in immunohistochemistry (IHC).
Frequently Asked Questions (FAQs)
Q1: What is the expected staining pattern for the this compound antibody in placental tissue?
A1: In normal term placental tissue, the this compound antibody should exhibit a predominant staining in the cytoplasm and brush border membrane of the syncytiotrophoblast. Staining may also be observed in the villous capillary endothelium. The cytotrophoblasts are typically negative for this compound. Knowing this specific localization is crucial for distinguishing between specific signal and non-specific background staining.
Q2: Should I use a monoclonal or a polyclonal anti-PP13 antibody?
A2: Both monoclonal and polyclonal antibodies against this compound are commercially available and have been used in IHC applications. The choice depends on the specific requirements of your experiment.
-
Monoclonal antibodies offer high specificity to a single epitope, which can reduce the likelihood of cross-reactivity and non-specific binding.[1][2][3][4] This often results in a cleaner signal with lower background.
-
Polyclonal antibodies consist of a heterogeneous mixture of antibodies that recognize multiple epitopes on the antigen. This can lead to a stronger signal, which is advantageous if the expression level of this compound is low. However, polyclonal antibodies have a higher propensity for cross-reactivity and may result in increased non-specific staining.[1][2][3][4]
For troubleshooting non-specific binding, starting with a well-characterized monoclonal antibody may be beneficial. If using a polyclonal antibody, affinity-purified antibodies are recommended to reduce non-specific binding.
Q3: What are the critical controls to include in my this compound IHC experiment?
A3: Including proper controls is essential to validate your staining results and troubleshoot any issues.[5][6][7][8][9] Key controls for this compound IHC include:
-
Positive Control: A tissue known to express this compound, such as normal term placenta, to confirm that the antibody and detection system are working correctly.[5][7]
-
Negative Control: A tissue known not to express this compound. While this compound is predominantly in the placenta, some studies suggest potential expression in spleen, kidney, and bladder tissue, so careful selection of a negative control tissue is important.[6]
-
No Primary Antibody Control: This involves omitting the primary this compound antibody from the staining protocol. Staining in this control indicates non-specific binding of the secondary antibody or the detection system.[5][10]
-
Isotype Control: For monoclonal primary antibodies, an isotype control (an antibody of the same immunoglobulin class and concentration as the primary antibody, but not specific to this compound) should be used. This helps to identify background staining caused by non-specific binding of the primary antibody.[6][9]
Troubleshooting Non-Specific Binding of this compound Antibody
High background or non-specific staining can obscure the true localization of this compound. The following sections provide a systematic approach to identify and resolve these issues.
Initial Assessment of Non-Specific Staining
The first step is to determine the nature and location of the non-specific staining.
| Observation | Potential Cause | Next Steps |
| Diffuse background staining across the entire tissue section. | Multiple potential causes including improper blocking, excessive antibody concentration, or issues with the detection system. | Proceed to the detailed troubleshooting workflow. |
| Staining in unexpected cell types or subcellular locations (e.g., strong nuclear staining when cytoplasmic is expected). | Cross-reactivity of the primary antibody or endogenous biotin/enzyme activity. | Review the expected staining pattern and perform specific controls. |
| High background at the edges of the tissue section. | Tissue drying out during incubation steps. | Ensure slides remain in a humidified chamber during incubations.[11] |
| Spotty or uneven background. | Incomplete deparaffinization or issues with reagent mixing. | Use fresh xylene for deparaffinization and ensure all reagents are properly mixed.[10][11] |
Detailed Troubleshooting Workflow
This workflow provides a step-by-step guide to address common causes of non-specific binding.
Caption: Troubleshooting workflow for high background staining.
Experimental Protocols
Optimized Blocking Procedure to Reduce Non-Specific Binding
Insufficient blocking is a common cause of high background.[11][12]
-
Rehydration and Antigen Retrieval: Perform deparaffinization, rehydration, and antigen retrieval as per your standard protocol.
-
Endogenous Enzyme Block (if using HRP/AP detection):
-
For HRP detection, incubate slides in 3% hydrogen peroxide in methanol (B129727) or water for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[10][13]
-
For AP detection, add levamisole (B84282) to the final substrate solution.
-
-
Protein Block:
-
Incubate sections with a blocking solution for at least 1 hour at room temperature in a humidified chamber.
-
Recommended Blocking Solution: 5-10% normal serum from the same species as the secondary antibody was raised in, diluted in a buffer such as PBS or TBS.[14] For example, if using a goat anti-rabbit secondary antibody, use 5-10% normal goat serum.
-
Alternatively, a protein buffer containing 1-5% BSA can be used.[14]
-
-
Primary Antibody Incubation: Drain the blocking solution (do not rinse) and apply the primary this compound antibody diluted in the appropriate antibody diluent.
This compound Antibody Incubation and Washing
Optimizing the primary antibody concentration and wash steps is critical to achieving a good signal-to-noise ratio.
| Parameter | Recommendation for Polyclonal this compound Antibody | Recommendation for Monoclonal this compound Antibody |
| Starting Dilution | 1:200 - 1:1000 | 1:50 - 1:200 |
| Incubation Time | Overnight at 4°C or 1-2 hours at room temperature | Overnight at 4°C or 1-2 hours at room temperature |
| Washing Buffer | TBS or PBS with 0.05% Tween-20 | TBS or PBS with 0.05% Tween-20 |
| Washing Steps | 3 x 5-minute washes after primary and secondary antibody incubations. | 3 x 5-minute washes after primary and secondary antibody incubations. |
Note: These are starting recommendations. Optimal conditions should be determined empirically for each specific antibody and experimental setup.
Logical Relationships in Troubleshooting
The following diagram illustrates the decision-making process for diagnosing the source of non-specific staining.
Caption: Decision tree for diagnosing non-specific staining.
References
- 1. sinobiological.com [sinobiological.com]
- 2. stjohnslabs.com [stjohnslabs.com]
- 3. bosterbio.com [bosterbio.com]
- 4. Immunohistochemistry: monoclonal or polyclonal? - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 5. sysy-histosure.com [sysy-histosure.com]
- 6. Controls in IHC | Abcam [abcam.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Standardization of Negative Controls in Diagnostic Immunohistochemistry: Recommendations From the International Ad Hoc Expert Panel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. biossusa.com [biossusa.com]
- 12. bosterbio.com [bosterbio.com]
- 13. genetex.com [genetex.com]
- 14. How to reduce the background staining in immunohistochemistry? | AAT Bioquest [aatbio.com]
Technical Support Center: Troubleshooting Recombinant PP13 Protein Aggregation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming common aggregation issues encountered during the expression and purification of recombinant Placental Protein 13 (PP13).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of recombinant this compound aggregation?
A1: Recombinant this compound aggregation, often leading to the formation of insoluble inclusion bodies in E. coli, can be attributed to several factors:
-
High Expression Levels: Rapid, high-level protein expression can overwhelm the cellular machinery responsible for proper protein folding, leading to the accumulation of misfolded intermediates that aggregate.[1]
-
Incorrect Disulfide Bond Formation: this compound is a homodimer stabilized by disulfide bonds.[2] The reducing environment of the E. coli cytoplasm is not conducive to the formation of these bonds, which can result in misfolding and aggregation.
-
Hydrophobic Interactions: Misfolded proteins can expose hydrophobic regions that are normally buried within the native structure, leading to non-specific aggregation.
-
Suboptimal Buffer Conditions: Inappropriate pH, ionic strength, or the absence of stabilizing additives during purification and storage can lead to protein instability and aggregation.[3][4]
-
Truncated Protein Variants: Studies have shown that a truncated variant of His-tagged this compound has a higher propensity to form inclusion bodies compared to the wild-type protein.[5]
Q2: How can I improve the solubility of recombinant this compound during expression?
A2: Several strategies can be employed to enhance the soluble expression of recombinant this compound:
-
Optimize Expression Conditions:
-
Lower Temperature: Reducing the induction temperature (e.g., to 15-25°C) slows down protein synthesis, allowing more time for proper folding.[3][6]
-
Lower Inducer Concentration: Decreasing the concentration of the inducing agent (e.g., IPTG) can reduce the rate of protein expression, thereby preventing the accumulation of misfolded proteins.[7]
-
-
Utilize Fusion Tags: N-terminal fusion tags like Maltose-Binding Protein (MBP) or Glutathione S-Transferase (GST) can enhance the solubility of the target protein.[3][8][9]
-
Co-expression of Chaperones: Co-expressing molecular chaperones, such as DnaK/DnaJ/GrpE or GroEL/GroES, can assist in the proper folding of recombinant this compound.[6]
-
Codon Optimization: Optimizing the codon usage of the this compound gene for the E. coli expression host can improve translation efficiency and potentially enhance soluble expression.[3][10]
Q3: My His-tagged this compound is in inclusion bodies. How can I purify and refold it?
A3: Purification of His-tagged this compound from inclusion bodies involves solubilization under denaturing conditions, followed by refolding. A common approach is on-column refolding using Immobilized Metal Affinity Chromatography (IMAC). This method allows for simultaneous purification and refolding, which can improve the yield of correctly folded protein.[11][12][13][14][15]
Q4: What additives can I use to prevent this compound aggregation during purification and storage?
A4: Several additives can be included in purification buffers and final storage solutions to enhance the stability of recombinant this compound:
-
Reducing Agents: For His-tagged this compound variants, the presence of a reducing agent like Dithiothreitol (DTT) is crucial to maintain the protein in a monomeric and stable state.[16]
-
Arginine: This amino acid is known to suppress protein aggregation and can be included in refolding and purification buffers.[4][17][18][19]
-
Glycerol (B35011): Often used as a cryoprotectant and stabilizer, glycerol can help prevent aggregation during freeze-thaw cycles and long-term storage.[7]
-
Non-ionic Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to solubilize protein aggregates without causing denaturation.[20]
Troubleshooting Guides
Issue 1: Low Yield of Soluble Recombinant this compound
If you are experiencing low yields of soluble this compound, consider the following troubleshooting steps. The general principle is to slow down the rate of protein synthesis to allow for proper folding.
Experimental Workflow for Optimizing Soluble Expression
Caption: Workflow for optimizing soluble expression of recombinant this compound.
| Parameter | Recommended Modification | Rationale |
| Induction Temperature | Decrease to 15-25°C | Slows down protein synthesis, allowing more time for correct folding.[3] |
| Inducer (IPTG) Concentration | Reduce to 0.1-0.5 mM | Decreases the rate of transcription, preventing the accumulation of misfolded protein.[7] |
| Expression Host | Use strains with better folding capacity (e.g., Rosetta) or tighter expression control (e.g., BL21(DE3) pLysS). | Provides a more suitable environment for folding complex eukaryotic proteins. |
| Codon Usage | Optimize the this compound gene sequence for E. coli codon bias. | Enhances translational efficiency and can improve soluble protein yield.[3][10] |
| Fusion Partner | Add an N-terminal solubility-enhancing tag (e.g., MBP, GST). | The fusion partner can act as a chaperone, promoting the solubility of the target protein.[8][9] |
Issue 2: Recombinant this compound Forms Inclusion Bodies
When recombinant this compound is found predominantly in inclusion bodies, a denaturation and refolding strategy is necessary. The following guide outlines a general protocol for purification and on-column refolding of His-tagged this compound.
Logical Flow for Inclusion Body Processing
Caption: Workflow for purifying and refolding this compound from inclusion bodies.
This protocol is a general guideline and may require optimization for your specific construct and expression levels.
1. Inclusion Body Isolation and Solubilization:
-
Harvest E. coli cells expressing His-tagged this compound by centrifugation.
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes) to pellet the inclusion bodies.
-
Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 1% Triton X-100) to remove membrane contaminants.
-
Solubilize the washed inclusion bodies in a denaturing binding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 8 M urea or 6 M Guanidine-HCl).
2. Immobilized Metal Affinity Chromatography (IMAC) and On-Column Refolding:
-
Equilibrate an IMAC column (e.g., Ni-NTA) with the denaturing binding buffer.
-
Load the solubilized inclusion body solution onto the column.
-
Wash the column with the binding buffer to remove unbound proteins.
-
Initiate on-column refolding by applying a linear gradient from the denaturing binding buffer to a refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole, and additives like 0.5 M L-arginine).[14] The gradual removal of the denaturant allows the protein to refold while bound to the resin, which can minimize aggregation.[11][12][13][15]
-
Wash the column with the refolding buffer.
3. Elution and Characterization:
-
Elute the refolded His-tagged this compound from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Analyze the purity of the eluted protein by SDS-PAGE.
-
Assess the folding and activity of the refolded this compound using appropriate biochemical or biophysical methods (e.g., circular dichroism, functional assays).
| Buffer Component | Concentration Range | Purpose |
| Denaturant (Urea) | 6-8 M | Solubilizes inclusion bodies by unfolding the protein. |
| Denaturant (Guanidine-HCl) | 4-6 M | A stronger denaturant for more resilient inclusion bodies. |
| Imidazole (Binding/Wash) | 10-20 mM | Prevents non-specific binding of contaminating proteins to the IMAC resin.[21] |
| Imidazole (Elution) | 250-500 mM | Competes with the His-tag for binding to the nickel ions, eluting the target protein. |
| L-Arginine (Refolding) | 0.4-1 M | Suppresses aggregation during the refolding process.[4][17][18][19] |
| Reducing Agent (DTT/TCEP) | 1-5 mM | Maintains cysteine residues in a reduced state during solubilization and refolding. |
Issue 3: Purified Soluble this compound Aggregates Over Time
Even when purified from the soluble fraction, recombinant this compound may aggregate during concentration or storage.
Signaling Pathway of Protein Aggregation
Caption: Simplified pathway of protein aggregation from a native state.
| Parameter | Recommended Modification | Rationale |
| Protein Concentration | Keep concentration as low as feasible for the application. | High protein concentrations increase the likelihood of intermolecular interactions and aggregation. |
| Buffer pH | Maintain a pH that is at least one unit away from the protein's isoelectric point (pI). | Minimizes charge-charge interactions that can lead to aggregation. |
| Ionic Strength | Optimize NaCl concentration (typically 150-500 mM). | Salt can help to shield surface charges and prevent non-specific interactions. |
| Additives | Include stabilizers such as glycerol (10-50%), L-arginine (0.5-1 M), or non-detergent sulfobetaines. | These molecules can increase the stability of the protein in solution. |
| Storage Temperature | Store at -80°C in single-use aliquots. | Minimizes degradation and damage from repeated freeze-thaw cycles. |
| Reducing Environment | For His-tagged this compound, include a reducing agent like DTT (1-5 mM) in the storage buffer. | Prevents the formation of incorrect disulfide bonds that can lead to aggregation.[16] |
By systematically addressing these common issues with the provided strategies and protocols, researchers can significantly improve the yield and quality of soluble, functional recombinant this compound for their downstream applications.
References
- 1. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing protein expression in E. coli: key strategies [genosphere-biotech.com]
- 4. Effect of Arginine on the Aggregation of Protein in Freeze-Dried Formulations Containing Sugars and Polyol: 1—Formulati… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fusion Tag Design Influences Soluble Recombinant Protein Production in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring Codon Adjustment Strategies towards Escherichia coli-Based Production of Viral Proteins Encoded by HTH1, a Novel Prophage of the Marine Bacterium Hypnocyclicus thermotrophus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Performing a Purification and On-column Refolding of an Insoluble Histidine-tagged Protein [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 15. ipo.lbl.gov [ipo.lbl.gov]
- 16. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of arginine on kinetics of protein aggregation studied by dynamic laser light scattering and tubidimetry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Effects of arginine on heat-induced aggregation of concentrated protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. home.sandiego.edu [home.sandiego.edu]
Technical Support Center: Placental Protein 13 (PP13) Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility and reduce variability in Placental Protein 13 (PP13) assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
A1: Placental Protein 13 (this compound), also known as Galectin 13, is a protein predominantly expressed by the placenta.[1][2] It plays a crucial role in embryo implantation, maternal-fetal immune tolerance, placental development, and vascular remodeling.[1][3] Measuring this compound levels, particularly in the first trimester of pregnancy, is of interest as lower concentrations have been associated with an increased risk of developing preeclampsia.[1][2][4][5]
Q2: What are the common methods for quantifying this compound?
A2: The most common methods for quantifying this compound in biological samples are enzyme-linked immunosorbent assay (ELISA) and dissociation-enhanced lanthanide fluorescence immunoassay.[1][6]
Q3: What are the expected this compound concentrations in healthy pregnancies?
A3: In normal pregnancies, serum or plasma this compound levels are generally low in the first trimester and tend to increase as gestation progresses.[3] One study indicated that at 80% specificity, a cutoff of 0.39 multiples of the median (MoM) had a high sensitivity for early-onset preeclampsia.[2] However, specific concentrations can vary between individuals and different assay kits.
Q4: What are the primary sources of variability in this compound assays?
A4: Variability in this compound assays can stem from three main areas:
-
Pre-analytical variables: These relate to sample collection, handling, and storage.[7][8][9] Inconsistent procedures can significantly impact the final results.[10][11]
-
Analytical variables: These occur during the assay procedure itself and include pipetting errors, inconsistent incubation times and temperatures, and improper washing techniques.[12][13]
-
Reagent-related variables: Issues such as lot-to-lot variability of kits, improper reagent preparation, and expired reagents can lead to inconsistent results.[13][14]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound experiments.
Issue 1: High Variability Between Replicates (Intra-assay variability >10-15%)
Q: My duplicate or triplicate wells for the same sample show a high coefficient of variation (%CV). What are the likely causes and solutions?
A: High variability between replicates is often due to technical inconsistencies during the assay setup.[12][13]
| Possible Cause | Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated.[12][13] Use fresh tips for each standard, sample, and reagent transfer.[15] Pre-wet the pipette tip by aspirating and dispensing the liquid back into the source container a few times.[13] When dispensing, do so at a consistent angle and speed to avoid splashing.[13] For small volumes, it is recommended to draw more than 10 µl to ensure accuracy.[16] |
| Inconsistent Plate Washing | Inadequate or inconsistent washing can leave residual reagents, leading to variability.[13] If using an automated plate washer, ensure all nozzles are clean and dispensing evenly.[13] If washing manually, be consistent with the force and volume of the wash buffer.[13] After the final wash, ensure complete removal of the wash buffer by inverting the plate and blotting it firmly on absorbent paper.[17][18] |
| Edge Effects | Wells on the outer edges of the microplate can experience temperature fluctuations, leading to variability.[13][14] To minimize this, ensure the plate is equilibrated to room temperature before adding reagents.[14] Use a plate sealer during incubations to prevent evaporation.[14][15] For highly sensitive assays, consider not using the outermost wells.[13] |
| Improper Reagent Mixing | Ensure all reagents, standards, and samples are mixed thoroughly but gently before adding them to the plate.[13] Avoid foaming.[16][17] |
Issue 2: High Variability Between Assays (Inter-assay variability >15-20%)
Q: My results are inconsistent from one experiment to the next. How can I improve reproducibility?
A: Inter-assay variability is often caused by changes in reagents, standards, or environmental conditions between runs.[13]
| Possible Cause | Solution |
| Reagent Lot-to-Lot Variability | This is a significant challenge in immunoassays.[13] If possible, purchase kits from the same lot for the duration of a study. When switching to a new lot, run bridging studies with control samples to ensure consistency. |
| Inconsistent Standard Curve Preparation | The standard curve is critical for accurate quantification. Reconstitute the standard as directed by the kit manual, allowing it to sit for the recommended time to ensure complete dissolution.[17][18] Use calibrated pipettes and perform serial dilutions carefully.[17] Prepare a fresh standard curve for each assay. |
| Variations in Incubation Times and Temperatures | Strictly adhere to the incubation times and temperatures specified in the protocol.[14] Small deviations can lead to significant differences in results. Use a calibrated incubator and avoid opening the door frequently. |
| Reagent Degradation | Aliquot reagents upon receipt to minimize freeze-thaw cycles.[14] Store all kit components at the recommended temperatures.[16][17][19] Do not use expired reagents.[20] |
Issue 3: Weak or No Signal
Q: I am not getting a signal, or the signal is very weak for my samples and standards. What could be the problem?
A: This issue can arise from several factors, from reagent problems to procedural errors.
| Possible Cause | Solution |
| Omission of a Key Reagent | Double-check that all reagents (e.g., detection antibody, streptavidin-HRP, substrate) were added in the correct order. |
| Inactive Reagents | Ensure that the enzyme conjugate (e.g., HRP) and substrate are active. Store reagents as recommended and avoid exposure to light, especially the TMB substrate.[18][20] Sodium azide (B81097) is an inhibitor of peroxidase and should not be present in buffers. |
| Improper Reagent Preparation | Verify that all concentrated reagents, such as wash buffer and detection antibodies, were diluted correctly according to the kit protocol.[17] |
| Insufficient Incubation Times | Ensure that incubation times are adequate. Substrate development time is often critical and can range from 10 to 30 minutes. |
| Low Analyte Concentration | The this compound concentration in your samples may be below the detection limit of the assay. Consider concentrating the sample if possible or using a more sensitive assay. |
Issue 4: High Background
Q: All of my wells, including the blanks, are showing a high signal. What is causing this?
A: High background can obscure the true signal and is often due to non-specific binding or issues with the washing steps.[14]
| Possible Cause | Solution |
| Insufficient Washing | Incomplete removal of unbound reagents is a common cause of high background.[14] Increase the number of washes or the soak time during each wash step.[14] Ensure complete aspiration of wash buffer from the wells.[19] |
| Concentration of Detection Antibody is Too High | If you are developing your own assay, you may need to titrate the detection antibody to find the optimal concentration that gives a good signal-to-noise ratio. |
| Cross-Reactivity | The detection antibody may be cross-reacting with other molecules in the sample or with the coating antibody. Ensure you are using a validated antibody pair. |
| Contaminated Buffers or Reagents | Use fresh, high-purity water and reagents to prepare buffers. Contamination with metals or HRP can cause non-specific signal. |
| Extended Incubation or Substrate Development Time | Do not exceed the recommended incubation times.[15] Stop the substrate reaction when the standard curve is appropriately developed and before the blank wells start to show significant color. |
Quantitative Data Summary
The following tables summarize key performance characteristics of commercially available this compound ELISA kits. Note that these values are for reference only and may vary between lots.
Table 1: Assay Range and Sensitivity
| Manufacturer | Detection Range (pg/mL) | Sensitivity (Min. Detectable Dose, pg/mL) |
| Cloud-Clone | 15.6 - 1,000 | < 5.5 |
| Assay Genie | 15.63 - 1,000 | < 6.5 |
| Kamiya Biomedical | Not specified, stock standard at 4,000 | Not specified |
| Cusabio | Varies by kit | Varies by kit |
Table 2: Standard Curve Concentrations (pg/mL)
| Manufacturer | Concentration Points |
| Cloud-Clone | 1000, 500, 250, 125, 62.5, 31.2, 15.6 |
| Assay Genie | 1000, 500, 250, 125, 62.5, 31.25, 15.63 |
| Kamiya Biomedical | Dilution series from a 4,000 pg/mL stock |
| Cusabio | Varies by kit |
Experimental Protocols
Protocol 1: General this compound ELISA Protocol (Sandwich ELISA)
This is a generalized protocol based on common procedures from various ELISA kit manuals. Always refer to the specific protocol provided with your kit.
1. Reagent and Sample Preparation:
- Bring all kit components and samples to room temperature (18-25°C) before use.[17][18]
- Prepare the wash buffer by diluting the concentrate with deionized or distilled water as specified.[18]
- Reconstitute the lyophilized standard with the provided standard diluent. Allow it to dissolve for at least 10 minutes with gentle mixing.[17][18]
- Prepare a serial dilution of the standard to create a standard curve.[17][18]
- Dilute samples if necessary to fall within the detection range of the assay.[18]
- Prepare working solutions of the detection reagent A (biotin-conjugated antibody) and detection reagent B (enzyme-conjugated avidin/streptavidin) as instructed.[18]
2. Assay Procedure:
- Determine the number of wells required and secure them in the plate frame.
- Add 100 µL of each standard, blank, and sample to the appropriate wells.
- Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C.[17]
- Aspirate the liquid from each well.
- Add 100 µL of prepared Detection Reagent A to each well.
- Cover and incubate for 1 hour at 37°C.[17]
- Aspirate and wash the plate 3 times with wash buffer. Ensure complete removal of liquid after the last wash.[17]
- Add 100 µL of prepared Detection Reagent B to each well.
- Cover and incubate for 30 minutes to 1 hour at 37°C.[17]
- Aspirate and wash the plate 5 times with wash buffer.[17]
- Add 90 µL of TMB Substrate Solution to each well.
- Cover and incubate for 10-20 minutes at 37°C in the dark.[17]
- Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[17]
- Read the absorbance at 450 nm immediately.
Protocol 2: Sample Collection and Storage
Proper sample handling is critical to minimize pre-analytical variability.[8]
-
Serum:
-
Plasma:
-
Tissue Homogenates:
Visualizations
This compound Signaling Pathway
Caption: this compound signaling pathway in vascular and immune regulation.
General ELISA Workflow
Caption: A generalized workflow for a sandwich ELISA protocol.
References
- 1. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First Trimester Maternal Serum this compound in the Risk Assessment for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijrrjournal.com [ijrrjournal.com]
- 10. journaldamc.com [journaldamc.com]
- 11. selectscience.net [selectscience.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 15. hycultbiotech.com [hycultbiotech.com]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. assaygenie.com [assaygenie.com]
- 19. cusabio.com [cusabio.com]
- 20. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
optimizing PP13 immunohistochemistry staining protocol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their Placental Protein 13 (PP13) immunohistochemistry (IHC) staining protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary localization of this compound in placental tissue? A1: this compound is predominantly localized in the syncytiotrophoblast of the placenta.[1][2] Its expression is strongest in the first trimester, particularly between 6 to 8 weeks of gestation, and tends to decline as pregnancy progresses.[1] The protein can be found in the cytoplasm and along the apical plasma membrane of the syncytiotrophoblast.[2] In cases of preeclampsia, staining may appear more intense at the apical membrane and in fetal blood vessels.[3]
Q2: Why is antigen retrieval necessary for this compound IHC on paraffin-embedded tissues? A2: Formalin fixation, which is essential for preserving tissue morphology, creates protein cross-links that can mask the antigenic sites (epitopes) of this compound.[4][5][6] Antigen retrieval is a critical step that uses heat or enzymes to break these cross-links, unmasking the epitopes and allowing the primary antibody to bind effectively.[4][5] Without proper antigen retrieval, you may experience weak or no staining.[6]
Q3: What are the most critical steps to optimize in a this compound IHC protocol? A3: The most critical steps for optimization in any IHC protocol, including for this compound, are: primary antibody concentration, antigen retrieval method (both buffer choice and heating technique), and blocking conditions.[7] Each of these variables can significantly impact the final staining quality, affecting the signal-to-noise ratio.[8]
Q4: What kind of controls should I run for my this compound IHC experiment? A4: A comprehensive IHC experiment should include several controls:
-
Positive Control: A tissue known to express this compound (e.g., first-trimester placental tissue) to confirm the protocol and antibody are working correctly.[9]
-
Negative Control: A tissue known not to express this compound to check for non-specific antibody binding.
-
No Primary Antibody Control: A slide processed with only the secondary antibody to ensure the secondary antibody is not causing non-specific staining.[10]
-
Isotype Control: A slide incubated with a non-immune antibody of the same isotype and at the same concentration as the primary antibody to verify the specificity of the primary antibody.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunohistochemical staining.
Problem 1: Weak or No Staining
Q: I am not seeing any staining or the signal is very weak in my positive control tissue. What could be the cause? A: This is a common issue that can arise from several factors in the protocol.
-
Inactive Antibody: Ensure the primary antibody has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[11][12] Confirm the antibody is validated for IHC applications.[11][12]
-
Inadequate Antigen Retrieval: The antigen retrieval method may be suboptimal. The choice of buffer (e.g., Citrate vs. EDTA), pH, and heating time/temperature are all critical.[4][13][14] You may need to test different conditions to find the optimal one for the specific this compound antibody and your tissue.[13] For most antibodies, Heat-Induced Epitope Retrieval (HIER) is the most common method.[4]
-
Incorrect Antibody Concentration: The primary antibody concentration may be too low.[15] It is crucial to perform a titration experiment to determine the optimal antibody dilution that provides the best signal with the lowest background.[11]
-
Insufficient Incubation Time/Temperature: Primary antibody incubation times may be too short.[12] Consider increasing the incubation time or performing an overnight incubation at 4°C, which can enhance signal specificity.[11][16][17]
-
Tissue Drying: Allowing the tissue section to dry out at any stage of the staining process can lead to a loss of antigenicity and other artifacts.[12][18] Use a humidified chamber for incubations.[17]
Problem 2: High Background Staining
Q: My entire tissue section is stained, making it difficult to interpret the specific signal. How can I reduce this background? A: High background staining obscures the specific signal and can result from several issues.
-
Insufficient Blocking: Non-specific binding can occur if the blocking step is inadequate.[9][19] This can be caused by antibodies binding to proteins through charge-based or hydrophobic interactions.[9] Using normal serum from the same species as the secondary antibody is a common and effective blocking method.[8] Increasing the concentration or incubation time of the blocking agent may help.[10]
-
Primary Antibody Concentration Too High: Using too much primary antibody is a frequent cause of high background.[10][15] Dilute the primary antibody further by performing a titration.
-
Endogenous Enzyme Activity: If you are using a peroxidase-based detection system (like HRP-DAB), endogenous peroxidase activity in tissues like the placenta can cause false-positive staining.[19] This can be blocked by pre-treating the slides with a hydrogen peroxide (H₂O₂) solution.[18][19] Similarly, endogenous alkaline phosphatase should be blocked if using an AP-based system.
-
Secondary Antibody Non-Specificity: The secondary antibody may be binding non-specifically.[10] Run a control with only the secondary antibody to confirm this.[10] Using a cross-adsorbed secondary antibody can help reduce this issue.[11]
-
Over-fixation: Over-fixation of the tissue can sometimes contribute to background staining.[10]
-
Incomplete Deparaffinization: Residual paraffin (B1166041) can cause high, patchy background. Ensure complete deparaffinization using fresh xylene or a xylene substitute.[10][14]
Experimental Protocols & Data
Standard IHC Protocol for this compound (Paraffin-Embedded Tissue)
This protocol provides a general framework. Optimization of antibody dilutions, incubation times, and antigen retrieval is essential.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval (Heat-Induced):
-
Immerse slides in a staining dish containing retrieval buffer (see Table 1).
-
Heat using a microwave, pressure cooker, or water bath to 95-100°C for 10-20 minutes.[4][6] Do not allow the buffer to boil dry.
-
Allow slides to cool to room temperature in the buffer (approx. 20-35 minutes).[6][13][18]
-
Wash slides in a buffer like PBS or TBS.
-
-
Peroxidase/Phosphatase Blocking:
-
If using an HRP-based detection system, incubate slides in 0.3-3% H₂O₂ in water or methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.[18][19]
-
Wash slides thoroughly.
-
-
Blocking Non-Specific Binding:
-
Primary Antibody Incubation:
-
Detection System:
-
Wash slides 3 times in wash buffer (e.g., PBS/TBS with Tween 20).
-
Apply the biotinylated secondary antibody (if using a streptavidin system) or the HRP/AP-conjugated secondary antibody. Incubate for 1 hour at room temperature.[16][18]
-
Wash slides 3 times in wash buffer.
-
If applicable, apply the streptavidin-HRP/AP conjugate and incubate for 30 minutes.[18]
-
Wash slides 3 times in wash buffer.
-
-
Chromogen Development:
-
Apply the chromogen substrate (e.g., DAB for HRP) and monitor the color development under a microscope.[18]
-
Stop the reaction by immersing the slides in distilled water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin (B73222) to visualize nuclei.[19]
-
Dehydrate the sections through a graded series of ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Data Tables
Table 1: Common Heat-Induced Antigen Retrieval Solutions
| Buffer Name | Composition | pH | Typical Use |
| Sodium Citrate | 10mM Sodium Citrate, 0.05% Tween 20 | 6.0 | Most commonly used starting point for optimization.[6][18] |
| Tris-EDTA | 10mM Tris Base, 1mM EDTA, 0.05% Tween 20 | 9.0 | Often provides superior retrieval for certain antibodies, especially nuclear ones.[4][13] |
| EDTA | 1mM EDTA, 0.05% Tween 20 | 8.0 | An alternative to Tris-EDTA, effective for many antigens.[4][6] |
Table 2: Troubleshooting Summary for this compound IHC
| Problem | Potential Cause | Recommended Solution |
| Weak/No Signal | Improper Antigen Retrieval | Optimize HIER method: test Citrate (pH 6.0) vs. Tris-EDTA (pH 9.0) buffers; vary heating time.[13] |
| Primary antibody concentration too low | Perform a titration of the primary antibody to find the optimal dilution.[15] | |
| Insufficient incubation | Increase primary antibody incubation time (e.g., overnight at 4°C).[11] | |
| High Background | Insufficient blocking | Use 5-10% normal serum from the secondary antibody host species; increase blocking time to 1 hour.[9][18] |
| Primary antibody concentration too high | Further dilute the primary antibody.[10] | |
| Endogenous peroxidase activity | Incubate with 3% H₂O₂ for 15-30 minutes after rehydration.[19] | |
| Non-specific secondary antibody binding | Run a secondary-only control; consider using a pre-adsorbed secondary antibody.[10][11] | |
| Non-Specific Staining | Cross-reactivity of antibody | Ensure antibody is validated for the target species and application. Check datasheet. |
| Tissue drying out during staining | Use a humidified chamber for all incubation steps.[17] | |
| Wrinkles or folds in tissue section | Ensure tissue sections are flat on the slide to prevent trapping of reagents.[21] |
Visual Guides
Workflow and Troubleshooting Diagrams
Caption: A standard workflow for immunohistochemistry on paraffin-embedded tissues.
Caption: A decision tree for troubleshooting common IHC staining problems.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bosterbio.com [bosterbio.com]
- 5. IHC antigen retrieval protocol | Abcam [abcam.com]
- 6. Antigen Retrieval Protocol: Novus Biologicals [novusbio.com]
- 7. biocompare.com [biocompare.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Blocking Strategies for IHC | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. biossusa.com [biossusa.com]
- 11. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
- 12. Immunohistochemistry Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 13. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 14. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 15. bitesizebio.com [bitesizebio.com]
- 16. resources.rndsystems.com [resources.rndsystems.com]
- 17. docs.abcam.com [docs.abcam.com]
- 18. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 20. genscript.com [genscript.com]
- 21. documents.cap.org [documents.cap.org]
proper sample collection and storage for PP13 analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the proper sample collection and storage for Placental Protein 13 (PP13) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable sample type for this compound analysis?
A1: The most common and recommended sample types for this compound analysis are maternal serum and plasma.[1][2] Other biological fluids like urine, saliva, and tissue homogenates can also be used, though protocols may vary.[3][4]
Q2: Which blood collection tubes should I use?
A2: For serum collection, use a serum separator tube (SST).[3][5] For plasma collection, use tubes containing either EDTA or heparin as an anticoagulant.[3][5] Do not use plasma collected in or treated with EDTA if the downstream analysis is sensitive to it, though for general ELISA it is often acceptable.[6]
Q3: What is the correct procedure for processing blood samples?
A3: Proper and timely processing is crucial for accurate results.
-
For Serum: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Afterwards, centrifuge the sample at 1000 x g for 20 minutes.[3][5]
-
For Plasma: Centrifuge the sample at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[3][5][7]
Q4: How should I store my samples before analysis?
A4: Proper storage is critical to maintain the integrity of this compound.
-
Short-term: If the assay is to be performed within 24 hours, store the separated serum or plasma at 2-8°C.[7]
-
Long-term: For longer storage, aliquot the samples and store them at -20°C or -80°C.[3][5][7] this compound in serum is stable for at least 34 days at refrigerator temperature.[8] For long-term storage, samples can be kept at -20°C for up to 3 months or at -80°C for up to 6 months.[7]
Q5: How many times can I freeze and thaw my samples?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles as this can degrade the protein and affect the results.[3][5][7] Studies have shown that this compound concentration is not significantly altered after three freeze-thaw cycles from -20°C to room temperature.[8] However, it is best practice to aliquot samples into single-use volumes before freezing.
Troubleshooting Guide
Issue 1: I obtained unexpected or inconsistent results in my this compound ELISA.
-
Possible Cause: Improper sample collection or handling.
-
Possible Cause: Hemolysis or lipemia in the sample.
-
Possible Cause: Use of incorrect collection tubes.
-
Solution: Ensure you are using serum separator tubes for serum or EDTA/heparin tubes for plasma. Using the wrong tube can lead to clotting when plasma is desired or contamination with anticoagulants that may interfere with the assay.[11]
-
Issue 2: My sample appears to be hemolyzed.
-
Possible Cause: Vigorous mixing of the blood sample.
-
Possible Cause: Difficult blood draw.
Issue 3: I have a low sample volume.
-
Possible Cause: Under-filling the collection tube.
-
Solution: Ensure that blood collection tubes are filled to the appropriate volume to maintain the correct blood-to-anticoagulant ratio, which is critical for plasma samples.[14]
-
Data Presentation
Table 1: Sample Collection and Processing Parameters
| Parameter | Serum | Plasma |
| Collection Tube | Serum Separator Tube (SST) | EDTA or Heparin Tube |
| Clotting Time | 2 hours at room temperature or overnight at 4°C | N/A |
| Centrifugation Speed | 1000 x g | 1000 x g |
| Centrifugation Duration | 20 minutes | 15 minutes |
| Centrifugation Temperature | Room Temperature | 2-8°C |
Table 2: Sample Storage Conditions and Stability
| Storage Condition | Duration | Stability Notes |
| Room Temperature | Up to 3.4 days (in serum) | This compound is stable in whole blood for at least 3 days at room temperature.[8] |
| Refrigerator (2-8°C) | Up to 34 days (in serum) | Recommended for short-term storage (up to 24 hours) before analysis.[7][8] |
| Freezer (-20°C) | Up to 3 months | Avoid repeated freeze-thaw cycles.[7] |
| Ultra-low Freezer (-80°C) | Up to 6 months | Recommended for long-term storage.[7] |
Experimental Protocols
Protocol 1: Serum Sample Collection and Preparation
-
Collection: Collect whole blood into a serum separator tube (SST).
-
Clotting: Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[3]
-
Centrifugation: Centrifuge the SST at 1000 x g for 20 minutes at room temperature.[3][5]
-
Aliquoting: Carefully aspirate the serum and aliquot it into clean, labeled cryovials.
-
Storage: For immediate analysis, store at 2-8°C. For long-term storage, store at -20°C or -80°C.[3][5]
Protocol 2: Plasma Sample Collection and Preparation
-
Collection: Collect whole blood into a tube containing either EDTA or heparin as an anticoagulant.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing of blood and anticoagulant.[12]
-
Centrifugation: Within 30 minutes of collection, centrifuge the tube at 1000 x g for 15 minutes at 2-8°C.[3][5]
-
Aliquoting: Carefully collect the plasma supernatant and aliquot it into clean, labeled cryovials.
-
Storage: For immediate analysis, store at 2-8°C. For long-term storage, store at -20°C or -80°C.[3][5]
Visualizations
Caption: Workflow for this compound Sample Collection and Processing.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elkbiotech.com [elkbiotech.com]
- 4. mybiosource.com [mybiosource.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. cincinnatichildrens.org [cincinnatichildrens.org]
- 7. eurodiagnostico.com [eurodiagnostico.com]
- 8. This compound stability in first trimester maternal serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selectscience.net [selectscience.net]
- 10. journaldamc.com [journaldamc.com]
- 11. solutionsop.co.uk [solutionsop.co.uk]
- 12. abbevillegeneral.com [abbevillegeneral.com]
- 13. zoetisus.com [zoetisus.com]
- 14. agingresearchbiobank.nia.nih.gov [agingresearchbiobank.nia.nih.gov]
- 15. needle.tube [needle.tube]
Placental Protein 13 (PP13) Quantification: Technical Support Center
Welcome to the technical support center for the quantification of Placental Protein 13 (PP13). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this compound quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying Placental Protein 13 (this compound)?
The most widely used method for quantifying this compound in biological samples such as serum, plasma, and placental tissue extracts is the enzyme-linked immunosorbent assay (ELISA).[1] Dissociation-enhanced lanthanide fluorescence immunoassay (DELFIA) is another immunobased method that has been used for this compound quantification.[1][2] Mass spectrometry-based approaches are also employed for proteomic analysis of the placenta, which can include the quantification of this compound.
Q2: What are the expected serum concentrations of this compound in a normal pregnancy?
Maternal serum levels of this compound generally increase as a normal pregnancy progresses.[1][3] In the first trimester, levels are relatively low, increase in the second trimester, and are highest in the third trimester.[3][4]
Q3: How do this compound levels differ in pregnancies affected by preeclampsia?
In pregnancies that later develop preeclampsia, maternal serum this compound levels are significantly lower in the first trimester compared to normal pregnancies.[1][3][4][5] However, in the third trimester, women with preeclampsia often show significantly higher levels of serum this compound, which may be due to increased shedding of syncytiotrophoblast microvesicles into the maternal circulation.[4][6]
Q4: What types of samples can be used for this compound quantification?
This compound can be quantified in a variety of biological samples, including serum, plasma, placental tissue homogenates, and other biological fluids.[7] For serum and plasma, proper collection and storage are crucial to avoid degradation of the protein.
Q5: Are there any known factors that can interfere with this compound ELISA measurements?
While specific interfering substances for this compound ELISA have not been extensively documented, general interferences in immunoassays can be a factor. These can include heterophile antibodies, rheumatoid factor, and other matrix effects from components in serum or plasma.[8] It is also known that this compound can bind to red blood cell antigens, which could potentially influence its measurement in hemolyzed samples.[1]
Troubleshooting Guides
ELISA (Enzyme-Linked Immunosorbent Assay)
This guide addresses common problems encountered during the quantification of this compound using ELISA.
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents (e.g., expired antibodies, substrate). | Ensure all reagents are within their expiration dates and have been stored correctly. Prepare fresh substrate solution for each experiment. |
| Insufficient incubation times or incorrect temperature. | Follow the protocol's recommended incubation times and temperatures. Consider optimizing incubation times if the signal is consistently low. | |
| Low concentration of this compound in the sample. | Concentrate the sample if possible, or ensure the sample type and collection time are appropriate for detecting this compound. | |
| Errors in reagent addition (e.g., omitted a step). | Carefully review the protocol and ensure all steps are followed in the correct order. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration of wash buffer between steps. |
| Antibody concentration is too high. | Titrate the primary and/or secondary antibodies to determine the optimal concentration. | |
| Non-specific binding. | Increase the blocking time or try a different blocking agent. | |
| Contaminated reagents or buffers. | Use fresh, high-quality reagents and sterile technique to prepare buffers. | |
| High Variability Between Replicates | Pipetting errors. | Ensure pipettes are calibrated and use proper pipetting technique. Mix all solutions thoroughly before dispensing. |
| Inconsistent incubation conditions. | Ensure all wells are incubated for the same amount of time and at a consistent temperature. Use a plate sealer to prevent evaporation. | |
| Edge effects. | Avoid using the outer wells of the plate if edge effects are suspected. Fill the outer wells with buffer or a blank sample. | |
| Poor Standard Curve | Improper preparation of standards. | Prepare fresh standards for each assay. Ensure accurate serial dilutions and thorough mixing. |
| Degraded standard protein. | Use a fresh vial of the this compound standard and store it according to the manufacturer's instructions. | |
| Incorrect curve fitting. | Use the appropriate regression model to fit the standard curve as recommended by the assay manufacturer. |
Mass Spectrometry (MS)
This guide provides general troubleshooting for issues that may arise during the quantification of this compound using mass spectrometry.
| Problem | Possible Cause | Recommended Solution |
| No or Low this compound Signal | Inefficient protein extraction from the sample. | Optimize the protein extraction protocol for placental tissue or serum/plasma to ensure efficient recovery of this compound. |
| Incomplete enzymatic digestion. | Ensure the correct enzyme-to-protein ratio and optimal digestion conditions (temperature, time, pH). | |
| Poor ionization of this compound peptides. | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flow) for the specific this compound peptides being targeted. | |
| Sample loss during preparation. | Use low-binding tubes and pipette tips. Minimize the number of transfer steps. | |
| Inconsistent Quantification | Variability in sample preparation. | Standardize all sample preparation steps, including protein extraction, digestion, and cleanup. |
| Matrix effects from complex samples. | Use an internal standard (e.g., a stable isotope-labeled this compound peptide) to normalize for variations in sample processing and matrix effects. | |
| Instrument instability. | Regularly calibrate and tune the mass spectrometer. Monitor system performance with quality control samples. | |
| Interfering Peaks | Contamination from reagents or lab environment. | Use high-purity solvents and reagents. Maintain a clean workspace to avoid contamination (e.g., from keratin). |
| Co-eluting peptides with similar mass-to-charge ratios. | Optimize the liquid chromatography separation to resolve interfering peptides from the target this compound peptides. | |
| Non-specific binding during sample cleanup. | Use highly specific affinity purification methods if available, or optimize solid-phase extraction (SPE) conditions. |
Quantitative Data
The following tables summarize expected this compound concentrations in maternal serum from various studies. Values can vary between different assays and patient populations.
Table 1: Median this compound Concentration in Normal Pregnancy
| Trimester | Median this compound Concentration (pg/mL) | Reference |
| First | 166 | [3][4] |
| Second | 202 | [3][4] |
| Third | 382 | [3][4] |
Table 2: Comparison of First Trimester Median this compound Levels (pg/mL)
| Condition | Median this compound Concentration (pg/mL) | Reference |
| Normal Pregnancy | 132.5 | [5] |
| Preeclampsia | 27.2 | [5] |
| Intrauterine Growth Restriction (IUGR) | 86.6 | [5] |
| Preterm Delivery | 84.9 | [5] |
Experimental Protocols
Detailed this compound Sandwich ELISA Protocol
This protocol is a generalized procedure based on commercially available ELISA kits.[7][9][10][11] Always refer to the specific manufacturer's instructions for your kit.
-
Reagent Preparation : Prepare all reagents, including standards, samples, and buffers, according to the kit's instructions. Bring all components to room temperature before use.
-
Standard and Sample Addition : Add 100 µL of each standard and sample into the appropriate wells of the microplate pre-coated with anti-PP13 antibody.
-
First Incubation : Cover the plate with a plate sealer and incubate for the time and temperature specified in the protocol (e.g., 1-2 hours at 37°C).
-
Washing : Aspirate the liquid from each well and wash the plate multiple times (e.g., 3-5 times) with 1X Wash Buffer. Ensure complete removal of the wash buffer after the final wash by inverting the plate and tapping it on absorbent paper.
-
Detection Antibody Addition : Add 100 µL of the biotin-conjugated anti-PP13 antibody to each well.
-
Second Incubation : Cover the plate and incubate as directed (e.g., 1 hour at 37°C).
-
Washing : Repeat the washing step as described in step 4.
-
Enzyme Conjugate Addition : Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Third Incubation : Cover the plate and incubate (e.g., 30 minutes at 37°C).
-
Washing : Repeat the washing step as described in step 4.
-
Substrate Addition : Add 90 µL of TMB substrate solution to each well.
-
Color Development : Incubate the plate in the dark at room temperature for the recommended time (e.g., 15-30 minutes), or until color develops.
-
Stopping the Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement : Read the optical density of each well at 450 nm using a microplate reader.
-
Data Analysis : Construct a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of this compound in the samples.
Caption: A generalized workflow for a this compound sandwich ELISA.
Signaling Pathways
This compound Immunological Signaling
This compound plays a significant role in maternal-fetal immune tolerance. It can induce apoptosis (programmed cell death) in activated T cells and macrophages at the maternal-fetal interface, which helps to prevent rejection of the semi-allogeneic fetus.[6][12] This process is crucial for successful implantation and placentation.[1]
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 3. Longitudinal determination of serum placental protein 13 during development of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Longitudinal Determination of Serum Placental Protein 13 during Development of Preeclampsia - ProQuest [proquest.com]
- 5. First-trimester placental protein 13 screening for preeclampsia and intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elkbiotech.com [elkbiotech.com]
- 8. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 9. cloud-clone.com [cloud-clone.com]
- 10. cusabio.com [cusabio.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Frontiers | Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy [frontiersin.org]
Technical Support Center: Placental Protein 13 (PP13) Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding discordant results from different Placental Protein 13 (PP13) assays. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is Placental Protein 13 (this compound) and why is it measured?
Placental Protein 13 (this compound), also known as Galectin-13, is a protein predominantly produced by the placenta.[1] It plays a crucial role in placenta implantation and the remodeling of maternal arteries.[2] this compound is released into the maternal circulation, and its serum levels are studied as a potential biomarker, particularly in the context of pregnancy-related disorders.[2] Studies have shown that abnormally low levels of this compound in the first trimester may be associated with an increased risk of developing preeclampsia and intrauterine growth restriction (IUGR).[1][3] Therefore, this compound assays are primarily used in research settings to investigate its predictive value for these conditions.
Q2: What are the common assay methods for quantifying this compound?
The most common methods for quantifying this compound are immunoassays, which rely on antibodies to detect the protein.[4] These include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used plate-based assay technique.[2][5] The sandwich ELISA is a common format where the protein is "sandwiched" between two antibodies.[1][2]
-
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA): This is another type of immunoassay that uses lanthanide chelates for a time-resolved fluorescence measurement, known for its high sensitivity.[5]
Q3: We are observing different this compound concentrations for the same samples when using kits from two different manufacturers. What could be the cause?
Discordant results between different assay kits are a common challenge and can stem from several analytical factors:
-
Antibody Specificity and Epitopes: The antibodies used in different kits may target different epitopes (specific binding sites) on the this compound molecule. If the conformation of this compound in a sample is altered, or if different isoforms of the protein exist, one kit's antibodies might bind more or less effectively than another's.
-
Cross-Reactivity: Antibodies in one assay may cross-react with other structurally similar proteins or interfering substances in the sample, leading to falsely elevated results.[6][7] In contrast, another assay with more specific antibodies would not show this interference.
-
Assay Calibration and Standards: The recombinant protein standards used to create the calibration curve may differ between manufacturers in terms of purity, concentration, and conformation. This can lead to systematic shifts in the reported concentrations.
-
Reagent Formulation: Differences in the composition of buffers, blockers, and conjugates can affect the kinetics and specificity of the antibody-antigen binding reaction, influencing the final result.[4][8]
Troubleshooting Discordant Results
Q4: My this compound assay is giving inconsistent results (e.g., high variability between replicates). What should I check?
High variability or inconsistent results within the same assay run often point to technical errors during the experimental procedure.[8][9] Refer to the troubleshooting table below for common causes and solutions.
| Problem | Potential Cause | Recommended Solution |
| High Variability Between Replicates | Inconsistent pipetting technique.[4][8] | Ensure pipettes are calibrated. Use fresh, properly sealed pipette tips for each transfer. Be careful and consistent when dispensing liquids.[8] |
| Inadequate mixing of reagents or samples.[4][8] | Thoroughly mix all reagents and samples before adding them to the plate.[4] | |
| Uneven temperature across the plate during incubation.[4][8] | Avoid stacking plates during incubation. Ensure the incubator provides uniform temperature distribution.[8] | |
| Inadequate plate washing.[4][8] | Ensure all wells are washed thoroughly and consistently to remove unbound reagents.[4] | |
| Weak or No Signal | Incorrect reagent preparation or addition order.[10] | Carefully review and follow the kit protocol.[6] |
| Expired or improperly stored reagents.[10] | Check the expiration dates and storage conditions of all kit components.[10] | |
| Low antibody concentration. | Ensure antibodies are reconstituted and diluted according to the protocol. | |
| High Background | Insufficient washing or blocking.[9] | Increase the number or duration of wash steps. Ensure the blocking step is performed as per the protocol. |
| Cross-reactivity of antibodies with other sample components.[9] | Review literature for known cross-reactants. Consider using a more specific assay if available. | |
| Contamination of reagents or buffers.[4] | Use fresh, sterile reagents and buffers. |
Q5: What pre-analytical factors can affect this compound measurements and lead to discordant results?
Pre-analytical variables, which occur before the sample is analyzed, account for a majority of laboratory errors.[11][12] It is critical to standardize these steps to ensure data quality.
| Variable | Impact on this compound Measurement | Recommendation |
| Sample Collection & Handling | Hemolysis (rupture of red blood cells) can release interfering substances.[13] Improper mixing can lead to clotting.[11] | Use proper phlebotomy techniques to avoid hemolysis. Gently invert tubes with anticoagulant; do not shake. |
| Sample Type | This compound is typically measured in serum or plasma.[1][13] Using a different sample type may yield different results. | Use the sample type specified in the assay kit's instructions for use. |
| Patient-Specific Factors | Endogenous substances like rheumatoid factor or heterophile antibodies can interfere with immunoassays, causing false positives.[13] | Be aware of potential interferences. If suspected, samples can be pre-treated or a different assay platform can be used. |
| Sample Storage & Transport | Prolonged storage at room temperature or repeated freeze-thaw cycles can degrade this compound, leading to falsely low readings.[13][14] | Process samples promptly. Adhere to recommended storage temperatures (-20°C or -80°C for long-term). Avoid multiple freeze-thaw cycles.[14] |
Experimental Protocols
General Protocol for a this compound Sandwich ELISA
This is a generalized protocol and should be adapted based on the specific instructions provided by the assay kit manufacturer.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to reach room temperature before use.
-
Coating (for user-coated plates): Dilute the capture antibody in a coating buffer and add it to each well of a 96-well microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with a wash buffer.
-
Blocking: Add a blocking buffer to each well to prevent non-specific binding. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Sample/Standard Incubation: Add prepared standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as described in step 3.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as described in step 3.
-
Substrate Addition: Add the TMB substrate solution to each well. Incubate for 10-20 minutes at room temperature in the dark, allowing color to develop.
-
Stopping the Reaction: Add a stop solution to each well. The color will change from blue to yellow.
-
Reading the Plate: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the standards. Use the standard curve to determine the this compound concentrations in the unknown samples.
Visualizations
Caption: Workflow for troubleshooting discordant this compound assay results.
Caption: A typical experimental workflow for a this compound Sandwich ELISA.
Caption: Molecular interactions and functions of Placental Protein 13 (this compound).
References
- 1. weldonbiotech.com [weldonbiotech.com]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. First-trimester placental protein 13 screening for preeclampsia and intrauterine growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunoassay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biocompare.com [biocompare.com]
- 7. mdpi.com [mdpi.com]
- 8. anshlabs.com [anshlabs.com]
- 9. Surmodics - Potential Errors that can Occur in an ELISA [shop.surmodics.com]
- 10. ELISA Troubleshooting Guide | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. selectscience.net [selectscience.net]
- 12. myadlm.org [myadlm.org]
- 13. cusabio.com [cusabio.com]
- 14. Preanalytical Variables and Their Influence on the Quality of Laboratory Results - PMC [pmc.ncbi.nlm.nih.gov]
PP13 antibody validation for specificity and cross-reactivity
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the validation and troubleshooting of Placental Protein 13 (PP13) antibody experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important in research?
A1: Placental Protein 13 (this compound), also known as Galectin-13, is a protein predominantly expressed in the placenta, specifically in the syncytiotrophoblast.[1] It plays a crucial role in pregnancy, including embryo implantation, maternal-fetal immune tolerance, and vascular remodeling of the maternal spiral arteries.[2] Lower levels of this compound in the first trimester have been associated with an increased risk of developing preeclampsia, a serious pregnancy complication.[2] This makes this compound and its antibodies valuable tools for research into pregnancy-related disorders and for the development of potential diagnostic and therapeutic strategies.
Q2: What are the key signaling pathways involving this compound?
A2: this compound is known to facilitate the expansion of uterine arteries and veins by acting on endothelial cells.[3][4] Its effects are mediated through the activation of the endothelial nitric oxide synthase (eNOS) and prostaglandin (B15479496) signaling pathways, leading to vasodilation.[3][4][5][6][7]
Q3: What are the known binding partners of this compound?
A3: this compound binds to β-galactoside residues on various glycoproteins and glycolipids.[8] Specific binding partners identified include annexin (B1180172) II and β/γ-actin.[9] this compound also exhibits binding affinity for different ABO blood group antigens.
Data Presentation
Table 1: Typical Antibody-Antigen Binding Affinities
This table provides a general overview of antibody affinity ranges. The specific dissociation constant (Kd) for a particular this compound antibody will be lot-specific and should be determined empirically.
| Affinity Level | Dissociation Constant (Kd) |
| High | < 1 nM |
| Moderate | 1 - 100 nM |
| Low | > 100 nM |
Note: A lower Kd value indicates a higher binding affinity.[10][11][12]
Table 2: Reported Binding Characteristics of this compound
This table summarizes the known binding preferences of the this compound protein itself, which can inform potential cross-reactivity considerations for anti-PP13 antibodies.
| Binding Partner | Observation | Reference |
| Carbohydrates | Strongest affinity for N-acetyllactosamine, followed by mannose and N-acetyl-glucosamine. | [13] |
| Blood Group Antigens | Binds to ABO blood group antigens on erythrocytes. |
Troubleshooting Guides
Issue 1: High Background in this compound ELISA
| Potential Cause | Troubleshooting Step |
| Non-specific binding of antibodies | - Increase the number of wash steps after each antibody incubation.[14] - Optimize the concentration of the blocking buffer (e.g., increase BSA or non-fat milk percentage). - Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.[14] |
| Cross-reactivity of secondary antibody | - Use a secondary antibody that has been pre-adsorbed against the species of the sample to minimize cross-reactivity. - Run a control with only the secondary antibody to check for non-specific binding. |
| Contaminated reagents or plate | - Use fresh, sterile buffers and reagents. - Ensure ELISA plates are handled carefully to avoid contamination. |
Issue 2: Non-Specific Bands in this compound Western Blotting
| Potential Cause | Troubleshooting Step |
| Antibody concentration too high | - Perform a titration of the primary antibody to determine the optimal concentration that gives a specific signal without background bands.[15] |
| Insufficient blocking | - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[14] |
| Non-specific binding of secondary antibody | - Run a control lane with only the secondary antibody. - Use a secondary antibody that is highly cross-adsorbed. |
| Protein degradation | - Prepare fresh sample lysates and add protease inhibitors.[15] |
Issue 3: Weak or No Signal in this compound Immunofluorescence (IF)
| Potential Cause | Troubleshooting Step |
| Low this compound expression in the sample | - Use a positive control tissue known to express high levels of this compound, such as placental tissue.[11][16] - Consider using a signal amplification method. |
| Suboptimal antibody concentration | - Perform a titration of the primary antibody to find the optimal concentration. |
| Incorrect fixation or permeabilization | - Test different fixation methods (e.g., paraformaldehyde, methanol) and permeabilization agents (e.g., Triton X-100, saponin) to find the optimal conditions for your specific this compound antibody and sample. |
| Antibody storage and handling | - Ensure the antibody has been stored correctly according to the manufacturer's instructions and has not undergone multiple freeze-thaw cycles.[17] |
Experimental Protocols
Western Blotting for this compound Specificity
-
Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 12% polyacrylamide gel. Include a pre-stained protein ladder. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane at 100V for 60-90 minutes in a cold room or on ice.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.[14]
-
Primary Antibody Incubation: Incubate the membrane with the anti-PP13 antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal dilution should be determined by titration.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system. The expected molecular weight of this compound is approximately 16 kDa as a monomer and can form dimers and higher-order oligomers.[8]
Immunofluorescence (IF) for this compound Localization
-
Sample Preparation: Grow cells on coverslips or use cryosections of tissue.
-
Fixation: Fix the samples with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBST for 30-60 minutes to reduce non-specific binding.
-
Primary Antibody Incubation: Incubate with the anti-PP13 antibody diluted in the blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Washing: Wash three times with PBST.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated) diluted in the blocking buffer for 1 hour at room temperature in the dark.
-
Washing: Wash three times with PBST in the dark.
-
Counterstaining & Mounting: Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Mandatory Visualizations
Caption: this compound signaling pathway in endothelial cells leading to vasodilation.
Caption: Logical workflow for this compound antibody validation.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Placental Protein 13: Vasomodulatory Effects on Human Uterine Arteries and Potential Implications for Preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the typical Kd value for an antibody? | AAT Bioquest [aatbio.com]
- 9. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 10. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 11. researchgate.net [researchgate.net]
- 12. abeomics.com [abeomics.com]
- 13. Galectin-13 (GAL13)/Placental Protein 13 (this compound) Monoclonal Antibody (this compound/1161) (29124-MSM1-P1ABX) [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. IHC Troubleshooting | Proteintech Group [ptglab.co.jp]
Technical Support Center: Measurement of Placental Protein 13 (PP13) in Serum
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for matrix effects during the quantification of Placental Protein 13 (PP13) in human serum samples.
Frequently Asked Questions (FAQs)
Q1: What is a "matrix effect" in the context of this compound serum measurements?
A1: A matrix effect is the influence of any component in the serum sample, other than this compound itself, on the measurement of this compound concentration.[1][2][3] Serum is a complex biological matrix containing a high abundance of proteins, lipids, salts, and other endogenous substances.[1][4] These components can interfere with the assay, leading to either an underestimation (ion suppression or signal inhibition) or overestimation (ion enhancement or non-specific signal) of the true this compound concentration.[5][6]
Q2: What are the common causes of matrix effects in this compound immunoassays?
A2: Common causes in serum-based immunoassays like ELISA include:
-
Non-specific binding: High concentrations of other proteins in the serum can bind non-specifically to the assay plate or antibodies, leading to high background signals.[7]
-
Cross-reactivity: The detection antibodies may partially bind to other proteins structurally similar to this compound, resulting in false-positive signals.[8]
-
Interference with antibody-antigen binding: Components in the serum matrix can hinder the binding of this compound to the capture or detection antibodies.[2][3]
-
High viscosity or different pH: The physical properties of the serum sample can differ from the standard diluent, affecting reaction kinetics.[9]
Q3: How can I determine if my this compound measurements are affected by the serum matrix?
A3: A spike and recovery experiment is a common method to assess for matrix effects. In this procedure, a known amount of purified this compound standard is "spiked" into a serum sample. The concentration is then measured, and the recovery percentage is calculated. A recovery rate significantly different from 100% (typically outside the 80-120% range) suggests the presence of a matrix effect.[9][10] Another key indicator is a lack of parallelism between the dilution curves of the serum sample and the standard curve prepared in a standard buffer.
Q4: Is this compound stable in serum during routine laboratory handling?
A4: Yes, studies have shown that this compound is a suitably stable molecule. It is stable in serum for approximately 17.4 hours at 30°C, 3.4 days at room temperature, and for at least 34 days when refrigerated. Furthermore, this compound concentrations are not significantly affected by up to three freeze-thaw cycles.[11]
Troubleshooting Guide: Matrix Effects in this compound Immunoassays
This guide provides a systematic approach to identifying and mitigating matrix effects in your this compound serum measurements.
| Problem | Potential Cause | Recommended Solution |
| Poor recovery of spiked this compound standard (<80% or >120%) | The serum matrix is interfering with the assay, causing signal suppression or enhancement.[9] | 1. Optimize Sample Dilution: Dilute the serum samples further (e.g., 1:5, 1:10) in an appropriate assay buffer to reduce the concentration of interfering substances.[9][10] Ensure the final diluted concentration of this compound remains within the linear range of the assay.[10] 2. Use a Matrix-Matched Standard Curve: Prepare the standard curve by diluting the this compound standard in a matrix that closely resembles the sample matrix (e.g., this compound-free serum).[12] 3. Employ the Standard Addition Method: This method can provide a more accurate quantification in the presence of matrix effects by creating a calibration curve within the sample itself.[10][13][14] |
| High background signal in negative control wells | Non-specific binding of assay antibodies to the plate or other serum proteins. | 1. Increase Washing Steps: Ensure thorough and consistent washing between incubation steps to remove unbound reagents.[7][15] 2. Optimize Blocking Buffer: Try different blocking agents (e.g., BSA, casein) or increase the blocking incubation time to minimize non-specific binding.[16] 3. Check Reagent Concentrations: The concentration of the detection antibody may be too high. Perform a titration to find the optimal concentration.[7] |
| Poor parallelism between sample dilution curve and standard curve | The dilutional linearity of the sample is affected by the matrix, indicating that the matrix effect is not constant across different dilutions. | 1. Find the Optimal Dilution Factor: Test a range of sample dilutions to find a dilution where the effect of the interfering substances is minimized and the curve becomes parallel to the standard curve. 2. Modify the Assay Buffer: Consider adding detergents (e.g., Tween-20) or increasing the salt concentration in the assay buffer to reduce non-specific interactions.[16] |
| High variability between replicate sample measurements | Inconsistent pipetting, incomplete mixing of reagents, or well-to-well variations in temperature during incubation ("edge effect").[16] | 1. Review Pipetting Technique: Use calibrated pipettes and fresh tips for each sample and standard. Ensure there are no air bubbles when dispensing liquids.[15][17] 2. Ensure Thorough Mixing: Gently tap the plate after adding reagents to ensure a homogenous solution in each well.[18] 3. Proper Plate Incubation: Use a plate sealer and ensure uniform temperature across the plate during incubations to avoid evaporation and edge effects.[16] |
Experimental Protocols
Protocol 1: Assessing Matrix Effects with a Spike and Recovery Experiment
Objective: To determine if components in the serum matrix are interfering with the quantification of this compound.
Methodology:
-
Sample Preparation: Select a representative serum sample from your study population.
-
Spiking:
-
Prepare a high-concentration stock of purified this compound standard.
-
Create three sample preparations:
-
A (Neat Sample): The serum sample diluted to the typical assay concentration.
-
B (Spiked Sample): The same diluted serum sample spiked with a known concentration of this compound standard. The amount of spiked this compound should ideally result in a concentration in the mid-range of your standard curve. Keep the volume of the added standard minimal to avoid significantly altering the matrix.[10]
-
C (Standard in Buffer): The same amount of this compound standard as used in B, but diluted in the standard assay buffer.
-
-
-
Measurement: Analyze all three preparations in your this compound immunoassay according to the manufacturer's protocol.
-
Calculation:
-
Calculate the concentration of this compound in each sample using the standard curve.
-
Calculate the percent recovery using the following formula: % Recovery = ([Concentration of B] - [Concentration of A]) / [Concentration of C] * 100
-
-
Interpretation:
-
An acceptable recovery is typically between 80% and 120%.[9]
-
Recovery < 80%: Suggests signal suppression by the matrix.
-
Recovery > 120%: Suggests signal enhancement by the matrix.
-
Protocol 2: The Standard Addition Method for Quantifying this compound
Objective: To accurately quantify this compound in a complex matrix by creating an internal calibration curve within the sample itself. This method is particularly useful when matrix-matched calibrators are unavailable.[19]
Methodology:
-
Prepare Sample Aliquots: Dispense equal volumes of the unknown serum sample into at least four separate tubes.[13]
-
Create Spiked Samples:
-
Leave the first tube un-spiked (this is your unknown).
-
Add increasing, known amounts of a high-concentration this compound standard to the subsequent tubes. For example, add 0, 5, 10, and 15 µL of the standard. The additions should be chosen to produce a linear response.[14]
-
Adjust the volume of all tubes to be equal using the assay buffer. This ensures the matrix concentration is nearly identical in all tubes.[19]
-
-
Assay Measurement: Measure the signal (e.g., absorbance in an ELISA) for each of the prepared samples.
-
Data Analysis:
-
Plot the measured signal (y-axis) against the known concentration of the added this compound standard (x-axis).
-
Perform a linear regression on the data points.
-
Extrapolate the regression line back to the x-axis (where the signal is zero). The absolute value of the x-intercept represents the endogenous concentration of this compound in the original, un-spiked sample.[14]
-
Visualizations
References
- 1. longdom.org [longdom.org]
- 2. tandfonline.com [tandfonline.com]
- 3. "Matrix effects" in immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bme.psu.edu [bme.psu.edu]
- 5. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 10. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 11. This compound stability in first trimester maternal serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arborassays.com [arborassays.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. novateinbio.com [novateinbio.com]
- 16. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 17. ELISA Troubleshooting Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 18. cloud-clone.com [cloud-clone.com]
- 19. Standard addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing PP13 Immunohistochemistry in Placental Tissue
Welcome to the technical support center for optimizing Placental Protein 13 (PP13) immunohistochemistry (IHC) in placental tissue. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve reliable and reproducible staining results.
Frequently Asked Questions (FAQs)
Q1: What is the primary localization of this compound in the placenta?
A1: this compound is predominantly expressed in the syncytiotrophoblast of the placenta.[1][2] It has been observed in the cytoplasm and at the brush border membrane of the syncytiotrophoblast.[1]
Q2: Which fixation method is generally recommended for this compound IHC in placental tissue?
A2: Formalin-fixed, paraffin-embedded (FFPE) tissue is commonly used for IHC and can provide excellent morphological preservation.[3] However, formalin fixation can mask epitopes, necessitating an antigen retrieval step.[4] For antigens that may not survive formalin fixation, frozen tissue sections can be an alternative.[3]
Q3: Is antigen retrieval necessary for this compound IHC on FFPE placental tissue?
A3: Yes, antigen retrieval is a critical step for FFPE tissues to unmask the epitopes that are cross-linked by formalin fixation.[4] Heat-Induced Epitope Retrieval (HIER) is the most commonly used method and is highly effective for most antigens.[4]
Q4: Can the duration of formalin fixation affect this compound staining?
A4: While there is a general concern about the impact of fixation time on immunoreactivity, some studies suggest that fixation times longer than the standard 12-24 hours may not adversely affect IHC results, provided proper antigen retrieval is performed.[5] However, for optimal and consistent results, it is best to standardize the fixation time for all samples in a study. One study on breast cancer biomarkers showed that H-scores generally increased with fixation time from 2 to 48 hours.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize the antigen retrieval method. For Heat-Induced Epitope Retrieval (HIER), experiment with different buffers (e.g., citrate (B86180) buffer pH 6.0 or Tris-EDTA pH 9.0), heating times, and temperatures.[7] |
| Primary antibody concentration is too low | Increase the concentration of the primary antibody and/or extend the incubation time. | |
| Improper tissue fixation | Ensure that the tissue was promptly and adequately fixed. Delayed fixation can lead to protein degradation. For formalin fixation, a duration of 18-24 hours is often recommended.[3] | |
| Inactive primary or secondary antibody | Use a new batch of antibodies and ensure they have been stored correctly. | |
| High Background Staining | Insufficient blocking of non-specific sites | Increase the incubation time with the blocking serum (e.g., 10% normal serum from the species of the secondary antibody) to one hour. |
| Primary or secondary antibody concentration is too high | Titrate the primary and secondary antibodies to find the optimal dilution that provides a strong signal without high background. | |
| Endogenous peroxidase or phosphatase activity (for enzymatic detection) | For peroxidase-based detection, pre-treat sections with a hydrogen peroxide solution. For alkaline phosphatase, use levamisole (B84282) in the final incubation step. | |
| Tissue sections dried out during staining | Keep slides in a humidified chamber during incubations to prevent drying, which can cause non-specific antibody binding. | |
| Non-Specific Staining | Cross-reactivity of the secondary antibody | Run a control with only the secondary antibody to check for non-specific binding. Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue. |
| Inadequate washing steps | Increase the duration and number of washes between antibody incubation steps to remove unbound antibodies. |
Data Presentation
Table 1: Qualitative Comparison of Fixation Methods for Placental Immunohistochemistry
| Fixative | Advantages | Disadvantages | Morphological Preservation | Antigenicity Preservation |
| 10% Neutral Buffered Formalin (NBF) | Excellent morphological preservation, good for long-term storage, widely used.[3] | Can mask epitopes requiring antigen retrieval, cross-linking can damage some antigens.[4] | Excellent | Good to Moderate (Antigen retrieval is often necessary) |
| 4% Paraformaldehyde (PFA) | Similar to NBF, often preferred for immunofluorescence due to lower autofluorescence. Can be freshly prepared.[3][8] | Also causes cross-linking and may require antigen retrieval.[7] | Excellent | Good to Moderate (Antigen retrieval is often necessary) |
| Frozen Sections (Acetone/Methanol (B129727) fixation) | Better preservation of sensitive epitopes, no need for antigen retrieval.[3] | Poorer morphological detail, potential for ice crystal artifacts, requires cold storage.[3] | Fair to Good | Excellent |
Table 2: Example H-Score Calculation for this compound Staining Intensity
The H-score is a semi-quantitative method to assess IHC staining, calculated as: H-score = Σ (i × Pi) where 'i' is the intensity score and 'Pi' is the percentage of stained cells at that intensity.[9]
| Staining Intensity (i) | Description | Percentage of Stained Syncytiotrophoblast Cells (Pi) | Score (i x Pi) |
| 0 | No staining | 10% | 0 |
| 1+ | Weak staining | 30% | 30 |
| 2+ | Moderate staining | 40% | 80 |
| 3+ | Strong staining | 20% | 60 |
| Total H-Score | 100% | 170 |
Experimental Protocols
Protocol 1: this compound IHC on Formalin-Fixed Paraffin-Embedded (FFPE) Placental Tissue
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or a xylene substitute) 2 times for 5 minutes each.
-
Immerse in 100% ethanol (B145695) 2 times for 3 minutes each.
-
Immerse in 95% ethanol for 3 minutes.
-
Immerse in 70% ethanol for 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval (Heat-Induced):
-
Immerse slides in a staining dish containing 10mM Sodium Citrate buffer (pH 6.0).
-
Heat the slides in a pressure cooker, microwave, or water bath to 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature for at least 20 minutes.
-
-
Staining Procedure:
-
Wash slides in PBS or TBS.
-
(Optional, for HRP-based detection) Block endogenous peroxidase activity by incubating in 3% H₂O₂ for 10-15 minutes.
-
Wash slides in buffer.
-
Block non-specific binding by incubating with 10% normal serum (from the species of the secondary antibody) for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound at the optimized dilution overnight at 4°C in a humidified chamber.
-
Wash slides in buffer.
-
Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Wash slides in buffer.
-
Incubate with a streptavidin-HRP conjugate.
-
Wash slides in buffer.
-
Develop the signal with a suitable chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene, and coverslip.
-
Protocol 2: this compound IHC on Frozen Placental Tissue
-
Fixation:
-
Cut cryosections (5-10 µm) and mount on charged slides.
-
Air dry the sections for 30-60 minutes.
-
Fix in ice-cold acetone (B3395972) or methanol for 10 minutes at -20°C.
-
Air dry again.
-
Wash with PBS.
-
-
Staining Procedure:
-
(Optional, for HRP-based detection) Block endogenous peroxidase activity by incubating in 3% H₂O₂ for 10-15 minutes.
-
Wash slides in buffer.
-
Block non-specific binding by incubating with 10% normal serum for 1 hour at room temperature.
-
Incubate with the primary antibody against this compound at the optimized dilution overnight at 4°C in a humidified chamber.
-
Wash slides in buffer.
-
Incubate with the appropriate secondary antibody for 1 hour at room temperature.
-
Wash slides in buffer.
-
Develop the signal (using a chromogen for enzymatic detection or mounting with fluorescent media for immunofluorescence).
-
Counterstain if necessary.
-
Coverslip.
-
Visualizations
Caption: Workflow for this compound IHC on FFPE placental tissue.
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ndbbio.com [ndbbio.com]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. IHC Antigen Retrieval | Proteintech Group [ptglab.com]
- 8. med.nyu.edu [med.nyu.edu]
- 9. Histochemical scoring assessment (H-score) | Asian Archives of Pathology [asianarchpath.com]
Technical Support Center: Expression of Soluble Recombinant Placental Protein 13 (PP13)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in expressing soluble recombinant Placental Protein 13 (PP13). Given that this compound is a disulfide-bonded homodimer, its expression in the reducing cytoplasm of Escherichia coli often leads to the formation of insoluble inclusion bodies. This guide offers strategies to enhance soluble expression and to recover active protein from inclusion bodies.
Troubleshooting Guide
Problem 1: Low or No Expression of Recombinant this compound
| Possible Cause | Recommended Solution |
| Suboptimal Codon Usage: The codon usage of the human this compound gene may not be optimal for E. coli. | Synthesize a codon-optimized version of the this compound gene for expression in E. coli. |
| mRNA Instability: Secondary structures in the 5' end of the mRNA can hinder translation initiation. | Analyze the mRNA secondary structure and consider making silent mutations to reduce stable hairpins in the translation initiation region. |
| Plasmid Instability: The expression plasmid may be lost during cell culture. | Ensure consistent antibiotic selection pressure throughout the culture. Consider switching to a more stable antibiotic resistance marker if using ampicillin. |
| Protein Toxicity: Overexpression of this compound may be toxic to the host cells. | Use a tightly regulated promoter system (e.g., pBAD) and consider using lower inducer concentrations. Expression strains designed for toxic proteins, such as C41(DE3) or C43(DE3), can also be beneficial. |
| Incorrect Reading Frame: A frameshift mutation may have occurred during cloning. | Sequence the expression construct to verify the integrity and correct reading frame of the this compound gene. |
Problem 2: Recombinant this compound is Expressed but Forms Insoluble Inclusion Bodies
| Possible Cause | Recommended Solution |
| High Expression Rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation. | - Lower Induction Temperature: Induce expression at a lower temperature (e.g., 16-25°C) and for a longer duration (e.g., overnight). - Reduce Inducer Concentration: Titrate the concentration of the inducer (e.g., IPTG) to find the lowest effective concentration that promotes soluble expression. |
| Reducing Cytoplasmic Environment: The reducing environment of the E. coli cytoplasm prevents the formation of essential disulfide bonds in this compound. | - Use Engineered Strains: Employ E. coli strains with a more oxidizing cytoplasm, such as SHuffle® or Origami™ strains, which are designed to promote disulfide bond formation.[1][2][3] - Co-expression of Folding Catalysts: Co-express systems like CyDisCo™, which introduce catalysts for oxidative protein folding into the cytoplasm.[3] |
| Lack of a Solubility-Enhancing Partner: The intrinsic properties of this compound may favor aggregation. | - Utilize Fusion Tags: Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), Glutathione (B108866) S-transferase (GST), or Thioredoxin (Trx), to the N- or C-terminus of this compound.[4][5][6][7] These tags can improve solubility and sometimes assist in proper folding. |
| Suboptimal Culture Medium: The composition of the growth medium can influence protein folding. | Experiment with different growth media, such as Terrific Broth (TB) or auto-induction media, which can support higher cell densities and potentially improve soluble protein yield. |
Problem 3: Low Yield of Refolded Active this compound from Inclusion Bodies
| Possible Cause | Recommended Solution |
| Inefficient Inclusion Body Solubilization: Incomplete solubilization of the aggregated protein. | - Use Strong Denaturants: Ensure complete solubilization using 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea.[8][9][10] - Include a Reducing Agent: Add a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol (BME) to the solubilization buffer to reduce any incorrect disulfide bonds.[8][11] |
| Protein Aggregation During Refolding: The protein re-aggregates upon removal of the denaturant. | - Optimize Refolding Buffer: Screen different refolding buffer conditions. Key components to optimize include pH, temperature, and the addition of stabilizing agents like L-arginine or glycerol. - Control the Rate of Denaturant Removal: Use methods like stepwise dialysis or dilution to remove the denaturant gradually, giving the protein more time to fold correctly.[12] |
| Incorrect Disulfide Bond Formation: Random oxidation leads to non-native disulfide bridges. | - Utilize a Redox System: Incorporate a redox shuffling system, such as a mixture of reduced and oxidized glutathione (GSH/GSSG) or cysteine/cystine, into the refolding buffer to facilitate the formation of correct disulfide bonds.[11][12][13] A common starting ratio is 10:1 of reduced to oxidized form.[11] |
| Low Purity of Inclusion Bodies: Contaminating proteins interfere with the refolding process. | Perform thorough washing steps of the inclusion body pellet with buffers containing low concentrations of denaturants (e.g., 2M Urea) and detergents (e.g., Triton X-100) to remove contaminating proteins and membrane components.[8][9][10] |
Quantitative Data Summary
| Galectin | Expression System | Purification Method | Typical Yield (mg/L of culture) |
| Galectin-1 | E. coli | Lactose-affinity chromatography | 5-6[14] |
| Galectin-3 | E. coli | Lactose-affinity chromatography | 2-3[15] |
| Galectin-9 | E. coli | Lactose-affinity chromatography | Varies with construct and conditions[16][17] |
Experimental Protocols
Protocol 1: Expression of Soluble Recombinant Galectin (Template for this compound)
This protocol is adapted from methods used for other galectins and can be a starting point for optimizing soluble this compound expression.
-
Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3) or a SHuffle® strain for disulfide-bonded proteins) with the this compound expression plasmid. Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic and grow overnight at 37°C with shaking.
-
Expression Culture: Inoculate 1 L of Terrific Broth (TB) containing the antibiotic with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to the desired induction temperature (e.g., 20°C). Add IPTG to a final concentration of 0.1 - 1 mM.[17]
-
Incubation: Continue to incubate the culture at the lower temperature for 16 hours (overnight) with shaking.[16][17]
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 20 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately.
-
Lysis and Solubility Check: Resuspend a small aliquot of cells in lysis buffer. Lyse the cells and separate the soluble and insoluble fractions by centrifugation. Analyze both fractions by SDS-PAGE to determine the expression level and solubility of the recombinant protein.
Protocol 2: Inclusion Body Purification and Refolding of Disulfide-Bonded this compound
-
Cell Lysis: Resuspend the cell pellet from a 1 L culture in 30-40 mL of lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM EDTA). Lyse the cells using sonication or a French press.[8][10]
-
Inclusion Body Collection: Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the inclusion bodies. Discard the supernatant.[10]
-
Inclusion Body Washing: Wash the pellet to remove contaminants. Resuspend the pellet in a wash buffer containing a low concentration of denaturant and a non-ionic detergent (e.g., 50 mM Tris-HCl, pH 8.0, 2 M Urea, 1% Triton X-100).[9] Incubate and then centrifuge to collect the washed inclusion bodies. Repeat this step at least twice.
-
Solubilization: Solubilize the washed inclusion body pellet in a solubilization buffer containing a strong denaturant and a reducing agent (e.g., 50 mM Tris-HCl, pH 8.0, 6 M GdnHCl, 20 mM DTT).[11][12] Incubate at room temperature with gentle agitation until the pellet is fully dissolved. Centrifuge at high speed to remove any remaining insoluble material.
-
Refolding by Dilution: Slowly add the solubilized protein to a large volume of ice-cold refolding buffer with stirring. A typical refolding buffer for a disulfide-bonded protein would be: 50 mM Tris-HCl, pH 8.0, 0.5 M L-arginine, 1 mM reduced glutathione (GSH), 0.1 mM oxidized glutathione (GSSG), and 1 mM EDTA.[11][12][13] The final protein concentration should be low (e.g., 0.01-0.1 mg/mL) to minimize aggregation.
-
Incubation: Allow the protein to refold for 24-48 hours at 4°C with gentle stirring.
-
Purification and Concentration: Purify the refolded protein using an appropriate chromatography method, such as lactose-affinity chromatography, followed by size-exclusion chromatography to remove aggregates and improperly folded species. Concentrate the purified, refolded protein.
Frequently Asked Questions (FAQs)
Q1: Why is my recombinant this compound forming inclusion bodies?
A1: this compound is a homodimer that is stabilized by disulfide bonds.[18] The cytoplasm of standard E. coli strains is a reducing environment, which prevents the formation of these essential disulfide bonds. This often leads to misfolding and aggregation of the protein into insoluble inclusion bodies.
Q2: What is the best E. coli strain for expressing soluble this compound?
A2: For disulfide-bonded proteins like this compound, it is highly recommended to use engineered E. coli strains such as SHuffle® or Origami™.[1][2] These strains have mutations that create a more oxidizing cytoplasm, which facilitates the correct formation of disulfide bonds and can significantly increase the yield of soluble, active protein.
Q3: What fusion tag is best for improving the solubility of this compound?
A3: There is no single "best" fusion tag, as their effectiveness can be protein-dependent. Commonly used and effective solubility-enhancing tags include Maltose Binding Protein (MBP), Glutathione S-transferase (GST), and Thioredoxin (Trx).[4][7] It is often necessary to screen several different tags to find the one that works best for this compound.
Q4: My refolded this compound is soluble but inactive. What could be the problem?
A4: Soluble protein is not always correctly folded protein. Inactivity after refolding could be due to incorrect disulfide bond pairing or improper tertiary/quaternary structure. Ensure that your refolding buffer contains an optimized redox system (e.g., GSH/GSSG) to allow for disulfide bond shuffling and the formation of the native structure. Also, consider that this compound is a homodimer; the refolding conditions must favor correct subunit association. Analyzing the refolded protein by non-reducing SDS-PAGE can help assess dimerization.
Q5: How can I purify recombinant this compound?
A5: As a galectin, this compound has a carbohydrate recognition domain that binds to β-galactosides.[18] This property can be exploited for purification using lactose-affinity chromatography.[14][15][17] This is a common and effective method for purifying various recombinant galectins. If an affinity tag (e.g., His-tag) is used, immobilized metal affinity chromatography (IMAC) can be the initial purification step, followed by other methods like ion-exchange or size-exclusion chromatography to achieve high purity.
Visualizations
Caption: Workflow for recombinant this compound expression and purification.
Caption: Troubleshooting decision tree for this compound expression.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Escherichia coli Cytoplasmic Expression of Disulfide-Bonded Proteins: Side-by-Side Comparison between Two Competing Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fusion tags for protein solubility, purification and immunogenicity in Escherichia coli: the novel Fh8 system [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Increasing Protein Yields: Solubility Tagging – LenioBio [leniobio.com]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. ptglab.com [ptglab.com]
- 10. Preparation and Extraction of Insoluble (Inclusion-Body) Proteins from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. Production, purification and quality control of galectin-1 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Production, purification and quality control of galectin-3 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. A note on expression and purification of recombinant galectins [glycoforum.gr.jp]
- 17. Expression and purification of recombinant human galectin-9 - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating PP13 Stability in Serum: A Technical Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of Placental Protein 13 (PP13) in human serum samples, specifically addressing the impact of freeze-thaw cycles. Understanding the stability of this critical biomarker, which is implicated in placental implantation and pre-eclampsia, is paramount for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in serum after repeated freeze-thaw cycles?
A1: Placental Protein 13 (this compound) is a robust and stable molecule in serum. Studies have shown that the concentration of this compound is not significantly altered after undergoing up to three freeze-thaw cycles, with a change in concentration of less than 10%.[1]
Q2: At what temperature should serum samples for this compound analysis be frozen?
A2: A standard freezing temperature of -20°C is suitable for storing serum samples intended for this compound analysis.[1]
Q3: How should I thaw my frozen serum samples before this compound measurement?
A3: Samples in the cited stability study were thawed to room temperature.[1] For general best practices, it is recommended to thaw samples on ice or at 2-8°C to minimize potential degradation of other analytes, although this compound itself appears stable at room temperature for short periods.
Q4: What type of assay is recommended for measuring this compound concentration?
A4: The stability of this compound after freeze-thaw cycles has been confirmed using an AutoDELFIA research assay.[1] It is crucial to follow the specific instructions and validation data for the assay kit you are using.
Q5: Besides freeze-thaw cycles, what other temperature conditions has this compound stability been tested under?
A5: this compound has demonstrated stability under various routine laboratory and transport temperatures. In serum, it is stable for approximately 17.4 hours at 30°C, 3.4 days at room temperature, and for at least 34 days when refrigerated.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly low this compound concentrations | Sample degradation due to excessive freeze-thaw cycles. | Limit the number of freeze-thaw cycles to a maximum of three. Aliquot serum samples into smaller volumes upon initial processing to avoid thawing the entire sample multiple times. |
| Improper sample storage. | Ensure serum samples are stored at -20°C or colder for long-term storage. For short-term storage, refrigeration at 2-8°C is adequate for up to 34 days.[1] | |
| Assay-related issues. | Verify the expiration date and proper storage of your assay kit. Run quality controls to ensure the assay is performing within specifications. | |
| High variability between sample replicates | Incomplete thawing or mixing of the sample. | Ensure the entire serum sample is completely thawed before vortexing gently to ensure homogeneity. |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent sample volumes are assayed. |
Experimental Protocols
Assessment of this compound Stability Following Freeze-Thaw Cycles
This protocol is based on the methodology described by Cowans et al., 2010.[1]
-
Sample Collection and Processing:
-
Collect whole blood from maternal subjects.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Pool the serum from multiple samples to create a homogenous stock.
-
-
Aliquoting and Baseline Measurement:
-
Divide the serum pool into multiple aliquots.
-
Analyze one aliquot immediately to establish the baseline (Cycle 0) this compound concentration using a validated assay (e.g., AutoDELFIA research assay).
-
-
Freeze-Thaw Cycles:
-
Freeze the remaining aliquots at -20°C.
-
Cycle 1: Thaw one aliquot to room temperature, mix gently, and measure the this compound concentration. Refreeze the aliquot at -20°C.
-
Cycle 2: Repeat the thawing, mixing, and measurement process with a second aliquot. Refreeze the aliquot.
-
Cycle 3: Repeat the thawing, mixing, and measurement process with a third aliquot.
-
-
Data Analysis:
-
Calculate the percentage change in this compound concentration for each freeze-thaw cycle relative to the baseline measurement.
-
A change of less than 10% is generally considered to indicate stability.[1]
-
Data Presentation
Table 1: Stability of this compound in Serum After Freeze-Thaw Cycles
| Number of Freeze-Thaw Cycles | Temperature Excursion | Percentage Change in Concentration | Stability Status |
| 1 | -20°C to Room Temperature | < 10% | Stable[1] |
| 2 | -20°C to Room Temperature | < 10% | Stable[1] |
| 3 | -20°C to Room Temperature | < 10% | Stable[1] |
Note: The data presented is a summary of findings where stability is defined as less than a 10% change in concentration.
Visualizations
Caption: Workflow for assessing this compound stability in serum after freeze-thaw cycles.
Caption: Decision tree for handling serum samples for this compound analysis.
References
Technical Support Center: PP13 Western Blot Normalization Strategies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Placental Protein 13 (PP13) Western blots. Our goal is to help you navigate common challenges and ensure accurate and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound and in which tissues is it most commonly studied?
Placental Protein 13 (this compound) is a galectin primarily expressed in the syncytiotrophoblast of the placenta.[1][2] Its main functions are related to a successful pregnancy, including promoting maternal immune tolerance to the fetus, inducing apoptosis of activated T cells, and contributing to vascular remodeling of the maternal spiral arteries.[1][2][3] Due to its role in placentation, it is most commonly studied in placental tissue and its levels in maternal serum are investigated as a potential biomarker for preeclampsia.[1][4]
Q2: Which normalization strategy is recommended for this compound Western blot analysis?
For quantitative Western blot analysis of this compound, Total Protein Normalization (TPN) is the highly recommended strategy.[5][6][7] TPN involves staining the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or fluorescent stains) and using the total protein signal in each lane to normalize the this compound signal.[5] This method is generally more accurate and reliable than using traditional housekeeping proteins (HKPs).[6][8]
Q3: Can I still use housekeeping proteins (HKPs) for normalization? If so, which ones are suitable for placental tissue?
While TPN is preferred, HKPs can be used if properly validated for stable expression under your specific experimental conditions. However, the expression of many common HKPs can vary in the placenta.[9] Studies on gene expression stability in human placental tissue have identified several potential reference genes. It is important to note that protein expression does not always directly correlate with gene expression, and validation at the protein level is crucial.
Based on mRNA stability studies in the placenta, the following genes have been evaluated:
| Housekeeping Gene | Stability in Placental Tissue (mRNA level) | Reference |
| TBP | Most Stable | [9] |
| SDHA | Most Stable | [9] |
| YWHAZ | Stable | [9][10] |
| GAPDH | Variable, can be affected by conditions like hypoxia. | [9][10] |
| ACTB (β-actin) | Least Stable | [10] |
| 18S rRNA | Stable | [10] |
Important Note: Before using any HKP, you must validate its stable expression across your experimental samples by performing a serial dilution of your lysates to ensure a linear signal response for both the HKP and this compound.
Q4: this compound is a secreted protein. Does this require special considerations for normalization?
Yes, analyzing secreted proteins like this compound presents unique challenges for normalization. Since the protein of interest is in the cell culture supernatant, traditional normalization to intracellular housekeeping proteins in cell lysates can be unreliable. Here are some strategies to consider:
-
Ponceau S Staining of the Membrane: Staining the transfer membrane with Ponceau S before antibody incubation allows you to visualize total secreted protein in each lane, which can be used for normalization. This is a simple and effective method.[11]
-
Normalization to Cell Number or Total Protein in Lysates: You can normalize the amount of secreted this compound to the total number of cells or the total protein concentration of the corresponding cell lysates.[11] This approach assumes that the secretion rate per cell is constant across your samples.
-
Loading Equal Volumes of Concentrated Supernatant: A common practice is to concentrate equal volumes of cell culture supernatant and load the same volume for electrophoresis. While not a direct normalization method, it can be a pragmatic approach when combined with total protein staining of the membrane.[11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Weak or No this compound Signal | Insufficient Protein Loaded: this compound may be expressed at low levels. | - Increase the amount of total protein loaded per lane (up to 50 µg for cell lysates).- Concentrate supernatant samples before loading. |
| Inefficient Antibody Binding: Primary or secondary antibody concentration is too low. | - Optimize the antibody dilutions. Start with the manufacturer's recommended dilution and perform a titration.- Increase the incubation time with the primary antibody (e.g., overnight at 4°C). | |
| Poor Protein Transfer: Especially for a small protein like this compound (~16 kDa). | - Optimize transfer time and voltage. Shorter transfer times may be necessary to prevent smaller proteins from passing through the membrane.- Use a membrane with a smaller pore size (e.g., 0.2 µm).- Confirm successful transfer by staining the membrane with Ponceau S. | |
| High Background | Blocking is Insufficient: Non-specific antibody binding. | - Increase the blocking time (e.g., 1-2 hours at room temperature).- Try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, or vice versa). |
| Antibody Concentration is Too High: | - Decrease the concentration of the primary and/or secondary antibodies. | |
| Inadequate Washing: | - Increase the number and duration of wash steps after antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST). | |
| Non-Specific Bands | Primary Antibody Cross-Reactivity: | - Use a highly specific monoclonal antibody if available.- Perform a negative control experiment (e.g., using a cell line that does not express this compound). |
| Protein Degradation: | - Add protease inhibitors to your lysis buffer and keep samples on ice.- Prepare fresh samples. | |
| Too Much Protein Loaded: | - Reduce the amount of protein loaded per lane. | |
| Uneven Loading Control Bands (HKPs) | Inaccurate Protein Quantification: | - Use a reliable protein quantification assay (e.g., BCA) and be meticulous with pipetting. |
| HKP Expression is Affected by Experimental Conditions: | - Validate your HKP for stable expression across all experimental groups.- Switch to Total Protein Normalization (TPN). | |
| "Smiling" or Distorted Bands | Uneven Heat Distribution During Electrophoresis: | - Run the gel at a lower voltage or in a cold room.- Ensure the running buffer is fresh and at the correct concentration. |
| Gel Polymerization Issues: | - Ensure the gel is completely and evenly polymerized before running. |
Experimental Protocols & Methodologies
General Western Blot Protocol for this compound
This protocol provides a general framework. Optimization of specific steps, such as antibody dilutions and incubation times, is essential.
-
Sample Preparation:
-
Cell Lysates: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease inhibitors. Centrifuge to pellet cell debris and collect the supernatant.
-
Placental Tissue: Homogenize tissue in lysis buffer with protease inhibitors on ice. Centrifuge to clarify the lysate.
-
Supernatants: Collect cell culture media and centrifuge to remove cells and debris. Concentrate the supernatant if necessary using centrifugal filter units.
-
-
Protein Quantification: Determine the protein concentration of lysates using a BCA or Bradford assay.
-
SDS-PAGE:
-
Prepare samples by adding Laemmli buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-50 µg for lysates) or equal volumes of concentrated supernatant into the wells of a precast or hand-cast SDS-polyacrylamide gel. A 15% gel is suitable for resolving the ~16 kDa this compound protein.
-
Run the gel according to the manufacturer's instructions.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S. Image the membrane for total protein normalization if using this method.
-
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against this compound at the optimized dilution in blocking buffer, typically overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody at the optimized dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imager or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the this compound signal to the total protein signal in each lane (if using TPN) or to the signal of a validated housekeeping protein.
-
Visualizing Methodologies
This compound Signaling Pathway in Vasodilation
References
- 1. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Placental protein 13 (this compound): a new biological target shifting individualized risk assessment to personalized drug design combating pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Superior normalization using total protein for western blot analysis of human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioradiations.com [bioradiations.com]
- 9. Evaluation of housekeeping genes in placental comparative expression studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. GAPDH, 18S rRNA and YWHAZ are suitable endogenous reference genes for relative gene expression studies in placental tissues from human idiopathic fetal growth restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Decoding First-Trimester Preeclampsia Risk: A Comparative Analysis of PP13 and PlGF
An in-depth evaluation of Placental Protein 13 (PP13) and Placental Growth Factor (PlGF) as predictive biomarkers for preeclampsia in the first trimester of pregnancy, offering researchers and drug development professionals a comprehensive guide to their performance, methodologies, and roles in combined screening models.
Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and perinatal morbidity and mortality. Early identification of at-risk individuals in the first trimester is crucial for implementing preventive measures and improving outcomes. Two promising biomarkers, Placental Protein 13 (this compound) and Placental Growth Factor (PlGF), have emerged as key players in the quest for effective early screening. This guide provides a detailed comparison of their predictive performance, supported by experimental data and methodologies.
Performance Showdown: this compound vs. PlGF in Preeclampsia Prediction
Quantitative analysis from multiple studies reveals the distinct and complementary roles of this compound and PlGF in first-trimester preeclampsia screening. While both are involved in placental development and function, their predictive accuracies show notable differences, particularly for early-onset preeclampsia.
A systematic review and meta-analysis of 14 studies involving 8,239 women showed that the pooled sensitivity of this compound for predicting preeclampsia was 0.53 and the pooled specificity was 0.83.[1][2] Another meta-analysis encompassing 17 observational studies with 40,474 pregnant women reported an overall sensitivity of 0.62 and a specificity of 0.84 for this compound in predicting preeclampsia.[3][4] For early-onset preeclampsia, one study found that at a fixed 5% false-positive rate, the sensitivity of this compound was 45%.[5]
In comparison, a meta-analysis of 40 studies with 3,189 preeclampsia cases and 89,498 controls demonstrated that PlGF is a useful screening tool for preeclampsia.[6][7][8] One study directly comparing the two biomarkers found that both this compound and PlGF levels were reduced in women who later developed preeclampsia.[9][10] The model-predicted detection rate for a combination of this compound and PlGF for early-onset preeclampsia was 44% at a 5% false-positive rate and 54% at a 10% false-positive rate.[9][10]
The performance of these biomarkers is significantly enhanced when integrated into combined screening models that include maternal factors, mean arterial pressure (MAP), and uterine artery pulsatility index (UtA-PI). A large study with 60,875 singleton pregnancies concluded that in first-trimester screening for preeclampsia, the preferred biochemical marker is PlGF over other markers like PAPP-A, as it achieves a higher detection rate at the same screen-positive rate.[11] However, another study suggested that using either PlGF or PAPP-A in a combined screening model does not result in a significant clinical difference in the detection of preeclampsia.[12][13]
Table 1: Comparative Performance of this compound and PlGF in First-Trimester Preeclampsia Screening
| Biomarker | Parameter | All Preeclampsia | Early-Onset Preeclampsia | Late-Onset Preeclampsia | Source |
| This compound | Pooled Sensitivity | 0.53 | 0.51 | 0.58 | [1][2] |
| Pooled Specificity | 0.83 | 0.88 | 0.85 | [1][2] | |
| Sensitivity (at 5% FPR) | 24% | 45% | - | [5] | |
| Overall Sensitivity | 0.62 | 0.63 | - | [3] | |
| Overall Specificity | 0.84 | 0.85 | - | [3] | |
| PlGF | Sensitivity (at 80-120 pg/mL threshold) | 0.78 | - | - | [6][7][8] |
| Specificity (at 80-120 pg/mL threshold) | 0.88 | - | - | [6][7][8] | |
| This compound + PlGF | Detection Rate (at 5% FPR) | - | 44% | - | [9][10] |
| Detection Rate (at 10% FPR) | - | 54% | - | [9][10] |
FPR: False Positive Rate
Unveiling the Methodology: A Look at Experimental Protocols
The evaluation of this compound and PlGF as preeclampsia predictors relies on robust experimental designs, typically nested case-control or prospective cohort studies.
Patient Cohort and Sample Collection
Studies typically recruit a large cohort of women during their first trimester of pregnancy (e.g., 11-13 weeks' gestation).[14] Detailed maternal history and characteristics are recorded.[14] Blood samples are collected, and serum or plasma is separated and stored, often frozen at -80°C, for later analysis.[9][10] Women are then followed throughout their pregnancy to identify those who develop preeclampsia.
Biomarker Measurement
The concentrations of this compound and PlGF in the stored maternal serum or plasma samples are measured using quantitative immunoassays.[15] Common methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA) [15]
-
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)
The measured concentrations are often converted to Multiples of the Median (MoM) to normalize for gestational age and other factors.[9][10]
Statistical Analysis
The predictive performance of the biomarkers is assessed using various statistical methods. Receiver Operating Characteristic (ROC) curve analysis is used to determine the area under the curve (AUC), sensitivity, and specificity for different cut-off values.[5] Logistic regression models are employed to evaluate the performance of the biomarkers alone and in combination with other screening parameters like maternal factors, MAP, and UtA-PI.[5]
Visualizing the Process: From Sample to Prediction
The following diagrams illustrate the typical workflow for evaluating these biomarkers and their integration into a combined screening model.
Caption: Experimental workflow for evaluating this compound and PlGF as preeclampsia predictors.
Caption: Combined first-trimester screening model for preeclampsia.
Conclusion
Both this compound and PlGF are valuable biomarkers in the first-trimester prediction of preeclampsia, particularly for early-onset disease. Current evidence suggests that PlGF may have a slight edge in performance when used in combined screening models. However, the combination of both biomarkers also shows promise. The choice of biomarker and screening strategy will likely depend on the specific clinical setting, available resources, and the desired balance between detection rates and false-positive rates. Further research, including large-scale prospective studies, is needed to refine these screening algorithms and to fully elucidate the synergistic potential of combining this compound, PlGF, and other biomarkers for the early and accurate prediction of preeclampsia.
References
- 1. Predictive performance of first trimester serum galectin-13/PP-13 in preeclampsia screening: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predictive performance of first trimester serum galectin-13/PP-13 in preeclampsia screening: A systematic review and meta-analysis - ProQuest [proquest.com]
- 3. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. First trimester screening of maternal placental protein 13 for predicting preeclampsia and small for gestational age: in-house study and systematic review - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Predictive Performance of PlGF (Placental Growth Factor) for Screening Preeclampsia in Asymptomatic Women: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ahajournals.org [ahajournals.org]
- 8. ahajournals.org [ahajournals.org]
- 9. First-trimester placental protein 13 and placental growth factor: markers for identification of women destined to develop early-onset pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fetalmedicine.org [fetalmedicine.org]
- 12. Routine first-trimester combined screening for pre-eclampsia: pregnancy-associated plasma protein-A or placental growth factor? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. openaccess.sgul.ac.uk [openaccess.sgul.ac.uk]
- 14. How to perform first trimester combined screening for pre‐eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. First Trimester Maternal Serum this compound in the Risk Assessment for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Preeclampsia Screening: The sFlt-1/PlGF Ratio vs. Placental Protein 13 (PP13)
For Researchers, Scientists, and Drug Development Professionals
Preeclampsia, a hypertensive disorder of pregnancy, remains a significant cause of maternal and fetal morbidity and mortality. Early and accurate screening is crucial for timely intervention and improved outcomes. This guide provides an objective comparison of two prominent biomarker-based screening strategies: the established soluble fms-like tyrosine kinase-1 to placental growth factor (sFlt-1/PlGF) ratio and the emerging first-trimester marker, Placental Protein 13 (PP13).
Performance Comparison of Preeclampsia Biomarkers
The sFlt-1/PlGF ratio is a well-validated tool, particularly for the diagnosis and prognosis of preeclampsia in the second and third trimesters. In contrast, this compound shows promise as a predictive marker in the first trimester, allowing for earlier risk stratification. A direct comparison of a hypothetical "sFlt-1/PP13 ratio" is not established in clinical practice or research; therefore, this guide compares the clinical utility of the sFlt-1/PlGF ratio against this compound as a standalone or combinatorial marker.
| Biomarker/Ratio | Gestational Age | Application | Sensitivity | Specificity | Area Under the Curve (AUC) |
| sFlt-1/PlGF Ratio | Second & Third Trimester | Diagnosis & Prognosis | 80% - 83%[1] | 88% - 92%[1] | 0.92 - 0.94[2] |
| This compound | First Trimester | Prediction | 62% - 80%[3] | 84% - 85% | 0.84[4] |
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for their clinical utility. Below are detailed methodologies for the quantification of sFlt-1, PlGF, and this compound.
Measurement of sFlt-1 and PlGF (for sFlt-1/PlGF Ratio)
1. Automated Immunoassay Platforms:
Commercially available, automated platforms are the standard for clinical measurement of the sFlt-1/PlGF ratio, offering high throughput and reproducibility.
-
Principle: Electrochemiluminescence immunoassay (ECLIA) or other sandwich immunoassay principles are employed.
-
Sample Type: Serum or plasma.
-
General Procedure (Example: Roche Elecsys®):
-
Patient blood is collected and centrifuged to separate serum or plasma.
-
The sample is loaded onto the automated analyzer (e.g., Roche Cobas e411)[5].
-
Specific biotinylated monoclonal antibodies and monoclonal antibodies labeled with a ruthenium complex react with the sample to form a sandwich complex with sFlt-1 or PlGF.
-
After incubation, streptavidin-coated microparticles are added, and the complex binds to the solid phase via biotin-streptavidin interaction.
-
The reaction mixture is aspirated into the measuring cell where the microparticles are magnetically captured onto the surface of the electrode.
-
Unbound substances are removed, and a voltage is applied to the electrode, inducing a chemiluminescent emission which is measured by a photomultiplier.
-
The light signal is proportional to the analyte concentration. The software automatically calculates the sFlt-1 and PlGF concentrations and the resulting ratio.
-
2. Enzyme-Linked Immunosorbent Assay (ELISA):
ELISA kits are widely used in research settings.
-
Principle: Sandwich ELISA.
-
Sample Type: Serum, plasma, cell culture supernatants.
-
General Procedure:
-
A microtiter plate is pre-coated with a capture antibody specific for sFlt-1 or PlGF.
-
Standards and samples are added to the wells and incubated.
-
After washing, a biotin-conjugated detection antibody specific for the target protein is added.
-
Following another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
A substrate solution (e.g., TMB) is added, and the color development is proportional to the amount of bound protein.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength (e.g., 450 nm).
-
A standard curve is generated to determine the concentration of sFlt-1 or PlGF in the samples[3][6][7][8].
-
Measurement of Placental Protein 13 (this compound)
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Principle: Sandwich ELISA.
-
Sample Type: Serum, plasma, tissue homogenates.
-
General Procedure:
-
Microtiter plate wells are pre-coated with a polyclonal or monoclonal antibody specific for human this compound[4][9][10][11].
-
Standards and patient samples are added to the wells and incubated.
-
After washing, a biotin-labeled polyclonal or monoclonal anti-human this compound antibody is added and incubated.
-
Following another wash step, a streptavidin-HRP conjugate is added.
-
A TMB substrate solution is added, leading to color development.
-
The reaction is terminated with an acidic stop solution, and the absorbance is measured.
-
The concentration of this compound is determined by comparing the sample absorbance to a standard curve[4][9][10][11].
-
Signaling Pathways and Experimental Workflows
Pathophysiology of Preeclampsia: The Role of Angiogenic Factors
In a healthy pregnancy, pro-angiogenic factors like PlGF and Vascular Endothelial Growth Factor (VEGF) promote the vascular remodeling necessary for adequate placental perfusion. In preeclampsia, the placenta releases excessive amounts of the anti-angiogenic factor sFlt-1. sFlt-1 acts as a decoy receptor, binding to and neutralizing circulating PlGF and VEGF, thereby inhibiting their pro-angiogenic effects. This leads to endothelial dysfunction, vasoconstriction, and the clinical manifestations of preeclampsia[1][12][13].
Caption: Angiogenic imbalance in preeclampsia.
Experimental Workflow for Biomarker Analysis
The general workflow for analyzing sFlt-1, PlGF, and this compound from patient samples involves several key steps, from sample collection to data analysis.
Caption: Biomarker analysis workflow.
Conclusion
The sFlt-1/PlGF ratio and this compound are valuable biomarkers in the screening and management of preeclampsia, albeit with distinct optimal windows for their application. The sFlt-1/PlGF ratio is a robust marker for real-time risk assessment in symptomatic women in the latter half of pregnancy. This compound, on the other hand, offers the potential for early-pregnancy prediction, enabling proactive monitoring and potential preventative strategies. The choice of biomarker will depend on the clinical question, with the sFlt-1/PlGF ratio being more suited for diagnosis and prognosis, and this compound for first-trimester screening. Future research may focus on integrating these and other biomarkers into multi-marker algorithms to enhance predictive accuracy across all stages of pregnancy.
References
- 1. Advances in the pathophysiology of pre-eclampsia and related podocyte injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The prognostic utility of soluble fms-like tyrosine kinase-1 (sFlt-1) and placental growth factor (PIGF) biomarkers for predicting preeclampsia: a secondary analysis of data from the INSPIRE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cloud-clone.com [cloud-clone.com]
- 4. lifesct.com [lifesct.com]
- 5. Biomarker Immunoassays in the Diagnosis of Preeclampsia: Calculating the sFlt1/PlGF Ratio Using the Cobas®e 411 Analyser - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4adi.com [4adi.com]
- 7. Human PLGF ELISA Kit, colorimetric, 90-min ELISA (ab260056) | Abcam [abcam.com]
- 8. Human placental growth factor (PLGF) Elisa Kit – AFG Scientific [afgsci.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. weldonbiotech.com [weldonbiotech.com]
- 12. Pathogenesis of Preeclampsia and Therapeutic Approaches Targeting the Placenta - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Unveiling Preeclampsia's Crystal Ball: A Comparative Guide to Placental Protein 13 (PP13) as a Predictive Biomarker
For Researchers, Scientists, and Drug Development Professionals
Preeclampsia, a hypertensive disorder of pregnancy, remains a significant cause of maternal and fetal morbidity and mortality worldwide.[1][2] Early identification of at-risk pregnancies is crucial for implementing timely interventions and improving outcomes. This guide provides a comprehensive clinical validation of Placental Protein 13 (PP13) as a first-trimester biomarker for preeclampsia, offering a comparative analysis with other established and emerging biomarkers. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in their evaluation and potential integration of this compound into predictive screening models.
This compound: At the Crossroads of Placentation and Preeclampsia Pathophysiology
Placental Protein 13 (this compound), also known as galectin-13, is a protein predominantly synthesized by the syncytiotrophoblast, the primary barrier between maternal and fetal circulation.[3][4] Its role is intrinsically linked to successful placentation, including processes of implantation, maternal artery remodeling, and immunomodulation at the maternal-fetal interface.[3][5] The pathophysiology of preeclampsia is often rooted in impaired placentation.[2] Consequently, aberrant levels of placenta-specific proteins like this compound in maternal serum can serve as early indicators of this dysfunction.
Numerous studies have established that lower maternal serum concentrations of this compound in the first trimester are associated with an increased risk of developing preeclampsia, particularly the more severe, early-onset form of the disease.[2][3] This decrease in circulating this compound is thought to reflect impaired placental development and function.[2]
Performance Metrics: this compound in the Landscape of Preeclampsia Biomarkers
The clinical utility of a biomarker is determined by its predictive accuracy, specifically its sensitivity and specificity. The following tables summarize the performance of this compound as a standalone biomarker and in comparison to other key players in preeclampsia screening.
Table 1: Performance of First-Trimester this compound in Predicting Preeclampsia (All Types)
| Biomarker | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | No. of Studies / Participants | Source |
| This compound | 0.62 (0.49–0.74) | 0.84 (0.81–0.86) | 17 / 40,474 | [6][7] |
| This compound | 0.53 (0.08–0.99) | 0.83 (0.38–1.29) | 14 / 8,239 | [5] |
| PAPP-A | 0.16 (0.04–0.35) | 0.93 (0.76–0.99) | Meta-analysis | [6] |
| PlGF | 0.78 (0.67–0.86) | 0.88 (0.75–0.95) | Meta-analysis | [6] |
| Inhibin-A | Low sensitivity | Recommended for use in combination | Review | [1] |
| ADAM-12 | 44% detection rate (in combination) | Not shown to be of significant importance | Review | [1] |
| β-hCG | Low detection rate and sensitivity | Low levels may indicate abnormal trophoblast function | [1] |
Table 2: Performance of First-Trimester this compound in Predicting Early-Onset Preeclampsia
| Biomarker | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Diagnostic Odds Ratio (95% CI) | Source |
| This compound | 0.63 (0.58–0.76) | 0.85 (0.82–0.88) | 10 (6–18) | [6][7] |
| This compound | 0.51 (-0.04–1.05) | 0.88 (0.33–1.42) | Not Reported | [5] |
| sFlt-1/PlGF Ratio | 66.2% | 83.1% | High negative predictive value (94.3%) | [1] |
CI: Confidence Interval; PAPP-A: Pregnancy-Associated Plasma Protein-A; PlGF: Placental Growth Factor; sFlt-1: soluble fms-like tyrosine kinase-1; ADAM-12: A Disintegrin and metalloproteinase 12; β-hCG: beta-Human Chorionic Gonadotropin.
Experimental Protocols: Measuring this compound in Maternal Serum
The quantification of this compound in maternal serum is typically achieved through immunoassays. The following provides a detailed overview of the commonly employed methodologies.
1. Enzyme-Linked Immunosorbent Assay (ELISA)
This is a widely used method for quantifying this compound levels.[8][9][10]
-
Principle: A solid-phase enzyme immunoassay based on the sandwich principle. The microtiter wells are coated with a monoclonal antibody directed towards a specific antigenic site on the this compound molecule. An aliquot of the patient's serum is incubated in the coated well. After washing, a second antibody (conjugated to an enzyme) that recognizes a different epitope of this compound is added. After another incubation and washing step, a substrate solution is added, which is catalyzed by the enzyme to produce a colored product. The intensity of the color is proportional to the concentration of this compound in the sample.
-
Sample Type: Maternal serum collected during the first trimester (typically between 11+0 and 13+6 weeks of gestation).[10]
-
General Procedure:
-
Collect venous blood from the patient.
-
Allow the blood to clot and then centrifuge to separate the serum.
-
Store serum samples at -20°C or -80°C until analysis.[11]
-
On the day of the assay, bring samples and reagents to room temperature.
-
Prepare a standard curve using known concentrations of recombinant this compound.
-
Add standards, controls, and patient samples to the antibody-coated microtiter wells.
-
Incubate for a specified time and temperature.
-
Wash the wells to remove unbound substances.
-
Add the enzyme-conjugated secondary antibody and incubate.
-
Wash the wells again.
-
Add the substrate solution and incubate in the dark.
-
Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the this compound concentration in the patient samples by interpolating from the standard curve.
-
-
Data Expression: Results are often expressed as multiples of the median (MoM) for a given gestational age to account for the natural variation in this compound levels throughout pregnancy.[3]
2. Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA)
This is an automated platform that offers high sensitivity and a broad dynamic range for this compound measurement.[8][12]
-
Principle: Similar to ELISA, DELFIA is a solid-phase, two-site fluoroimmunoassay. It utilizes lanthanide chelates as labels instead of enzymes. After the sandwich complex is formed in the microtiter well, an enhancement solution is added. This solution dissociates the lanthanide ions from the antibody, which then form a new, highly fluorescent chelate. The fluorescence is measured using a time-resolved fluorometer.
-
Advantages: High sensitivity, low background noise, and stability of the fluorescent signal.
-
Instrumentation: Requires a specific DELFIA instrument for measurement.[8]
Visualizing the Science: Workflows and Pathways
Experimental Workflow for this compound Measurement
References
- 1. Biomarkers for Early Prediction and Management of Preeclampsia: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Placental protein 13: An important biological protein in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive performance of first trimester serum galectin-13/PP-13 in preeclampsia screening: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound as a marker of pre-eclampsia: A two platform comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Maternal Serum Placental Protein-13 Levels in the Prediction of Pregnancies with Abnormal Invasive Placentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. First-trimester maternal serum PP-13, PAPP-A and second-trimester uterine artery Doppler pulsatility index as markers of pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound stability in first trimester maternal serum and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fetalmedicine.org [fetalmedicine.org]
A Comparative Analysis of Placental Protein 13 and PAPP-A in First-Trimester Aneuploidy Screening
A comprehensive guide for researchers and drug development professionals on the utility and performance of two key placental proteins in the early detection of fetal chromosomal abnormalities.
First-trimester aneuploidy screening is a cornerstone of modern prenatal care, aiming to identify pregnancies at high risk for chromosomal abnormalities such as Down syndrome (Trisomy 21), Edwards syndrome (Trisomy 18), and Patau syndrome (Trisomy 13). This early detection allows for timely counseling and diagnostic testing. The screening process relies on a combination of maternal age, fetal ultrasound markers, and maternal serum biomarkers. Among the most established biochemical markers is Pregnancy-Associated Plasma Protein-A (PAPP-A). More recently, another placental protein, Placental Protein 13 (PP13), has been investigated for its potential role in aneuploidy screening, although it is more prominently associated with the prediction of pre-eclampsia. This guide provides a detailed comparative analysis of this compound and PAPP-A in the context of first-trimester aneuploidy screening, supported by experimental data and methodologies.
Performance in Aneuploidy Screening: A Head-to-Head Comparison
The clinical utility of a screening marker is primarily determined by its detection rate (DR) for a given false-positive rate (FPR). PAPP-A, in combination with free beta-human chorionic gonadotropin (free β-hCG) and nuchal translucency (NT) measurement, forms the backbone of the highly effective first-trimester combined test.[1][2] In contrast, the role of this compound in aneuploidy screening is less established, with evidence suggesting it is not a strong marker for the most common aneuploidy, Down syndrome.[3]
| Biomarker | Trisomy 21 (Down Syndrome) | Trisomy 18 (Edwards Syndrome) & Trisomy 13 (Patau Syndrome) |
| PAPP-A | Levels are significantly decreased in affected pregnancies.[4][5] In combination with free β-hCG and NT, the detection rate for Trisomy 21 can reach up to 90% for a 5% false-positive rate.[1][2] | Levels are significantly decreased in affected pregnancies.[6][7] The combined screening test, including PAPP-A, can detect over 95% of Trisomy 18 and 13 cases.[2] |
| This compound | Levels are generally not significantly different from euploid pregnancies.[3] Studies have shown that the addition of this compound to the standard first-trimester combined test does not improve the detection rate for Down syndrome.[3] | Levels are significantly decreased in affected pregnancies.[3] However, the addition of this compound to the existing screening algorithm does not significantly improve the overall detection of these aneuploidies.[3] |
Biological Roles in the Placenta
The differential expression of these proteins in aneuploid pregnancies is linked to their fundamental roles in placental development and function.
PAPP-A is a metalloproteinase that plays a crucial role in the insulin-like growth factor (IGF) signaling pathway.[8][9] It cleaves IGF binding proteins (IGFBPs), thereby increasing the bioavailability of IGF, which is essential for normal placental and fetal growth.[10] In aneuploid pregnancies, the altered placental development is thought to lead to reduced PAPP-A expression and secretion into the maternal circulation.[8]
This compound , also known as galectin-13, is involved in several key processes of placentation, including implantation, maternal immune tolerance, and vascular remodeling.[11][12] It is highly expressed at the maternal-fetal interface.[12] While the exact mechanism for its reduced levels in Trisomy 18 and 13 is not fully elucidated, it is likely related to the severe placental dysfunction characteristic of these conditions.
Experimental Methodologies
The measurement of PAPP-A and this compound in maternal serum is typically performed using immunoassays.
PAPP-A Measurement
Time-Resolved Fluoroimmunoassay (TRFIA): This is a common and highly sensitive method for quantifying PAPP-A.[13][14]
-
Principle: A "sandwich" immunoassay format is used, often in microtiter wells. One monoclonal antibody against PAPP-A is coated onto the solid phase, and another monoclonal antibody, labeled with a fluorescent lanthanide chelate (e.g., Europium), is used for detection. The fluorescence signal is proportional to the amount of PAPP-A in the sample.[15]
-
Sample Type: Maternal serum or plasma collected between 11 and 14 weeks of gestation.[16]
-
Procedure Outline:
-
Patient serum, calibrators, and controls are added to the antibody-coated microtiter wells.
-
After an incubation period, the wells are washed to remove unbound substances.
-
The lanthanide-labeled detection antibody is added and incubated to bind to the captured PAPP-A.
-
After another washing step, an enhancement solution is added to dissociate the lanthanide ions and form a new, highly fluorescent chelate.
-
The time-resolved fluorescence is measured, and the concentration of PAPP-A is determined from a calibration curve.[15]
-
This compound Measurement
Enzyme-Linked Immunosorbent Assay (ELISA): This is a widely used method for the quantification of this compound.[17][18]
-
Principle: A sandwich ELISA format is employed. Microtiter wells are pre-coated with a polyclonal or monoclonal antibody against human this compound.[18]
-
Sample Type: Maternal serum or plasma.[19]
-
Procedure Outline:
-
Standards, controls, and patient samples are incubated in the antibody-coated microtiter wells.
-
After incubation and washing, a biotin-labeled antibody specific for this compound is added.
-
Following another incubation and wash, a streptavidin-horseradish peroxidase (HRP) conjugate is added.
-
After a final wash, a substrate solution (e.g., TMB) is added, which is converted by the HRP into a colored product.
-
The reaction is stopped with an acid, and the absorbance is measured at a specific wavelength. The concentration of this compound is proportional to the absorbance and is determined from a standard curve.[18][19]
-
Visualizing the Pathways and Processes
To better understand the roles and screening workflows of this compound and PAPP-A, the following diagrams have been generated using the DOT language.
Caption: Simplified PAPP-A signaling pathway in the placenta.
Caption: Key functions of this compound in placental development.
Caption: Standard first-trimester aneuploidy screening workflow.
Conclusion
In the comparative analysis of this compound and PAPP-A for first-trimester aneuploidy screening, PAPP-A remains the superior and established biomarker . Its role in the combined screening test for Trisomy 21, 18, and 13 is well-validated, with high detection rates. While this compound has crucial functions in placentation and is a valuable marker for pre-eclampsia, its performance in aneuploidy screening, particularly for Down syndrome, is poor. Although decreased levels of this compound are observed in Trisomy 18 and 13, its inclusion in current screening protocols does not significantly enhance their performance. Therefore, for the purpose of aneuploidy screening, PAPP-A is the marker of choice, while this compound's clinical utility lies primarily in the prediction of adverse pregnancy outcomes such as pre-eclampsia. Future research may continue to explore novel biomarkers to further improve the accuracy of early aneuploidy detection.
References
- 1. Accuracy of first-trimester combined test in screening for trisomies 21, 18 and 13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. First-trimester biochemical markers of aneuploidy and the prediction of small-for-gestational age fetuses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. First-trimester ultrasound and biochemical markers of aneuploidy and the prediction of preterm or early preterm delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A first trimester trisomy 13/trisomy 18 risk algorithm combining fetal nuchal translucency thickness, maternal serum free beta-hCG and PAPP-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Key Questions and Answers about Pregnancy-Associated Plasma Protein-A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The role of PAPP-A in the IGF system: location, location, location - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pregnancy-associated plasma protein A proteolytic activity is associated with the human placental trophoblast cell membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A sensitive time-resolved fluoroimmunoassay for determination of median levels of pregnancy-associated plasma protein a in pregnant women in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Time-resolved immunofluorometric assay of pregnancy-associated plasma protein A in maternal serum screening for Down's syndrome in first trimester of pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of Novel Serum Biomarkers for Prenatal Down Syndrome Screening by Integrative Data Mining | PLOS One [journals.plos.org]
- 17. cloud-clone.com [cloud-clone.com]
- 18. weldonbiotech.com [weldonbiotech.com]
- 19. elkbiotech.com [elkbiotech.com]
Establishing Validated Cutoff Values for Placental Protein 13 in Preeclampsia Risk Assessment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Placental Protein 13 (PP13) with alternative biomarkers for first-trimester preeclampsia risk assessment. It is designed to assist researchers and clinicians in evaluating the performance and methodologies of these screening tools, supported by experimental data from published studies.
Executive Summary
Early identification of pregnancies at high risk for preeclampsia is crucial for timely intervention and improved maternal and fetal outcomes. Placental Protein 13 (this compound), a placenta-specific protein, has emerged as a promising biomarker for predicting preeclampsia in the first trimester. Decreased maternal serum concentrations of this compound are associated with an increased risk of developing the disorder, particularly its early-onset form. This guide compares the performance of this compound-based screening with established and alternative methods, such as the soluble fms-like tyrosine kinase-1 to placental growth factor (sFlt-1/PlGF) ratio and multi-marker algorithms like that of the Fetal Medicine Foundation (FMF).
Performance Comparison of Preeclampsia Biomarkers
The following table summarizes the performance of various cutoff values for this compound and its alternatives in predicting preeclampsia. It is important to note that performance characteristics can vary based on the study population, gestational age at screening, and assay methodology.
| Biomarker/Method | Cutoff Value | Gestational Age | Sensitivity | Specificity | Positive Predictive Value (PPV) | Negative Predictive Value (NPV) | Population/Notes |
| Placental Protein 13 (this compound) | 0.39 MoM | 8-13 weeks | 100% (Early-onset PE) | 80% | - | - | Case-control study.[1][2][3] |
| 85% (Preterm PE) | 80% | - | - | ||||
| ≤0.4 MoM | First Trimester | - | - | - | - | Used as a basis for aspirin (B1665792) prevention trials.[4] | |
| 71.8 pg/mL | First Trimester | - | - | - | - | Mentioned in a systematic review as a chosen cutoff in one study.[5] | |
| 88.5 pg/mL | First Trimester | - | - | - | - | Mentioned in a systematic review as a chosen cutoff in another study.[5] | |
| sFlt-1/PlGF Ratio | ≤38 | 20-36+6 weeks | - | - | - | 99.3% (for ruling out PE within 1 week) | For women with suspected preeclampsia. |
| >38 | 30-37 weeks | 76.6% (for delivery with PE <4 weeks) | 95.9% | 10.4% | 99.85% | Routine screening population.[6] | |
| ≥40 | 23-35 weeks | 94% (progression to severe PE within 2 weeks) | 75% | - | - | Hospitalized women with hypertensive disorders of pregnancy.[7][8] | |
| ≥85 (Early-onset PE) | 20-33+6 weeks | 88% | 99.5% | - | - | Diagnosis of preeclampsia. | |
| ≥110 (Late-onset PE) | ≥34 weeks | 58.2% | 95.5% | - | - | Diagnosis of preeclampsia. | |
| Fetal Medicine Foundation (FMF) Algorithm | Risk ≥1 in 110 (for preterm PE) | 11-14 weeks | 63.1% (Preterm PE) | 84.2% | - | - | Prospective validation in nulliparous women.[9] |
| 77.3% (Early-onset PE) | 84.0% | - | - | ||||
| Risk ≥1 in 100 (for preterm PE) | 11-13 weeks | ~75% (Preterm PE) | ~90% | - | - | Combined screening with maternal factors, MAP, UtA-PI, and PlGF.[10] |
MoM: Multiples of the Median; PE: Preeclampsia; sFlt-1: Soluble fms-like tyrosine kinase-1; PlGF: Placental Growth Factor; FMF: Fetal Medicine Foundation; MAP: Mean Arterial Pressure; UtA-PI: Uterine Artery Pulsatility Index.
Experimental Protocols
Accurate and reproducible measurement of biomarkers is fundamental to their clinical utility. Below are detailed methodologies for the key assays cited.
Measurement of Placental Protein 13 (this compound) by ELISA
This protocol is a generalized representation based on commercially available ELISA kits and published research methodologies.
-
Sample Collection and Preparation:
-
Collect maternal venous blood samples into serum separator tubes.
-
Allow blood to clot at room temperature for 30-60 minutes.
-
Centrifuge at 1000-2000 x g for 10-15 minutes.
-
Aliquot the serum and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Procedure (Sandwich ELISA Principle):
-
Coating: Microplate wells are pre-coated with a monoclonal antibody specific to human this compound.
-
Sample Incubation: Add 100 µL of standards, controls, and patient serum samples to the appropriate wells. Incubate for 1-2 hours at 37°C. During this step, this compound in the sample binds to the immobilized antibody.
-
Washing: Aspirate the contents of the wells and wash 3-5 times with a wash buffer to remove unbound substances.
-
Detection Antibody Incubation: Add 100 µL of a biotin-conjugated anti-human this compound antibody to each well. Incubate for 1 hour at 37°C. This antibody binds to a different epitope on the captured this compound.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well. Incubate for 30-60 minutes at 37°C. The streptavidin-HRP binds to the biotinylated detection antibody.
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add 100 µL of a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes. The HRP enzyme catalyzes the conversion of the substrate, resulting in a color change.
-
Stopping the Reaction: Add 50-100 µL of a stop solution (e.g., sulfuric acid) to each well to terminate the reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader.
-
Calculation: Construct a standard curve by plotting the OD values of the standards against their known concentrations. Determine the this compound concentration in the patient samples by interpolating their OD values from the standard curve. Results are often expressed in pg/mL and can be converted to Multiples of the Median (MoM) by dividing the patient's value by the median value for the same gestational age in a reference population.[1]
-
Measurement of sFlt-1/PlGF Ratio by Automated Immunoassay
This protocol describes the general workflow for automated platforms like the Roche Elecsys® or similar systems.
-
Sample Collection and Preparation:
-
Collect maternal venous blood into a serum separator tube or a tube with a suitable anticoagulant (e.g., EDTA, heparin) as specified by the assay manufacturer.
-
Process the sample according to the manufacturer's instructions to obtain serum or plasma. Store at 2-8°C for short-term storage or frozen for longer periods.
-
-
Automated Immunoassay Procedure:
-
Assay Principle: These are typically electrochemiluminescence immunoassays (ECLIA) or similar technologies performed on an automated analyzer. The assays for sFlt-1 and PlGF are run separately or simultaneously.
-
Reagent Loading: Load the manufacturer-provided reagent packs, calibrators, and controls onto the automated analyzer.
-
Sample Loading: Place patient samples in the designated sample racks on the analyzer.
-
Assay Execution: The analyzer automatically performs all steps, including:
-
Pipetting of samples, reagents, and magnetic microparticles coated with specific antibodies.
-
Incubation to allow the formation of sandwich complexes (e.g., microparticle-antibody-analyte-detection antibody).
-
Washing steps to remove unbound components.
-
Application of a voltage to trigger the chemiluminescent reaction.
-
Detection of the emitted light signal, which is proportional to the analyte concentration.
-
-
Data Calculation: The analyzer's software automatically calculates the concentrations of sFlt-1 and PlGF in pg/mL based on the stored calibration curves. The sFlt-1/PlGF ratio is then calculated.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological role of this compound in placentation and a typical experimental workflow for preeclampsia risk assessment.
Caption: Role of this compound in Normal Pregnancy vs. Preeclampsia Pathogenesis.
Caption: Integrated First-Trimester Preeclampsia Screening Workflow.
Conclusion
First-trimester screening for preeclampsia is a rapidly evolving field. This compound shows considerable promise as an early predictive biomarker, particularly for early-onset preeclampsia. However, the lack of a universally validated, absolute cutoff value remains a challenge for its widespread clinical adoption. Multi-marker algorithms, such as the FMF model that incorporates maternal factors, biophysical measurements, and other biomarkers like PlGF and PAPP-A, currently offer a more robust and widely validated approach to risk stratification. The sFlt-1/PlGF ratio has demonstrated strong performance, especially in the second and third trimesters for the diagnosis and short-term prediction in symptomatic patients.
For researchers and drug development professionals, the choice of biomarker will depend on the specific application, whether for early-stage risk assessment to guide prophylactic treatment or for later-stage diagnostic confirmation. Further head-to-head prospective studies are needed to definitively establish the optimal screening strategy and the specific role of this compound within it.
References
- 1. First Trimester Maternal Serum this compound in the Risk Assessment for Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. First-trimester maternal serum this compound in the risk assessment for preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of preeclampsia by placental protein 13 and background risk factors and its prevention by aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fetalmedicine.org [fetalmedicine.org]
- 7. Preeclampsia Risk Assessment (sFlt-1/PlGF Ratio) | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. ahajournals.org [ahajournals.org]
- 10. brahms.de [brahms.de]
A Head-to-Head Comparison of Placental Protein 13 (PP13) Immunoassay Platforms
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of placental protein 13 (PP13), a key biomarker implicated in placental development and preeclampsia, is crucial for advancing research and potential clinical applications. A variety of immunoassay platforms are available for the detection of this compound, each with its own set of performance characteristics. This guide provides an objective comparison of different this compound immunoassay platforms, supported by available experimental data, to aid researchers in selecting the most suitable assay for their needs.
Performance Data Summary
A direct comparison of a manual enzyme-linked immunosorbent assay (ELISA) and an automated immunoassay platform has been reported in the literature. While comprehensive multi-platform head-to-head studies are limited, this guide compiles available performance data to facilitate comparison. It is important to note that further studies are needed to definitively compare the reproducibility, robustness, and clinical performance of all available assays.[1]
| Feature | Manual DTL ELISA | AutoDELFIA® Platform | Commercial ELISA Kits (Representative) |
| Assay Principle | Sandwich ELISA | Time-resolved fluoroimmunoassay | Sandwich or Competitive ELISA |
| Instrumentation | Standard ELISA reader | Dedicated AutoDELFIA® instrument | Standard ELISA reader |
| Throughput | Lower | Higher, fully automated | Variable, suitable for manual or automated workflows |
| Reported Sensitivity | Not explicitly stated in comparative study | Not explicitly stated in comparative study | High sensitivity, with some kits detecting in the pg/mL range.[2][3] |
| Specificity | High for this compound | High for this compound | High, with no significant cross-reactivity with analogues reported by manufacturers.[2] |
| Intra-assay CV (%) | Not reported in comparative study | Not reported in comparative study | Typically <10% (manufacturer data) |
| Inter-assay CV (%) | Not reported in comparative study | Not reported in comparative study | Typically <12% (manufacturer data) |
| Key Findings from Comparative Study | Levels of this compound were found to be more reduced in preeclampsia cases when measured with the DTL ELISA compared to the AutoDELFIA® platform.[1] | Showed different rates of this compound level increase with gestational age compared to the manual ELISA.[1] | Performance characteristics are often self-reported by manufacturers. |
Note: The data for commercial ELISA kits are representative and can vary between manufacturers. Researchers should always consult the specific product datasheets for detailed performance characteristics.
Experimental Protocols
Detailed experimental protocols are crucial for reproducing and comparing assay performance. Below are generalized methodologies for the key experiments cited.
Sample Collection and Handling
-
Serum: Blood samples are collected and allowed to clot. Serum is then separated by centrifugation.
-
Plasma: Blood is collected in tubes containing anticoagulants (e.g., EDTA, heparin), and plasma is separated by centrifugation.
-
Storage: Samples are typically stored at -20°C or -80°C for long-term use to prevent degradation of this compound.
Manual Sandwich ELISA Protocol (General)
This protocol is a generalized representation of a manual sandwich ELISA for this compound.
-
Coating: A microtiter plate is coated with a capture antibody specific for this compound and incubated overnight.
-
Washing: The plate is washed to remove any unbound antibody.
-
Blocking: A blocking buffer is added to prevent non-specific binding.
-
Sample Incubation: Standards, controls, and unknown samples are added to the wells and incubated.
-
Washing: The plate is washed to remove unbound sample components.
-
Detection Antibody Incubation: A biotinylated detection antibody that binds to a different epitope on this compound is added and incubated.
-
Washing: The plate is washed to remove the unbound detection antibody.
-
Enzyme Conjugate Incubation: A streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody.
-
Washing: The plate is washed to remove the unbound enzyme conjugate.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which is converted by HRP to produce a colored product.
-
Stopping Reaction: The reaction is stopped by adding an acid.
-
Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The concentration of this compound in the samples is determined by interpolating from a standard curve.
Automated Immunoassay (AutoDELFIA®) Protocol Overview
The AutoDELFIA® platform is a fully automated system that performs all the steps of the immunoassay.[1] The general principle is a sandwich fluoroimmunoassay.
-
Sample and Reagent Loading: Samples, standards, and reagents are loaded into the instrument.
-
Automated Processing: The instrument automatically performs all incubation, washing, and reagent addition steps.
-
Detection: The assay utilizes time-resolved fluorescence of a lanthanide chelate label for detection, which provides high sensitivity and a wide dynamic range.
-
Data Analysis: The instrument's software calculates the concentrations of this compound in the samples based on the standard curve.
Mandatory Visualizations
This compound Signaling Pathway
Placental protein 13 is involved in vasodilation, a critical process for healthy pregnancy. The following diagram illustrates the signaling pathway initiated by this compound.
Caption: this compound-induced vasodilation signaling pathway.
Immunoassay Experimental Workflow
The following diagram outlines the logical workflow of a typical sandwich ELISA, a common format for this compound immunoassays.
Caption: Typical sandwich ELISA experimental workflow.
References
A Comparative Guide to the Functional Differences Between Galectin-13 (PP13) and Galectin-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional differences between two members of the galectin family: galectin-13 (also known as Placental Protein 13 or PP13) and galectin-1. While both are prototype galectins, their distinct expression patterns, binding specificities, and biological roles set them apart, offering unique avenues for therapeutic intervention.
At a Glance: Key Functional Distinctions
| Feature | Galectin-13 (this compound) | Galectin-1 |
| Primary Expression | Placenta (syncytiotrophoblast)[1] | Widely expressed, including in immune cells, endothelial cells, and various tumor tissues[2] |
| Key Biological Role | Maternal-fetal immune tolerance, placental development[1][3] | Immune modulation, inflammation, cancer progression, angiogenesis[2][4][5] |
| Binding Specificity | Does not bind to β-galactosides[6] | Binds to β-galactoside-containing glycans, particularly N-acetyllactosamine (LacNAc)[7][8] |
| Dimerization | Forms a homodimer via intermolecular disulfide bonds[3] | Forms a non-covalent homodimer[9] |
| Primary Immune Function | Induces apoptosis of activated T cells to maintain pregnancy[10] | Induces apoptosis of Th1 and Th17 cells, promotes Th2 responses, suppresses anti-tumor immunity[11][12] |
Structural and Binding Characteristics
Galectin-1 and galectin-13, while both classified as prototype galectins, exhibit fundamental structural differences that dictate their unique functions. Galectin-1 forms a non-covalent homodimer, a common feature among prototype galectins that is crucial for its cross-linking activities.[9] In stark contrast, galectin-13 forms a homodimer through intermolecular disulfide bridges, a unique characteristic within the galectin family.[3]
The most profound functional divergence stems from their carbohydrate-binding properties. Galectin-1 possesses a conserved carbohydrate recognition domain (CRD) with a strong affinity for β-galactoside-containing glycans, particularly N-acetyllactosamine (LacNAc) found on many cell surface glycoproteins.[7][8] This interaction is the basis for most of its biological activities. Conversely, biochemical studies have revealed that galectin-13 does not bind to β-galactosides, a feature that distinguishes it from almost all other galectins.[6] This is attributed to the presence of an arginine residue (Arg53) instead of a histidine at a key position in its putative carbohydrate-binding site.[6] While it does not bind β-galactosides, galectin-13 has been shown to bind to other molecules such as annexin (B1180172) II and actin.[13]
Quantitative Binding Affinity Data
Direct comparative binding affinity data for a wide range of ligands is limited due to the fundamentally different binding partners of galectin-13 and galectin-1. However, extensive research has characterized the binding of galectin-1 to various glycans.
Table 1: Dissociation Constants (Kd) of Human Galectin-1 for Various Glycans
| Ligand | Kd (μM) | Experimental Method |
| Lactose | 520 | NMR Spectroscopy[8] |
| N-acetyllactosamine (LacNAc) | ~21.5 | Not specified[14] |
| Asialofetuin (ASF) | 0.5 | Solid-phase assay[15] |
| Laminin | 0.1 | Solid-phase binding assay[16][17] |
| Fibronectin | 0.4 | Solid-phase binding assay[16][17] |
| Collagen IV | 0.6 | Solid-phase binding assay[16][17] |
| Galactorhamnogalacturonate glycan (GRG) | 8 | NMR Spectroscopy[8] |
Data for galectin-13 binding to its specific partners is not available in a comparable format.
Immunomodulatory Functions: A Tale of Two Galectins
Both galectins are potent immunomodulators, yet their effects are context-dependent and largely non-overlapping.
Galectin-13 is a key player at the maternal-fetal interface. Its expression by the placenta is crucial for establishing and maintaining immune tolerance towards the semi-allogeneic fetus.[1][3] A primary mechanism is the induction of apoptosis in activated T cells, which prevents a maternal immune attack on the placenta and fetus.[10] Interestingly, while it induces apoptosis in activated T cells, it has been shown to decrease apoptosis in non-activated peripheral blood mononuclear cells (PBMCs), suggesting a nuanced role in immune cell survival.[18] Furthermore, galectin-13 can polarize neutrophils towards an immune-regulatory phenotype.[19]
Galectin-1 , on the other hand, has a much broader immunomodulatory role. It is a key regulator of T-cell homeostasis and can induce apoptosis in pro-inflammatory Th1 and Th17 cells, thereby dampening inflammatory responses.[11][12] It also promotes the function of Th2 cells.[11] In the context of cancer, galectin-1 secreted by tumor cells can create an immunosuppressive microenvironment by inducing T-cell apoptosis, thus allowing the tumor to evade the immune system.[9]
Quantitative Comparison of Immunomodulatory Effects
Table 2: Comparative Effects on T-cell Apoptosis
| Galectin | Target Cells | Effect | Concentration/Conditions |
| Galectin-13 | Activated human T cells | Induces apoptosis | Not specified |
| Non-activated PBMCs | Decreases apoptosis | Concentration-dependent | |
| Galectin-1 | Activated human T cells | Induces apoptosis | Not specified |
| Th1 and Th17 cells | Selectively induces apoptosis | Not specified | |
| Th2 cells | Less susceptible to apoptosis | Not specified |
Signaling Pathways
The distinct binding partners of galectin-13 and galectin-1 lead to the activation of different downstream signaling pathways.
Galectin-13 has been shown to activate the Erk1/2, p38, and NF-κB signaling pathways in peripheral blood mononuclear cells, which may contribute to its effects on cytokine production and cell survival.[18]
Galectin-1 is known to modulate several key signaling pathways implicated in cancer and immunity. It can activate the NF-κB signaling pathway, promoting tumor invasion and migration.[5] In gastric cancer, galectin-1 has been shown to activate the non-canonical Hedgehog signaling pathway.[20] Furthermore, its interaction with Ras is crucial for its role in cell transformation and proliferation.[21] Galectin-1-induced T-cell apoptosis can be mediated through the JNK/c-Jun/AP-1 pathway.[4]
Diagram 1: Differential Signaling Pathways of Galectin-13 and Galectin-1
Caption: Differential signaling pathways of Galectin-13 and Galectin-1.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of galectin-13 and galectin-1.
T-Cell Apoptosis Assay (Flow Cytometry)
Objective: To quantify the induction of apoptosis in T-lymphocytes by galectin-13 or galectin-1.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T-cells
-
Recombinant human galectin-13 or galectin-1
-
Phosphate-buffered saline (PBS)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For isolated T-cells, use magnetic-activated cell sorting (MACS).
-
Cell Culture and Treatment:
-
Culture cells in RPMI 1640 with 10% FBS at a density of 1 x 10^6 cells/mL in a 24-well plate.
-
For activated T-cells, stimulate with anti-CD3/CD28 beads for 48 hours prior to treatment.
-
Treat cells with varying concentrations of recombinant galectin-13 or galectin-1 for a specified time (e.g., 24 hours). Include an untreated control.
-
-
Staining:
-
Harvest cells and wash twice with cold PBS.
-
Resuspend cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer within one hour of staining.
-
Gate on the lymphocyte population based on forward and side scatter.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Diagram 2: Experimental Workflow for T-Cell Apoptosis Assay
Caption: Workflow for T-Cell Apoptosis Assay.
Hemagglutination Assay
Objective: To assess the carbohydrate-binding activity of galectins by their ability to agglutinate red blood cells (RBCs).
Materials:
-
Recombinant human galectin-13 or galectin-1
-
Phosphate-buffered saline (PBS)
-
Trypsinized and glutaraldehyde-fixed rabbit or human red blood cells (2% suspension)
-
96-well V-bottom microtiter plate
Protocol:
-
Serial Dilution:
-
Add 50 µL of PBS to all wells of a 96-well V-bottom plate.
-
Add 50 µL of a stock solution of the galectin to the first well and mix.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. Discard the final 50 µL from the last well.
-
-
RBC Addition: Add 50 µL of the 2% RBC suspension to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Observation:
-
Positive result (agglutination): A uniform mat of RBCs covering the bottom of the well.
-
Negative result (no agglutination): A tight button of RBCs at the bottom of the V-shaped well.
-
-
Titer Determination: The hemagglutination titer is the reciprocal of the highest dilution of the galectin that causes agglutination.
Cell Migration Assay (Transwell Assay)
Objective: To evaluate the effect of galectin-13 or galectin-1 on the migration of a specific cell type.
Materials:
-
Cell line of interest (e.g., cancer cells, immune cells)
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free and serum-containing cell culture medium
-
Recombinant human galectin-13 or galectin-1
-
Cotton swabs
-
Fixation solution (e.g., methanol)
-
Staining solution (e.g., 0.1% crystal violet)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, starve the cells in serum-free medium.
-
Assay Setup:
-
Add 600 µL of serum-containing medium (as a chemoattractant) to the lower chamber of the 24-well plate.
-
Resuspend the starved cells in serum-free medium containing the desired concentration of galectin-13 or galectin-1 (or a vehicle control).
-
Add 100 µL of the cell suspension (e.g., 1 x 10^5 cells) to the upper chamber of the Transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration appropriate for the cell type (e.g., 12-24 hours).
-
Cell Removal and Staining:
-
Carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol (B129727) for 10 minutes.
-
Stain the cells with crystal violet solution for 20 minutes.
-
-
Quantification:
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
Conclusion
Galectin-13 and galectin-1, despite sharing a family name, are functionally distinct proteins with specialized roles in human physiology and pathology. The placental-specific expression and non-canonical binding properties of galectin-13 make it a highly specialized regulator of maternal-fetal immunity. In contrast, the widespread expression and canonical β-galactoside binding of galectin-1 position it as a key player in a broad range of processes, from inflammation to cancer. Understanding these fundamental differences is critical for the development of targeted therapeutic strategies that can selectively modulate their respective activities.
References
- 1. Galectin 13 (this compound) Facilitates Remodeling and Structural Stabilization of Maternal Vessels during Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. espace.inrs.ca [espace.inrs.ca]
- 4. mdpi.com [mdpi.com]
- 5. Galectin-1 promotes tumor progression via NF-κB signaling pathway in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galectin-13, a different prototype galectin, does not bind β-galacto-sides and forms dimers via intermolecular disulfide bridges between Cys-136 and Cys-138 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galectin binding to cells and glycoproteins with genetically modified glycosylation reveals galectin–glycan specificities in a natural context - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The carbohydrate-binding domain on galectin-1 is more extensive for a complex glycan than for simple saccharides: impli… [ouci.dntb.gov.ua]
- 9. Tumor galectin-1 mediates tumor growth and metastasis through regulation of T-cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Galectin-1 functions as a Th2 cytokine that selectively induces Th1 apoptosis and promotes Th2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The sweet and the bitter sides of galectin-1 in immunity: its role in immune cell functions, apoptosis, and immunotherapies for cancer with a focus on T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. d-nb.info [d-nb.info]
- 17. Characterization of Galectin Fusion Proteins with Glycoprotein Affinity Columns and Binding Assays | MDPI [mdpi.com]
- 18. Frontiers | Placental galectins regulate innate and adaptive immune responses in pregnancy [frontiersin.org]
- 19. Placental Protein 13 (Galectin-13) Polarizes Neutrophils Toward an Immune Regulatory Phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Galectin-1 induces invasion and the epithelial-mesenchymal transition in human gastric cancer cells via non-canonical activation of the hedgehog signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Galectin-1 inhibition induces cell apoptosis through dual suppression of CXCR4 and Ras pathways in human malignant peripheral nerve sheath tumors - PMC [pmc.ncbi.nlm.nih.gov]
PP13 vs. Other Placental Galectins in Immune Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Galectin-13 (PP13) and other key placental galectins—Galectin-1, Galectin-3, and Galectin-9—in the context of their immunomodulatory roles at the maternal-fetal interface. This information is crucial for understanding the complex mechanisms of feto-maternal tolerance and for the development of novel therapeutics for pregnancy-related complications.
Introduction to Placental Galectins and Immune Tolerance
During pregnancy, the maternal immune system must tolerate the semi-allogeneic fetus. Placental galectins, a family of β-galactoside-binding proteins, are key players in establishing and maintaining this immune tolerance.[1][2] They are expressed at the maternal-fetal interface and exert a range of immunomodulatory effects, primarily targeting T-cells, but also influencing other immune cells.[3][4] Dysregulation of placental galectin expression has been linked to pregnancy complications such as preeclampsia and miscarriage.[1][2] This guide focuses on comparing the functions of this compound with other significant placental galectins.
Comparative Analysis of Immunomodulatory Functions
While direct comparative studies with standardized quantitative data are limited, this section synthesizes available experimental findings to provide a comparative overview.
T-Cell Apoptosis and Viability
A primary mechanism by which placental galectins maintain immune tolerance is by inducing apoptosis (programmed cell death) in activated T-cells, thereby eliminating potentially fetus-reactive lymphocytes.[1][5]
Table 1: Effect of Placental Galectins on T-Cell Apoptosis
| Galectin | T-Cell Type | Activation Status | Observed Effect | Quantitative Data (Increase in Apoptosis) | Source |
| This compound (Gal-13) | T-cells | Non-activated | Increased apoptosis | 5.3% (at 4 µM) | [1] |
| T-cells | Pre-activated | Increased apoptosis | 9.0% (at 4 µM) | [1] | |
| Th cells | Non-activated | Increased apoptosis | 8.3% (at 4 µM) | [1] | |
| Tc cells | Non-activated | Increased apoptosis | 3.9% (at 4 µM) | [1] | |
| Tc cells | Pre-activated | Increased apoptosis | 8.2% (at 4 µM) | [1] | |
| Galectin-1 | Activated T-cells | Activated | Induces apoptosis | Data not directly comparable | [5][6] |
| Galectin-3 | T-cells | - | Can induce apoptosis | Data not directly comparable | |
| Galectin-9 | Cytotoxic T-cells | - | Suppresses function by inducing apoptosis | Data not directly comparable | [3] |
Note: The quantitative data for this compound is from a single study and may not be directly comparable to the effects of other galectins due to variations in experimental conditions across different studies.
In contrast to its effects on activated T-cells, recent studies show that this compound and Galectin-14 can increase the viability of non-activated peripheral blood mononuclear cells (PBMCs), including T-cells, B-cells, NK cells, and monocytes, by decreasing apoptosis.[3] This suggests a nuanced role in maintaining a balanced immune environment.
Cytokine Production
Placental galectins also modulate the cytokine milieu at the maternal-fetal interface, generally promoting an anti-inflammatory or tolerogenic environment.
Table 2: Effect of this compound and Galectin-14 on Cytokine Production by PBMCs
| Cytokine | Galectin | Concentration | Mean Cytokine Concentration (pg/mL) | Fold Increase vs. Vehicle | Source |
| IL-8 | This compound | 1 µg/mL | ~35,000 | ~255x | [3] |
| 10 µg/mL | ~150,000 | ~1095x | [3] | ||
| Galectin-14 | 1 µg/mL | ~40,000 | ~292x | [3] | |
| 10 µg/mL | ~120,000 | ~876x | [3] | ||
| IL-10 | This compound | 1 µg/mL | ~1,000 | ~7x | [3] |
| 10 µg/mL | ~4,000 | ~29x | [3] | ||
| Galectin-14 | 1 µg/mL | ~1,500 | ~11x | [3] | |
| 10 µg/mL | ~3,500 | ~25x | [3] | ||
| IFN-γ | This compound | 1 µg/mL | ~120 | ~33x | [3] |
| 10 µg/mL | ~390 | ~108x | [3] | ||
| Galectin-14 | 1 µg/mL | ~110 | ~30x | [3] | |
| 10 µg/mL | ~380 | ~105x | [3] |
Note: Data is estimated from graphical representations in the source and should be considered approximate. The vehicle control for all cytokines had a mean concentration of approximately 0.137 ng/mL for IL-8 and 3.62 pg/mL for IFN-γ and IL-10 was also low.[3]
-
Galectin-1 has been shown to promote a Th2-biased cytokine profile, which is generally considered favorable for pregnancy maintenance.[6]
-
Galectin-9 has been implicated in suppressing Th1 responses and promoting a Th2 bias.[7]
Signaling Pathways
The immunomodulatory effects of placental galectins are mediated through various intracellular signaling pathways.
This compound and Galectin-14 Signaling
This compound and Galectin-14 have been shown to activate the Erk1/2, p38 MAPK, and NF-κB signaling pathways in immune cells.[4] These pathways are crucial in regulating cellular processes like apoptosis, viability, and cytokine production.
Caption: Signaling pathways activated by this compound and Galectin-14 in immune cells.
Experimental Protocols
This section outlines the general methodologies used in the cited studies to assess the immunomodulatory functions of placental galectins.
T-Cell Apoptosis Assay (Flow Cytometry)
This assay quantifies the percentage of apoptotic cells following treatment with galectins.
Caption: General workflow for a T-cell apoptosis assay.
Detailed Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
T-Cell Activation (Optional): For studying effects on activated T-cells, cells are cultured in the presence of anti-CD3/CD28 beads for 48-72 hours.
-
Galectin Treatment: Cells are treated with various concentrations of recombinant galectins (e.g., 0.25 µM to 4 µM) or a vehicle control for 24 hours.
-
Staining: Cells are harvested and stained with fluorescently labeled Annexin V (to detect early apoptotic cells) and a viability dye like 7-AAD or Propidium Iodide (to distinguish late apoptotic and necrotic cells). Cells are also co-stained with antibodies against T-cell markers (e.g., CD3, CD4, CD8) to identify specific T-cell subsets.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Data Analysis: The percentage of apoptotic cells within specific T-cell populations is determined by gating on the respective cell markers and quantifying the Annexin V-positive cells.
Cytokine Production Assay (LEGENDplex™)
This bead-based immunoassay allows for the simultaneous quantification of multiple cytokines in cell culture supernatants.
Detailed Methodology:
-
Cell Culture and Treatment: PBMCs are cultured and treated with different concentrations of galectins as described for the apoptosis assay.
-
Supernatant Collection: After the treatment period (e.g., 24 hours), the cell culture supernatants are collected.
-
Bead-Based Immunoassay:
-
A mixture of capture beads, each specific for a particular cytokine, is added to the supernatant samples.
-
After an incubation period, biotinylated detection antibodies are added, followed by a streptavidin-phycoerythrin (SA-PE) conjugate.
-
This creates a sandwich immunoassay on the surface of each bead.
-
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The beads are distinguished based on their size and internal fluorescence, and the amount of PE signal on each bead population corresponds to the concentration of the specific cytokine.
-
Data Analysis: A standard curve is generated for each cytokine using recombinant standards, and the concentrations of cytokines in the samples are calculated.
Conclusion
This compound, along with other placental galectins, plays a critical role in modulating the maternal immune system to ensure feto-maternal tolerance. While this compound demonstrates potent pro-apoptotic effects on activated T-cells, similar to Galectin-1, it also appears to have a protective effect on non-activated immune cells. Its ability to induce a specific cytokine profile further highlights its immunomodulatory capacity. The signaling pathways involving Erk1/2, p38 MAPK, and NF-κB provide potential targets for therapeutic intervention.
Further research involving direct, quantitative comparisons of this compound with other placental galectins under standardized conditions is necessary to fully elucidate their relative contributions to immune regulation during pregnancy. Such studies will be invaluable for the development of novel diagnostics and therapeutics for pregnancy complications associated with immune dysregulation.
References
- 1. Placental Galectins Are Key Players in Regulating the Maternal Adaptive Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Frontiers | Placental galectins regulate innate and adaptive immune responses in pregnancy [frontiersin.org]
- 4. Placental galectins regulate innate and adaptive immune responses in pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis of T cells mediated by galectin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galectin-1 research in T cell immunity: Past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulating role of galectin-9 in immune cell populations - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Predictive Power of PP13 for Early-Onset Preeclampsia: A Comparative Meta-Analysis
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive comparison guide detailing the predictive value of Placental Protein 13 (PP13) for early-onset preeclampsia. This guide, rooted in a meta-analysis of existing literature, provides a synthesized overview of quantitative data, experimental protocols, and the underlying biological pathways of this compound.
Preeclampsia, a hypertensive disorder of pregnancy, poses significant risks to both mother and fetus, particularly its early-onset form. The timely identification of at-risk pregnancies is crucial for implementing preventive measures. This compound, a protein secreted by the placenta, has emerged as a promising first-trimester biomarker for predicting the subsequent development of preeclampsia. This guide aims to provide an objective comparison of its performance based on available scientific evidence.
Predictive Performance of First-Trimester this compound for Early-Onset Preeclampsia
A meta-analysis of several studies reveals the diagnostic accuracy of maternal serum this compound levels in the first trimester for predicting early-onset preeclampsia. The pooled data from two major meta-analyses are presented below, offering a clear comparison of key performance indicators.
| Meta-Analysis | Number of Studies | Total Participants | Pooled Sensitivity (95% CI) | Pooled Specificity (95% CI) | Diagnostic Odds Ratio (DOR) (95% CI) |
| Wu et al. (2021)[1][2] | 17 (subgroup analysis) | 40,474 | 0.63 (0.58–0.76) | 0.85 (0.82–0.88) | 10 (6–18) |
CI: Confidence Interval; DOR: Diagnostic Odds Ratio
These findings suggest that first-trimester maternal serum this compound has a moderate sensitivity and a good specificity for the prediction of early-onset preeclampsia[1][2]. A decrease in this compound expression is noted as one of the earliest indications of preeclampsia development[1][2].
Experimental Protocols for this compound Measurement
The quantification of this compound in maternal serum is predominantly conducted using two main immunoassay techniques: Enzyme-Linked Immunosorbent Assay (ELISA) and Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA). Below is a generalized workflow for these experimental procedures.
Detailed Methodologies:
Enzyme-Linked Immunosorbent Assay (ELISA): This technique involves the immobilization of a capture antibody specific to this compound on a microplate. The patient's serum sample is added, and any this compound present binds to the antibody. A second, enzyme-linked detection antibody is then introduced, which also binds to the captured this compound. Finally, a substrate is added that reacts with the enzyme to produce a measurable color change, the intensity of which is proportional to the amount of this compound in the sample.
Dissociation-Enhanced Lanthanide Fluorescence Immunoassay (DELFIA): This is a time-resolved fluorescence immunoassay that offers high sensitivity. Similar to ELISA, it uses a capture and a detection antibody. However, the detection antibody is labeled with a lanthanide chelate (e.g., Europium). After the binding steps, an enhancement solution is added to dissociate the lanthanide ions, which then form a new, highly fluorescent complex. The fluorescence is measured, providing a highly sensitive quantification of the target protein.
The Biological Role of this compound in Pregnancy and Preeclampsia
This compound plays a crucial role in the establishment and maintenance of a healthy pregnancy. Its functions are multifaceted, primarily involving the regulation of trophoblast invasion, spiral artery remodeling, and modulation of the maternal immune response at the feto-maternal interface. A simplified representation of the proposed signaling pathway of this compound in promoting adequate placentation is depicted below.
In the context of preeclampsia, it is hypothesized that lower circulating levels of this compound in the first trimester are indicative of impaired placental development. This deficiency may lead to inadequate trophoblast invasion and a failure of the spiral arteries to remodel sufficiently, resulting in placental ischemia and the subsequent clinical manifestations of preeclampsia. Specifically, this compound is thought to promote vasodilation through the nitric oxide-cGMP pathway[3].
This comparative guide underscores the potential of first-trimester this compound as a valuable tool in the early risk assessment for early-onset preeclampsia. Further research and standardization of assays are warranted to facilitate its integration into routine clinical practice.
References
A Comparative Guide to Preeclampsia Screening: Evaluating the Synergy of Placental Protein 13 and Uterine Artery Doppler
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preeclampsia screening methodologies, with a focus on the combined use of first-trimester maternal serum placental protein 13 (PP13) and uterine artery Doppler velocimetry. The information presented herein is intended to support research and development efforts in the fields of obstetrics, diagnostics, and therapeutics for hypertensive disorders of pregnancy.
Preeclampsia, a complex hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality.[1] Effective early screening is crucial for timely intervention and improved outcomes. This guide synthesizes data from key studies to objectively compare the performance of various screening protocols.
Performance of Screening Markers for Preeclampsia
The efficacy of screening markers, both individually and in combination, is pivotal for identifying at-risk pregnancies. The following tables summarize the performance of this compound, uterine artery Doppler, and other relevant biomarkers in first-trimester preeclampsia screening.
Table 1: Performance of Individual Markers for Preeclampsia Screening
| Marker | Gestational Age of Screening | Sensitivity | Specificity | False Positive Rate (FPR) | Area Under the Curve (AUC) | Study |
| This compound | 11-14 weeks | 49% (for all PE) | - | 20% | 0.68 (for all PE) | Odibo et al.[2] |
| 11-14 weeks | 79% (for early-onset PE) | - | 20% | 0.71 (for early-onset PE) | Odibo et al.[2] | |
| 11-13+6 weeks | 80% (for early-onset PE) | - | 10% | - | Nicolaides et al.[3] | |
| 11-13+6 weeks | 50% (for early-onset PE) | 80% | - | - | Spencer et al.[4] | |
| Uterine Artery Doppler (PI) | 11-14 weeks | 62% (for all PE) | - | 20% | - | Odibo et al.[2] |
| 11-13+6 weeks | 40% (for early-onset PE) | - | 10% | - | Nicolaides et al.[3] | |
| 22-24 weeks | 76% (for early-onset PE) | 80% | - | 0.86 (for early-onset PE) | Spencer et al.[4] | |
| PAPP-A | 11-14 weeks | 58% (for all PE) | - | 20% | - | Odibo et al.[2] |
| 11-13+6 weeks | 23% (for early-onset PE) | 80% | - | 0.59 (for early-onset PE) | Spencer et al.[4] |
Table 2: Performance of Combined Markers for Preeclampsia Screening
| Marker Combination | Gestational Age of Screening | Sensitivity | Specificity | False Positive Rate (FPR) | Area Under the Curve (AUC) | Study |
| This compound + Uterine Artery Doppler (PI) | 11-14 weeks | 50% (for all PE) | - | 20% | - | Odibo et al.[2] |
| 11-14 weeks | 78% (for early-onset PE) | - | 20% | - | Odibo et al.[2] | |
| 11-13+6 weeks | 90% (for early-onset PE) | - | 9% | - | Nicolaides et al.[3] | |
| 1st trimester this compound + 2nd trimester Uterine Artery PI | 79% (for early-onset PE) | 80% | - | 0.90 | Spencer et al.[4] | |
| This compound + PAPP-A | 11-14 weeks | 50% (for all PE) | - | 20% | - | Odibo et al.[2] |
| 11-14 weeks | 79% (for early-onset PE) | - | 20% | - | Odibo et al.[2] | |
| This compound + PAPP-A + Uterine Artery Doppler (PI) | 11-14 weeks | 60% (for all PE) | - | 20% | - | Odibo et al.[2] |
| 11-14 weeks | 79% (for early-onset PE) | - | 20% | - | Odibo et al.[2] |
Experimental Protocols
The methodologies employed in the cited studies are crucial for the interpretation and replication of findings. Below are summaries of the key experimental protocols.
Nicolaides et al. (2006)[3]
-
Study Design: A nested case-control prospective study.
-
Patient Cohort: 10 women who developed preeclampsia requiring delivery before 34 weeks and 423 unaffected women.
-
Screening Gestational Age: 11 weeks and 0 days to 13 weeks and 6 days.
-
This compound Measurement: Maternal serum concentration of this compound was measured.
-
Uterine Artery Doppler: The pulsatility index (PI) of blood flow in the uterine arteries was measured.
-
Data Analysis: Results were expressed as multiples of the gestation-specific median (MoM) in controls. A logistic regression model was used to predict detection and false-positive rates.
Odibo et al. (2011)[2][5]
-
Study Design: A prospective cohort study.
-
Patient Cohort: 42 women diagnosed with preeclampsia and 410 women with uncomplicated pregnancies.
-
Screening Gestational Age: 11 to 14 weeks.
-
This compound and PAPP-A Measurement: Determined by immunoassay of maternal serum.
-
Uterine Artery Doppler: Uterine artery Doppler measurements were performed.
-
Data Analysis: The sensitivity of each marker or their combinations for predicting preeclampsia at different fixed false-positive rates was calculated from Receiver Operating Characteristic (ROC) curves.
Spencer et al. (2007)[4]
-
Study Design: A nested case-control study.
-
Patient Cohort: 44 cases with early preeclampsia (delivery before 35 weeks), 44 cases with later-onset preeclampsia, and 446 controls.
-
Screening Gestational Age: this compound and PAPP-A were measured at 11 weeks and 0 days to 13 weeks and 6 days. Uterine artery Doppler was performed at 22-24 weeks.
-
This compound and PAPP-A Measurement: this compound was tested using an enzyme-linked immunosorbent assay (ELISA). PAPP-A was routinely tested as part of aneuploidy screening.
-
Uterine Artery Doppler: The mean pulsatility index (PI) was measured.
-
Data Analysis: Results were expressed as multiples of the median (MoM). ROC curve analysis was used to determine the area under the curve and sensitivities at a fixed specificity of 80%.
Visualizing the Science: Pathways and Workflows
The Role of this compound in Preeclampsia Pathogenesis
Placental protein 13 (this compound), also known as galectin-13, is predominantly expressed by the syncytiotrophoblast.[1] In normal pregnancy, this compound is involved in crucial processes for successful placentation, including immune modulation at the maternal-fetal interface and vascular remodeling of the uterine spiral arteries.[1][5] Decreased first-trimester serum levels of this compound are associated with an increased risk of developing preeclampsia.[1][6] The proposed mechanism involves impaired trophoblast invasion and inadequate spiral artery remodeling, leading to placental ischemia and the subsequent clinical manifestations of preeclampsia.[5]
Caption: Role of this compound in Normal Placentation vs. Preeclampsia.
First-Trimester Combined Screening Workflow
An effective screening program relies on a systematic and reproducible workflow. The following diagram illustrates a typical first-trimester combined screening protocol for preeclampsia.
Caption: First-Trimester Preeclampsia Screening Workflow.
Conclusion and Future Directions
The combined use of maternal serum this compound and uterine artery Doppler in the first trimester demonstrates a significant improvement in the detection of early-onset preeclampsia compared to either marker alone.[3] This multiparametric approach allows for the early identification of high-risk pregnancies, enabling timely intervention with prophylactic treatments such as low-dose aspirin, which has been shown to reduce the incidence of preterm preeclampsia.
While the combination of this compound and uterine artery Doppler is promising, some studies indicate that the addition of other markers like PAPP-A does not substantially increase the detection rate for early-onset disease when this compound and uterine artery Doppler are already combined.[4] Further research, including large-scale prospective studies, is necessary to refine risk assessment algorithms and to evaluate the cost-effectiveness of implementing such combined screening programs in diverse clinical settings. The development of novel biomarkers and a deeper understanding of the pathophysiology of preeclampsia will continue to advance the field of early prediction and prevention.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First-trimester Placental Protein 13, PAPP-A ,uterine artery Doppler and maternal characteristics in the prediction of Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fetalmedicine.org [fetalmedicine.org]
- 4. First-trimester maternal serum PP-13, PAPP-A and second-trimester uterine artery Doppler pulsatility index as markers of pre-eclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Predictive Potential of Placental Protein 13 for Fetal Growth Restriction: A Comparative Guide
For Immediate Release
[City, State] – [Date] – Researchers, scientists, and drug development professionals now have access to a comprehensive guide evaluating the efficacy of Placental Protein 13 (PP13) as a predictive biomarker for Fetal Growth Restriction (FGR). This guide provides a thorough comparison of this compound with other established and emerging biomarkers, supported by experimental data and detailed methodologies, to aid in the critical assessment of its clinical utility.
Fetal Growth Restriction is a significant obstetric complication characterized by a fetus failing to achieve its genetically determined growth potential. It is a leading cause of perinatal morbidity and mortality, making its early prediction a key focus of prenatal care. Placental Protein 13, a galectin predominantly expressed in the placenta, has been investigated as a potential first-trimester marker for adverse pregnancy outcomes, including FGR. This guide delves into the validation of this compound, presenting a balanced view of its predictive power in comparison to other biomarkers.
Performance of this compound in FGR Prediction: A Comparative Analysis
The clinical utility of a biomarker is determined by its ability to accurately identify individuals at risk. The predictive performance of this compound for FGR has been a subject of numerous studies, often in conjunction with other markers. Evidence suggests that while first-trimester maternal serum levels of this compound are often lower in pregnancies that subsequently develop FGR, its performance as a standalone marker is limited.[1]
To provide a clear comparison, the following table summarizes the performance of this compound and other key biomarkers in the prediction of FGR, based on available literature. It is important to note that performance metrics can vary between studies due to differences in study design, patient populations, and assay methodologies.
| Biomarker | Trimester of Measurement | Sensitivity (%) | Specificity (%) | Key Findings |
| This compound | First | 33 | 90 | Median levels are significantly lower in FGR cases.[1] However, systematic reviews indicate low overall sensitivity for predicting small for gestational age (SGA) infants.[1] |
| PAPP-A | First | - | - | Lower levels are associated with FGR.[2][3] The area under the curve (AUC) for predicting FGR is reported to be around 0.729.[3][4] |
| PlGF | First | - | - | Reduced levels are indicative of placental dysfunction and are associated with FGR.[3][4] The AUC for predicting FGR is approximately 0.734.[3][4] Combining PlGF with PAPP-A slightly improves predictive accuracy (AUC = 0.742).[3][4] |
| ADAM12 | First | - | - | Some studies have explored its combination with other markers, but its independent predictive utility for FGR is not well-established. |
| AFP | Second | - | - | Elevated second-trimester levels have been associated with an increased risk of FGR. |
The Biological Role of this compound in Placental Development and Fetal Growth
Understanding the biological function of this compound is crucial to appreciating its potential as a biomarker. This compound is involved in several key processes essential for a healthy pregnancy, including trophoblast invasion, spiral artery remodeling, and maternal immune tolerance.[1][5][6] Inadequate execution of these processes is a hallmark of placental insufficiency, the primary cause of FGR.
A proposed mechanism for this compound's role in establishing a healthy placenta is the "immune diversion model." In this model, this compound secreted by the syncytiotrophoblast into the maternal circulation is suggested to divert maternal immune cells away from the invading trophoblasts, thereby preventing an inflammatory response that could impair placental development.[7]
A reduction in this compound levels may, therefore, lead to insufficient immune modulation, resulting in shallow trophoblast invasion and inadequate remodeling of the spiral arteries. This impairment in placental development restricts blood flow and nutrient supply to the fetus, ultimately causing Fetal Growth Restriction.
Experimental Protocols: Measurement of this compound
The standard method for quantifying this compound in maternal serum is a solid-phase sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Objective: To quantitatively measure the concentration of this compound in human serum samples.
Principle: The assay employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for this compound is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for this compound is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells, and color develops in proportion to the amount of this compound bound in the initial step. The color development is stopped, and the intensity of the color is measured.
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, standards, detection antibody, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Distilled or deionized water
-
Serological pipettes
-
Vortex mixer
-
Incubator
Procedure:
-
Reagent and Sample Preparation: Bring all reagents and samples to room temperature before use. Reconstitute standards and prepare serial dilutions as per the kit instructions. Samples (maternal serum) should be centrifuged to remove particulates.
-
Assay Procedure: a. Add 100 µL of standard or sample to each well. b. Incubate for 2 hours at 37°C. c. Aspirate each well and wash, repeating the process four times for a total of five washes. Wash by filling each well with Wash Buffer (400 µL) using a squirt bottle, multi-channel pipette, manifold dispenser, or autowasher. Complete removal of liquid at each step is essential for good performance. After the last wash, remove any remaining Wash Buffer by aspirating or decanting. Invert the plate and blot it against clean paper towels. d. Add 100 µL of the working solution of Biotin-conjugated Antibody to each well. e. Incubate for 1 hour at 37°C. f. Repeat the aspiration/wash as in step 2c. g. Add 100 µL of the working solution of Streptavidin-HRP to each well. h. Incubate for 1 hour at 37°C. i. Repeat the aspiration/wash as in step 2c. j. Add 90 µL of Substrate Solution to each well. k. Incubate for 15-30 minutes at 37°C. Protect from light. l. Add 50 µL of Stop Solution to each well. The color in the wells should change from blue to yellow.
-
Data Analysis: a. Determine the optical density of each well within 5 minutes, using a microplate reader set to 450 nm. b. Create a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. c. Determine the concentration of this compound in the samples by interpolating their absorbance values from the standard curve.
Conclusion
The validation of this compound as a predictive marker for Fetal Growth Restriction reveals a complex picture. While biologically plausible due to its role in placentation, its standalone predictive power in the first trimester appears to be limited. The future of FGR prediction likely lies in the development of multi-marker algorithms that combine biochemical markers like this compound, PAPP-A, and PlGF with maternal characteristics and biophysical measurements, such as uterine artery Doppler velocimetry. This guide provides the necessary comparative data and methodological insights to support ongoing research and development in this critical area of maternal-fetal medicine.
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Early identification of fetal growth restriction using ultrasound biometrics and biochemical markers: a comprehensive diagnostic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prediction of Fetal Growth Restriction Using Serum PlGF Combined with PAPP-A in Early Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prediction of Fetal Growth Restriction Using Serum PlGF Combined with PAPP-A in Early Pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, Decidual Zones of Necrosis, and Spiral Artery Remodeling—Preeclampsia Revisited? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Predictive Performance of Placental Protein 13 for Screening Preeclampsia in the First Trimester: A Systematic Review and Meta-Analysis [frontiersin.org]
- 7. researchgate.net [researchgate.net]
The Role of Placental Protein 13 in Preeclampsia: A Comparative Guide to Angiogenic Factors
For Researchers, Scientists, and Drug Development Professionals
Preeclampsia, a hypertensive disorder of pregnancy, remains a significant cause of maternal and fetal morbidity and mortality. Its complex pathophysiology is intrinsically linked to placental dysfunction and an imbalance of circulating angiogenic factors. Among the established biomarkers, such as soluble fms-like tyrosine kinase-1 (sFlt-1) and placental growth factor (PlGF), Placental Protein 13 (PP13) has emerged as a promising early predictor of the disease. This guide provides an objective comparison of this compound's role and performance in preeclampsia relative to other key angiogenic factors, supported by experimental data and detailed methodologies.
Executive Summary
Preeclampsia is characterized by an anti-angiogenic state, primarily driven by an excess of the anti-angiogenic factor sFlt-1 and a deficit of the pro-angiogenic factor PlGF. Vascular Endothelial Growth Factor (VEGF) also plays a crucial, albeit complex, role in this process. This compound, a placenta-specific protein, has been identified as a key player in trophoblast invasion and maternal immune tolerance.[1] Decreased maternal serum levels of this compound in the first trimester are strongly associated with an increased risk of developing preeclampsia, particularly early-onset and severe forms of the disease.[2] This guide will delve into the comparative diagnostic and predictive values of these biomarkers, their underlying signaling pathways, and the experimental protocols used for their assessment.
Comparative Performance of Preeclampsia Biomarkers
The predictive and diagnostic accuracy of this compound, sFlt-1, PlGF, and the sFlt-1/PlGF ratio have been extensively studied. The following tables summarize the quantitative data from various studies, offering a clear comparison of their performance.
Table 1: Predictive Accuracy of Biomarkers for Preeclampsia in the First Trimester
| Biomarker | Sensitivity (%) | Specificity (%) | Diagnostic Odds Ratio (DOR) | Area Under the Curve (AUC) | Population/Notes |
| This compound | 62 | 84 | 9 | 0.84 | Meta-analysis of 17 studies (40,474 pregnant women) for all preeclampsia.[3] |
| 63 | 85 | 10 | - | Subgroup analysis for early-onset preeclampsia.[3] | |
| 77 | 82 | - | - | Cut-off of 88.5 pg/mL.[4] | |
| 50-71 | 90 | - | - | For a false-positive rate of 10%, sensitivity varied with preeclampsia subtype (term, preterm, early-onset).[5] | |
| 85-100 | 80 | - | - | At a cutoff of 0.39 MoM for early-onset and preterm preeclampsia.[6][7] | |
| PlGF | 78 | 88 | - | - | Meta-analysis data.[3][8] |
| sFlt-1/PlGF Ratio | - | - | - | - | Primarily used for diagnosis and prognosis in the second and third trimesters.[9] |
Table 2: Diagnostic Performance of the sFlt-1/PlGF Ratio in Suspected Preeclampsia (Second and Third Trimesters)
| sFlt-1/PlGF Ratio Cut-off | Condition | Sensitivity (%) | Specificity (%) | Positive Predictive Value (%) | Negative Predictive Value (%) |
| >85 | Early-onset PE (<34 weeks) | - | - | - | - |
| >110 | Late-onset PE (≥34 weeks) | - | - | - | - |
| >38 | Rule-in for PE-related adverse outcomes within 4 weeks | - | - | - | - |
| <38 | Rule-out of PE within 1 week | - | - | - | 99.3 |
Note: Specific performance metrics for the sFlt-1/PlGF ratio vary significantly based on the specific assay, gestational age, and clinical context. The values presented are indicative of its strong negative predictive value.
Signaling Pathways and Pathophysiological Roles
The interplay between this compound and other angiogenic factors is crucial to understanding the development of preeclampsia.
The Anti-Angiogenic State in Preeclampsia
In a healthy pregnancy, a delicate balance between pro- and anti-angiogenic factors ensures proper placental development and maternal endothelial function. In preeclampsia, this balance is disrupted. The placenta overproduces the anti-angiogenic factor sFlt-1, a soluble receptor that binds to and neutralizes the pro-angiogenic factors VEGF and PlGF.[10][11] This leads to a systemic endothelial dysfunction, manifesting as hypertension, proteinuria, and other clinical signs of preeclampsia.[10]
Caption: Angiogenic Imbalance in Preeclampsia.
The Role of this compound
This compound is a galectin primarily expressed in the syncytiotrophoblast of the placenta.[12][13] Its functions are multifaceted, including immunoregulation and promoting vasodilation.[12][13] In early pregnancy, adequate levels of this compound are thought to be crucial for proper trophoblast invasion and remodeling of the maternal spiral arteries.[13] Lower first-trimester this compound levels are associated with impaired placentation, which is a primary contributor to the subsequent development of preeclampsia.[2][12] The exact signaling pathway of this compound is still under investigation, but it is known to interact with glycoproteins and glycolipids on the cell surface.[13] Recent studies suggest that this compound induces vasodilation of uterine arteries through the nitric oxide-cGMP pathway.[14]
Caption: this compound-mediated Vasodilation Pathway.
Experimental Protocols
Accurate and reproducible measurement of these biomarkers is paramount for both research and clinical applications. The following sections provide detailed methodologies for the key experiments cited.
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum/Plasma Biomarkers
ELISA is the most common method for quantifying this compound, sFlt-1, PlGF, and VEGF in maternal serum or plasma.[12] The following is a general protocol for a sandwich ELISA, with specific details often varying by the commercial kit manufacturer.
Workflow for a Typical Sandwich ELISA
Caption: General Sandwich ELISA Workflow.
Detailed Protocol for sFlt-1 ELISA (Example)
This protocol is adapted from a commercially available human sFlt-1 ELISA kit and serves as an illustrative example.
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed by the kit manual. Bring all reagents to room temperature before use.
-
Plate Preparation: Add 100 µL of Assay Diluent to each well.
-
Sample/Standard Addition: Add 100 µL of standard, control, or sample to the appropriate wells. Cover with a plate sealer.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Aspirate each well and wash four times with 1X Wash Buffer.
-
Conjugate Addition: Add 200 µL of sFlt-1 Conjugate to each well. Cover with a new plate sealer.
-
Incubation: Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 5.
-
Substrate Addition: Add 200 µL of Substrate Solution to each well.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Measurement: Read the optical density at 450 nm within 30 minutes.
Immunohistochemistry (IHC) for Placental Tissue
IHC is used to visualize the localization and expression of these angiogenic factors within the placental tissue.
Workflow for a Typical Immunohistochemistry Protocol
Caption: General Immunohistochemistry Workflow.
Detailed Protocol for this compound Immunohistochemistry (Example)
This protocol is a general representation based on published studies.
-
Tissue Preparation: Use formalin-fixed, paraffin-embedded placental tissue sections (4-5 µm thick).
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate (B86180) buffer (pH 6.0) in a water bath or pressure cooker.
-
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10-15 minutes to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking serum (e.g., normal goat serum) for 30-60 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against human this compound at an appropriate dilution overnight at 4°C.
-
Washing: Wash sections with phosphate-buffered saline (PBS).
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Washing: Wash sections with PBS.
-
Enzyme Conjugate: Incubate with an avidin-biotin-peroxidase complex for 30-60 minutes.
-
Washing: Wash sections with PBS.
-
Chromogen: Visualize the antigen-antibody complex using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and xylene, and mount with a coverslip.
Conclusion
Placental Protein 13 has demonstrated significant promise as an early-trimester predictive marker for preeclampsia, offering a window for potential early intervention. While the sFlt-1/PlGF ratio is a powerful diagnostic and prognostic tool in later pregnancy, this compound's strength lies in its ability to identify at-risk pregnancies months before the clinical onset of the disease. The continued investigation into the interplay of this compound with other angiogenic factors like sFlt-1, PlGF, and VEGF is crucial for a more comprehensive understanding of preeclampsia's pathogenesis. This knowledge will be instrumental in the development of novel therapeutic strategies aimed at restoring angiogenic balance and improving maternal and fetal outcomes. The standardized experimental protocols outlined in this guide are essential for ensuring the reliability and comparability of research findings in this critical area of study.
References
- 1. urmc.rochester.edu [urmc.rochester.edu]
- 2. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmgrp.com [bmgrp.com]
- 4. file.elabscience.com [file.elabscience.com]
- 5. Human sFLT(Soluble Fms-Like Tyrosine Kinase Receptor 1) ELISA Kit – AFG Scientific [afgsci.com]
- 6. Human placental growth factor (PLGF) Elisa Kit – AFG Scientific [afgsci.com]
- 7. novamedline.com [novamedline.com]
- 8. researchgate.net [researchgate.net]
- 9. mybiosource.com [mybiosource.com]
- 10. urmc.rochester.edu [urmc.rochester.edu]
- 11. Immunoexpression of placental growth factor (PlGF) and soluble FMS-like tyrosine kinase 1 (sFlt-1) in the placental bed of preeclamptic women of African ancestry living with HIV infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. krishgen.com [krishgen.com]
- 13. Histopathological study with immunohistochemical expression of vascular endothelial growth factor in placentas of hyperglycemic and diabetic women - Journal of Laboratory Physicians [jlabphy.org]
- 14. Placental Growth Factor Polyclonal Antibody (10642-1-AP) [thermofisher.com]
Comparative Glycan Binding Profiles of PP13 and Other Galectins: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the glycan binding profiles of Placental Protein 13 (PP13), also known as galectin-13, and other well-characterized human galectins. By presenting quantitative binding data, detailed experimental protocols, and visualizing associated signaling pathways, this document aims to serve as a valuable resource for researchers in glycobiology, immunology, and drug development.
Glycan Binding Specificity: A Comparative Overview
Galectins are a family of proteins defined by their shared consensus amino acid sequence and affinity for β-galactoside-containing glycans. While this binding preference is a unifying feature, significant diversity exists among individual galectins in their fine-specificity for different glycan structures. This specificity is crucial for their diverse biological functions.
Placental Protein 13 (this compound) is a member of the galectin family predominantly expressed in the syncytiotrophoblast.[1][2] It plays a vital role in placentation and immunoregulation.[1][2] Like other galectins, this compound's function is intimately linked to its ability to recognize and bind specific carbohydrate ligands on the cell surface and in the extracellular matrix.
Quantitative Binding Affinities
The binding affinities of galectins for their glycan ligands are typically determined using techniques such as glycan microarray analysis, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC). The dissociation constant (Kd) is a common metric used to quantify this affinity, with a lower Kd value indicating a stronger binding interaction.
While extensive quantitative data for many galectins is available, the glycan binding affinity of this compound has been primarily characterized qualitatively. Studies have shown that this compound has a strong binding affinity for N-acetyllactosamine (LacNAc), mannose, and N-acetylglucosamine residues.[1][3] It also binds to ABO blood group antigens, with the strongest affinity for blood group AB erythrocytes and the weakest for blood group B.[4]
The following tables summarize the available quantitative binding data for other well-characterized galectins to provide a comparative context for the qualitative binding profile of this compound.
Table 1: Dissociation Constants (Kd) of Human Galectins for N-acetyllactosamine (LacNAc)
| Galectin | Glycan | Kd (µM) | Method |
| Galectin-1 | Galβ1-4GlcNAc (LacNAc) | 21.5 - 290 | Various |
| Galectin-3 | Galβ1-4GlcNAc (LacNAc) | 27.9 - 93 | Various |
| Galectin-4 (Full Length) | Galβ1-4GlcNAc (LacNAc) | 9.3 | Not Specified |
| Galectin-7 | Galβ1-4GlcNAc (LacNAc) | 270 - 410 | Not Specified |
Data compiled from multiple sources.[5][6][7]
Table 2: Dissociation Constants (Kd) of Human Galectin-4N for ABO Histo-Blood Group Antigens
| Glycan | Kd (µM) by HSQC NMR | Kd (µM) by ITC |
| A antigen type-1 | 230 | 180 |
| A antigen type-2 | 220 | 140 |
| A antigen type-4 | 330 | 250 |
| A antigen type-6 | 120 | 100 |
| B antigen type-1 | 120 | 95 |
| B antigen type-2 | 110 | 80 |
| B antigen type-4 | 130 | 110 |
| B antigen type-6 | 15 | 12 |
Data from Garcia-Amorales et al.[8][9]
Experimental Protocols
Understanding the methodologies used to determine glycan binding profiles is essential for interpreting the data and designing future experiments. Below are detailed protocols for three key techniques.
Glycan Microarray Analysis
Glycan microarrays are a high-throughput method for profiling the binding specificities of glycan-binding proteins. Hundreds of different glycans are covalently immobilized on a glass slide, which is then incubated with a fluorescently labeled galectin. The fluorescence intensity at each spot is proportional to the binding affinity.
Experimental Workflow:
-
Glycan Immobilization: Amine-functionalized glycans are printed onto an amino-reactive glass slide using a robotic microarrayer. Slides are typically printed with multiple replicates of each glycan to ensure data robustness.
-
Blocking: The microarray slide is blocked to prevent non-specific binding of the galectin.
-
Galectin Incubation: The labeled galectin, at a specific concentration in a binding buffer, is incubated with the glycan array.
-
Washing: The slide is washed to remove unbound galectin.
-
Scanning: The array is scanned using a fluorescence microarray scanner to detect the signal intensity at each glycan spot.
-
Data Analysis: The fluorescence intensities are quantified and analyzed to determine the relative binding affinities of the galectin for the different glycans on the array.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time. In this context, one molecule (e.g., a glycoprotein) is immobilized on a sensor chip, and the galectin is flowed over the surface. The binding interaction causes a change in the refractive index at the sensor surface, which is detected as a response signal.
Experimental Protocol:
-
Ligand Immobilization: A glycoprotein (B1211001) or a synthetic glycan is immobilized on the surface of a sensor chip.
-
Analyte Injection: A series of concentrations of the galectin (analyte) in a running buffer are injected over the sensor surface.
-
Association Phase: The binding of the galectin to the immobilized ligand is monitored as an increase in the SPR signal over time.
-
Dissociation Phase: The running buffer is flowed over the chip to monitor the dissociation of the galectin from the ligand, observed as a decrease in the SPR signal.
-
Regeneration: A regeneration solution is injected to remove the bound galectin from the ligand, preparing the surface for the next injection.
-
Data Analysis: The association and dissociation rate constants (ka and kd) are determined by fitting the sensorgram data to a binding model. The equilibrium dissociation constant (Kd) is calculated as kd/ka.
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat change associated with a binding event. It is considered the gold standard for determining binding affinities as it provides a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry) in a single experiment.
Experimental Protocol:
-
Sample Preparation: The galectin is placed in the sample cell, and the glycan ligand is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small aliquots of the glycan solution are injected into the galectin solution.
-
Heat Measurement: The heat released or absorbed upon each injection is measured by the instrument.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a binding model to determine the dissociation constant (Kd), the stoichiometry of binding (n), and the enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
Signaling Pathways
The binding of galectins to their cell surface glycan receptors can trigger a variety of intracellular signaling cascades, leading to diverse cellular responses such as cell adhesion, migration, apoptosis, and vasodilation.
This compound-Induced Vasodilation
This compound is known to induce endothelium-dependent vasodilation.[10][11][12][13] This process is initiated by the binding of this compound to an as-yet-unidentified receptor on endothelial cells, leading to the activation of endothelial nitric oxide synthase (eNOS) and cyclooxygenase (COX) enzymes. This results in the production of nitric oxide (NO) and prostaglandins, which in turn cause the relaxation of vascular smooth muscle cells.[10][11][12][13]
References
- 1. Placental protein 13: An important biological protein in preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Placental protein 13: An important biological protein in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analyses of placental protein 13/galectin-13 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Placental Protein 13 (this compound) – A Placental Immunoregulatory Galectin Protecting Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biotinylated N-Acetyllactosamine- and N,N-Diacetyllactosamine-Based Oligosaccharides as Novel Ligands for Human Galectin-3 | MDPI [mdpi.com]
- 8. Galectin-4 N-Terminal Domain: Binding Preferences Toward A and B Antigens With Different Peripheral Core Presentations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Placental protein 13 (this compound)-induced vasodilation of resistance arteries from pregnant and nonpregnant rats occurs via endothelial-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Placental Protein 13 (PP13): A Comprehensive Guide for Laboratory Professionals
Hazard Identification and Risk Assessment
PP13 is a protein primarily expressed in the placenta and is involved in immune responses and maternal artery remodeling.[1][2] Although not classified as an infectious agent, any material of human origin or recombinant proteins should be handled with care to avoid unintended biological effects or contamination. The primary risks are associated with the liquid solutions containing this compound and the contaminated labware.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or latex, disposable | To prevent skin contact. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin. |
| Eye Protection | Safety glasses or goggles | To prevent splashes into the eyes. |
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound and contaminated materials is through your institution's biohazardous waste stream. Under no circumstances should this protein or its solutions be disposed of down the drain or in regular trash.
Step 1: Segregation and Collection of this compound Waste
Proper segregation at the point of generation is critical to ensure safe and compliant disposal.
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., buffers, cell culture media) in a dedicated, leak-proof, and shatter-resistant container.
-
The container must be clearly labeled "Biohazardous Waste" and should identify the contents, including "Placental Protein 13 (Recombinant Human)."
-
Do not mix this compound waste with chemical hazardous waste.
-
-
Solid Waste:
-
All labware that has come into direct contact with this compound should be considered biohazardous waste. This includes:
-
Pipette tips
-
Serological pipettes
-
Culture flasks and plates
-
Gloves, bench paper, and other contaminated disposables
-
-
Collect these materials in a biohazard bag (typically red or orange) placed within a secondary rigid container.
-
Step 2: Decontamination Procedures
Prior to final disposal, liquid waste containing this compound should be decontaminated. The most common and effective method is autoclaving.
-
Autoclaving:
-
Place the sealed (but vented to allow for steam penetration) liquid waste container in a secondary, autoclavable tray.
-
Process the waste following standard autoclave cycles for liquid biohazardous waste.
-
After autoclaving, the cooled, decontaminated liquid can typically be disposed of down the drain with copious amounts of water, subject to local and institutional regulations.
-
Decontamination Parameters:
| Method | Temperature | Pressure | Minimum Time |
| Autoclaving | 121°C (250°F) | 15 psi | 20 minutes |
Note: The time is for the material to be at temperature, longer cycles may be needed for larger volumes to ensure heat penetration.
Step 3: Final Disposal
-
Decontaminated Liquid Waste: Once autoclaved and cooled, dispose of the liquid according to your facility's guidelines for decontaminated biological liquids.
-
Solid Waste:
-
Seal the biohazard bags containing contaminated solid waste.
-
Place the sealed bags in the designated biohazardous waste collection bins for pickup by your institution's Environmental Health and Safety (EHS) office or a certified biomedical waste contractor.[4]
-
-
Empty Containers: Original vials or tubes that contained concentrated this compound should be placed directly into the biohazardous solid waste stream.[5]
Spill Management
In the event of a spill of a this compound-containing solution:
-
Alert others in the area.
-
Don appropriate PPE (gloves, lab coat, eye protection).
-
Contain the spill by covering it with absorbent material (e.g., paper towels).
-
Apply a freshly prepared 1:10 dilution of bleach (sodium hypochlorite) or another approved disinfectant to the absorbent material.
-
Allow a contact time of at least 20 minutes.
-
Collect all contaminated materials using tongs or forceps and place them in a biohazard bag.
-
Wipe the area with a clean, disinfectant-soaked towel.
-
Dispose of all waste in the biohazardous solid waste stream.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
This guide is intended for informational purposes and should be supplemented by institution-specific training and protocols. Always adhere to your local and national regulations for biohazardous waste management.
References
- 1. Placental Protein 13 (Galactoside-Binding Soluble Lectin 13, Galectin-13, Gal-13, Placental tissue protein 13, this compound, LGALS13, PLAC8) | BioVendor R&D [biovendor.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Essential Safety and Handling Guide for Placental Protein 13 (PP13)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of Placental Protein 13 (PP13), a recombinant protein used in laboratory research.
This document provides crucial safety and logistical information for the operational use and disposal of Placental Protein 13 (this compound), also known as galectin-13. As a purified recombinant protein, this compound is generally considered non-hazardous.[1][2][3] However, adherence to standard laboratory best practices is essential to ensure personnel safety and maintain protein integrity. This guide is based on established protocols for handling non-hazardous biological substances and assumes work will be conducted at Biosafety Level 1 (BSL-1).[4][5][6][7]
I. Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. These requirements are based on a risk assessment for incidental contact with non-hazardous protein solutions.
| Protection Type | Required PPE | Specifications & Rationale |
| Torso Protection | Laboratory Coat | A buttoned, long-sleeved lab coat is necessary to protect clothing and skin from potential splashes and spills.[8][9] |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for incidental contact. For prolonged handling or higher concentrations, double-gloving is recommended. Gloves must be removed immediately after contact with the protein solution, and hands should be washed.[8][10][11] |
| Eye & Face Protection | Safety Glasses with Side Shields | Minimum requirement to protect against flying particles and incidental splashes.[8][10][11] |
| Face Shield (in addition to safety glasses) | Required when there is a significant splash hazard, such as when handling large volumes or during vigorous mixing.[8] |
Workflow for Donning and Doffing PPE
Caption: A diagram illustrating the correct sequence for putting on and taking off Personal Protective Equipment.
II. Operational Plan: Handling and Storage
Follow these step-by-step instructions for the safe handling and storage of this compound to ensure both user safety and protein stability.
A. Receiving and Initial Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Don PPE: Before opening the secondary container, put on the minimum required PPE (lab coat, safety glasses, and nitrile gloves).[8]
-
Storage: Store the unopened protein as recommended on the product datasheet, typically at -20°C or -80°C for long-term storage.[2]
B. Reconstitution and Aliquoting
-
Preparation: Before opening the vial, briefly centrifuge it to ensure the protein pellet is at the bottom.
-
Reconstitution: Reconstitute the lyophilized protein using the recommended sterile buffer from the product datasheet. Gently swirl or pipette up and down to dissolve; do not vortex, as this can denature the protein.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the protein, divide the reconstituted protein solution into single-use aliquots.[2] Use low-protein-binding microcentrifuge tubes.
-
Labeling: Clearly label all aliquots with the protein name, concentration, and date.
-
Storage of Aliquots: Store aliquots at -20°C or -80°C. For short-term storage (a few days), 4°C may be acceptable, but refer to the specific product datasheet.
C. Experimental Use
-
Thawing: Thaw frozen aliquots on ice immediately before use.
-
Handling: Always handle the protein solution in a designated clean area. Avoid contact with skin and eyes.[2]
-
Post-Use: After use, immediately store any remaining solution at the recommended temperature or discard it following the disposal plan.
Experimental Workflow for this compound Handling
Caption: A step-by-step workflow for the safe handling of this compound from receipt to experimental use.
III. Disposal Plan
Proper disposal of this compound and associated materials is crucial to maintain a safe laboratory environment.
A. Waste Categorization
| Waste Category | Description | Primary Disposal Method |
| Non-Hazardous Liquid Waste | This compound solutions in benign buffers (e.g., PBS, Tris). No known biological activity of concern. | Inactivation followed by drain disposal with copious amounts of water, in accordance with local regulations.[12] |
| Chemically Hazardous Waste | This compound mixed with hazardous chemicals (e.g., solvents, detergents). | Collection in a designated, labeled hazardous waste container for pickup by certified hazardous waste personnel.[12] |
| Solid Waste | Gels, contaminated labware (e.g., gloves, tubes), and paper towels. | Dispose of in the appropriate biohazardous or regular trash stream based on a risk assessment.[12] |
| Sharps Waste | Needles, syringes, pipette tips contaminated with this compound. | Collection in a designated, puncture-proof sharps container for specialized disposal.[12] |
B. Inactivation of Non-Hazardous Liquid Waste
For non-hazardous this compound solutions, inactivation before drain disposal is a recommended precautionary measure.[12]
-
Chemical Inactivation:
-
Prepare a 10% bleach solution.
-
Add the bleach solution to the protein solution to achieve a final concentration of at least 1% bleach.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.[12]
-
Dispose of the inactivated solution down the drain with a large volume of running water, in accordance with local regulations.[12]
-
-
Heat Inactivation:
-
Transfer the protein solution to a heat-resistant container.
-
Heat the solution to 100°C and maintain this temperature for at least 30 minutes.
-
Allow the solution to cool to room temperature.
-
Dispose of the inactivated solution down the drain with a large volume of running water.[12]
-
Disposal Decision Tree for this compound Waste
Caption: A decision tree outlining the proper disposal pathways for different types of this compound waste.
Disclaimer: This guide provides general recommendations for handling purified recombinant this compound in a BSL-1 laboratory. It is not a substitute for a site-specific risk assessment and compliance with your institution's Environmental Health and Safety (EHS) guidelines. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for specific information.
References
- 1. scribd.com [scribd.com]
- 2. shop.reactionbiology.com [shop.reactionbiology.com]
- 3. leinco.com [leinco.com]
- 4. addgene.org [addgene.org]
- 5. Guide to Biosafety Levels (BSL) 1, 2, 3, & 4 | Lab Manager [labmanager.com]
- 6. Biosafety level - Wikipedia [en.wikipedia.org]
- 7. Biosafety Levels & Lab Safety Guidelines [aspr.hhs.gov]
- 8. benchchem.com [benchchem.com]
- 9. uah.edu [uah.edu]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
